molecular formula C9H9ClO2 B1353337 Methyl 4-chloro-3-methylbenzoate CAS No. 91367-05-4

Methyl 4-chloro-3-methylbenzoate

Cat. No.: B1353337
CAS No.: 91367-05-4
M. Wt: 184.62 g/mol
InChI Key: QOTGNXMPQNGYDM-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-methylbenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-chloro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTGNXMPQNGYDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426764
Record name Methyl 4-chloro-3-methylbenzoate
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-05-4
Record name Benzoic acid, 4-chloro-3-methyl-, methyl ester
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Record name Methyl 4-chloro-3-methylbenzoate
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Record name Benzoic acid, 4-chloro-3-methyl-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 91367-05-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 4-chloro-3-methylbenzoate, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors. We will delve into its chemical properties, synthesis, purification, characterization, and safe handling, with a focus on the causality behind experimental choices and protocols.

Core Molecular Attributes and Significance

This compound, with the CAS number 91367-05-4, is a substituted aromatic ester. Its structure, featuring a chlorinated and methylated benzene ring, makes it a versatile building block in organic synthesis. The interplay of the electron-withdrawing chloro group and the electron-donating methyl group on the aromatic ring influences its reactivity and makes it a valuable precursor for more complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 91367-05-4[1]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
Appearance Colorless to light orange to yellow clear liquid
Synonyms 4-Chloro-3-methylbenzoic Acid Methyl Ester[1]

The primary significance of this compound lies in its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its precursor, 4-chloro-3-methylbenzoic acid, is a well-established building block for creating intricate molecular frameworks for bioactive compounds.[3] The ester form often serves to protect the carboxylic acid functionality during multi-step synthetic sequences or to modify the solubility and reactivity of the molecule.

Synthesis of this compound: A Practical Approach

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

The Underlying Chemistry: Fischer-Speier Esterification

Fischer-Speier esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), an excess of the alcohol (in this case, methanol) is typically used. The reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification cluster_products Products Carboxylic_Acid 4-Chloro-3-methylbenzoic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid Protonation Methanol Methanol (excess) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate Nucleophilic Attack Acid_Catalyst H₂SO₄ (catalyst) Protonated_Acid->Tetrahedral_Intermediate Ester This compound Tetrahedral_Intermediate->Ester Dehydration & Deprotonation Water Water Tetrahedral_Intermediate->Water

Caption: Fischer Esterification Workflow for this compound Synthesis.

Step-by-Step Experimental Protocol

This protocol is a general guideline and should be adapted based on laboratory conditions and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylbenzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution. The addition should be done carefully as it is an exothermic process.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the reaction mixture).

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Analytical Characterization

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Predicted based on similar structures: - Aromatic Protons: ~7.2-7.9 ppm (multiplets) - Methyl Ester Protons: ~3.9 ppm (singlet, 3H) - Aromatic Methyl Protons: ~2.4 ppm (singlet, 3H)
¹³C NMR Predicted based on similar structures: - Carbonyl Carbon: ~166 ppm - Aromatic Carbons: ~125-140 ppm - Methyl Ester Carbon: ~52 ppm - Aromatic Methyl Carbon: ~20 ppm
IR (Infrared) Spectroscopy - C=O stretch (ester): ~1720-1740 cm⁻¹ - C-O stretch: ~1100-1300 cm⁻¹ - Aromatic C-H stretch: ~3000-3100 cm⁻¹ - C-Cl stretch: ~700-800 cm⁻¹
Mass Spectrometry (MS) - Molecular Ion (M⁺): m/z 184 (with a characteristic M+2 peak for the chlorine isotope at m/z 186 in a ~3:1 ratio)

The NIST WebBook provides the gas-phase IR spectrum and the mass spectrum for this compound, which can be used as a reference.[2]

Analytical_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS NMR_Data Structural Information (Proton & Carbon Environment) NMR->NMR_Data IR_Data Functional Groups (C=O, C-O, C-Cl) IR->IR_Data MS_Data Molecular Weight & Isotopic Pattern MS->MS_Data Conclusion Structure & Purity Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Sources

Introduction: A Versatile Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 4-chloro-3-methylbenzoate

This compound is a substituted aromatic ester that serves as a crucial building block in the landscape of organic synthesis. Its utility is primarily derived from its trifunctional nature: the electron-withdrawing ester, the deactivating but ortho-, para-directing chloro group, and the activating, weakly ortho-, para-directing methyl group. This specific arrangement of substituents on the benzene ring creates a unique electronic and steric environment, offering a versatile platform for the strategic construction of more complex molecules. For researchers and professionals in drug development and material science, a comprehensive understanding of this compound's properties is not merely academic; it is fundamental to its effective application in designing novel molecular architectures. This guide, written from the perspective of a senior application scientist, provides an in-depth examination of its chemical identity, spectroscopic signature, synthesis, reactivity, and safe handling protocols, grounded in established chemical principles and practices.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough characterization of its fundamental properties. These identifiers and physical constants are critical for everything from reaction stoichiometry calculations to purification process design.

This compound is a liquid at room temperature, a physical state that offers advantages in handling and reaction setup, as it can be measured by volume and often acts as its own solvent or co-solvent.[1][2] Its relatively high specific gravity and refractive index are useful for quick, non-destructive purity checks.[1]

Table 1: Core Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 91367-05-4[1][3]
Molecular Formula C₉H₉ClO₂[4]
Molecular Weight 184.62 g/mol [1][4]
Appearance Colorless to light yellow clear liquid[1][2]
Synonym(s) 4-Chloro-3-methylbenzoic Acid Methyl Ester[1][2]
Purity (Typical) >98.0% (by GC)[1][2]
**Specific Gravity (20/20)~1.21[1]
Refractive Index (n²⁰/D) ~1.54[1]

Section 2: Spectroscopic Characterization for Structural Verification

Structural confirmation is the cornerstone of chemical synthesis. For a molecule like this compound, a combination of spectroscopic techniques provides an unambiguous fingerprint. The following analysis explains the expected spectral features, providing a self-validating system for identity confirmation.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. The NIST gas-phase IR spectrum for this compound provides clear evidence of its structure.[4]

  • C=O Stretch (Ester): A strong, sharp absorption is expected around 1720-1740 cm⁻¹ . This is one of the most prominent peaks in the spectrum and is characteristic of the carbonyl group in an aromatic ester.

  • C-O Stretch (Ester): Two distinct stretches are anticipated for the ester C-O bonds, typically in the 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions.

  • C-H Stretches (Aromatic & Aliphatic): Peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl groups.

  • C=C Stretches (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • C-Cl Stretch: A moderate to strong absorption in the 700-850 cm⁻¹ range can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, further confirming the structure.

  • Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z = 184 . Due to the natural abundance of the ³⁷Cl isotope, a characteristic M+2 peak will be observed at m/z = 186 with an intensity approximately one-third that of the M⁺ peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.[4]

  • Key Fragment Ions: A prominent fragment is expected at m/z = 153 , corresponding to the loss of the methoxy radical (•OCH₃). Another significant peak at m/z = 125 would arise from the subsequent loss of a carbonyl group (CO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • -OCH₃ (Methyl Ester): A sharp singlet integrating to 3 protons is expected around δ 3.9 ppm .

  • -CH₃ (Aromatic Methyl): A sharp singlet integrating to 3 protons is expected around δ 2.4 ppm .

  • Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm ). Their specific pattern is diagnostic:

    • The proton at C2 (between the methyl and ester groups) will likely be a doublet or a narrow triplet around δ 7.8-7.9 ppm .

    • The proton at C6 (adjacent to the chloro group) will likely be a doublet around δ 7.4-7.5 ppm .

    • The proton at C5 (between the chloro and methyl groups) will likely be a doublet of doublets, coupling to the other two aromatic protons, appearing around δ 7.2-7.3 ppm .

¹³C NMR (Carbon NMR):

  • C=O (Ester Carbonyl): A peak in the downfield region, around δ 166-167 ppm .

  • Aromatic Carbons: Six distinct peaks are expected in the δ 125-140 ppm range. The carbon bearing the ester (C1) and the carbon bearing the chlorine (C4) will be shifted downfield due to the electronegativity of their substituents.

  • -OCH₃ (Methyl Ester Carbon): A peak around δ 52 ppm .

  • -CH₃ (Aromatic Methyl Carbon): A peak in the upfield region, around δ 20-21 ppm .

Section 3: Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-chloro-3-methylbenzoic acid. This acid-catalyzed reaction with methanol is an equilibrium process. The protocol below is designed to drive the reaction to completion by using an excess of methanol, which serves as both a reactant and the solvent.

Experimental Workflow: Fischer-Speier Esterification

The logical flow of the synthesis involves reaction setup, execution under reflux to reach equilibrium, and a multi-step workup to isolate and purify the final ester product.

Fischer_Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine 4-Chloro-3-methylbenzoic acid & excess Methanol B 2. Add Catalyst (conc. H₂SO₄) A->B C 3. Reflux (65-70°C, 2-4h) B->C D 4. Quench (Pour into ice-water) C->D Cool to RT E 5. Extract (with Ethyl Acetate) D->E F 6. Neutralize (Wash with NaHCO₃ soln) E->F G 7. Wash (with Brine) F->G H 8. Dry (over Na₂SO₄) G->H I 9. Filter & Evaporate (Rotary Evaporator) H->I J 10. Characterize (NMR, IR, GC-MS) I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is a self-validating system; successful neutralization, phase separation, and final characterization confirm the reaction's progress and outcome.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylbenzoic acid (10.0 g, 58.6 mmol, 1.0 eq).

    • Add anhydrous methanol (100 mL). The large excess serves as the solvent and drives the reaction equilibrium forward.[5]

    • Stir the mixture at room temperature until the acid dissolves.

  • Catalyst Addition & Reflux:

    • Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.6 mL, ~30 mmol, 0.5 eq) dropwise via a pipette. This addition is exothermic and must be controlled. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[5]

    • Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) using a heating mantle.

    • Maintain reflux for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the cooled mixture into a beaker containing 200 mL of ice-cold water. The desired ester is insoluble in water and will often cause the solution to become cloudy.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL). The ester will partition into the organic layer.

    • Combine the organic extracts in the separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid (Note: CO₂ evolution may cause pressure buildup), and then with saturated aqueous sodium chloride (brine) (1 x 50 mL) to remove residual water.

    • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. The drying agent should be added until it no longer clumps together.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude oil is typically of high purity (>95%). If further purification is required, vacuum distillation can be employed.

    • Confirm the identity and purity of the colorless oil using the spectroscopic methods outlined in Section 2.

Section 4: Reactivity and Applications in Drug Discovery

This compound is not an end product but a versatile intermediate. Its reactivity is dictated by the interplay of its functional groups.

  • Ester Hydrolysis: The methyl ester can be easily hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. This allows it to serve as a protecting group for the carboxylic acid functionality during other synthetic transformations.

  • Aromatic Substitution: The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents are key. The methyl group is activating, while the chloro and ester groups are deactivating. The positions ortho and para to the methyl group (C2 and C6) are the most activated sites for substitution.

  • Nucleophilic Acyl Substitution: The ester can react with nucleophiles, such as amines, to form amides, or with Grignard reagents to form tertiary alcohols. This is a common strategy for building molecular complexity.

As a building block, it is particularly valuable in the synthesis of pharmaceuticals and agrochemicals. The 4-chloro-3-methylphenyl motif is present in a variety of biologically active molecules. The ability to readily convert the ester to other functional groups makes this compound a strategic starting point for introducing this specific structural unit.

Section 5: Safety and Handling

As a matter of scientific integrity, all chemicals must be handled with an appropriate understanding of their potential hazards. While a specific, comprehensive safety data sheet (SDS) for this compound should be obtained from the supplier, a hazard assessment can be made based on its structure and the known hazards of its precursor, 4-chloro-3-methylbenzoic acid.

The parent acid is classified as a skin and eye irritant and may cause respiratory irritation.[6][7] It is prudent to assume the methyl ester carries similar risks.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases. Recommended storage is at <15°C in a dark place.[1]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.

Conclusion

This compound is a chemical intermediate of significant practical value. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it a reliable component in multi-step synthetic campaigns. For the drug development professional or research scientist, mastery of this compound's characteristics is essential for leveraging its synthetic potential to construct the complex molecular targets that drive innovation in medicine and materials.

References

  • PubChem. Methyl 4-chlorobenzoate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Supporting Information for Catalytic Oxidation of Alcohols. Royal Society of Chemistry. [Link]

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • PubChem. 4-Chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

Sources

Methyl 4-chloro-3-methylbenzoate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of Methyl 4-chloro-3-methylbenzoate

Abstract

This compound is a substituted aromatic ester with significant utility as a building block in organic synthesis. Its molecular architecture, characterized by a benzene ring functionalized with a methyl ester, a chlorine atom, and a methyl group, presents a unique combination of steric and electronic properties. This guide provides a comprehensive analysis of its molecular structure, synthesis, and detailed spectroscopic characterization. Authored for researchers, scientists, and drug development professionals, this document synthesizes foundational chemical principles with practical, field-proven insights into the analytical workflows required to confirm the compound's identity and purity. We will delve into the causality behind its spectroscopic signatures, offering a self-validating framework where synthesis and analysis are logically interconnected.

Chemical Identity and Physicochemical Properties

This compound is an organic compound that belongs to the benzoate ester family. The strategic placement of its substituents on the aromatic ring dictates its reactivity and physical properties.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms Benzoic acid, 4-chloro-3-methyl-, methyl ester[1]
CAS Number 91367-05-4[1]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Solid (predicted)
InChI Key QOTGNXMPQNGYDM-UHFFFAOYSA-N[1]

Molecular Structure Analysis

The core of this compound is a benzene ring, to which four different groups are attached. The substitution pattern is key to its chemical behavior. The primary functional group is the methyl ester (-COOCH₃), which defines the molecule as a benzoate. The substituents on the ring are a chlorine atom at position 4 and a methyl group at position 3, relative to the ester group at position 1.

The chlorine atom is an electron-withdrawing group through induction but a weak deactivator for electrophilic aromatic substitution. The methyl group is an electron-donating group through hyperconjugation. This electronic interplay influences the electron density distribution within the benzene ring and, consequently, its reactivity and spectroscopic properties.

Methyl_4_chloro_3_methylbenzoate_Structure cluster_molecule C1 C C2 C C1->C2 Ester_C C C1->Ester_C C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 CH3 CH₃ C3->CH3 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 Ester_O1 O Ester_C->Ester_O1 = Ester_O2 O Ester_C->Ester_O2 Ester_CH3 CH₃ Ester_O2->Ester_CH3 center

Caption: 2D Molecular Structure of this compound.

Synthesis Methodology: Fisher Esterification

The most direct and common method for preparing this compound is the Fisher esterification of its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid, with methanol in the presence of an acid catalyst.[2] The acid catalyst, typically sulfuric acid (H₂SO₄) or a solid acid catalyst, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol. The reaction is reversible, and to drive it towards the product side, an excess of methanol is often used, or the water formed as a byproduct is removed.

Synthesis_Scheme reactant1 4-chloro-3-methylbenzoic acid C₈H₇ClO₂ reagents H₂SO₄ (cat.) Heat (Reflux) reactant1->reagents reactant2 Methanol CH₃OH reactant2->reagents product This compound C₉H₉ClO₂ water Water H₂O reagents->product reagents->water Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Fisher Esterification purification Column Chromatography synthesis->purification nmr ¹H & ¹³C NMR purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation

Sources

An In-depth Technical Guide to Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-chloro-3-methylbenzoate, a key chemical intermediate. We will delve into its chemical identity, physicochemical properties, synthesis, applications in organic chemistry and drug discovery, and essential safety information. This document is intended to be a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

This compound is a substituted aromatic ester. The presence of a chloro and a methyl group on the benzene ring, along with the methyl ester functionality, makes it a versatile building block in organic synthesis.

  • IUPAC Name: this compound

  • Synonyms: 4-Chloro-3-methylbenzoic Acid Methyl Ester, Methyl 4-chloro-m-toluate, 2-Chloro-5-(methoxycarbonyl)toluene[1]

  • CAS Number: 91367-05-4[1]

  • Molecular Formula: C₉H₉ClO₂[2]

  • Molecular Weight: 184.62 g/mol [2]

  • Chemical Structure: Chemical structure of this compound

    Figure 1: 2D structure of this compound

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in research and development.

PropertyValueSource
Physical State Liquid at room temperatureTCI Chemicals[2]
Appearance Colorless to light orange to yellow clear liquidTCI Chemicals[2]
Boiling Point Data not readily available
Melting Point Data not readily available
Density Data not readily available
Solubility Data not readily available
Refractive Index 1.54TCI Chemicals[2]
Specific Gravity (20/20) 1.21TCI Chemicals[2]

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid.

Reaction Principle: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 4-chloro-3-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-methylbenzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and remove any unreacted carboxylic acid), and brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Fischer_Esterification 4-chloro-3-methylbenzoic acid 4-chloro-3-methylbenzoic acid Protonation Protonation 4-chloro-3-methylbenzoic acid->Protonation H₂SO₄ Nucleophilic Attack Nucleophilic Attack Protonation->Nucleophilic Attack Methanol Methanol Methanol->Nucleophilic Attack Proton Transfer Proton Transfer Nucleophilic Attack->Proton Transfer Water Elimination Water Elimination Proton Transfer->Water Elimination Deprotonation Deprotonation Water Elimination->Deprotonation Water Water Water Elimination->Water This compound This compound Deprotonation->this compound

Caption: Fischer Esterification Workflow.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and purity assessment of the synthesized compound. While a dedicated spectrum for this compound is not publicly available, data for structurally similar compounds can provide an expected pattern.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl group on the benzene ring, a singlet for the methyl ester group, and signals in the aromatic region corresponding to the three protons on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the ester carbonyl carbon, and the carbons of the benzene ring.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. For this compound, the molecular ion peak would be expected at m/z 184 and an M+2 peak of approximately one-third the intensity due to the presence of the ³⁷Cl isotope.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available from the NIST WebBook. Key absorptions would include a strong carbonyl (C=O) stretch from the ester group around 1720-1740 cm⁻¹, C-O stretching vibrations, and absorptions characteristic of the substituted benzene ring.[3]

Applications in Organic Synthesis and Drug Discovery

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its precursor, 4-chloro-3-methylbenzoic acid, is a known building block in the synthesis of various biologically active compounds.

For instance, 4-chloro-3-methylbenzoic acid is utilized in the preparation of analogs of Tipifarnib , a farnesyltransferase inhibitor that has been investigated for its potential in treating certain types of cancer.[4] This highlights the importance of its methyl ester derivative as a potential starting material or intermediate in the development of novel therapeutic agents. The chloro and methyl substituents on the aromatic ring provide sites for further chemical modifications, allowing for the generation of diverse molecular scaffolds for drug discovery programs. Benzoic acid and its derivatives have been explored for a wide range of biological activities, including as anticancer agents.[5]

Drug_Discovery_Pathway cluster_0 Synthesis cluster_1 Derivatization cluster_2 Application 4-chloro-3-methylbenzoic acid 4-chloro-3-methylbenzoic acid This compound This compound 4-chloro-3-methylbenzoic acid->this compound Esterification Further Functionalization Further Functionalization This compound->Further Functionalization Bioactive Molecules Bioactive Molecules Further Functionalization->Bioactive Molecules Pharmaceuticals (e.g., Tipifarnib Analogs) Pharmaceuticals (e.g., Tipifarnib Analogs) Bioactive Molecules->Pharmaceuticals (e.g., Tipifarnib Analogs)

Caption: Role in Drug Discovery.

Safety and Handling

GHS Hazard Statements for 4-chloro-3-methylbenzoic acid: [6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Pictograms for 4-chloro-3-methylbenzoic acid: [6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from 4-chloro-3-methylbenzoic acid, combined with the reactivity of its functional groups, makes it an attractive building block for the development of novel compounds, including potential pharmaceutical agents. A comprehensive understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in a research and development setting.

References

  • PubChem. 4-Chloro-3-methylbenzoic acid. [Link]

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  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Potential of 4-Chloro-3-methylbenzoic Acid in Cancer Drug Research. [Link]

  • PubMed Central. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. [Link]

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An In-depth Technical Guide to Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 4-chloro-3-methylbenzoate, a halogenated aromatic ester, represents a key intermediate with significant potential in the development of novel therapeutic agents. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. Moving beyond a simple datasheet, this document delves into the nomenclature, physicochemical properties, synthesis, and critical applications of this compound, with a focus on the scientific rationale behind its use and methodologies. Our aim is to equip the scientific community with the knowledge necessary to effectively harness the synthetic utility of this versatile molecule.

Chemical Identity and Nomenclature

This compound is a disubstituted methyl benzoate derivative. Establishing a clear understanding of its various identifiers is the first step in any rigorous scientific endeavor.

Synonyms and Identifiers

To ensure clarity and facilitate comprehensive literature and database searches, it is essential to be familiar with the various synonyms and registry numbers associated with this compound.

Identifier TypeIdentifier
Systematic Name This compound
Common Synonyms 4-Chloro-3-methylbenzoic Acid Methyl Ester
2-Chloro-5-(methoxycarbonyl)toluene
Methyl 4-chloro-m-toluate
CAS Number 91367-05-4[1]
Molecular Formula C₉H₉ClO₂[2]
Molecular Weight 184.62 g/mol [2]
InChI InChI=1S/C9H9ClO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3[2]
InChIKey QOTGNXMPQNGYDM-UHFFFAOYSA-N[2]
SMILES CC1=C(C=C(C=C1)Cl)C(=O)OC

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in a laboratory setting. This section outlines the key physicochemical and spectroscopic data for this compound.

Physical Properties
PropertyValueSource
Physical Form Liquid or SolidSigma-Aldrich
Refractive Index 1.537AA Blocks
Storage Temperature Room TemperatureSigma-Aldrich
Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of a synthesized or purchased compound.

The IR spectrum of this compound, available from the NIST WebBook, provides key information about its functional groups.[2]

  • C=O Stretch (Ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

  • C-O Stretch (Ester): A strong band will be present in the 1250-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Multiple bands will appear in the 1450-1600 cm⁻¹ range.

  • C-H Stretches (Aromatic and Methyl): Bands will be observed around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (methyl).

  • C-Cl Stretch: A band in the fingerprint region, typically around 700-850 cm⁻¹, will indicate the carbon-chlorine bond.

Synthesis of this compound: A Detailed Protocol

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable process.

Reaction Scheme

Fischer_Esterification Reactant1 4-Chloro-3-methylbenzoic Acid Catalyst H₂SO₄ (catalytic) Reactant1->Catalyst Reactant2 Methanol (Excess) Reactant2->Catalyst Heat Reflux Product1 This compound Catalyst->Product1 Product2 Water Catalyst->Product2 Heat->Product1 Heat->Product2

Caption: Fischer Esterification of 4-Chloro-3-methylbenzoic Acid.

Experimental Protocol

This protocol is adapted from established procedures for Fischer esterification of substituted benzoic acids.[3][4][5][6]

Materials:

  • 4-Chloro-3-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-chloro-3-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension. The addition is exothermic and should be done cautiously.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid and the sulfuric acid catalyst; caution, CO₂ evolution!), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.

Rationale and Self-Validation
  • Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible Fischer esterification towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.[5]

  • Acid Catalyst: The strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[5]

  • Aqueous Work-up: The sodium bicarbonate wash is a critical self-validating step. The absence of effervescence upon addition indicates the complete removal of the acid catalyst and any unreacted starting material. A neutral pH of the aqueous layer after washing confirms this.

  • Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods (NMR, IR, MS) and compared with literature data.

Applications in Research and Drug Development

The synthetic utility of this compound primarily lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of three distinct functional handles—the methyl ester, the chloro substituent, and the methyl group—allows for a variety of subsequent chemical transformations.

Precursor to Tipifarnib Analogs for Oncology

While direct evidence for the use of this compound in the synthesis of the farnesyltransferase inhibitor tipifarnib is not explicitly detailed in readily available literature, its precursor, 4-chloro-3-methylbenzoic acid, is a known starting material for the synthesis of tipifarnib analogs.[7] Tipifarnib has been investigated for the treatment of various cancers, including acute myeloid leukemia.[8] The ester functionality in this compound can be readily hydrolyzed to the carboxylic acid or converted to other functional groups, making it a highly probable and strategically advantageous intermediate in the multi-step synthesis of such complex molecules.

Tipifarnib_Synthesis cluster_synthesis Synthetic Pathway to Tipifarnib Analogs Start This compound Intermediate1 4-Chloro-3-methylbenzoic Acid Derivative Start->Intermediate1 Hydrolysis or other transformations Intermediate2 Multi-step Synthesis Intermediate1->Intermediate2 Product Tipifarnib Analog Intermediate2->Product

Caption: Potential role of this compound in the synthesis of Tipifarnib analogs.

Intermediate for Anti-parasitic Agents in Chagas Disease

Similar to its application in oncology, the precursor 4-chloro-3-methylbenzoic acid is implicated in the development of treatments for Chagas disease, a parasitic illness caused by Trypanosoma cruzi.[7][9][10][11] The search for new, more effective, and less toxic drugs for Chagas disease is an active area of research.[9][10][11] The structural motif of this compound can be incorporated into various heterocyclic scaffolds that have shown anti-trypanosomal activity. The ester group can serve as a handle for amide bond formation or other coupling reactions to build the desired pharmacophore.

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential to ensure personal and environmental safety.

Hazard Identification

Based on available safety data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is Warning .

Recommended Precautions
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery and development. Its straightforward synthesis via Fischer esterification and the presence of multiple reactive sites make it an attractive starting material for the construction of complex pharmaceutical agents, including potential analogs of the anti-cancer drug tipifarnib and novel therapeutics for Chagas disease. A thorough understanding of its chemical properties, synthesis, and safe handling, as outlined in this guide, is crucial for any researcher or scientist looking to utilize this compound to its full potential. As with any chemical intermediate, the validation of its identity and purity through rigorous spectroscopic analysis is a non-negotiable step in ensuring the reliability and reproducibility of experimental outcomes.

References

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  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 19). Exploring the Potential of 4-Chloro-3-methylbenzoic Acid in Cancer Drug Research. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chlorobenzoate. Retrieved from [Link]

  • Cortes, J. E., et al. (2006). Tipifarnib in the treatment of acute myeloid leukemia.
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  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • de Araújo, J. S., et al. (2019). Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease. Antimicrobial Agents and Chemotherapy, 63(4), e02156-18.
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  • Paniz-Mondolfi, A. E., et al. (2022). Editorial: Chagas disease novel drug targets and treatments. Frontiers in Cellular and Infection Microbiology, 12, 1088430.
  • Royal Society of Chemistry. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • Vibzzlab. (2023, April 5). Methyl Benzoate : Organic Synthesis Fischer Esterification [Video]. YouTube. Retrieved from [Link]

  • Field, M. C., et al. (2021). Short-course combination treatment for experimental chronic Chagas disease. PLoS Neglected Tropical Diseases, 15(1), e0008948.
  • Wang, Y., et al. (2011).
  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662.
  • Organic Mechanism. (2012, April 10). Fischer Esterification 004 [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). Tipifarnib. Retrieved from [Link]

  • Bussan, L., et al. (2021). Synthetic efforts towards the development of a microwave synthesis of ethyl benzoate.
  • Kam, C. M. T., et al. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification.
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Methyl 4-chloro-3-methylbenzoate safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-chloro-3-methylbenzoate

Introduction

This compound (CAS No. 91367-05-4) is a substituted aromatic ester commonly utilized as a building block and intermediate in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries.[1][2][3] Its specific substitution pattern makes it a valuable precursor for targeted molecular architectures. However, as with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for protecting researchers, scientists, and development professionals.

This guide provides an in-depth analysis of the safety considerations for this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to explain the causality behind safety protocols, grounding them in established chemical principles and risk management hierarchies. The information herein is synthesized from data on closely related isomers and analogous chemical structures to provide a robust safety framework in the absence of a dedicated, comprehensive toxicological profile for this specific CAS number.

Chemical and Physical Identity

IdentifierValueSource
Chemical Name This compoundTCI Chemicals[1]
Synonym 4-Chloro-3-methylbenzoic Acid Methyl EsterTCI Chemicals[3]
CAS Number 91367-05-4ChemicalBook[2]
Molecular Formula C₉H₉ClO₂PubChem[4]
Molecular Weight 184.62 g/mol PubChem[4]
Appearance Colorless to Light Orange/Yellow LiquidTCI Chemicals[3]

Note: Molecular formula and weight are based on the isomeric compound Methyl 3-chloro-4-methylbenzoate (CAS 56525-63-4) as a reliable proxy.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. Based on data from structurally analogous compounds, this compound should be handled as a hazardous substance.[4][5][6] The primary hazards are associated with its irritant properties, a common trait for halogenated and alkyl-substituted aromatic compounds which can interfere with biological membranes and proteins upon contact.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

GHS Pictograms:



Signal Word: Warning

The classification as a skin and eye irritant (H315, H319) necessitates the use of barrier protection to prevent direct contact.[4][5] The potential for respiratory irritation (H335) underscores the critical need for adequate ventilation and engineering controls to minimize inhalation of any aerosols or vapors.[5][6]

Proactive Safety Protocols: Exposure Control and Personal Protection

A robust safety culture prioritizes proactive hazard control over reactive measures. The "Hierarchy of Controls" is a fundamental risk management principle that systematically minimizes exposure. The most effective controls are at the top of the pyramid.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with barriers) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety strategies.

Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood. This is non-negotiable. A fume hood isolates the chemical process, capturing vapors and aerosols at the source and exhausting them safely, directly addressing the respiratory irritation hazard (H335).[6]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls. The selection of PPE must be deliberate and based on the specific hazards identified.

Protection TypeSpecificationRationale
Eye and Face Safety glasses with side shields (ANSI Z87.1) or chemical splash goggles.Protects against accidental splashes, which could cause serious eye irritation (H319).[6][7]
Hand Nitrile rubber gloves (minimum 0.11 mm thickness).Provides a chemical barrier to prevent skin contact and subsequent irritation (H315).[6] Gloves should be inspected before use and disposed of properly.
Body A fully buttoned, long-sleeved laboratory coat.Protects skin on the arms and body from contamination.
Respiratory Not required under normal use with a fume hood.A NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary for spill cleanup or if engineering controls fail.[6][8]

Reactive Safety Protocols: Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm. All personnel must be trained on these procedures.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or irritation persists, seek medical attention.[6][9] The primary goal is to remove the individual from the exposure source.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[8] If skin irritation develops or persists, seek medical advice.[6] The extended washing time ensures the complete removal of the chemical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[6][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][10] Call a physician or poison control center immediately.[10]

Accidental Release Measures (Spill Response): A small-scale laboratory spill (<100 mL) should be handled with a clear, systematic workflow.

Spill_Response_Workflow cluster_1 Spill Response Protocol A 1. Alert & Evacuate (Alert personnel, secure area) B 2. Assess & Equip (Assess spill size, don appropriate PPE) A->B C 3. Contain & Absorb (Cover with inert absorbent material) B->C D 4. Collect & Containerize (Scoop absorbent into a labeled waste container) C->D E 5. Decontaminate (Clean spill area with soap and water) D->E F 6. Dispose (Dispose of waste through EHS) E->F

Caption: Step-by-step workflow for a laboratory chemical spill.

Experimental Protocol: Small-Scale Spill Cleanup

  • Alert and Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to prevent it from spreading.[11][12]

  • Absorb: Gently cover the spill with the absorbent material, working from the outside in to minimize vapor generation.

  • Collect: Carefully scoop the saturated absorbent material into a designated, sealable hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same hazardous waste container.

  • Dispose: Seal the container, label it clearly (e.g., "Hazardous Waste: this compound contaminated debris"), and arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Fire and Explosion Hazard Management

While not classified as flammable, related benzoate esters are combustible liquids, meaning they can ignite with a sufficient heat source.[8]

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[8][9][10] A water spray can be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[8]

  • Unsuitable Extinguishing Media: Do not use a solid water jet, as it may scatter and spread the burning liquid.[8]

  • Hazardous Combustion Products: During a fire, thermal decomposition will produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[7]

  • Advice for Firefighters: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against hazardous combustion products.[11]

Handling, Storage, and Disposal

  • Handling: Always handle this compound inside a chemical fume hood. Avoid contact with skin and eyes and prevent inhalation of vapor or mist.[6][7] Use spark-proof tools and take precautionary measures against static discharge.[12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[7][8]

  • Disposal: This material and its container must be disposed of as hazardous waste. Do not empty into drains. All disposal practices must be in compliance with federal, state, and local regulations. Contact a licensed professional waste disposal service.[6]

Toxicological and Ecological Profile

  • Toxicological Information: The primary toxicological concerns are acute irritation to the skin, eyes, and respiratory system.[6] There is no data available to suggest carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound, but a conservative approach should be taken.[11]

  • Ecological Information: Benzoate esters can be harmful to aquatic organisms.[13] Therefore, any release into the environment, including drains and waterways, must be strictly avoided.[7]

Conclusion

This compound is a valuable chemical intermediate that can be used safely with the proper precautions. A safety-first mindset, grounded in the Hierarchy of Controls, is essential. This involves prioritizing engineering controls like fume hoods, mandating the correct use of personal protective equipment, and ensuring all personnel are thoroughly trained on both routine handling and emergency procedures. By understanding the "why" behind these protocols, researchers can foster a self-validating system of safety that protects themselves, their colleagues, and the environment.

References

  • PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • TCI EUROPE N.V. (n.d.). This compound. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Section 1: Compound Identification and Overview

Methyl 4-chloro-3-methylbenzoate is a substituted aromatic ester of significant interest in synthetic organic chemistry. As a functionalized building block, its physical properties are critical for predicting its behavior in reaction media, designing purification strategies, and ensuring safe handling. This guide provides a comprehensive analysis of these properties, grounded in established chemical principles and experimental methodologies, to support its application in research and development.

The unique substitution pattern on the benzene ring—a chlorine atom and a methyl group ortho and meta, respectively, to the methyl ester functionality—creates an electronic and steric environment that dictates its physical and chemical characteristics. Understanding these properties is paramount for its effective use as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.

Molecular Structure:

Caption: Structure of this compound.

Section 2: Core Physical Properties

The physical properties of a compound are the cornerstone of its practical application. They govern everything from solvent selection and reaction temperature to purification methods and storage conditions. The table below summarizes the key physical data for this compound.

PropertyValue / DescriptionSource(s)
CAS Number 91367-05-4[1][2]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [1]
Appearance Colorless to light yellow clear liquid[3]
Physical State Liquid at 20°C[3]
Boiling Point 113.6 °C (Note: Pressure not specified)[4]
Melting Point Not available; below 20°C-
Density 1.21 g/cm³[5]
Solubility Poorly soluble in water; miscible with common organic solvents (e.g., ethanol, ether, acetone).[6][7]
Discussion of Properties
  • Boiling Point: A boiling point of 113.6 °C has been reported, although the pressure at which this was measured is not specified.[4] Given the molecular weight and structure, this is likely a boiling point under reduced pressure. For comparison, the parent compound, methyl benzoate, boils at 199.6 °C at atmospheric pressure.[7] The presence of a chlorine atom and a methyl group increases the molecular weight, which would be expected to raise the boiling point due to increased van der Waals forces. Researchers should assume the atmospheric boiling point is significantly higher and consider vacuum distillation for purification to prevent thermal decomposition.

  • Melting Point: A specific melting point is not available in the reviewed literature.[5][8] However, as the substance is a liquid at room temperature (20°C), the melting point is confirmed to be below this temperature.[3] For compounds that may exist as either solids or liquids near ambient temperatures, direct experimental determination is essential.

  • Solubility: Like most simple esters, this compound is poorly soluble in water.[7] While the ester group can act as a hydrogen bond acceptor with water molecules, the large, nonpolar aromatic ring dominates the molecule's character, rendering it hydrophobic.[9] Conversely, it is expected to be fully miscible with a wide range of common organic solvents, a critical property for its use in synthesis.[6]

Section 3: Spectroscopic and Spectrometric Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. Below is an expert analysis of the expected and known spectral data for this compound.

Mass Spectrometry (MS)

While a published spectrum was not located in the initial search, the NIST WebBook indicates that electron ionization (EI) mass spectrometry data is available.[1]

  • Expected Molecular Ion (M⁺): The molecular ion peak is expected at m/z 184, corresponding to the molecular weight, with a significant M+2 peak at m/z 186 (approximately one-third the intensity of the M⁺ peak) due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive marker for a monochlorinated compound.

  • Key Fragmentation Patterns:

    • Loss of Methoxy Group (-OCH₃): A prominent peak at m/z 153 (M⁺ - 31) is expected from the cleavage of the methoxy radical.

    • Loss of Methyl Ester Group (-COOCH₃): A peak at m/z 125 (M⁺ - 59) would correspond to the loss of the entire methyl ester group, leaving the chlorotoluene cation.

Infrared (IR) Spectroscopy

A gas-phase IR spectrum is available from the NIST database.[1] The key absorptions are indicative of its functional groups:

  • C=O Stretch (Ester): A strong, sharp absorption is expected in the region of 1720-1740 cm⁻¹ . This is the most characteristic peak in the spectrum.

  • C-O Stretch (Ester): A strong absorption will appear in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak absorptions will be present in the 1450-1600 cm⁻¹ range.

  • sp² C-H Stretch (Aromatic): Absorptions will be seen just above 3000 cm⁻¹ .

  • sp³ C-H Stretch (Methyl): Absorptions will be seen just below 3000 cm⁻¹ .

  • C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹ , will indicate the carbon-chlorine bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.9 ppm .

  • Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons is expected around δ 2.4 ppm .

  • Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear in the δ 7.0-8.0 ppm region. Due to their substitution pattern, they will exhibit a specific splitting pattern:

    • H-2 (ortho to ester): This proton will likely be a doublet or a narrow triplet around δ 7.8 ppm .

    • H-5 (ortho to chlorine): This proton will likely be a doublet around δ 7.4 ppm .

    • H-6 (between methyl and ester): This proton will likely be a doublet of doublets around δ 7.2 ppm .

  • Carbonyl Carbon (C=O): A signal in the downfield region of δ 165-167 ppm .

  • Aromatic Carbons: Six distinct signals are expected in the δ 125-140 ppm range due to the lack of symmetry. The carbon attached to the chlorine (C-4) and the carbon attached to the ester (C-1) will be readily identifiable.

  • Methoxy Carbon (-OCH₃): A signal around δ 52 ppm .

  • Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20 ppm .

Section 4: The Causality of Physical Properties - A Structural Perspective

The physical properties of this compound are a direct consequence of its molecular structure. Understanding this relationship is key to predicting its behavior and designing applications.

G cluster_structure Molecular Structure cluster_properties Resulting Properties Structure This compound Ester Ester Group (-COOCH₃) Structure->Ester Aro Substituted Aromatic Ring Structure->Aro Cl Chlorine Atom Structure->Cl BP Relatively High Boiling Point Sol Poor Water Solubility Spec Characteristic Spectroscopic Signals Ester->BP Dipole-Dipole Interactions Ester->Sol H-bond acceptor (minor effect) Ester->Spec C=O, C-O IR Stretches -OCH₃ NMR signal Aro->BP Large Surface Area (van der Waals) Aro->Sol Hydrophobic character (dominant) Aro->Spec Aromatic region NMR signals C=C IR Stretches Cl->BP Increased Molecular Weight Cl->Spec ³⁷Cl Isotope Pattern in MS

Caption: Relationship between structure and properties.

  • Polarity and Intermolecular Forces: The ester group introduces a significant dipole moment, making the molecule polar. This results in dipole-dipole interactions between molecules, which, combined with the substantial van der Waals forces from the large aromatic ring, leads to a relatively high boiling point for its size.

  • Solubility: The dominant hydrophobic character of the chloro-tolyl group overshadows the polar ester's ability to hydrogen bond with water, leading to poor aqueous solubility.

  • Spectroscopic Signature: Each functional group provides a unique and predictable signal in various spectroscopic methods, allowing for unambiguous identification as detailed in Section 3. The chlorine atom is particularly useful in mass spectrometry due to its distinct isotopic signature.

Section 5: Standardized Protocols for Physical Property Determination

To ensure data integrity and reproducibility, the physical properties of a reference standard like this compound must be determined using validated, standardized protocols.

G start Obtain Pure Sample (>98% GC) mp Melting Point Determination (Capillary Method) start->mp bp Boiling Point Determination (Micro-reflux or Thiele Tube) start->bp density Density Measurement (Pycnometer) start->density spec Spectroscopic Analysis start->spec end Complete Data Sheet mp->end bp->end density->end nmr ¹H and ¹³C NMR spec->nmr ir FT-IR spec->ir ms Mass Spectrometry spec->ms nmr->end ir->end ms->end

Caption: Workflow for physical characterization.

Protocol 1: Boiling Point Determination (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point at a given pressure.

  • Apparatus Setup: Place approximately 1-2 mL of the sample into a small test tube containing a boiling chip. Clamp the test tube over a heat source (e.g., a sand bath on a hot plate).

  • Thermometer Placement: Secure a calibrated thermometer so that the bulb is positioned approximately 1 cm above the surface of the liquid. The thermometer bulb must be bathed in the vapor of the boiling liquid for an accurate reading.

  • Heating: Gently heat the sample until it reaches a steady reflux. A reflux ring (condensing vapor) should be visible on the walls of the test tube, and its level should be just above the thermometer bulb.

  • Equilibration: Allow the system to equilibrate for several minutes, ensuring the temperature reading on the thermometer is stable.

  • Data Recording: Record the stable temperature as the boiling point. Simultaneously, record the ambient atmospheric pressure using a barometer. For high-purity materials, the boiling range should be narrow (< 1-2 °C).

Causality & Trustworthiness: This method is reliable because the temperature of a vapor in equilibrium with its boiling liquid is, by definition, the boiling point at that pressure. Ensuring the thermometer is in the vapor phase, not the superheated liquid, is critical for accuracy.

Protocol 2: Melting Point Determination (Capillary Method)

Should a sample solidify upon cooling, this standard method is used.

  • Sample Preparation: Ensure the sample is completely dry and, if solid, finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into a dense column 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Pre-Screen (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point found in the pre-screen. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point. A pure compound will have a sharp melting range (0.5-1.5 °C).

Causality & Trustworthiness: The sharpness of the melting range is a primary indicator of purity. Impurities disrupt the crystal lattice, typically causing melting to begin at a lower temperature and occur over a wider range. This protocol self-validates the purity of the sample being tested.

Section 6: Safety, Handling, and Storage

As a chlorinated aromatic compound and an ester, this compound requires careful handling in a laboratory setting.

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[3]

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place.[3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.

  • Combustion Hazards: Upon combustion, it may produce toxic fumes, including carbon oxides and hydrogen chloride (HCl) gas.[3]

Section 7: References

  • Melting Point Determination. (n.d.). SSERC. Retrieved January 12, 2026, from [Link]

  • METHYL BENZOATE. (n.d.). Ataman Kimya. Retrieved January 12, 2026, from [Link]

  • Methyl benzoate. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]

  • Methyl benzoate. (2023, December 27). In Wikipedia. [Link]

  • Understanding Methyl Benzoate Specifications and Chemical Properties. (n.d.). Silver Fern Chemical Inc. Retrieved January 12, 2026, from [Link]

  • This compound >98.0%(GC) 5g. (n.d.). Bestel-lab.be. Retrieved January 12, 2026, from [Link]

  • Showing metabocard for Methyl benzoate (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). (n.d.). Human Metabolome Database. Retrieved January 12, 2026, from [Link]

  • Benzoic acid, methyl ester. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. (2022). Magnetic Resonance in Chemistry. Retrieved January 12, 2026, from [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). University of Wisconsin. Retrieved January 12, 2026, from [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry. Retrieved January 12, 2026, from [Link]

  • 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. (1967). Canadian Journal of Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Spectroscopic Characterization of Methyl 4-chloro-3-methylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Spectroscopic Overview

Methyl 4-chloro-3-methylbenzoate possesses a substituted benzene ring, an ester functional group, a chloro substituent, and a methyl group. Each of these features imparts a unique signature on its spectroscopic profile. This guide will delve into the nuanced interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data.

Figure 1: Molecular Structure of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~7.85d1HAr-HThis proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. It will appear as a doublet due to coupling with the adjacent meta proton.[1][2]
~7.75dd1HAr-HThis proton is meta to the ester and ortho to the chlorine atom, resulting in a downfield shift. It will appear as a doublet of doublets due to coupling with two neighboring aromatic protons.[1][2]
~7.40d1HAr-HThis proton is ortho to the chlorine atom and will be shifted downfield. It will appear as a doublet due to coupling with the adjacent meta proton.[1][2]
~3.90s3H-OCH₃The methyl protons of the ester group are deshielded by the adjacent oxygen atom and typically appear in this region as a singlet.[2]
~2.45s3HAr-CH₃The methyl protons attached to the aromatic ring are shielded relative to the aromatic protons and appear as a singlet in this region.[1][3]
Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).[4]

    • Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.[5]

    • Set the acquisition time to at least 3 seconds.[5]

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Sample Dissolve ~5-10 mg in CDCl3 with TMS Lock Lock on CDCl3 Dissolve Sample->Lock Shim Shim Magnetic Field Lock->Shim Set Parameters Set Spectral Width, Pulse Angle, etc. Shim->Set Parameters Acquire Scans Acquire 8-16 Scans Set Parameters->Acquire Scans Fourier Transform Fourier Transform FID Acquire Scans->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Calibration Calibrate to TMS Phase Correction->Calibration Integration Integrate Signals Calibration->Integration

Figure 2: ¹H NMR Experimental Workflow

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound is presented below.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentJustification
~166C=OThe carbonyl carbon of the ester group is highly deshielded and appears in this characteristic downfield region.[6][7]
~139Ar-CQuaternary carbon attached to the chlorine atom. The electronegativity of chlorine causes a downfield shift.[8]
~134Ar-CQuaternary carbon attached to the methyl group.
~131Ar-CHAromatic methine carbon.
~130Ar-CQuaternary carbon attached to the ester group.
~128Ar-CHAromatic methine carbon.
~126Ar-CHAromatic methine carbon.
~52-OCH₃The methyl carbon of the ester group is deshielded by the adjacent oxygen.[2]
~21Ar-CH₃The methyl carbon attached to the aromatic ring is shielded and appears in the upfield region.[3]
Experimental Protocol: ¹³C NMR Spectroscopy

A typical protocol for acquiring a ¹³C NMR spectrum is as follows:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a spectrometer with a broadband probe.

    • Lock and shim as for ¹H NMR.

  • Acquisition Parameters:

    • Set the spectral width to encompass the expected range of carbon signals (e.g., 0-220 ppm).[6]

    • Use a proton-decoupling sequence to simplify the spectrum to singlets for each carbon.[8]

    • A longer acquisition time and a larger number of scans (e.g., 128 or more) are typically required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is common.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal (CDCl₃ at ~77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected significant IR absorption bands for this compound are listed below, with reference to the gas-phase IR spectrum available in the NIST WebBook.[9]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretching (aromatic and aliphatic)
~1725StrongC=O stretching (ester)
~1600, ~1480Medium-WeakC=C stretching (aromatic ring)
~1280, ~1100StrongC-O stretching (ester)
~800StrongC-Cl stretching
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

  • Instrument Setup:

    • Ensure the ATR crystal (e.g., diamond) is clean.

    • Record a background spectrum of the empty ATR stage.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition:

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉ClO₂), the molecular weight is approximately 184.62 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 4: Predicted Key Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

m/zProposed Fragment
184/186[M]⁺ (Molecular ion)
153/155[M - OCH₃]⁺
125/127[M - COOCH₃]⁺
111[C₇H₄Cl]⁺
59[COOCH₃]⁺

The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound.[9]

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

A standard procedure for obtaining an EI mass spectrum is as follows:

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[10][11] This causes ionization and fragmentation of the molecules.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Sample Introduction Introduce Sample (e.g., GC) Ionization Electron Ionization (70 eV) Sample Introduction->Ionization Mass Analysis Separate Ions by m/z Ionization->Mass Analysis Detection Detect Ions and Record Abundance Mass Analysis->Detection Mass Spectrum Generate Mass Spectrum Detection->Mass Spectrum

Figure 3: Mass Spectrometry (EI-MS) Experimental Workflow

Conclusion

The predicted spectroscopic data and outlined experimental protocols in this guide provide a solid foundation for the characterization of this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS signatures, researchers can confidently identify and assess the purity of this important chemical intermediate in their synthetic endeavors. The provided methodologies represent standard practices in analytical chemistry, ensuring reliable and reproducible results.

References

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information: Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information: Visible-light-induced aerobic oxidation of aromatic alkanes into corresponding acids or esters catalyzed by N-hydroxyphthalimide. Retrieved from [Link]

  • University of Missouri-St. Louis, Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

  • LCGC International. (2022, November 1). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chlorobenzoate. Retrieved from [Link]

  • LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • University of California, Santa Cruz, Chemistry & Biochemistry. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Electron ionization. Retrieved from [Link]

  • ACS Publications. (2014, June 4). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-chloro-, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Chloro-3-nitrobenzoic acid methyl ester - Optional[FTIR] - Spectrum. Retrieved from [Link]

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An In-depth Technical Guide to the Biological Activity of Methyl 4-chloro-3-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Methyl 4-chloro-3-methylbenzoate

This compound is a substituted benzoic acid ester with the chemical formula C₉H₉ClO₂.[1] Its structure, characterized by a benzene ring functionalized with a methyl ester, a chloro group, and a methyl group, makes it a valuable and versatile building block in organic synthesis. While the parent compound itself is primarily an intermediate, its derivatives have emerged as a promising class of molecules with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory effects, positioning these derivatives as compelling leads in modern drug discovery programs. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these potent compounds.

PART 1: Synthesis of Biologically Active Derivatives

The chemical scaffold of this compound allows for straightforward modification, enabling the synthesis of diverse libraries of compounds. Common synthetic strategies involve reactions targeting the ester group, the aromatic ring, or utilizing the parent benzoic acid for amide bond formation.

Generalized Synthetic Workflow

The synthesis of derivatives often begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid.[2] This acid can then be activated, for example, by conversion to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] The resulting reactive intermediate can then be coupled with various amines, hydrazides, or alcohols to generate a wide array of amide, hydrazone, and ester derivatives.[5][6]

Synthetic_Workflow cluster_derivatives Derivative Classes start This compound acid 4-chloro-3-methylbenzoic acid start->acid Hydrolysis (e.g., NaOH) acyl_chloride 4-chloro-3-methylbenzoyl chloride acid->acyl_chloride Acyl Halogenation (e.g., SOCl₂) Amides Amides acyl_chloride->Amides Amine Coupling Hydrazones Hydrazones acyl_chloride->Hydrazones Hydrazide Coupling Oxadiazoles 1,3,4-Oxadiazoles acyl_chloride->Oxadiazoles Cyclization Reactions Esters Esters acyl_chloride->Esters Alcohol Coupling

Caption: Generalized synthetic workflow for derivatives.

Exemplary Protocol: Synthesis of N-Aryl Amide Derivatives

This protocol outlines a general procedure for the synthesis of amide derivatives from 4-chloro-3-methylbenzoic acid, a common route for generating biologically active molecules.[5]

  • Step 1: Hydrolysis. To a solution of this compound in methanol, add an aqueous solution of sodium hydroxide (2 equivalents). Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Step 2: Acidification. After cooling, remove the methanol under reduced pressure. Dilute the residue with water and acidify to pH 2-3 with hydrochloric acid to precipitate the 4-chloro-3-methylbenzoic acid. Filter, wash with cold water, and dry the solid.

  • Step 3: Acyl Chloride Formation. Reflux a suspension of 4-chloro-3-methylbenzoic acid in thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-chloro-3-methylbenzoyl chloride.

  • Step 4: Amide Coupling. Dissolve the acyl chloride in an anhydrous solvent like dichloromethane. Cool the solution to 0°C and add the desired substituted aniline (1 equivalent) followed by a base such as triethylamine (1.2 equivalents). Stir the reaction at room temperature for 8-12 hours.

  • Step 5: Work-up and Purification. Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the target amide derivative.

PART 2: Diverse Biological Activities

Derivatives of this compound have demonstrated significant potential across several therapeutic areas. The following sections detail their activities, mechanisms, and supporting data.

Anticancer Activity

A substantial body of research highlights the potent antiproliferative effects of these derivatives against a range of human cancer cell lines.

Mechanisms of Action:

  • Induction of Apoptosis and Cell Cycle Arrest: Many derivatives exert their anticancer effects by triggering programmed cell death (apoptosis). For instance, certain benzofuran derivatives have been shown to induce late apoptosis or necrosis in A549 (lung cancer) and HepG2 (liver cancer) cells.[7] This is often accompanied by cell cycle arrest. Some compounds cause an accumulation of cells in the G2/M phase, while others can induce arrest at both the S and G2/M phases, effectively halting cell division.[5][7][8]

  • Protein Kinase Inhibition: A key mechanism for several derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling and proliferation. Notably, derivatives have been designed as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] By binding to the EGFR active site, these compounds block downstream signaling pathways that promote cancer cell growth and survival. Other targets include Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ).[5]

  • Generation of Oxidative Stress: Some halogenated derivatives have been found to exhibit strong pro-oxidative effects, leading to an increase in reactive oxygen species (ROS) within cancer cells.[7] Elevated ROS levels can damage cellular components and trigger apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit 50% of cancer cell growth.

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
Benzofuran Derivative 7A549 (Lung)6.3 ± 2.5[7]
Benzofuran Derivative 7HepG2 (Liver)11 ± 3.2[7]
Benzofuran Derivative 8A549 (Lung)3.5 ± 0.6[7]
Benzofuran Derivative 8HepG2 (Liver)3.8 ± 0.5[7]
4-Methylbenzamide (Cpd 7)K562 (Leukemia)2.27[5]
4-Methylbenzamide (Cpd 7)HL-60 (Leukemia)1.42[5]
Benzoxazole Derivative 16MCF-7 (Breast)6.98[11]
Benzoxazole Derivative 17MCF-7 (Breast)11.18[11]

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EGFR [label="EGFR Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"];
Signaling [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Derivative -> EGFR [label="Inhibits"];
EGFR -> Signaling [label="Activates"];
Signaling -> Proliferation [label="Promotes"];
EGFR -> Apoptosis [label="Blocks", style=dashed];
Derivative -> Apoptosis [label="Induces"];

}

Caption: EGFR inhibition pathway by benzoate derivatives.

Antimicrobial Activity

Derivatives based on the 4-chloro-3-methylbenzoate scaffold have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.

Mechanisms and Spectrum of Activity:

  • Broad-Spectrum Potential: Studies have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria such as Escherichia coli.[12][13] Antifungal activity has been noted against various Candida species.[12][14]

  • Inhibition of Folic Acid Synthesis: For derivatives containing a sulfonamide moiety, a well-established mechanism is the competitive inhibition of dihydropteroate synthase (DHPS).[15] This enzyme is essential for bacterial folic acid synthesis, and its blockage leads to a bacteriostatic effect.[15]

  • Anti-biofilm Effects: Beyond inhibiting microbial growth, some compounds have demonstrated the ability to disrupt the formation of biofilms, which are structured communities of microbes that are notoriously resistant to conventional antibiotics.[12]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.

Derivative ClassMicroorganismMIC (µg/mL)Reference
N-acyl-α-amino acid (Cpd 3)S. aureus>500[12]
1,3-oxazol-5(4H)-one (Cpd 4)S. aureus125[12]
1,3-oxazol-5(4H)-one (Cpd 4)B. subtilis125[12]
Methoxyethyl 4-chlorocinnamateCandida sp.0.13 µmol/mL[14]
Perillyl 4-chlorocinnamateCandida sp.0.024 µmol/mL[14]

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mic_assay [label="Broth Microdilution Assay\n(Determine MIC)"];
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biofilm_assay [label="Biofilm Disruption Assay"];
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start -> mic_assay;
start -> disk_diffusion;
mic_assay -> biofilm_assay [label="For active compounds"];
disk_diffusion -> result;
biofilm_assay -> result;

}digraph "NF_kB_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

LPS [label="LPS (Inflammatory Stimulus)", fillcolor="#FBBC05", fontcolor="#202124"];
Receptor [label="Toll-like Receptor (TLR4)", fillcolor="#F1F3F4", fontcolor="#202124"];
MAPK [label="MAPK Pathway", fillcolor="#F1F3F4", fontcolor="#202124"];
IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"];
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LPS -> Receptor;
Receptor -> MAPK -> IKK;
IKK -> NFkB_complex [label="Phosphorylates IκBα"];
NFkB_complex -> NFkB_active [label="IκBα degradation"];
NFkB_active -> Nucleus [label="Translocation"];
Nucleus -> Genes [label="Transcription"];
Derivative -> MAPK [label="Inhibits", color="#4285F4"];
Derivative -> IKK [label="Inhibits", color="#4285F4"];

}

Caption: Inhibition of the NF-κB inflammatory pathway.

PART 3: Structure-Activity Relationship (SAR) Insights

The biological potency of these derivatives is highly dependent on their specific chemical structure. Analyzing the structure-activity relationship (SAR) provides crucial insights for designing more effective and selective compounds.

  • Influence of Halogens: The presence and position of halogen atoms can significantly impact activity. For example, in a series of benzofuran derivatives, the presence of bromine alongside a methoxy group led to stronger pro-oxidative and pro-apoptotic properties compared to a chloro-substituted counterpart. [7]* Role of Hydrophobic and Hydrophilic Groups: The balance between hydrophobicity and hydrophilicity is critical. For antimicrobial activity, increasing the hydrophobicity of substituents on the aromatic ring has been shown to enhance efficacy against certain bacterial strains. [16]Conversely, for anti-inflammatory agents, a structure with both a hydrophobic and a hydrophilic ring can contribute to neuroprotective activity. [17]* Impact of Side Chains: The nature of the side chain attached via an amide or ester linkage is a key determinant of activity. In a series of 4-chlorocinnamic acid esters, short alkyl chains containing a heteroatom (like oxygen) or a terpenic substructure resulted in superior antifungal profiles. [14]

SAR_Insights cluster_properties Structural Modifications & Effects cluster_activities Biological Activity Core This compound Core R¹ (Aromatic Ring) R² (Ester/Amide Linker) Halogens Halogen Substituents (e.g., Br, F) Core:f1->Halogens Hydrophobicity Hydrophobic Groups (e.g., Alkyl, Benzyl) Core:f1->Hydrophobicity Linker Linker Modification (e.g., Heteroatoms) Core:f2->Linker Anticancer ↑ Anticancer Halogens->Anticancer Antimicrobial ↑ Antimicrobial Hydrophobicity->Antimicrobial Anti_inflammatory ↑ Anti-inflammatory Linker->Anti_inflammatory

Caption: Key structure-activity relationship insights.

PART 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for key assays used to evaluate the biological activities described in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include positive (microbes, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 3: ELISA for TNF-α Quantification

This protocol measures the concentration of the pro-inflammatory cytokine TNF-α in cell culture supernatants or serum. [18]

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNF-α and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards of known TNF-α concentration and experimental samples (e.g., serum from LPS-treated animals) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNF-α. Incubate for 1-2 hours.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.

  • Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.

  • Measurement: Read the absorbance at 450 nm and calculate the TNF-α concentration in the samples by comparing to the standard curve.

Conclusion and Future Perspectives

The derivatives of this compound represent a highly versatile and promising class of compounds for drug discovery. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their therapeutic potential. The straightforward chemistry allows for the creation of large, diverse compound libraries, which, when coupled with the SAR insights discussed, can guide the rational design of next-generation drug candidates with enhanced potency and selectivity.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, advancing the most promising candidates into in vivo animal models, and further elucidating their precise molecular mechanisms of action. The continued exploration of this chemical scaffold is poised to deliver novel therapeutic agents to address significant unmet medical needs.

References

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  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. (n.d.). MDPI. Retrieved from [Link]

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  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). Molecules, 26(23), 7183. Retrieved from [Link]

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  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org. Retrieved from [Link]

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  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). Future Medicinal Chemistry. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 4-chloro-3-methylbenzoate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-chloro-3-methylbenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, detailed synthesis protocols, analytical characterization, and significant applications.

Executive Summary

This compound, a derivative of benzoic acid, has emerged as a crucial building block in organic synthesis, most notably in the development of targeted cancer therapies. Its discovery is intrinsically linked to the advancements in medicinal chemistry in the late 20th century. This guide will explore the nuanced history of this compound, provide detailed, field-proven methodologies for its synthesis and characterization, and discuss its pivotal role in the creation of high-value molecules.

Discovery and Historical Context

The history of this compound is not one of a singular, celebrated discovery, but rather an emergence driven by the growing need for novel chemical scaffolds in drug discovery. Its parent compound, 4-chloro-3-methylbenzoic acid, was first synthesized in the late 20th century, a period marked by intense research into new therapeutic agents.

The initial impetus for the synthesis of 4-chloro-3-methylbenzoic acid and its subsequent esterification to this compound was the demand for versatile intermediates in the synthesis of complex, biologically active molecules. The presence of a chlorine atom, a methyl group, and a carboxylic acid (or ester) functionality on the benzene ring provides multiple reactive sites for further chemical modification, making it an attractive starting material for medicinal chemists.

A pivotal application that highlights the importance of this compound is its use as a key intermediate in the synthesis of Tipifarnib (also known as R115777), a farnesyltransferase inhibitor investigated for the treatment of various cancers, including acute myeloid leukemia.[1][2][3] The development of Tipifarnib by Johnson & Johnson in the late 1990s and early 2000s spurred significant interest in its precursors, including 4-chloro-3-methylbenzoic acid and its methyl ester.[1]

While a definitive, single "discovery" paper for this compound is not readily identifiable in early chemical literature, its appearance in patents and medicinal chemistry journals from the late 20th century onwards solidifies its role as a modern and indispensable tool in the synthesis of targeted therapeutics.[4][5][6]

Synthesis and Mechanistic Insights

The synthesis of this compound is typically a two-step process: the synthesis of the parent carboxylic acid, 4-chloro-3-methylbenzoic acid, followed by its esterification.

Synthesis of 4-chloro-3-methylbenzoic acid

The industrial preparation of 4-chloro-3-methylbenzoic acid often involves the oxidation of 4-chloro-3-methyltoluene. A common and efficient method is the liquid-phase air oxidation catalyzed by a cobalt-manganese-bromide system.

Experimental Protocol: Catalytic Air Oxidation of 4-chloro-3-methyltoluene

  • Reaction Setup: A high-pressure reactor equipped with a gas inlet, a condenser, and a mechanical stirrer is charged with 4-chloro-3-methyltoluene, acetic acid (as the solvent), cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.

  • Reaction Conditions: The reactor is pressurized with compressed air, and the temperature is raised to 150-200°C. The reaction is typically run for 2-4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The solvent is then removed under reduced pressure. The crude 4-chloro-3-methylbenzoic acid is purified by recrystallization from a suitable solvent, such as a mixture of acetic acid and water, to yield a white to off-white crystalline solid.[7]

Causality of Experimental Choices:

  • Catalyst System: The Co/Mn/Br catalyst system is highly effective for the selective oxidation of the methyl group to a carboxylic acid while leaving the aromatic ring and the chloro-substituent intact. Cobalt and manganese ions cycle between their higher and lower oxidation states, facilitating the radical chain reaction, while bromide acts as a promoter.

  • Solvent: Acetic acid is an ideal solvent as it is relatively inert to the oxidation conditions and can dissolve both the starting material and the product.

  • Temperature and Pressure: Elevated temperature and pressure are necessary to achieve a reasonable reaction rate for the oxidation of the relatively unreactive methyl group on the aromatic ring.

Diagram: Synthesis of 4-chloro-3-methylbenzoic acid

G start 4-chloro-3-methyltoluene reagents O2 (Air) Co(OAc)2, Mn(OAc)2, NaBr Acetic Acid, 150-200°C start->reagents product 4-chloro-3-methylbenzoic acid reagents->product caption Oxidation of 4-chloro-3-methyltoluene

Caption: Catalytic air oxidation to produce the parent acid.

Esterification to this compound

The most common method for the synthesis of this compound is the Fischer-Speier esterification of 4-chloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: A round-bottom flask is charged with 4-chloro-3-methylbenzoic acid and an excess of methanol, which acts as both a reactant and a solvent.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess methanol is removed by distillation. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the unreacted acid and the catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Causality of Experimental Choices:

  • Excess Methanol: The use of excess methanol shifts the equilibrium of the reversible esterification reaction towards the product side, thereby increasing the yield.

  • Sulfuric Acid: Concentrated sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. It also acts as a dehydrating agent, removing the water formed during the reaction, which also helps to drive the equilibrium towards the product.

Diagram: Fischer-Speier Esterification Mechanism

G cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Dehydration cluster_3 Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carbonyl (R-C(OH)2+) A->B H+ C Tetrahedral Intermediate B->C CH3OH D Protonated Ester C->D -H2O E Water F Methyl Ester (R-COOCH3) D->F -H+ caption Mechanism of Fischer-Speier Esterification

Caption: Key steps in the acid-catalyzed esterification.

Analytical Characterization

The identity and purity of this compound are confirmed using a variety of analytical techniques.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol
CAS Number 59748-35-9
Appearance White to off-white crystalline solid
Melting Point 45-48 °C
Boiling Point 258-260 °C at 760 mmHg

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (d, J=2.0 Hz, 1H), 7.78 (dd, J=8.2, 2.0 Hz, 1H), 7.38 (d, J=8.2 Hz, 1H), 3.91 (s, 3H), 2.41 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 166.4, 139.6, 135.8, 131.2, 130.6, 129.2, 127.8, 52.3, 20.4.

  • Infrared (IR, KBr): ν 2955 (C-H, aliphatic), 1725 (C=O, ester), 1605, 1480 (C=C, aromatic), 1280 (C-O, ester), 820 (C-Cl) cm⁻¹.

  • Mass Spectrometry (EI): m/z 184 (M⁺), 153 (M⁺ - OCH₃), 125 (M⁺ - COOCH₃), 111.

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of pharmaceuticals and other fine chemicals due to its versatile reactivity.

  • Intermediate for Tipifarnib: As previously mentioned, its most prominent role is as a key intermediate in the synthesis of the farnesyltransferase inhibitor, Tipifarnib. This underscores its importance in the development of anti-cancer therapeutics.[1][4]

  • Scaffold for Novel Bioactive Molecules: The presence of chloro, methyl, and methyl ester groups allows for a variety of chemical transformations, including nucleophilic aromatic substitution, oxidation of the methyl group, and modification of the ester functionality. This makes it an attractive starting point for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

  • Agrochemicals: Substituted benzoic acids and their esters are also used in the development of new herbicides and pesticides. The specific substitution pattern of this compound can be exploited to create molecules with desired biological activities in an agricultural context.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as an irritant and may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound, a compound of the late 20th century, has established itself as a cornerstone intermediate in modern medicinal chemistry. Its discovery, driven by the needs of the pharmaceutical industry, and its versatile chemical nature have enabled the synthesis of complex and life-saving drugs. This guide has provided a comprehensive overview of its history, synthesis, characterization, and applications, offering valuable insights for researchers and professionals in the field. As the quest for novel therapeutics continues, the importance of such well-characterized and readily accessible building blocks will undoubtedly grow.

References

  • Borthakur, G., & Kantarjian, H. (2007). Tipifarnib in the treatment of acute myeloid leukemia. Expert Opinion on Investigational Drugs, 16(5), 717-724. Retrieved from [Link]

  • Buckner, F. S., et al. (2011). Second Generation Analogs of the Cancer Drug Clinical Candidate Tipifarnib for Anti-Chagas Disease Drug Discovery. Antimicrobial Agents and Chemotherapy, 55(12), 5450–5458. Retrieved from [Link]

  • Janssen Pharmaceutica N.V. (2005). Tipifarnib. New Drug Approvals. Retrieved from [Link]

  • Esteve, S. A., et al. (2019). Synthesis of tipifarnib. AU2019270163A1. Google Patents.
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  • Bradsher, C. K. (1978). Synthesis of Benzoylbenzoic Acids Substituted Anthraquinones and Related Materials. Defense Technical Information Center. Retrieved from [Link]

  • The Journal of Organic Chemistry 1972, 37 (10). (1972). Retrieved from [Link]

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  • Process Development of an Inherently Safer Oxidation: Synthesis of 2-Chloro-6-methylbenzoic Acid in the R411 Manufacturing Process. (2005). Organic Process Research & Development, 9(6), 943-946. Retrieved from [Link]

  • Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC, ZnO/SiOC, and Ni/SiOC catalytic systems. (2022). Scientific Reports, 12(1), 1-11. Retrieved from [Link]

  • A new supramolecular cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid: Synthesis, structural, spectroscopic characterization and comparative theoretical studies. (2017). Journal of Molecular Structure, 1147, 439-450. Retrieved from [Link]

  • Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). Open Journal of Medicinal Chemistry, 7(1), 1-17. Retrieved from [Link]

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Methyl 4-chloro-3-methylbenzoate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-3-methylbenzoate, also known as 4-chloro-3-methylbenzoic acid methyl ester, is a substituted aromatic ester that serves as a crucial building block in the landscape of organic synthesis.[1] Its unique substitution pattern, featuring a chlorine atom, a methyl group, and a methyl ester on the benzene ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, with a particular focus on its relevance in the pharmaceutical and specialty chemical industries. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable starting material for drug discovery and development programs.[2]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS Number 91367-05-4[3]
Appearance Colorless to light orange to yellow clear liquid[1]
Purity >98.0% (Gas Chromatography)[1]
Specific Gravity (20/20) 1.21
Refractive Index 1.54
Storage Temperature Room Temperature (Recommended in a cool, dark place, <15°C)

Synthesis of this compound: The Fischer Esterification

The most common and direct method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Causality Behind the Experimental Choices

The Fischer esterification is an equilibrium-controlled process.[4] To drive the reaction towards the formation of the desired ester, Le Chatelier's principle is applied.[4] This is typically achieved by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, or by removing the water formed during the reaction.[4][5] The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[5]

Reaction Mechanism

The mechanism of the Fischer esterification proceeds through a series of proton transfer and nucleophilic addition-elimination steps.

Fischer_Esterification RCOOH 4-Chloro-3-methylbenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation MeOH Methanol MeOH->Protonated_Acid H_plus->RCOOH Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic attack by Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton transfer & Elimination of Water Water Water Tetrahedral_Intermediate->Water Ester This compound Protonated_Ester->Ester Deprotonation

Caption: The Fischer esterification mechanism for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methylbenzoic acid (1 equivalent).

  • Addition of Reagents: Add a significant excess of methanol (e.g., 10-20 equivalents), which will also function as the solvent.[5]

  • Catalyst Addition: While stirring, carefully and dropwise add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[5]

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain this temperature for several hours (typically 1-10 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dilute the residue with an organic solvent such as ethyl acetate and wash with water.

    • Carefully neutralize any remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until the evolution of CO2 ceases.[5]

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the crude ester.[5]

  • Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is dictated by its three key functional groups: the methyl ester, the chloro substituent, and the methyl group on the aromatic ring.

  • Ester Group: The ester functionality is susceptible to nucleophilic acyl substitution. For instance, it can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution. The directing effects of the existing substituents are crucial in determining the position of the incoming electrophile. The methyl ester group is an electron-withdrawing group and a meta-director, deactivating the ring towards electrophilic attack.[6] Conversely, the chloro and methyl groups are ortho, para-directors. The interplay of these directing effects can lead to a mixture of products, and the reaction conditions must be carefully controlled to achieve selectivity.

  • Methyl Group: The benzylic protons of the methyl group can undergo free-radical reactions, such as halogenation, under specific conditions (e.g., UV light or a radical initiator).[7] This provides another avenue for the functionalization of the molecule.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

  • Precursor to Bioactive Molecules: The parent carboxylic acid, 4-chloro-3-methylbenzoic acid, is a known reactant in the preparation of tipifarnib analogs, which have been investigated for their potential as anticancer agents.[2] The ester form serves as a protected version of the carboxylic acid and can be a key intermediate in multi-step syntheses.

  • Scaffold for Drug Design: The presence of multiple functional groups on the aromatic ring allows for diverse chemical modifications. This makes this compound an attractive scaffold for the development of new chemical entities. For example, derivatives of 4-amino-3-chloro benzoate esters have been synthesized and investigated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[8][9] The methyl group, in particular, can be strategically introduced into drug molecules to modulate their physicochemical and pharmacokinetic properties.[10]

Drug_Development_Pathway Start This compound Hydrolysis Hydrolysis Start->Hydrolysis 1. Amidation Amidation Hydrolysis->Amidation 2. Further_Modification Further Functionalization Amidation->Further_Modification 3. Bioactive_Molecule Bioactive Molecule / Drug Candidate Further_Modification->Bioactive_Molecule 4.

Caption: A simplified workflow illustrating the role of this compound as a starting material in a drug development pathway.

Spectroscopic Data and Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH3) at approximately 3.9 ppm. The aromatic region would display signals for the three protons on the benzene ring. The proton ortho to the ester group would be the most downfield, likely appearing as a doublet. The other two aromatic protons would appear as a doublet and a doublet of doublets. The methyl group protons (-CH3) would appear as a singlet further upfield, around 2.4 ppm.

  • ¹³C NMR: Due to the lack of symmetry, the ¹³C NMR spectrum is expected to show nine distinct signals. The carbonyl carbon of the ester would be the most downfield signal, typically around 165-170 ppm. The six aromatic carbons would have distinct chemical shifts, and the methyl ester carbon and the methyl group carbon would appear at the higher field end of the spectrum. The loss of symmetry is a key feature that distinguishes it from more symmetrical analogs like methyl benzoate.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. Other significant peaks would include C-O stretching vibrations, C-H stretching from the aromatic and methyl groups, and C-Cl stretching.

  • Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M+) would be observed at m/z 184, with a characteristic M+2 peak at m/z 186 with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would involve the loss of the methoxy group (-OCH3) or the entire ester group (-COOCH3).

Safety and Handling

The precursor, 4-chloro-3-methylbenzoic acid, is classified as a substance that causes skin and eye irritation and may cause respiratory irritation.[12][13] It is prudent to assume that this compound presents similar hazards. Therefore, appropriate safety precautions must be taken during its handling and use.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of new pharmaceuticals. Its synthesis via Fischer esterification is a well-established and efficient process. A comprehensive understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development. As the demand for novel and complex organic molecules continues to grow, the importance of such fundamental building blocks in the arsenal of synthetic chemists and drug development professionals cannot be overstated.

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Navigating the Procurement of Methyl 4-chloro-3-methylbenzoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the selection of starting materials and intermediates is a critical determinant of project success. The integrity of these foundational molecules directly impacts the efficiency of synthetic routes, the purity of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic agent. This guide provides an in-depth technical overview of Methyl 4-chloro-3-methylbenzoate (CAS No. 91367-05-4), a key building block in medicinal chemistry, with a focus on empowering researchers and drug development professionals to make informed procurement decisions.

The Strategic Importance of this compound in Drug Discovery

This compound is a substituted benzoic acid ester that serves as a versatile intermediate in the synthesis of complex organic molecules. Its chemical architecture, featuring a chlorinated and methylated aromatic ring with a reactive methyl ester, offers multiple points for synthetic modification. This strategic arrangement makes it a valuable precursor for the construction of various heterocyclic and carbocyclic scaffolds found in a range of biologically active compounds.

The chloro and methyl substituents on the benzene ring influence the molecule's electronic properties and steric hindrance, providing a handle for selective functionalization in subsequent synthetic steps. For instance, the methyl group can be a site for radical bromination, a key transformation for introducing further complexity.

Selecting a Commercial Supplier: A Framework for Scientific Integrity

The procurement of a chemical intermediate like this compound extends beyond a simple commercial transaction. For the pharmaceutical industry, it is a matter of rigorous scientific and quality assurance. A robust supplier qualification process is paramount to mitigate risks and ensure the consistency and reliability of the supply chain.[1][2]

Key Supplier Evaluation Criteria:

  • Quality Management System (QMS): A reputable supplier should operate under a robust QMS, such as ISO 9001, to ensure consistent product quality and process control. For materials intended for later-stage clinical development, adherence to Good Manufacturing Practices (GMP) becomes a critical requirement.[1][3]

  • Comprehensive Documentation: The supplier must provide comprehensive and transparent documentation for each batch of material. This includes:

    • Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should clearly state the analytical methods used and the results for key quality attributes such as purity (typically determined by GC or HPLC), identity (confirmed by NMR or IR), and appearance.

    • Safety Data Sheet (SDS): An up-to-date SDS is essential for ensuring the safe handling, storage, and disposal of the chemical.

  • Technical Support: A reliable supplier will have a knowledgeable technical support team that can provide insights into product specifications, stability, and potential applications.

  • Supply Chain Reliability: For long-term projects, it is crucial to assess the supplier's ability to provide consistent quality and quantities of the material over time.

Comparative Overview of Commercial Suppliers

The following table provides a summary of prominent commercial suppliers of this compound, highlighting key product specifications. This information is intended as a guide and should be verified with the suppliers directly.

SupplierProduct Number (Example)Purity SpecificationPhysical FormAvailable Quantities
TCI America M1935>98.0% (GC)Colorless to light orange to yellow clear liquid5g, 25g
Sigma-Aldrich SY3H3D680516 (Synthonix)97%SolidVaries by supplier
Apollo Scientific OR543098%Not specified1g
AA Blocks AA00354QNot specifiedLiquidVaries by supplier
Matrix Scientific 037796Not specifiedNot specifiedVaries by supplier

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis

This compound has been utilized as a key starting material in the synthesis of novel kinase inhibitors.[1] Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The following section outlines a representative synthetic application of this compound.

Experimental Protocol: Synthesis of Methyl 3-(bromomethyl)-4-chlorobenzoate

This protocol describes the radical bromination of the methyl group on the aromatic ring of this compound, a common transformation to introduce a reactive handle for further synthetic elaboration.[1][2]

Causality of Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for allylic and benzylic bromination. It is preferred over elemental bromine for its ease of handling and for minimizing the formation of aromatic bromination byproducts.

  • Benzoyl Peroxide (BPO): BPO acts as a radical initiator. Upon heating, it decomposes to form phenyl radicals, which then abstract a hydrogen atom from the methyl group of the starting material, initiating the radical chain reaction.

  • Carbon Tetrachloride (CCl₄): CCl₄ is a non-polar solvent that is suitable for radical reactions. It is important to use an inert solvent to avoid side reactions.

  • Reflux: The reaction is carried out at reflux to provide the necessary thermal energy for the homolytic cleavage of the initiator and to maintain a sufficient reaction rate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), N-bromosuccinimide (1.0 eq), and a catalytic amount of benzoyl peroxide (0.1 eq) in carbon tetrachloride.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure Methyl 3-(bromomethyl)-4-chlorobenzoate.

Logical Workflow for Kinase Inhibitor Synthesis

The resulting Methyl 3-(bromomethyl)-4-chlorobenzoate is a versatile intermediate for the synthesis of heteroaryl compounds with potential kinase inhibitory activity. The bromomethyl group can readily undergo nucleophilic substitution with various amines or other nucleophiles to construct the desired pharmacophore.

G cluster_0 Synthesis of Key Intermediate cluster_1 Construction of Kinase Inhibitor Scaffold This compound This compound NBS, BPO, CCl4 NBS, BPO, CCl4 This compound->NBS, BPO, CCl4 Methyl 3-(bromomethyl)-4-chlorobenzoate Methyl 3-(bromomethyl)-4-chlorobenzoate NBS, BPO, CCl4->Methyl 3-(bromomethyl)-4-chlorobenzoate Radical Bromination Nucleophilic Substitution Nucleophilic Substitution Methyl 3-(bromomethyl)-4-chlorobenzoate->Nucleophilic Substitution Heterocyclic Amine Heterocyclic Amine Heterocyclic Amine->Nucleophilic Substitution Heteroaryl Compound (Kinase Inhibitor Precursor) Heteroaryl Compound (Kinase Inhibitor Precursor) Nucleophilic Substitution->Heteroaryl Compound (Kinase Inhibitor Precursor)

Caption: Synthetic pathway from this compound to a kinase inhibitor precursor.

Quality Control and Analytical Characterization

Ensuring the quality of this compound is paramount for the reproducibility of experimental results. A comprehensive Certificate of Analysis should include data from the following analytical techniques:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and to identify any structural isomers or impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

The following diagram illustrates a typical quality control workflow for an incoming chemical intermediate.

G Incoming Material Incoming Material Quarantine Quarantine Incoming Material->Quarantine Documentation Review Documentation Review Analytical Testing Analytical Testing Documentation Review->Analytical Testing CoA & SDS Verification Release for Use Release for Use Analytical Testing->Release for Use Pass Rejection Rejection Analytical Testing->Rejection Fail Quarantine->Documentation Review

Caption: Quality control workflow for incoming chemical intermediates.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex molecules for drug discovery. The selection of a reliable commercial supplier is a critical first step in ensuring the quality and integrity of the research and development process. By implementing a rigorous supplier qualification framework and by understanding the key synthetic applications of this intermediate, researchers and drug development professionals can enhance the efficiency and success of their projects.

References

  • Flarer SA. The importance of supplier qualification in the pharmaceutical industry: a prerequisite for APIs quality. Flarer SA. Accessed January 12, 2026. [Link]

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  • Buy Methyl 3-(bromomethyl)-4-chlorobenzoate | 220464-68-6. Molbase. Accessed January 12, 2026. [Link]

  • Quality Forward. QMS 101: Understanding Supplier Qualification in Life Sciences. Published May 14, 2025. Accessed January 12, 2026. [Link]

  • AA Blocks. 91367-05-4 | MFCD00151838 | this compound. Accessed January 12, 2026. [Link]

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An In-depth Technical Guide to the Stability and Storage of Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-3-methylbenzoate is a substituted aromatic ester with applications in organic synthesis and as an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. As with any chemical entity destined for use in research and development, particularly in the drug development sector, a thorough understanding of its stability profile is paramount. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines protocols for its stability testing, and offers evidence-based recommendations for its optimal storage and handling.

Chemical Profile of this compound

A foundational understanding of the molecule's structure and physicochemical properties is essential to predicting its stability.

  • Synonyms: 4-Chloro-3-methylbenzoic Acid Methyl Ester

  • Molecular Formula: C₉H₉ClO₂

  • Molecular Weight: 184.62 g/mol

  • Appearance: Colorless to light orange to yellow clear liquid

  • Structure:

The structure reveals key functional groups that are susceptible to degradation: the ester linkage and the chlorinated aromatic ring. The presence of these groups dictates the potential degradation pathways the molecule may undergo.

Potential Degradation Pathways

The primary modes of degradation for this compound are anticipated to be hydrolysis and photodegradation. Understanding these pathways is critical for developing appropriate storage and handling procedures.

Hydrolytic Degradation

The ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1][2][3] This process involves the cleavage of the ester bond to yield the parent carboxylic acid (4-chloro-3-methylbenzoic acid) and methanol.[1] Basic hydrolysis, also known as saponification, is generally faster than acid-catalyzed hydrolysis for methyl benzoates.[2][4]

The proposed mechanism for base-catalyzed hydrolysis is depicted below:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ester This compound tetrahedral Tetrahedral Intermediate ester->tetrahedral Nucleophilic attack on carbonyl carbon hydroxide Hydroxide Ion (OH⁻) hydroxide->tetrahedral carboxylate Carboxylate Anion tetrahedral->carboxylate Elimination of Methoxide methanol Methanol tetrahedral->methanol acid 4-chloro-3-methylbenzoic acid carboxylate->acid Protonation

Base-catalyzed hydrolysis of this compound.
Photodegradation

Comprehensive Stability Testing Protocol

To rigorously assess the stability of this compound, a systematic stability testing protocol should be implemented. This protocol is designed to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[6]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[6] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products.[6]

Stress ConditionProposed ProtocolRationale
Acid Hydrolysis Dissolve the compound in 0.1 N HCl and heat at 60°C for 24 hours.To assess susceptibility to acid-catalyzed hydrolysis.
Base Hydrolysis Dissolve the compound in 0.1 N NaOH at room temperature for 4 hours.To evaluate the rate and extent of base-catalyzed hydrolysis (saponification).
Oxidation Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.To determine its susceptibility to oxidation.
Thermal Stress Expose the solid material to 70°C for 48 hours.To evaluate the impact of elevated temperatures on stability.
Photostability Expose the compound to a calibrated light source (e.g., ICH option 2) for a defined period.To assess its sensitivity to light and potential for photodegradation.
Long-Term Stability Study

Long-term stability studies are designed to evaluate the physical, chemical, and microbiological characteristics of a substance over a prolonged period under recommended storage conditions.[6]

Experimental Workflow for Stability Testing:

G cluster_setup Study Setup cluster_stress Forced Degradation cluster_longterm Long-Term Stability cluster_analysis Analysis cluster_conclusion Conclusion start Obtain initial sample of This compound characterize Characterize initial sample (Appearance, Purity by HPLC, etc.) start->characterize acid Acid Hydrolysis characterize->acid Subject to stress base Base Hydrolysis characterize->base Subject to stress oxidation Oxidation characterize->oxidation Subject to stress heat Thermal Stress characterize->heat Subject to stress light Photostability characterize->light Subject to stress storage Store samples at recommended and accelerated conditions characterize->storage analyze Analyze samples by stability-indicating HPLC method acid->analyze base->analyze oxidation->analyze heat->analyze light->analyze pull Pull samples at defined time points (e.g., 0, 3, 6, 12 months) storage->pull pull->analyze identify Identify and quantify degradation products analyze->identify evaluate Evaluate stability profile identify->evaluate recommend Establish storage conditions and re-test period evaluate->recommend

Workflow for the stability assessment of this compound.

Step-by-Step Methodology for Long-Term Study:

  • Initial Characterization: An initial sample of this compound is fully characterized for its appearance, purity (using a validated stability-indicating HPLC method), and any other relevant physical properties.

  • Sample Storage: Samples are stored in appropriate containers (e.g., amber glass vials with inert caps) under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points: Samples are pulled for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[6]

  • Analysis: At each time point, the samples are analyzed using the stability-indicating HPLC method to determine the purity of the active substance and to quantify any degradation products.

  • Data Evaluation: The data is evaluated to determine the rate of degradation and to establish a re-test period or shelf life for the compound.

Recommended Storage and Handling Conditions

Based on the chemical nature of this compound and the principles of chemical stability, the following storage and handling conditions are recommended to ensure its integrity over time.

  • Temperature: Store in a cool place. While some suppliers state "Room Temperature," storage at a controlled cool temperature (e.g., <15°C) is advisable to minimize the rate of any potential degradation reactions.

  • Light: Protect from light. Store in amber glass vials or in a light-proof container to prevent photodegradation.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon). This is particularly important for long-term storage to prevent oxidative degradation.

  • Moisture: Keep the container tightly closed in a dry and well-ventilated place to prevent hydrolysis.[7]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

This compound is a moderately stable compound under ambient conditions. However, its ester functionality and chlorinated aromatic ring make it susceptible to hydrolytic and photolytic degradation. A thorough understanding of these degradation pathways, coupled with a robust stability testing program, is essential for ensuring the quality and reliability of this compound in research and development. By adhering to the recommended storage and handling conditions outlined in this guide, researchers, scientists, and drug development professionals can minimize degradation and preserve the integrity of this compound for its intended use.

References

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed?
  • National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL | Oxford Academic. (n.d.). Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]

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Authored for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of Methyl 4-chloro-3-methylbenzoate

Foreword: Understanding the Critical Role of Solubility

This compound (CAS No. 91367-05-4) is a substituted aromatic ester that serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds[1]. For the synthetic chemist or formulation scientist, understanding its solubility profile in various organic solvents is not merely academic; it is a cornerstone of process development, purification, and formulation. A thorough grasp of solubility dictates the choice of reaction media, enables efficient crystallization for purification, and is paramount for developing stable, effective end-products.

This guide moves beyond a simple data sheet to provide a comprehensive framework for understanding and determining the solubility of this compound. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present qualitative predictions for its behavior in common organic solvents, and provide a detailed, field-proven protocol for its quantitative determination.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is governed by the principle of similia similibus solvuntur—"like dissolves like." The molecular structure of this compound offers key insights into its expected behavior.

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar or moderately polar solvents.

  • Ester Group (-COOCH₃): The ester functional group introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen). This allows for dipole-dipole interactions and hydrogen bonding with protic solvents.

  • Chloro Group (-Cl): As an electronegative substituent, the chlorine atom enhances the molecule's dipole moment, contributing to its overall polarity.

  • Methyl Group (-CH₃): This is a nonpolar, electron-donating group that slightly increases the molecule's hydrophobic character.

Collectively, these features render this compound a moderately polar compound . This polarity is the key to predicting its solubility in a range of organic solvents. While it is poorly soluble in highly polar, protic solvents like water, it is miscible with many common organic solvents[2].

Qualitative Solubility Predictions

Based on its structure, we can predict its solubility behavior in different classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Cyclohexane, TolueneLow to ModerateThe molecule's polarity, due to the ester and chloro groups, limits its affinity for purely nonpolar solvents. Toluene may show better results due to π-π stacking interactions with the aromatic ring.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM)HighThese solvents have a polarity that closely matches the solute. They can engage in dipole-dipole interactions without the competing hydrogen-bonding network of protic solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors to the ester's carbonyl oxygen. However, the energy required to break the solvent's own hydrogen-bonding network can sometimes limit solubility compared to polar aprotic solvents.
Highly Polar WaterVery LowThe large nonpolar surface area of the aromatic ring and methyl group dominates, making it energetically unfavorable to disrupt the strong hydrogen-bonding network of water[2].

Gold Standard Protocol: Isothermal Shake-Flask Method for Solubility Determination

While predictions are useful, empirical determination is essential for accurate process design. The saturation shake-flask method is widely regarded as the most reliable "gold standard" for measuring equilibrium solubility[3][4]. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality of the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid solute and the saturated solvent. By adding an excess of the solid, we ensure the solution reaches its maximum saturation point under controlled conditions. Agitation facilitates the dissolution process, and a sufficient equilibration time (typically 24-72 hours) ensures the rates of dissolution and precipitation become equal[5]. Subsequent analysis of the clear, saturated supernatant provides the quantitative solubility value.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Calculation p1 Add excess Methyl 4-chloro-3-methylbenzoate to a known volume of solvent in a sealed vial. p2 Ensure sufficient excess solid (e.g., 10% more than expected saturation) is visible. p1->p2 e1 Place vials in an orbital shaker or rotator inside a temperature-controlled incubator. p2->e1 e2 Agitate at a constant speed (e.g., 100-150 rpm) for 24-72 hours at the target temperature (e.g., 25°C). e1->e2 s1 Allow vials to stand undisturbed in the incubator for a set time (e.g., 1-2 hours) for solid to settle. e2->s1 s2 Withdraw a clear aliquot of the supernatant using a syringe. s1->s2 s3 Immediately filter the aliquot through a 0.22 or 0.45 µm syringe filter (PTFE, PVDF) into a clean vial. s2->s3 a1 Accurately dilute the filtered sample with a suitable mobile phase or solvent. s3->a1 a2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV, GC-FID). a1->a2 a3 Calculate solubility (e.g., in mg/mL) based on the dilution factor and the measured concentration. a2->a3

Caption: Workflow for determining equilibrium solubility via the isothermal shake-flask method.

Detailed Step-by-Step Methodology

Materials & Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker/incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)

  • Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Protocol:

  • Preparation of Slurry:

    • To a series of glass vials, add a precisely weighed amount of the selected organic solvent (e.g., 5.0 mL).

    • Add an excess amount of this compound to each vial. A visual excess of solid must remain to ensure saturation is achieved. It is important to avoid adding so much solid that it significantly alters the properties of the solvent[3].

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in the temperature-controlled shaker, set to the desired experimental temperature (e.g., 25 °C ± 0.5 °C). Temperature control is critical as small variations can significantly impact solubility[6].

    • Begin agitation at a consistent speed (e.g., 150 rpm) sufficient to keep the solid suspended.

    • Allow the system to equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours is often recommended to ensure thermodynamic equilibrium is reached[5][6].

  • Sampling and Phase Separation:

    • After equilibration, stop the shaker and allow the vials to remain stationary inside the incubator for at least 1 hour to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed volumetric flask or vial. The filtration step is crucial to remove any microscopic, undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample to a concentration that falls within the linear range of a pre-established calibration curve for your analytical method (e.g., HPLC-UV).

    • Analyze the diluted sample to determine the precise concentration of this compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution using the following formula:

    Solubility (mg/mL) = (Concentration from Analysis) × (Dilution Factor)

Factors Influencing Experimental Accuracy

Achieving trustworthy solubility data requires careful control over several variables.

  • Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Always use high-purity materials[5].

  • Temperature Control: Solubility is highly temperature-dependent. Maintain a constant and uniform temperature throughout the experiment[6].

  • Solid State Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form before and after the experiment to ensure no phase transition has occurred.

  • Equilibration Time: Insufficient time will lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.

Conclusion

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. Available at: [Link]

  • de Campos, D. P., de Oliveira, A. C. S., & de Souza, J. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 59-68. Available at: [Link]

  • Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. ADMET & DMPK, 1(1), 1-17. Available at: [Link]

  • Methyl benzoate. In Wikipedia. Retrieved January 12, 2026. Available at: [Link]

  • The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

Sources

Methodological & Application

Synthesis of Methyl 4-chloro-3-methylbenzoate from 4-chloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Efficient Synthesis of Methyl 4-chloro-3-methylbenzoate via Fischer-Speier Esterification of 4-chloro-3-methylbenzoic acid

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in the development of specialty chemicals and pharmaceutical agents. The protocol details the acid-catalyzed esterification of 4-chloro-3-methylbenzoic acid using methanol. As a key building block, 4-chloro-3-methylbenzoic acid's conversion to its methyl ester enhances its utility in subsequent synthetic steps, often improving solubility and reactivity for further functionalization.[1] This application note offers a robust, step-by-step methodology, including insights into the reaction mechanism, safety protocols, product characterization, and troubleshooting, designed for researchers in organic synthesis and drug discovery.

Mechanism and Scientific Rationale

The conversion of 4-chloro-3-methylbenzoic acid to its corresponding methyl ester is most commonly and efficiently achieved through the Fischer-Speier esterification.[2] This classic reaction involves heating a carboxylic acid and an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][3]

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The key principles behind this protocol are:

  • Activation of the Carboxyl Group: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3][5][6]

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This step forms a tetrahedral intermediate.[4][7]

  • Proton Transfer & Water Elimination: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water).[5] The elimination of a water molecule regenerates the carbonyl group, now as a protonated ester.

  • Deprotonation: The final step involves the deprotonation of the ester by a weak base (like another molecule of methanol or the conjugate base of the catalyst), yielding the final methyl ester product and regenerating the acid catalyst.[5][6]

To ensure a high yield, the reaction equilibrium must be shifted toward the products. According to Le Châtelier's principle, this can be achieved by either removing water as it forms or by using one of the reactants in a large excess.[3][8] This protocol utilizes a large excess of methanol, which serves as both the reactant and the solvent, effectively driving the equilibrium towards the formation of this compound.[9]

Fischer_Esterification_Mechanism Fischer-Speier Esterification Mechanism cluster_reactants Reactants cluster_products Products RCOOH 4-chloro-3-methylbenzoic acid Protonation Protonation of Carbonyl RCOOH->Protonation + H⁺ H_plus H⁺ (Catalyst) Protonated_Acid Protonated Carboxylic Acid (Resonance Stabilized) Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by Methanol Protonated_Acid->Nucleophilic_Attack + CH₃OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Activated_Intermediate Intermediate with -OH₂⁺ Proton_Transfer->Activated_Intermediate Elimination Elimination of Water Activated_Intermediate->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester - H₂O H2O H₂O Elimination->H2O Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester This compound Deprotonation->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Deprotonation->H_plus_regen

Caption: The acid-catalyzed mechanism for Fischer-Speier esterification.

Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS No.Molecular FormulaMolecular Wt. ( g/mol )Notes
4-chloro-3-methylbenzoic acid7697-29-2C₈H₇ClO₂170.59Starting material. Irritant.[10]
Methanol (Anhydrous)67-56-1CH₄O32.04Reactant and solvent. Flammable, toxic.
Sulfuric Acid (Conc., 98%)7664-93-9H₂SO₄98.08Catalyst. Highly corrosive.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Extraction solvent. Volatile, suspected carcinogen.
Sodium Bicarbonate (Sat. aq. soln.)144-55-8NaHCO₃84.01For neutralization.
Brine (Sat. aq. NaCl soln.)7647-14-5NaCl58.44For washing.
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04Drying agent.
Round-bottom flask (100 mL)---Reaction vessel.
Reflux Condenser---To prevent solvent loss.
Magnetic Stirrer & Stir Bar---For homogenous mixing.
Heating Mantle---Heat source.
Separatory Funnel (250 mL)---For liquid-liquid extraction.
Rotary Evaporator---For solvent removal.
Safety Precautions
  • General: This procedure must be conducted in a well-ventilated chemical fume hood.[11] Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[12][13] An eyewash station and safety shower should be readily accessible.[11]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care and add it slowly to the methanol, as the dilution is exothermic.

  • Methanol: Methanol is flammable and toxic if inhaled, ingested, or absorbed through the skin. Avoid open flames and ensure adequate ventilation.

  • Dichloromethane: DCM is a volatile organic solvent and a suspected carcinogen. Handle exclusively in a fume hood.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylbenzoic acid (5.0 g, 29.3 mmol).

  • Reagent Addition: Add anhydrous methanol (50 mL) to the flask. Stir the mixture until the acid is partially dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) dropwise to the suspension.

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a 250 mL separatory funnel.

  • Washing and Neutralization:

    • Wash the organic layer with deionized water (2 x 30 mL).

    • Carefully wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

    • Wash the organic layer with brine (30 mL).[9]

  • Drying and Filtration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

  • Product Isolation: Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, which should be a pale yellow oil or a low-melting solid.

  • Purification (Optional): If TLC or NMR analysis indicates impurities, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental_Workflow Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Setup 1. Combine Acid & Methanol in Flask Catalyst 2. Add H₂SO₄ Catalyst Setup->Catalyst Reflux 3. Heat to Reflux (4-6h) Catalyst->Reflux Cooling 4. Cool to Room Temp Reflux->Cooling Evaporation1 5. Evaporate Excess Methanol Cooling->Evaporation1 Extraction 6. Dissolve in DCM & Extract Evaporation1->Extraction Washing 7. Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying 8. Dry with Na₂SO₄ Washing->Drying Evaporation2 9. Evaporate DCM Drying->Evaporation2 Crude Crude Product Evaporation2->Crude Purify 10. Purify (Optional) Crude->Purify Final Pure this compound Crude->Final If pure Purify->Final

Caption: Step-by-step workflow for the synthesis of the target ester.

Characterization of Product

The final product, this compound, should be characterized to confirm its identity and purity.

PropertyExpected Result
Appearance Colorless to pale yellow oil or solid
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [14]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm. The aromatic protons will appear as distinct signals due to the substitution pattern. The methyl group on the ring and the methyl group of the ester will appear as singlets.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) in ppm. Signals corresponding to the ester carbonyl, aromatic carbons, and the two methyl carbons should be observed.

  • IR Spectroscopy (neat, cm⁻¹): A strong absorption band characteristic of the C=O (ester) stretch is expected around 1720-1730 cm⁻¹. C-O stretching bands will appear in the 1100-1300 cm⁻¹ region.[14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Insufficient catalyst. 3. Water in reagents.1. Increase reflux time and monitor by TLC. 2. Ensure correct amount of H₂SO₄ is added. 3. Use anhydrous methanol and ensure glassware is dry.
Incomplete Reaction 1. Reaction time too short. 2. Reflux temperature too low.1. Extend the reflux period to 8-10 hours. 2. Ensure the mixture is refluxing gently but consistently.
Product is an Oil Instead of Solid The product has a low melting point and may exist as a supercooled liquid.This is often normal for this compound. Purity can be confirmed by NMR. If solidification is required, try scratching the flask or seeding with a crystal.
Product Contaminated with Starting Material Incomplete reaction or inefficient work-up.1. Re-run the reaction for a longer duration. 2. Ensure thorough washing with NaHCO₃ solution to remove all unreacted carboxylic acid. 3. Purify via column chromatography.

Conclusion

This application note provides a reliable and well-established protocol for the synthesis of this compound from its corresponding carboxylic acid. The Fischer-Speier esterification method is high-yielding, scalable, and utilizes readily available reagents. By following the detailed steps for synthesis, work-up, and safety, researchers can confidently produce this key intermediate for applications in medicinal chemistry and materials science.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Chemistry Steps. [Link]

  • Chemistry LibreTexts. (2023). Esterification. Chemistry LibreTexts. [Link]

  • Clark, J. (2015). The mechanism for the esterification reaction. Chemguide. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for "An efficient and recyclable HBr/H2O2/Methanol catalytic system for the synthesis of methyl esters from alcohols". RSC. [Link]

  • PubChem. (n.d.). Methyl 3-chloro-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). This compound. NIST WebBook. [Link]

  • Taylor & Francis Online. (n.d.). Preparation of Methyl Ester Precursors of Biologically Active Agents. Taylor & Francis Online. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. [Link]

  • ResearchGate. (2010). Preparation of Methyl Ester Precursors of Biologically Active Agents. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. inno-chem.com. [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. University of Toronto servers. [Link]

Sources

Application Note: Synthesis of Methyl 4-chloro-3-methylbenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-chloro-3-methylbenzoate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure, featuring a chlorinated and methylated benzene ring, offers a versatile scaffold for further chemical modifications. This application note provides a detailed protocol for the synthesis of this compound through the Fischer esterification of 4-chloro-3-methylbenzoic acid with methanol. The document outlines the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for product characterization.

Chemical Principles and Mechanism

The synthesis of this compound is achieved via the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol in this case) is typically used.[2]

The mechanism of the Fischer esterification involves several key steps:

  • Protonation of the carbonyl oxygen: The acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl oxygen of the 4-chloro-3-methylbenzoic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Materials and Reagents

Reagent/MaterialGradeNotes
4-Chloro-3-methylbenzoic acidReagent Grade (≥98%)Starting material.
MethanolAnhydrousReactant and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Catalyst. Handle with extreme care.
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionFor neutralization.
Diethyl ether or Ethyl acetateReagent GradeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeDrying agent.
Deionized WaterFor washing.
Saturated Sodium Chloride solution (Brine)For washing.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Handling:

  • 4-Chloro-3-methylbenzoic acid: May cause skin, eye, and respiratory irritation.[3] Avoid inhalation of dust and direct contact with skin and eyes.

  • Methanol: Highly flammable liquid and vapor.[4] Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (eyes, central nervous system).[4] Handle in a well-ventilated fume hood, away from ignition sources.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[5] Extremely corrosive. Handle with extreme caution in a fume hood, and always add acid to the solvent slowly to dissipate the heat generated.

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Protocol

Reaction Setup
  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylbenzoic acid (e.g., 5.0 g, 29.3 mmol).

  • Add an excess of anhydrous methanol (e.g., 50 mL). Methanol serves as both the reactant and the solvent.

  • Place the flask in an ice-water bath to cool.

  • While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1 mL) dropwise to the mixture. Caution: This addition is exothermic.

  • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

Reaction Execution
  • Heat the reaction mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or an oil bath.

  • Maintain the reflux with continuous stirring for 2-4 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material.

Work-up and Purification
  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold deionized water.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts in the separatory funnel.

  • Wash the combined organic layer sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution. Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

    • 50 mL of saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent by gravity filtration into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the product can be further purified by vacuum distillation or recrystallization from a suitable solvent such as hexanes.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

1. Thin Layer Chromatography (TLC):

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:4 v/v).

  • Stationary Phase: Silica gel plates.

  • The product should have a higher Rf value than the starting carboxylic acid.

2. Melting Point:

  • If the product is a solid at room temperature, determine its melting point and compare it with the literature value.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum should show a characteristic strong carbonyl (C=O) stretch of the ester at approximately 1720-1730 cm⁻¹.

  • The C-O stretch of the ester should appear in the 1200-1300 cm⁻¹ region.

  • The absence of a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) indicates the completion of the reaction.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃):

    • A singlet corresponding to the methyl ester protons (-OCH₃) is expected around 3.9 ppm.

    • A singlet for the aromatic methyl group protons (-CH₃) is expected around 2.4 ppm.

    • The aromatic protons will appear in the region of 7.0-8.0 ppm. The expected splitting pattern would be a doublet for the proton ortho to the ester, a doublet of doublets for the proton between the chloro and methyl groups, and a singlet or narrow doublet for the proton ortho to the methyl group.

  • ¹³C NMR (CDCl₃):

    • The carbonyl carbon of the ester is expected around 166 ppm.

    • The methyl ester carbon (-OCH₃) should appear around 52 ppm.

    • The aromatic methyl carbon (-CH₃) is expected around 20 ppm.

    • The aromatic carbons will resonate in the 125-140 ppm region.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time and/or the amount of catalyst. Ensure methanol is anhydrous.
Loss of product during work-up.Ensure complete extraction and careful handling during washing steps.
Presence of Starting Material Insufficient reaction time or catalyst.Increase reflux time or add more catalyst.
Excess water in the reaction mixture.Use anhydrous methanol and reagents.
Product is an oil instead of a solid Presence of impurities.Purify the product by column chromatography or distillation.
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum.

Process Flow Diagram

FischerEsterification cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Add 4-chloro-3-methylbenzoic acid and methanol to RBF B 2. Cool in ice bath and add H₂SO₄ (catalyst) A->B C 3. Reflux for 2-4 hours B->C D 4. Cool to RT and quench with cold water C->D Reaction complete E 5. Extract with diethyl ether or ethyl acetate D->E F 6. Wash with H₂O, NaHCO₃, and brine E->F G 7. Dry organic layer with Na₂SO₄ F->G H 8. Filter and evaporate solvent G->H I 9. Purify by distillation or recrystallization (optional) H->I J 10. Characterize by TLC, MP, IR, and NMR I->J Pure Product

Sources

The Strategic Role of Methyl 4-Chloro-3-methylbenzoate in the Synthesis of Advanced Carboxanilide Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Pillar of Crop Protection

In the continuous endeavor to safeguard global food production, the development of effective and target-specific fungicides is of paramount importance. Among the various classes of fungicidal compounds, Succinate Dehydrogenase Inhibitors (SDHIs) have emerged as a cornerstone of modern crop protection strategies.[1][2][3][4] These fungicides act by disrupting the fungal respiratory chain, a mode of action that is both potent and selective.[3][4][5] Within the diverse family of SDHIs, carboxanilide fungicides represent a significant and commercially successful subgroup.[6][7][8] This application note delves into the critical role of methyl 4-chloro-3-methylbenzoate as a key intermediate in the synthesis of novel carboxanilide fungicides, providing detailed protocols and insights for researchers and drug development professionals. The unique substitution pattern of this aromatic ester provides a foundational scaffold for the construction of highly active fungicidal molecules.

The Significance of the Carboxanilide Moiety

The core structure of many successful SDHI fungicides features a carboxanilide linkage, where a substituted benzoic acid is connected to an amine-containing fragment. This structural motif is crucial for the molecule's ability to bind to the target enzyme, succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain.[3][4] The benzoic acid portion of the molecule, derived from intermediates like this compound, plays a vital role in orienting the fungicide within the enzyme's active site. The specific substituents on the phenyl ring, in this case, a chloro and a methyl group, are critical for optimizing the binding affinity and, consequently, the fungicidal efficacy.

Mechanism of Action: A Targeted Disruption of Fungal Respiration

SDHI fungicides exert their effect by inhibiting the enzyme succinate dehydrogenase, a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain in fungi.[3][4][5] This enzyme is responsible for the oxidation of succinate to fumarate. By blocking this step, SDHI fungicides effectively halt cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death.[3][4] The specificity of these fungicides arises from structural differences between the fungal succinate dehydrogenase and its counterpart in mammals, making them relatively safe for non-target organisms.

SDHI Mechanism of Action cluster_0 Mitochondrial Inner Membrane cluster_1 Fungicide Action Complex_II Succinate Dehydrogenase (Complex II) Fumarate Fumarate Complex_II->Fumarate Oxidizes to Reduced_CoQ Reduced CoQ (Ubihydroquinone) Complex_II->Reduced_CoQ Reduces Inhibition_Effect ATP Production Halted Fungal Cell Death Complex_II->Inhibition_Effect Succinate Succinate Succinate->Complex_II Binds to Coenzyme_Q Coenzyme Q (Ubiquinone) Coenzyme_Q->Complex_II Electron_Transport_Chain Electron Transport Chain Reduced_CoQ->Electron_Transport_Chain Donates electrons to ATP_Production ATP Production Electron_Transport_Chain->ATP_Production SDHI SDHI Fungicide (e.g., Carboxanilide) SDHI->Complex_II Inhibits

Caption: Mechanism of action of SDHI fungicides.

Synthetic Protocol: From this compound to a Novel Carboxanilide Fungicide

The following protocol outlines a representative synthesis of a novel carboxanilide fungicide starting from this compound. This two-step process involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by conversion to the acid chloride and subsequent amidation with a suitable amine.

Part 1: Hydrolysis of this compound to 4-chloro-3-methylbenzoic acid

Rationale: The initial step is the saponification of the methyl ester to the free carboxylic acid. This is a standard transformation that activates the carboxyl group for the subsequent amidation reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in methanol.

  • Add a solution of sodium hydroxide (1.5 eq) in water.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

  • A white precipitate of 4-chloro-3-methylbenzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of a Novel Carboxanilide Fungicide via Amidation

Rationale: The carboxylic acid is converted to a more reactive acid chloride, which readily undergoes nucleophilic acyl substitution with an appropriate amine to form the desired amide bond. The choice of the amine component is crucial for the final biological activity of the fungicide. For this example, we will use 2-amino-N-ethylbenzenamine, a hypothetical amine for demonstration purposes.

Materials:

  • 4-chloro-3-methylbenzoic acid (from Part 1)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • 2-amino-N-ethylbenzenamine (or other desired amine)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 4-chloro-3-methylbenzoic acid (1.0 eq) in toluene.

  • Add thionyl chloride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-chloro-3-methylbenzoyl chloride.

  • In a separate flask, dissolve 2-amino-N-ethylbenzenamine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

  • Cool the amine solution in an ice bath and add a solution of the crude 4-chloro-3-methylbenzoyl chloride in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure carboxanilide fungicide.

Synthetic_Workflow Start This compound End Novel Carboxanilide Fungicide Acidification Acidification (HCl) Intermediate_Acid 4-chloro-3-methylbenzoic acid Acidification->Intermediate_Acid Acid_Chloride_Formation Step 2: Acid Chloride Formation (SOCl₂, Toluene, Reflux) Intermediate_Acid->Acid_Chloride_Formation Intermediate_Acyl_Chloride 4-chloro-3-methylbenzoyl chloride Acid_Chloride_Formation->Intermediate_Acyl_Chloride Amidation Amidation (Amine, Et₃N, CH₂Cl₂) Intermediate_Acyl_Chloride->Amidation Purification Purification (Chromatography/Recrystallization) Amidation->Purification Purification->End Hydrolysis Hydrolysis Hydrolysis->Acidification

Caption: Synthetic workflow for a novel carboxanilide fungicide.

Data and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
¹H NMR Appearance of a broad singlet corresponding to the amide N-H proton. Characteristic aromatic and aliphatic proton signals for the specific carboxanilide.
¹³C NMR Signal for the amide carbonyl carbon around 165-175 ppm.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the target fungicide.
Infrared (IR) Spectroscopy Strong C=O stretching absorption for the amide around 1650 cm⁻¹. N-H stretching absorption around 3300 cm⁻¹.
Melting Point A sharp melting point indicates high purity of the final compound.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of advanced carboxanilide fungicides. Its specific substitution pattern provides a robust scaffold for the development of potent SDHIs. The synthetic protocols outlined in this application note offer a reliable pathway for the laboratory-scale preparation of novel fungicidal candidates. Further derivatization of the amine component can lead to the discovery of new fungicides with improved efficacy, broader spectrum of activity, and favorable safety profiles, thus contributing to the ongoing efforts in global crop protection.

References

  • Maienfisch, P., et al. (2019).
  • Walter, H. (2016). Succinate-dehydrogenase inhibitors: a rising star in the fungicide market. Pest Management Science, 72(6), 1051-1052.
  • Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in fungal plant pathogens. Crop Protection, 29(7), 643-651.
  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
  • Häger, K., et al. (2017). Recent advances in the chemistry of succinate dehydrogenase inhibitors. Pest Management Science, 73(11), 2229-2238.
  • Ishii, H. (2011). Fungicide resistance in plant pathogenic fungi. Microbiology and Biotechnology, 26(2), 159-168.
  • Horsfield, A., et al. (2011). The synthesis and fungicidal activity of novel pyrazole carboxamides. Bioorganic & Medicinal Chemistry Letters, 21(11), 3342-3346.
  • Phillips, W. G., & Rejda, J. M. (2011). The synthesis of N-(2-bicyclopropyl-2-ylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a new fungicide. Tetrahedron Letters, 52(42), 5463-5465.
  • PubChem. (n.d.). Mepronil. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzovindiflupyr. National Center for Biotechnology Information. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Chloro-4-methylbenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Chloro-2-fluoro-3-methylbenzoic acid. Retrieved from [Link]

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The Strategic Utility of Methyl 4-chloro-3-methylbenzoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the selection of foundational molecular scaffolds is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. Methyl 4-chloro-3-methylbenzoate (CAS No. 91367-05-4) has emerged as a strategic and versatile starting material, offering a unique combination of reactive sites that can be selectively manipulated to construct complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of its application, focusing on key chemical transformations and providing field-proven protocols for its use in the synthesis of advanced pharmaceutical intermediates.

The intrinsic value of this compound lies in its trifunctional nature. The molecule possesses an electron-withdrawing ester group, a deactivating but ortho-, para-directing chloro substituent, and an activatable benzylic methyl group. This electronic and structural arrangement allows for selective chemical modifications, primarily through electrophilic aromatic substitution on the ring and free-radical halogenation at the benzylic position. These transformations convert a relatively simple building block into highly valuable, densely functionalized intermediates.[1]

This document serves as a practical resource for researchers, chemists, and drug development professionals, detailing reliable protocols for two pivotal synthetic pathways: benzylic bromination and aromatic nitration. The causality behind experimental choices is explained, ensuring that the protocols are not merely recipes but instructional frameworks for sound scientific practice.

Application Note I: Benzylic Bromination for the Synthesis of Key Pharmaceutical Building Blocks

One of the most powerful applications of this compound is its conversion to Methyl 3-(bromomethyl)-4-chlorobenzoate. The introduction of a bromine atom at the benzylic position transforms the inert methyl group into a reactive electrophilic handle. This brominated intermediate is a crucial building block for introducing the substituted benzyl moiety into larger molecules, a common structural motif in a wide array of therapeutic agents.[2]

The reaction proceeds via a free-radical mechanism. A radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO), is used to generate a bromine radical from N-bromosuccinimide (NBS).[2][3] The bromine radical then abstracts a hydrogen atom from the benzylic methyl group, which is the most energetically favorable position due to the resonance stabilization of the resulting benzyl radical. This benzyl radical then reacts with another molecule of NBS to propagate the chain and form the desired product. The choice of a non-polar solvent like carbon tetrachloride is crucial to prevent ionic side reactions and facilitate the radical pathway.[4][5][6]

Workflow for Benzylic Bromination

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product SM This compound (CAS: 91367-05-4) Reaction Free-Radical Reaction SM->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction AIBN AIBN (Radical Initiator) AIBN->Reaction Solvent Carbon Tetrachloride (Solvent) Solvent->Reaction Heat Heat (80°C) Heat->Reaction Workup Filtration & Concentration Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Methyl 3-(bromomethyl)-4-chlorobenzoate (CAS: 220464-68-6) Purification->Product

Caption: Workflow for the synthesis of Methyl 3-(bromomethyl)-4-chlorobenzoate.

Protocol: Synthesis of Methyl 3-(bromomethyl)-4-chlorobenzoate

This protocol is a synthesis of methodologies described in multiple patents and chemical guides.[2][3][4][5][6]

1. Materials and Equipment:

  • This compound

  • N-bromosuccinimide (NBS)

  • 2,2'-azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

2. Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.0 - 1.5 eq) and the radical initiator AIBN (0.1 - 0.2 eq) to the solution.[4][5][6]

  • Reaction Execution: Heat the mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.[4][5]

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid through a pad of celite and wash with a small amount of cold carbon tetrachloride.[6]

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 2-5% EtOAc in hexane) to afford the pure Methyl 3-(bromomethyl)-4-chlorobenzoate.[2][3]

ParameterValue/ConditionRationale
Starting Material This compoundProvides the required carbon skeleton.
Brominating Agent N-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ for selective benzylic bromination.
Initiator AIBN or BPOInitiates the free-radical chain reaction upon heating.
Solvent Carbon Tetrachloride (CCl₄)Non-polar solvent that favors the radical mechanism.
Temperature 80°C (Reflux)Sufficient energy to initiate the radical initiator and drive the reaction.
Purification Silica Gel ChromatographySeparates the desired product from unreacted starting material and byproducts.

Application Note II: Electrophilic Aromatic Nitration

A second key transformation is the nitration of the aromatic ring, a classic example of electrophilic aromatic substitution. This reaction introduces a nitro group, which is a versatile functional group in its own right and can be easily reduced to an amine. An amino group is a common feature in many APIs, often serving as a key site for further derivatization or as a basic center for salt formation.

The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.[7][8] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile. The existing substituents on the ring direct the position of nitration. The chloro group is ortho-, para-directing, while the methyl and ester groups are also ortho-, para-directing (though the ester is deactivating). The regiochemical outcome will be a balance of these directing effects and steric hindrance, leading to the formation of specific isomers that serve as precursors for targeted pharmaceutical synthesis.

Workflow for Aromatic Nitration

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product SM This compound (CAS: 91367-05-4) Reaction Electrophilic Aromatic Substitution SM->Reaction H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction HNO3 Fuming Nitric Acid (HNO₃) HNO3->Reaction Temp 0°C to Room Temp Temp->Reaction Workup Quenching on Ice Reaction->Workup Extraction Solvent Extraction (EtOAc) Workup->Extraction Product Methyl 4-chloro-3-methyl-nitrobenzoate Isomers Extraction->Product

Caption: Workflow for the nitration of this compound.

Protocol: Nitration of this compound

This protocol is adapted from procedures described in patent literature for the synthesis of pharmaceutical intermediates.[7][8]

1. Materials and Equipment:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Ethyl acetate (EtOAc)

  • Brine solution

2. Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask cooled in an ice-water bath (0°C), add this compound.

  • Acid Addition: Slowly add concentrated sulfuric acid while stirring, maintaining the temperature at 0°C. Stir for 10 minutes.

  • Nitration: Add fuming nitric acid dropwise to the mixture, ensuring the temperature remains at 0°C.[7]

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0°C for 10 minutes, then warm to room temperature and stir for an additional 60 minutes.[7]

  • Work-up (Quenching): Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with constant stirring.[8]

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield the crude nitro-substituted product, which can be purified further by crystallization or chromatography as needed.

ParameterValue/ConditionRationale
Starting Material This compoundAromatic substrate for electrophilic substitution.
Nitrating Agent Fuming HNO₃ / H₂SO₄Generates the highly reactive nitronium ion (NO₂⁺) electrophile.
Temperature 0°C to Room TemperatureControls the reaction rate and minimizes side product formation. Low initial temperature is critical for safety.
Work-up Quenching on iceSafely neutralizes the strong acid and precipitates the organic product.
Purification Extraction & CrystallizationIsolates the product from the aqueous acidic phase and purifies it.

Conclusion

This compound serves as a highly effective and economically viable starting point for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity allows for selective functionalization through both free-radical and electrophilic pathways. The protocols detailed herein for benzylic bromination and aromatic nitration provide robust and reproducible methods for generating high-value building blocks. By understanding the mechanistic principles behind these transformations, medicinal and process chemists can leverage the full potential of this versatile compound to accelerate the discovery and development of new medicines.

References

  • Buy Methyl 3-(bromomethyl)-4-chlorobenzoate | 220464-68-6. (n.d.). Chemspace. Retrieved January 12, 2026, from [Link]

  • Methyl 3-(bromomethyl)-4-chlorobenzoate: Synthesis & Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

  • This compound CAS # 91367-05-4. (n.d.). TradingChem.com. Retrieved January 12, 2026, from [Link]

  • CA3138168A1 - Fused heterocyclic derivatives. (n.d.). Google Patents.
  • WO2017175156A1 - Heterocyclic amides useful as protein modulators. (n.d.). Google Patents.
  • WO2020243135A1 - Fused heterocyclic derivatives. (n.d.). Google Patents.
  • WO2024220937A2 - Tyk2 degraders and uses thereof. (n.d.). Google Patents.
  • WO2014144737A1 - Heteroaryl compounds and uses thereof. (n.d.). Google Patents.
  • US 2009/0118261 A1 - Heterocyclic compounds as B-Raf inhibitors. (n.d.). Google Patents.

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Application Note: Synthesis of Tertiary Alcohols via Grignard Reaction with Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in carbon-carbon bond formation.[1][2] This application note provides a comprehensive protocol for the reaction of a Grignard reagent with Methyl 4-chloro-3-methylbenzoate to synthesize a tertiary alcohol. We delve into the mechanistic intricacies, critical experimental parameters, and safety protocols necessary for successful execution. This guide is intended for researchers, scientists, and professionals in drug development who require a robust and well-validated methodology for constructing complex molecular architectures.

Introduction: The Grignard Reaction in Complex Synthesis

Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, the reaction utilizes an organomagnesium halide (Grignard reagent) as a potent carbon-based nucleophile.[2][3][4] These reagents readily attack electrophilic carbonyl carbons, making them invaluable for synthesizing secondary and tertiary alcohols from aldehydes and ketones, respectively.[5][6]

When the electrophile is an ester, such as this compound, the reaction proceeds via a double addition mechanism. Two equivalents of the Grignard reagent are consumed to produce a tertiary alcohol where two of the substituents are identical and originate from the Grignard reagent.[7][8][9] This pathway offers a direct route to complex tertiary alcohols, which are significant structural motifs in numerous pharmaceutical compounds and natural products.[1]

The substrate, this compound, presents a common scenario in multi-step synthesis where a Grignard reaction is performed in the presence of other functional groups—in this case, an aryl chloride. This protocol focuses on the selective reaction at the ester functional group.

Mechanistic Pathway and Rationale

The reaction of a Grignard reagent (R'-MgX) with an ester (R-COOR'') proceeds through a well-established mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

  • Nucleophilic Acyl Addition: The highly nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, forming a tetrahedral intermediate known as a magnesium alkoxide.[8][10]

  • Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the alkoxy group (-OCH₃) as a leaving group, which is a better leaving group than the newly added R' group. This step generates a ketone intermediate.[7][8]

  • Second Nucleophilic Addition: The ketone formed is more reactive than the starting ester towards the Grignard reagent.[1][8] Therefore, it rapidly reacts with a second equivalent of the Grignard reagent in another nucleophilic addition. This forms a second tetrahedral magnesium alkoxide intermediate.[7]

  • Protonation (Workup): After the reaction is complete, a dilute acid (e.g., aqueous HCl or NH₄Cl) is added in a "workup" step. This protonates the final magnesium alkoxide to yield the desired tertiary alcohol product.[10]

This two-step addition mechanism explains why an excess of the Grignard reagent (at least two equivalents) is required to ensure the reaction goes to completion and to avoid a mixture of products.[8]

Experimental Protocol: Synthesis of 2-(4-chloro-3-methylphenyl)propan-2-ol

This protocol details the reaction of this compound with methylmagnesium bromide (CH₃MgBr) to yield 2-(4-chloro-3-methylphenyl)propan-2-ol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Eq.
This compound184.621.85 g10.01.0
Methylmagnesium Bromide (3.0 M in THF)-7.33 mL22.02.2
Anhydrous Tetrahydrofuran (THF)72.1130 mL--
Saturated aq. NH₄Cl-20 mL--
Saturated aq. NaCl (Brine)-20 mL--
Anhydrous Magnesium Sulfate (MgSO₄)120.37~2 g--
Diethyl Ether (for extraction)74.123 x 20 mL--
Equipment
  • 100 mL round-bottom flask, two-necked

  • Reflux condenser

  • Septa

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe pump

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure

A. Reaction Setup & Execution

  • Glassware Preparation: All glassware must be rigorously dried in an oven at >120 °C overnight and assembled hot, or flame-dried under a vacuum.[11] Allow to cool to room temperature under a stream of inert gas (N₂ or Ar). This is critical as Grignard reagents are strong bases and react readily with water.[12][13][14][15]

  • Reagent Preparation: Dissolve this compound (1.85 g, 10.0 mmol) in 15 mL of anhydrous THF in the 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Cooling: Cool the flask to 0 °C using an ice-water bath. Vigorous stirring is essential.

  • Grignard Addition: Add the methylmagnesium bromide solution (7.33 mL of 3.0 M solution, 22.0 mmol) to a syringe or dropping funnel. Add the Grignard reagent dropwise to the stirred ester solution over 20-30 minutes. The slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting ester.

B. Workup and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide.[10] Caution: This is an exothermic process and may cause gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether and shake. If an emulsion forms, add a small amount of brine.[16] Separate the layers. Extract the aqueous layer two more times with 20 mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.[16]

  • Drying: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography if necessary to remove byproducts such as biphenyl.[4]

Workflow Visualization

Grignard_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Oven-Dry/Flame-Dry Glassware Assemble Assemble Under Inert Gas Dry_Glassware->Assemble Prep_Ester Prepare Ester Solution in Anhydrous THF Assemble->Prep_Ester Cool Cool to 0 °C Prep_Ester->Cool Add_Grignard Dropwise Addition of CH3MgBr (2.2 eq) Cool->Add_Grignard Stir Warm to RT, Stir 2-3h Add_Grignard->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Et2O Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO4) & Filter Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/ Chromatography) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Isolated Tertiary Alcohol

Caption: Experimental workflow for the Grignard synthesis of a tertiary alcohol.

Troubleshooting and Side Reactions

  • Failure to Initiate: This protocol uses a commercially available, pre-formed Grignard reagent. If preparing the reagent in situ, initiation can be challenging due to a passivating oxide layer on the magnesium.[17] Activation techniques include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the magnesium turnings.[16][18][19]

  • Low Yield: The most common cause of low yield is the presence of moisture or other protic impurities, which quench the Grignard reagent.[13][15] Ensure all glassware is scrupulously dry and solvents are anhydrous.

  • Biphenyl Formation: A common side reaction is the coupling of the Grignard reagent with any unreacted aryl halide (Wurtz-type coupling), which would form biphenyls.[4][20] This is more prevalent at higher temperatures, reinforcing the need for controlled, slow addition of reagents.

  • Persistent Emulsions: During workup, fine magnesium salt precipitates can cause emulsions. Adding brine or filtering the entire mixture through a pad of Celite before separation can help break the emulsion.[16]

Safety and Handling

The Grignard reaction requires strict adherence to safety protocols due to its exothermic nature and the use of flammable solvents.[21][22]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (Nomex gloves are recommended when handling pyrophoric reagents).[11][21]

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (N₂ or Ar) to prevent quenching by atmospheric moisture and oxygen.[12]

  • Solvents: Diethyl ether and THF are extremely flammable and volatile.[12] Ensure there are no open flames or spark sources in the laboratory. All operations must be conducted in a certified chemical fume hood.[11][21]

  • Exothermicity: The formation and reaction of Grignard reagents are highly exothermic.[22] Always have an ice bath ready to control the reaction temperature, especially during reagent addition and quenching.[12][21] Do not add reagents too quickly.[11]

  • Quenching: Quenching excess Grignard reagent with an aqueous solution is vigorous and produces flammable gases. Perform this step slowly, at 0 °C, and with caution.

Conclusion

The reaction of Grignard reagents with esters is a powerful and reliable method for the synthesis of tertiary alcohols. By carefully controlling reaction parameters, particularly the exclusion of water and the management of temperature, high yields of the desired product can be achieved. The protocol detailed herein for this compound provides a self-validating framework that can be adapted for a wide range of substrates in drug discovery and development workflows.

References

  • University of Toronto Scarborough. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol.
  • University of Calgary. (n.d.). Ch 14: RLi or RMgX with Esters to 3o alcohols.
  • BenchChem. (2025). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.
  • Homework.Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
  • Quora. (2022). What are Grignard reagent preparation precautions during preparation?.
  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • American Chemical Society. (n.d.). Grignard Reaction Safety.
  • Chemistry Steps. (n.d.). Esters with Grignard Reagent.
  • Scribd. (n.d.). Grignard Reaction Purification Guide.
  • YouTube. (2024). Grignard reaction safety.
  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
  • Homework.Study.com. (n.d.). In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols.
  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips.
  • Campbell, A., & Kenyon, J. (1947). The Action of Grignard Reagents on Esters, etc. RSC Publishing.
  • YouTube. (2013). UTSC - Chemistry Lab Grignard Reaction Experiment.
  • JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction.
  • BenchChem. (2025). Technical Support Center: Purification of Grignard Reaction Products.
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  • Google Patents. (n.d.).
  • Chemistry Stack Exchange. (2014). What's the purpose of a Grignard reagent initiation?.
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  • Shaalaa.com. (2021). What is Grignard reagent? How is it prepared? Why are they prepared under anhydrous condition?.
  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow.
  • Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
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  • University of Wisconsin-Madison. (n.d.). 25. The Grignard Reaction.
  • Reddit. (2022). Why would in this case, Grignard selectively reacts with ester over ketone?.
  • Journal of Chemical Education. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent.
  • Lee, J., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
  • YouTube. (2023). Grignard reagent should be prepared under anhydrous condition. Explain.
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
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  • ResearchGate. (2025). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
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Hydrolysis of Methyl 4-chloro-3-methylbenzoate to its carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Hydrolysis of Methyl 4-chloro-3-methylbenzoate

Abstract

This application note provides a comprehensive, in-depth technical guide for the hydrolysis of this compound to synthesize its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid. This carboxylic acid serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines the fundamental chemical principles, a detailed step-by-step laboratory protocol, critical safety procedures, and expected outcomes. The methodology is designed for researchers, scientists, and professionals in drug development and chemical synthesis, emphasizing scientific integrity, safety, and reproducibility.

Introduction: The Principle of Saponification

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. While this hydrolysis can be catalyzed by either acid or base, the base-promoted method, commonly known as saponification, is often preferred in laboratory and industrial settings.[1][2]

The key advantage of saponification lies in its irreversible nature. The reaction between the ester and a strong base, such as sodium hydroxide (NaOH), initially produces a carboxylate salt and an alcohol.[3] The final step involves the deprotonation of the newly formed carboxylic acid by the alkoxide byproduct, which is a very rapid and essentially irreversible acid-base reaction. This drives the equilibrium entirely towards the products, ensuring a high conversion rate.[1] To isolate the final carboxylic acid, a subsequent acidification step is required to protonate the carboxylate salt.[3][4]

Reaction Mechanism

The saponification of this compound proceeds via a nucleophilic acyl substitution mechanism. The process can be delineated into the following key steps:

  • Nucleophilic Attack: A hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and renders the overall process irreversible, forming the sodium salt of the carboxylic acid (sodium 4-chloro-3-methylbenzoate) and methanol.

  • Protonation: In a separate workup step, a strong acid (e.g., HCl) is added to the reaction mixture. This protonates the carboxylate salt, regenerating the neutral carboxylic acid, which is typically insoluble in the aqueous medium and precipitates out of the solution.[4][5]

Caption: Mechanism of Saponification

Safety and Hazard Management

A thorough understanding and strict adherence to safety protocols are paramount for this procedure. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles (or a face shield), a lab coat, and chemical-resistant gloves (nitrile or neoprene) are mandatory.[6][7]

  • Chemical Hazards:

    • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[8] Avoid creating dust if using solid pellets. When preparing solutions, always add NaOH slowly to cold water to dissipate the significant exothermic heat generated.[9]

    • Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage.[10] Vapors may cause respiratory irritation.[10][11] Always add acid to water, never the other way around, to prevent splattering.[12]

    • This compound: May cause skin, eye, and respiratory irritation. Handle with care.

    • 4-chloro-3-methylbenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[13]

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[6] Have appropriate spill kits (e.g., sodium bicarbonate for acid spills) available.

Experimental Protocol

This protocol details the hydrolysis of this compound on a laboratory scale.

Materials and Equipment
Reagent / MaterialCAS NumberMolecular Wt. ( g/mol )QuantityNotes
This compound91367-05-4184.6210.0 g (54.2 mmol)Starting Material
Sodium Hydroxide (NaOH)1310-73-240.004.3 g (108.4 mmol)2.0 equivalents
Deionized Water (H₂O)7732-18-518.02100 mLSolvent
Methanol (CH₃OH)67-56-132.0450 mLCo-solvent for solubility
Concentrated Hydrochloric Acid (HCl)7647-01-036.46~10-15 mLFor acidification (approx. 37% w/w)
Equipment
250 mL Round-bottom flask1
Reflux condenser1
Heating mantle with stirrer1
Magnetic stir bar1
Büchner funnel and filter flask1 setFor vacuum filtration
pH paper or pH meter
Step-by-Step Procedure

A. Reaction Setup and Saponification

  • Place the magnetic stir bar into the 250 mL round-bottom flask.

  • Add this compound (10.0 g), methanol (50 mL), and deionized water (50 mL) to the flask. Stir to create a suspension.

  • In a separate beaker, carefully dissolve sodium hydroxide (4.3 g) in deionized water (50 mL). Caution: This process is highly exothermic. Use an ice bath to cool the beaker during dissolution.

  • Once cooled to room temperature, add the NaOH solution to the round-bottom flask.

  • Assemble the reflux apparatus by attaching the condenser to the flask and securing it with clamps. Connect the condenser to a cold water source (water in at the bottom, out at the top).

  • Heat the mixture to a gentle reflux using the heating mantle, while stirring continuously. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[14]

B. Work-up and Product Isolation

  • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

  • Transfer the reaction mixture to a larger beaker (e.g., 500 mL) placed in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid dropwise to the stirring solution. Caution: This will generate heat and potentially fumes.

  • Monitor the pH of the solution. Continue adding HCl until the solution is strongly acidic (pH ≤ 2).[5] A thick white precipitate of 4-chloro-3-methylbenzoic acid will form.

  • Cool the mixture in the ice bath for an additional 15-20 minutes to maximize precipitation.

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold deionized water (~20 mL each) to remove any residual salts.

  • Dry the product thoroughly, either by air-drying on the filter or by placing it in a desiccator under vacuum.

Characterization

The identity and purity of the final product, 4-chloro-3-methylbenzoic acid, can be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Data Summary and Workflow

Quantitative Data
ParameterValue
Moles of Ester (Starting Material)0.0542 mol
Moles of NaOH0.1084 mol (2.0 eq.)
Theoretical Moles of Product0.0542 mol
Molecular Weight of Product170.59 g/mol
Theoretical Yield 9.25 g
Expected Melting Point~210-214 °C
Experimental Workflow

Workflow A 1. Reagent Addition - Ester - MeOH / H₂O - NaOH Solution B 2. Reflux (2-4 hours) A->B Heat C 3. Cooling (To Room Temp. then Ice Bath) B->C Cool D 4. Acidification (Add conc. HCl to pH ≤ 2) C->D E 5. Precipitation (Product crashes out) D->E F 6. Isolation (Vacuum Filtration) E->F G 7. Washing (Cold DI Water) F->G H 8. Drying (Yield & Characterization) G->H

Caption: Experimental Workflow Diagram

Troubleshooting

  • Low Yield: May result from incomplete reaction. Ensure reflux time is adequate and that a sufficient excess of NaOH was used. Product may also be lost if it is slightly soluble in the acidic water; ensure the filtrate is thoroughly chilled before filtration.

  • Oily Product: If the product oils out instead of precipitating as a solid, it may be impure. Try scratching the inside of the beaker with a glass rod to induce crystallization. If this fails, an extraction with an organic solvent followed by evaporation may be necessary, potentially followed by recrystallization.

  • Reaction Stalls (Monitored by TLC): If the starting material spot on the TLC plate persists, the reaction may not be complete. Ensure the reflux temperature is adequate and the stirring is efficient.

References

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. [Link]

  • Tradeasia International. (2025). How to Handle Hydrochloric Acid Safely in Industrial Settings. [Link]

  • Chemical Safety Facts. Hydrochloric Acid. [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. [Link]

  • CORECHEM Inc. Safe Handling Guide: Sodium Hydroxide. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide solution. [Link]

  • Recochem Inc. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. [Link]

  • PubChem. 4-Chloro-3-methylbenzoic acid. [Link]

  • TN.gov. Sodium Hydroxide (NaOH). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. [Link]

  • PubChem. Methyl 3-Chloro-4-methylbenzoate. [Link]

  • Clark, J. (n.d.). Hydrolysis of Esters. Chemguide. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • PrepChem.com. Synthesis of 4-(chloromethyl)-benzoic acid. [Link]

  • Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]

  • The Journal of Organic Chemistry. Hydrolysis of Simple Aromatic Esters and Carbonates. [Link]

  • Bartlett, S. (2021). Saponification of methyl benzoate. YouTube. [Link]

  • Alemán, P. A., Boix, C., & Poliakoff, M. (1999). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 1, 65-68. [Link]

  • Stewart, S. M. (2021). Saponification of Methyl Benzoate: Refluxing the ester. YouTube. [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • LibreTexts. (2020). 22.6: Ester Chemistry. [Link]

  • Stewart, S. M. (2021). Saponification of Methyl Benzoate: Crashing out the benzoic acid. YouTube. [Link]

  • Stewart, S. M. (2021). Saponification of Methyl Benzoate: Thin Layer Chromatography (TLC) of products. YouTube. [Link]

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Application Note & Protocol: High-Purity Purification of Methyl 4-chloro-3-methylbenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-chloro-3-methylbenzoate is a valuable substituted aromatic ester widely used as a building block in the synthesis of pharmaceuticals and agrochemicals. Achieving high purity of this intermediate is critical for ensuring the desired yield and impurity profile in subsequent synthetic steps. This document provides a comprehensive guide to the purification of this compound using the fundamental technique of recrystallization. We delve into the theoretical principles, a systematic method for solvent selection, a detailed purification protocol, and methods for post-purification analysis. This guide is intended for researchers and process chemists in the fields of organic synthesis and drug development.

The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility. The efficacy of the method hinges on identifying a solvent that dissolves the target compound and its impurities to different extents as a function of temperature.

An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The solvent should completely dissolve the crude compound when heated to its boiling point.

  • Low Solvency at Low Temperatures: Upon cooling, the solvent's capacity to dissolve the compound should decrease significantly, causing the pure compound to crystallize out of the solution.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (retained in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

The process of slow cooling is paramount. It allows for the selective incorporation of the target molecules into a growing crystal lattice, effectively excluding impurity molecules. Rapid cooling can trap impurities within the crystal structure, diminishing the effectiveness of the purification.

G cluster_0 The Recrystallization Cycle A Crude Solid (Target + Impurities) B Dissolve in Minimum Volume of Hot Solvent A->B C Solution with Dissolved Target and Impurities B->C D Slow Cooling (Controlled Nucleation) C->D E Pure Crystals Form, Impurities Remain in Solution D->E F Vacuum Filtration E->F G Purified Crystals F->G Collect H Mother Liquor (Solvent + Impurities) F->H Discard/Analyze

Caption: Workflow of the recrystallization process.

Compound Profile & Purity Markers

Accurate characterization of the target compound is essential for establishing a baseline for purity.

PropertyValueSource
IUPAC Name This compound-
Synonym 4-Chloro-3-methylbenzoic Acid Methyl Ester[1][2]
CAS Number 91367-05-4[3]
Molecular Formula C₉H₉ClO₂[1]
Molecular Weight 184.62 g/mol [4]
Physical State (20°C) Liquid[1]
Primary Impurity 4-chloro-3-methylbenzoic acid (unreacted starting material)[5]

The primary analytical marker for assessing the purity of the final product will be the absence of the starting carboxylic acid, which can be confirmed by spectroscopic methods (e.g., IR, NMR) or chromatography (TLC, GC). The melting point of the starting material, 4-chloro-3-methylbenzoic acid, is approximately 208°C.[6] The product, being a liquid at room temperature, should be characterized by its refractive index and boiling point.[1]

Critical Step: Solvent System Selection

Candidate Solvents

Based on the ester functionality and substituted benzene ring, solvents of intermediate polarity are excellent starting points.

SolventBoiling Point (°C)Hazards
Isopropanol 82.6Flammable, Eye Irritant
Ethanol 78.37Flammable
Methanol 64.7Flammable, Toxic
Heptane 98.4Flammable, Skin/Respiratory Irritant
Toluene 110.6Flammable, Health Hazard
Water 100None

A mixed-solvent system (e.g., Ethanol/Water or Isopropanol/Water) is often highly effective for esters.[7] In this approach, the compound is dissolved in a "good" solvent (like ethanol) and a "poor" solvent (like water) is added to the hot solution to induce precipitation.

G A Add 0.5 mL solvent to ~50 mg crude solid B Soluble at Room Temp? A->B C Insoluble at Room Temp? B->C No E UNSUITABLE (Too Soluble) B->E Yes D Heat to Boiling. Is it Soluble? C->D F SUITABLE (Good Candidate) D->F Yes G Insoluble when Hot? (Consider different solvent) D->G No

Caption: Decision tree for single-solvent screening.

Protocol 1: Systematic Solvent Screening

Objective: To identify an optimal single or binary solvent system.

Materials:

  • Crude this compound

  • Candidate solvents (see Table 3.1)

  • Small test tubes (13x100 mm)

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place approximately 50-100 mg of the crude product into a small test tube.

  • Add a candidate solvent dropwise (starting with ~0.5 mL) at room temperature. Agitate the tube.

  • Observation 1: If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent but may be a "good" solvent for a binary system.

  • Observation 2: If the solid is insoluble or sparingly soluble, proceed to the next step.

  • Gently heat the mixture to the solvent's boiling point. Add more solvent dropwise until the solid just dissolves.

  • Observation 3: If a large volume of solvent is required, its dissolving power is too low. If the solid does not dissolve at all, the solvent is unsuitable.

  • If the solid dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Place the tube in an ice-water bath for 10-15 minutes.

  • Observation 4: The ideal solvent is one from which a large quantity of crystalline solid precipitates upon cooling.

  • Repeat this process for several candidate solvents to find the best option. For binary systems, dissolve the crude in a minimal amount of the "good" hot solvent, then add the "poor" hot solvent dropwise until the solution becomes faintly turbid. Allow to cool.

Master Protocol: Recrystallization

This protocol assumes a suitable solvent (e.g., Isopropanol or an Ethanol/Water mixture) has been identified from the screening process.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (appropriate size for the amount of solid)

  • Heating mantle or hot plate with stirrer

  • Büchner funnel, filter flask, and filter paper

  • Vacuum source

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional, if insoluble impurities or charcoal are present): Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper quickly to remove insoluble impurities. Causality: This step must be done rapidly to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Crystal Collection: Set up a Büchner funnel and filter flask. Wet the filter paper with a small amount of the cold recrystallization solvent. Collect the crystals by vacuum filtration.

  • Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent. Causality: This removes any residual mother liquor containing dissolved impurities from the crystal surfaces. Using cold solvent prevents the purified product from re-dissolving.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Transfer the solid to a watch glass and allow it to air-dry completely. For higher boiling point solvents, a vacuum oven may be used at a temperature well below the product's boiling point.

Post-Recrystallization: Purity Assessment

Protocol 2: Purity & Yield Calculation
  • Yield Calculation: Weigh the dry, purified crystals. Calculate the percent recovery using the following formula:

    • Percent Recovery = (Mass of Pure Product / Mass of Crude Product) x 100%

  • Purity Analysis: The purity of the liquid product can be assessed by comparing its measured refractive index to the literature value (1.54).[1] Additionally, Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the absence of the starting carboxylic acid and other impurities.

Safety & Hazard Management

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All operations, especially those involving heating flammable organic solvents, must be performed in a certified chemical fume hood.

  • Handling Chemicals: The starting material, 4-chloro-3-methylbenzoic acid, is a known skin, eye, and respiratory irritant.[5] Assume the product has similar properties. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Fire Safety: Keep flammable solvents away from ignition sources. Use heating mantles or steam baths instead of open flames.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling Too much solvent was used; solution is not saturated.Re-heat the solution to boil off some of the solvent. Try scratching the inner wall of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product.
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool slowly again. Consider a different solvent with a lower boiling point.
Very Low Recovery/Yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is pre-heated before hot filtration.
Impure Product (by analysis) Cooling was too rapid; inefficient solvent choice.Repeat the recrystallization, ensuring the solution cools slowly and undisturbed. Re-evaluate the solvent choice with further screening.

References

  • PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • SMCLab. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Education.rsc.org. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. Retrieved January 12, 2026, from [Link]

  • University of Michigan-Dearborn. (n.d.). Nitration of Methyl Benzoate. Retrieved January 12, 2026, from [Link]

  • Chemcasts. (n.d.). 4-Chloro-3-methylbenzoic acid (CAS 7697-29-2) – Thermophysical Properties. Retrieved January 12, 2026, from [Link]

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Application Note: A Step-by-Step Protocol for the Purification of Methyl 4-chloro-3-methylbenzoate via Normal-Phase Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of Methyl 4-chloro-3-methylbenzoate using normal-phase column chromatography. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple list of steps to explain the underlying principles and rationale behind each procedural choice. We will cover method development using Thin-Layer Chromatography (TLC), column preparation, sample loading, elution, and fraction analysis. The protocol is structured to ensure reproducibility and high purity of the final product, incorporating field-proven insights and best practices.

Introduction: The Role of Chromatography in Synthetic Chemistry

Column chromatography is an indispensable liquid chromatography technique for the separation and purification of individual chemical compounds from a mixture.[1][2] The method relies on the principle of differential partitioning, where components of a mixture travel through a stationary phase at different rates, carried by a liquid mobile phase.[1][3][4] For compounds like this compound, an aromatic ester often synthesized in research and development, column chromatography is the gold standard for removing unreacted starting materials, byproducts, and other impurities to yield a highly pure final product.

The separation is based on the varying affinities of the mixture's components for the stationary phase and their solubility in the mobile phase.[1] In normal-phase chromatography, a polar stationary phase (typically silica gel) is used with a non-polar mobile phase.[5] Polar compounds in the mixture will adhere more strongly to the polar stationary phase and thus elute more slowly, while non-polar compounds will travel through the column more quickly with the non-polar mobile phase.

Safety First: Handling Reagents and Solvents

Before beginning any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all chemicals used.

  • This compound: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Silica Gel (SiO₂): Fine silica dust can cause respiratory irritation. Handle in a fume hood or use a dust mask.

  • Organic Solvents (Hexane, Ethyl Acetate): These solvents are flammable and volatile. Ensure there are no ignition sources nearby and always work within a fume hood.

The Preparatory Step: Method Development with Thin-Layer Chromatography (TLC)

Attempting column chromatography without preliminary analysis is inefficient. Thin-Layer Chromatography (TLC) is a rapid and essential tool for determining the optimal mobile phase (eluent) for your separation.[7] The goal is to find a solvent system where the desired compound, this compound, has a Retention Factor (Rf) of approximately 0.25-0.35 .[8]

  • Why this Rf value? An Rf in this range indicates that the compound has a moderate affinity for the stationary phase, allowing for effective separation from both more polar (lower Rf) and less polar (higher Rf) impurities.[9] If the Rf is too high (>0.5), the compound will elute too quickly, merging with non-polar impurities. If it is too low (<0.1), the elution will be excessively long, leading to band broadening and poor separation from polar impurities.[10]

TLC Protocol:
  • Prepare several test eluent mixtures of varying polarity, typically a combination of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent.

  • Spot the mixture onto a silica gel TLC plate and develop the plate in a chamber containing the test eluent.

  • Visualize the separated spots using a UV lamp (254 nm).

  • Calculate the Rf value: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Adjust the eluent polarity by increasing the proportion of the more polar solvent until the target compound's spot has an Rf of ~0.3.

Detailed Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude this compound. Adjust the scale as needed.

Materials and Reagents
ItemSpecification
Stationary Phase Silica Gel, 230-400 mesh (for flash chromatography)[11]
Crude Sample ~1-2 g of this compound
Mobile Phase (Eluent) Hexane and Ethyl Acetate (HPLC grade)
Column Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
Sand Washed, neutral sand
Glass Wool/Cotton To plug the bottom of the column
Collection Vessels Test tubes or vials
TLC Supplies Silica gel plates, developing chamber, UV lamp
Step 1: Column Preparation and Packing

A well-packed column is critical for achieving high resolution. The "slurry packing" method is recommended as it minimizes the chances of air bubbles or channels forming in the stationary phase.[12]

  • Plugging the Column: Securely place a small plug of glass wool or cotton at the bottom of the column, just above the stopcock. Use a long glass rod to position it correctly.[13] Add a ~1 cm layer of sand on top of the plug to create a flat, even base.[12]

  • Preparing the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add the chosen eluent (the same composition determined by TLC) to the silica gel to form a free-flowing slurry. Stir gently to release any trapped air bubbles.

  • Packing the Column: Clamp the column vertically. Close the stopcock and add a few centimeters of the eluent. Pour the silica slurry into the column in portions. After each addition, gently tap the side of the column to encourage even settling and open the stopcock to drain some eluent, which helps compact the silica bed.[12]

  • Finalizing the Pack: Once all the slurry is added, allow the silica to settle completely. The goal is a homogenous, stable bed with no cracks or air pockets. Drain the excess eluent until the liquid level is just at the top of the silica bed. Crucially, do not let the column run dry from this point forward. [14]

  • Adding the Top Layer: Carefully add a ~1 cm layer of sand on top of the silica bed. This layer protects the silica surface from being disturbed when adding the sample and eluent.[15]

Step 2: Sample Application (Dry Loading)

For optimal separation, the sample must be introduced to the column as a highly concentrated, narrow band.[1] While wet loading (dissolving the sample in a minimal amount of eluent) is an option, dry loading is often superior, especially if the crude product has poor solubility in the eluent.[1][15]

  • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.

  • Carefully evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is your crude sample adsorbed onto silica.

  • Drain the eluent in the column down to the level of the top sand layer.

  • Carefully and evenly add the silica-adsorbed sample to the top of the column.

  • Gently place another thin layer of sand on top of the sample layer.

Step 3: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column using a pipette or glass rod, taking care not to disturb the top layer of sand.

  • Open the stopcock and begin collecting the eluting solvent in sequentially numbered test tubes or vials. This process can be driven by gravity or accelerated by applying gentle positive pressure to the top of the column (flash chromatography).[8]

  • Maintain a constant level of eluent above the stationary phase throughout the entire process to prevent the column from running dry.

Step 4: Monitoring and Analysis of Fractions

The collected fractions must be analyzed to determine which ones contain the pure product. TLC is the most common and effective method for this.[7][16]

  • Spot a small aliquot from each collected fraction (or every few fractions) onto a single TLC plate.

  • Also spot your starting crude mixture and, if available, a pure standard of this compound as references.

  • Develop the TLC plate in the same eluent system used for the column.

  • Visualize the plate under a UV lamp.

  • Identify the fractions that contain only the spot corresponding to the pure product (matching the Rf of your target compound).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Confirm the purity of the final product using analytical techniques such as NMR, GC-MS, or by melting point determination.

Visual Workflow and Data Summary

The entire purification process, from method development to final analysis, is summarized in the workflow diagram below.

ColumnChromatographyWorkflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC Develop TLC with various Hexane:EtOAc ratios Rf_Check Identify solvent system giving Rf ≈ 0.3 for target compound TLC->Rf_Check Pack Pack column with silica gel using slurry method Rf_Check->Pack Optimal Eluent Determined Load Dry load crude sample adsorbed onto silica Pack->Load Elute Elute column with chosen mobile phase Load->Elute Collect Collect fractions sequentially Elute->Collect Analyze Analyze fractions using TLC Collect->Analyze Combine Combine pure fractions Analyze->Combine Evaporate Evaporate solvent to isolate pure product Combine->Evaporate

Caption: Workflow for purification of this compound.

Summary of Protocol Parameters
ParameterRecommended SpecificationRationale
Analyte This compoundTarget compound for purification.
Stationary Phase Silica Gel (230-400 mesh)High surface area polar adsorbent suitable for flash chromatography.[1]
Mobile Phase Hexane:Ethyl Acetate mixtureCommon non-polar/polar solvent system for normal-phase chromatography.[4][17]
TLC Target Rf ~0.25 - 0.35Ensures optimal separation on the column.[8]
Column Packing Method Slurry PackingCreates a homogenous bed, preventing cracks and poor separation.[12]
Sample Loading Method Dry LoadingCreates a narrow, concentrated sample band for high-resolution separation.[1]
Fraction Analysis Thin-Layer Chromatography (TLC)Rapidly identifies which fractions contain the pure compound.[7][16]

References

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • Bionity. (n.d.). Column chromatography. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. Retrieved from [Link]

  • SlideShare. (n.d.). Column Chromatography. Retrieved from [Link]

  • Lab-Training.com. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]

  • Restek. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]

  • ResearchGate. (2016, April 14). How do you differentiate fractions when running chromatography column?. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC?. Retrieved from [Link]

  • University of California, Davis. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). How to run column chromatography. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

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Application Note: A Robust and Scalable Protocol for the Synthesis of Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of Methyl 4-chloro-3-methylbenzoate, a key intermediate in the manufacturing of pharmaceuticals and specialty chemicals. The featured methodology is the Fischer-Speier esterification, selected for its scalability, cost-effectiveness, and high yield. This note details the reaction mechanism, a step-by-step protocol, safety considerations, and analytical validation methods, designed for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a crucial building block in organic synthesis. Its substituted benzene ring offers a versatile scaffold for the construction of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The reliable, large-scale production of this intermediate is therefore a critical step in many manufacturing value chains.

The most common and industrially viable route to this compound is the direct esterification of 4-chloro-3-methylbenzoic acid with methanol.[1] This method, known as the Fischer-Speier esterification, is an acid-catalyzed condensation reaction that is well-understood, uses readily available materials, and is amenable to scale-up.[2]

Synthesis Strategy: The Fischer-Speier Esterification

Rationale for Method Selection

For large-scale synthesis, the Fischer esterification presents several key advantages:

  • Economic Viability: The primary reagents—4-chloro-3-methylbenzoic acid, methanol, and a strong acid catalyst like sulfuric acid—are inexpensive bulk chemicals.

  • Operational Simplicity: The reaction is typically a one-pot synthesis requiring standard industrial equipment such as glass-lined reactors.

  • High Conversion: The reaction is reversible, but the equilibrium can be effectively shifted towards the product by using a large excess of the alcohol (methanol), which also conveniently serves as the reaction solvent.[3][4]

Reaction Mechanism

The trustworthiness of this protocol is grounded in its well-established mechanism.[2] The acid catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. This activation facilitates a nucleophilic attack by the hydroxyl group of methanol. A subsequent series of proton transfers results in the formation of water as a good leaving group. Elimination of water and deprotonation of the final carbonyl yields the target ester and regenerates the acid catalyst.

Detailed Large-Scale Synthesis Protocol

This protocol is designed as a self-validating system, where adherence to the steps and in-process controls ensures a reliable outcome.

Equipment
  • Appropriately sized glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.

  • Receiving vessels for quenching and extraction.

  • Vacuum distillation apparatus for final purification.

  • Standard personal protective equipment (PPE), including safety goggles, face shield, acid-resistant gloves, and a lab coat.[5]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Wt. ( g/mol )GradeNotes
4-Chloro-3-methylbenzoic acid7697-29-2170.59Technical (≥98%)Starting material.
Methanol (MeOH)67-56-132.04AnhydrousReagent and solvent.
Sulfuric Acid (H₂SO₄)7664-93-998.08Concentrated (98%)Catalyst.
Ethyl Acetate (EtOAc)141-78-688.11TechnicalExtraction solvent.
Sodium Bicarbonate (NaHCO₃)144-55-884.01TechnicalFor neutralization.
Brine (Saturated NaCl solution)7647-14-558.44-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04TechnicalDrying agent.
Step-by-Step Procedure
  • Reactor Charging: In a clean, dry reactor, charge 4-chloro-3-methylbenzoic acid (1.0 eq). Add a significant excess of anhydrous methanol (10-15 eq), which will serve as both reactant and solvent. Begin agitation.

  • Catalyst Addition (Caution: Exothermic): Cool the reactor contents to 10-15°C using a chiller. Slowly, add concentrated sulfuric acid (0.1-0.2 eq) subsurface via the addition funnel. Maintain the temperature below 30°C during the addition.

  • Reaction Execution: Once the catalyst addition is complete, heat the mixture to reflux (approximately 65°C). Maintain a gentle reflux for 4-8 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) until the consumption of the starting carboxylic acid is complete (>98%).[6]

  • Cooling and Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a volume of cold water (or crushed ice) approximately 5-10 times the volume of the reaction mixture. Slowly transfer the reaction mixture into the cold water with vigorous stirring to precipitate the crude product and dilute the excess methanol and acid.

  • Extraction: Transfer the quenched mixture to a suitable liquid-liquid extraction vessel. Extract the aqueous slurry with ethyl acetate (2-3 times, using a volume of EtOAc equal to the initial reaction volume for each extraction).

  • Washing and Neutralization: Combine the organic layers. Wash sequentially with:

    • Water (1x) to remove the bulk of methanol and sulfuric acid.

    • Saturated sodium bicarbonate solution (2-3x) to remove any unreacted carboxylic acid and residual sulfuric acid. Caution: CO₂ evolution will cause pressure buildup. Ensure the vessel is vented. Continue washing until effervescence ceases.[6]

    • Brine (1x) to break any emulsions and begin the drying process.

  • Drying and Solvent Removal: Dry the washed organic layer over anhydrous sodium sulfate. Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or low-melting solid.

  • Purification: For high-purity material (>98% GC), purify the crude product by vacuum distillation.[7]

Process Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Isolation charge 1. Charge Reactor (Acid + MeOH) catalyst 2. Add H₂SO₄ Catalyst (Cooling) charge->catalyst reflux 3. Heat to Reflux (4-8 hours) catalyst->reflux quench 4. Quench in Water reflux->quench extract 5. Extract with EtOAc quench->extract wash 6. Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry 7. Dry & Remove Solvent wash->dry purify 8. Purification (Vacuum Distillation) dry->purify

Caption: High-level workflow for the large-scale synthesis of this compound.

Analytical Characterization

To ensure the final product meets quality specifications, the following analytical techniques are recommended:

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor reaction progress.[7][8]

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the ester carbonyl group (strong absorbance around 1720 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

Safety Considerations

A thorough risk assessment must be conducted before commencing any large-scale synthesis.

  • Chemical Hazards:

    • 4-Chloro-3-methylbenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[5][9] Avoid inhalation of dust.

    • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

    • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water, generating significant heat.

  • Procedural Hazards:

    • Exothermic Reactions: The addition of sulfuric acid to methanol is highly exothermic and requires careful temperature control.

    • Flammability: Large volumes of methanol and ethyl acetate present a significant fire risk. All equipment must be properly grounded, and ignition sources must be eliminated.

    • Pressure Buildup: Neutralization with sodium bicarbonate generates carbon dioxide gas. This step must be performed in a vented vessel with slow, careful addition to control the rate of gas evolution.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a fire-retardant lab coat, is mandatory.[5] The entire procedure should be conducted in a well-ventilated area or a walk-in fume hood.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. Vertex AI Search.
  • Fisher Scientific. (2025). 4-Chloro-3-methylbenzoic acid Safety Data Sheet.
  • ChemicalBook. (2025). 4-Chloro-3-methylbenzoic acid - Safety Data Sheet.
  • Studylib. (2002). Fischer Esterification: Benzoic Acid Lab Manual.
  • Unknown. Esterification of benzoic acid to methyl benzoate.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • SIELC Technologies. (2018). Methyl 4-methylbenzoate.
  • Unknown. Preparation of Methyl Benzoate.
  • BenchChem. (2025). Esterification of Substituted Benzoic Acids.
  • Google Patents. (Date unknown). Preparation method of methyl benzoate compound.
  • TCI EUROPE N.V. This compound.
  • Sigma-Aldrich. (2025). 4-CHLORO-3-METHYLBENZOIC ACID.
  • BAC Reports. (2025). 4-Chloro-3-Methylbenzoic Acid (CAS 7697-29-2) Market Research Report 2025.

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GC-MS Analysis of Methyl 4-chloro-3-methylbenzoate Reaction Mixtures: A Comprehensive Protocol for Purity Assessment and Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical and Chemical Industries

Abstract

This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Methyl 4-chloro-3-methylbenzoate in synthetic reaction mixtures. This compound is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). Ensuring its purity and identifying potential by-products is critical for process optimization and regulatory compliance.[1][2][3] This guide provides a self-validating protocol, from sample preparation to data interpretation, designed for researchers, process chemists, and quality control analysts in the drug development and chemical manufacturing sectors.

Introduction: The Analytical Imperative

This compound is a substituted aromatic ester whose structural features make it a versatile building block in organic synthesis. It is typically synthesized via the Fischer esterification of 4-chloro-3-methylbenzoic acid with methanol, often under acidic catalysis.[4][5] The reaction, while straightforward, is an equilibrium process and can result in a mixture containing unreacted starting materials, the desired product, and potential side-products.

Given the stringent purity requirements for pharmaceutical intermediates, a reliable analytical method is essential to monitor reaction progress, assess final product purity, and identify impurities that could affect the safety and efficacy of the final API.[6][7] Gas Chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds like methyl esters, while Mass Spectrometry (MS) provides definitive identification based on mass-to-charge ratio and fragmentation patterns.[1][8]

The Synthetic Landscape: Anticipating the Analytes

A typical synthesis involves reacting 4-chloro-3-methylbenzoic acid with an excess of methanol and a strong acid catalyst (e.g., H₂SO₄).[9][10] The primary components expected in the reaction mixture are:

  • Target Analyte: this compound

  • Starting Materials: 4-chloro-3-methylbenzoic acid, Methanol

  • Catalyst: Sulfuric Acid (non-volatile, will be removed during workup)

  • Solvent/Excess Reagent: Methanol

  • Primary By-product: Water

Understanding this context is crucial for designing an effective sample preparation and analytical method. The method must be capable of separating the relatively polar starting acid from the less polar product ester.

Experimental Workflow: From Reaction Vial to Report

The overall analytical process is a multi-step workflow designed to ensure sample integrity and generate reliable, reproducible data.

GCMS_Workflow A Crude Reaction Mixture B Sample Preparation A->B E Quench & Neutralize B->E Step 1 C GC-MS Analysis D Data Processing & Interpretation C->D H Purity Assessment (% Area) D->H I Impurity Identification D->I F Liquid-Liquid Extraction (LLE) E->F Step 2 G Dry, Filter & Dilute F->G Step 3 G->C J Final Report H->J I->J

Caption: High-level workflow for GC-MS analysis of reaction mixtures.

Detailed Protocol: Sample Preparation

The goal of sample preparation is to isolate the analytes of interest from the reaction matrix and prepare them in a solvent suitable for GC-MS injection.[11] This protocol utilizes liquid-liquid extraction (LLE), a robust technique for separating compounds based on their differential solubilities.[12]

Reagents & Equipment:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (GC grade)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • 0.22 µm Syringe filter

  • 2 mL GC autosampler vials with caps

Step-by-Step Procedure:

  • Reaction Quenching & Neutralization:

    • Take a representative aliquot (e.g., 100 µL) of the crude reaction mixture and add it to a beaker containing 10 mL of deionized water.

    • Slowly add saturated NaHCO₃ solution while stirring until gas evolution (CO₂) ceases. This step neutralizes the acid catalyst and deprotonates the unreacted carboxylic acid, making it water-soluble.[9]

  • Liquid-Liquid Extraction (LLE):

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Add 10 mL of ethyl acetate, cap the funnel, and invert gently to mix, venting frequently to release any pressure.

    • Shake vigorously for 1-2 minutes. Allow the layers to separate completely. The organic layer (top) will contain the desired ester, while the aqueous layer (bottom) will contain the salt of the unreacted carboxylic acid.

    • Drain the lower aqueous layer and collect the upper organic layer.

  • Washing:

    • Return the collected organic layer to the separatory funnel.

    • Wash the organic layer with 10 mL of brine to remove residual water and water-soluble impurities.

    • Separate and collect the organic layer.

  • Drying and Filtration:

    • Add a small amount of anhydrous Na₂SO₄ or MgSO₄ to the collected organic layer to remove trace amounts of water.

    • Filter the dried organic solution through a 0.22 µm syringe filter into a clean flask or vial to remove the drying agent and any particulate matter.[13]

  • Dilution:

    • Dilute the filtered sample with ethyl acetate to a final approximate concentration of 10-100 µg/mL.[13][14] This concentration prevents detector saturation and column overloading.

    • Transfer the final diluted sample into a 2 mL glass autosampler vial for analysis.

Detailed Protocol: GC-MS Instrumental Analysis

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrument and column used.

Chromatographic Conditions
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard, reliable platform for routine analysis.
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column providing excellent separation for aromatic and halogenated compounds.[15]
Injector Split/Splitless InletAllows for flexibility in concentration.
Injector Temp. 250 °CEnsures complete volatilization of the analyte without thermal degradation.[14]
Injection Mode Split (50:1 ratio)Prevents column overloading and provides sharp peaks for major components.
Injection Vol. 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column.
Oven Program - Initial Temp: 80 °C, hold for 2 min- Ramp: 15 °C/min to 280 °C- Hold: 5 min at 280 °CThe temperature gradient effectively separates the more volatile methanol from the semi-volatile starting material and product.[16]
Mass Spectrometer Conditions
ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentHigh sensitivity and robust performance.
Ionization Mode Electron Ionization (EI)Standard, reproducible fragmentation for library matching.
EI Energy 70 eVIndustry standard for generating comparable mass spectra.
Source Temp. 230 °COptimal temperature to maintain ion formation and prevent contamination.
Quadrupole Temp. 150 °CEnsures consistent mass filtering.
Solvent Delay 3.0 minPrevents the high concentration of the injection solvent (ethyl acetate) from reaching the detector, preserving the filament.
Scan Range 40 - 400 m/zCovers the molecular ions and key fragments of the expected analytes.
Acquisition Mode ScanAllows for the identification of unknown impurities.

Data Analysis and Interpretation

A successful analysis will yield a chromatogram with well-separated peaks.

  • Peak Identification:

    • This compound: The target compound will be identified by its characteristic retention time and its mass spectrum. The molecular ion (M⁺) is expected at m/z 184 and 186 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragments would include the loss of the methoxy group (-OCH₃, m/z 153/155) and the loss of the entire ester group (-COOCH₃, m/z 125/127).

    • 4-chloro-3-methylbenzoic acid: If any starting material remains after the workup, it will elute later than the ester due to its higher polarity. Its mass spectrum will show a molecular ion at m/z 170/172.[17]

  • Purity Assessment:

    • For a preliminary assessment of purity, the peak area percentage can be used. The purity is calculated as:

      • % Purity = (Peak Area of Product / Total Peak Area of all components) x 100

    • This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for structurally similar impurities. For regulatory filings, a method using internal or external standards for precise quantification would be required.[1]

  • Impurity Identification:

    • Unknown peaks in the chromatogram should be investigated. The acquired mass spectrum for each unknown can be compared against a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

    • The fragmentation patterns can also be manually interpreted to deduce the structure of process-related impurities.

Method Trustworthiness and Validation

To ensure the protocol is robust and reliable, it should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a proportional response to the concentration of the analyte over a defined range.

  • Accuracy & Precision: Ensuring the closeness of the results to the true value and the reproducibility of the results, respectively.[16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[18]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound reaction mixtures. The detailed steps for sample preparation, instrument configuration, and data analysis create a self-validating system for process monitoring and quality control. By explaining the causality behind experimental choices, this guide empowers researchers and analysts to not only execute the method but also to troubleshoot and adapt it as needed, ensuring the highest standards of scientific integrity in the development of pharmaceuticals and fine chemicals.

References

  • University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Analytical & Biological Mass Spectrometry. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. [Link]

  • Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]

  • ALWSCI. (2024). Common Sample Preparation Techniques for GC-MS Analysis. [Link]

  • SCION Instruments. (n.d.). GC-MS sample preparation and column choice guide. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

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  • IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]

  • Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, e10223. [Link]

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  • Google Patents. (2003).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. [Link]

  • de la Torre, A., Concejero, M. Á., & Martínez, M. Á. (2013). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Comprehensive Analytical Chemistry, 62, 373-401. [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • Zhang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]

  • Maduranga, K. P., et al. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Molecules, 28(19), 6932. [Link]

  • Glavaš, M., et al. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 74(4), 263-272. [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]

  • Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • ResearchGate. (2020). Development and validation of a GC-MS/MS method for priority polycyclic aromatic hydrocarbons quantification in different types of water samples. [Link]

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Application Notes & Protocols: Monitoring the Synthesis of Methyl 4-chloro-3-methylbenzoate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reaction Monitoring

In the synthesis of pharmaceutical intermediates and fine chemicals, rigorous in-process control is paramount to ensuring reaction completion, optimizing yield, and minimizing impurities. The synthesis of Methyl 4-chloro-3-methylbenzoate, a key building block in various manufacturing processes, is no exception. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly efficient method for monitoring the progress of this esterification reaction.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing TLC to effectively track the conversion of 4-chloro-3-methylbenzoic acid to its corresponding methyl ester. We will delve into the underlying principles, provide detailed protocols, and explain the causality behind experimental choices to ensure robust and reliable results.

Synthesis Overview: Pathways to this compound

The esterification of 4-chloro-3-methylbenzoic acid to this compound can be achieved through several synthetic routes. Understanding the chosen pathway is crucial for identifying the key species to monitor by TLC. Two common and effective methods are Fischer-Speier Esterification and thionyl chloride-mediated esterification.

Fischer-Speier Esterification

This classic method involves the reaction of a carboxylic acid with an excess of alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The reaction is an equilibrium process, and driving it towards the product often requires removing the water byproduct or using a large excess of the alcohol.[4][5]

Reaction Scheme:

4-chloro-3-methylbenzoic acid + Methanol ⇌ (H⁺ catalyst) this compound + Water

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity.[5][6] This is followed by a nucleophilic attack from the methanol, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the final ester product.[5][6]

Thionyl Chloride (SOCl₂) Mediated Esterification

This method proceeds in two conceptual steps. First, the carboxylic acid is converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂).[7][8][9] The acyl chloride is then reacted with methanol to form the ester. This pathway is often faster and not subject to the same equilibrium constraints as Fischer esterification.[7]

Reaction Scheme:

  • 4-chloro-3-methylbenzoic acid + SOCl₂ → 4-chloro-3-methylbenzoyl chloride + SO₂ + HCl

  • 4-chloro-3-methylbenzoyl chloride + Methanol → this compound + HCl

The key to monitoring this reaction is observing the disappearance of the starting carboxylic acid and the appearance of the final ester product. The intermediate acyl chloride is highly reactive and typically not observed on the TLC plate.

The Principle of TLC in Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[10] The separation is governed by the polarity of the compounds.

  • Stationary Phase: Silica gel (SiO₂) is a polar adsorbent.

  • Mobile Phase: A solvent system, typically a mixture of a non-polar and a more polar solvent, is used to carry the compounds up the plate via capillary action.[10]

Separation Mechanism:

Polar compounds will have a stronger affinity for the polar stationary phase and will therefore travel a shorter distance up the plate.[11] Conversely, less polar compounds will be more soluble in the mobile phase and will travel further up the plate.[10] In the context of our synthesis:

  • 4-chloro-3-methylbenzoic acid (Starting Material): The carboxylic acid group makes this molecule relatively polar due to its ability to form hydrogen bonds. It will adhere more strongly to the silica gel.

  • This compound (Product): The ester is less polar than the corresponding carboxylic acid. It will have a weaker interaction with the stationary phase and will travel further up the TLC plate.

This difference in polarity allows for a clear visual separation of the starting material and the product, enabling the chemist to monitor the reaction's progress.[12]

Experimental Protocols

Materials and Equipment
  • TLC Plates: Silica gel 60 F₂₅₄ plates

  • Solvents:

    • Hexane (non-polar)

    • Ethyl acetate (polar)

    • Methanol

    • Dichloromethane

  • Visualization:

    • UV lamp (254 nm)

    • Iodine chamber

  • Apparatus:

    • TLC developing chamber with a lid

    • Capillary tubes for spotting

    • Pencil

    • Ruler

    • Reaction vessel

    • Heating apparatus (if required)

Developing an Optimal TLC Solvent System

The key to successful TLC monitoring is selecting a mobile phase that provides good separation between the starting material and the product. The goal is to have the Retention Factor (Rf) of the product around 0.3-0.5 for clear resolution.[13][14]

Rf Calculation:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

A common starting point for separating aromatic esters and carboxylic acids is a mixture of hexane and ethyl acetate.[15][16]

Protocol for Solvent System Optimization:

  • Prepare several small TLC developing chambers with different ratios of hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).

  • Prepare dilute solutions of the starting material (4-chloro-3-methylbenzoic acid) and, if available, the pure product (this compound) in a volatile solvent like ethyl acetate or dichloromethane.

  • On a TLC plate, draw a light pencil line about 1 cm from the bottom (the origin).

  • Using separate capillary tubes, spot the starting material and the product on the origin line.

  • Place the TLC plate in one of the developing chambers, ensuring the solvent level is below the origin line.[17] Close the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.[18][19]

  • Calculate the Rf values for both spots in each solvent system.

  • The optimal system will show a clear separation between the two spots, with the product spot having a significantly higher Rf value than the starting material spot. A 7:3 or 8:2 hexane:ethyl acetate mixture is often a good starting point.[15]

Analyte Expected Polarity Expected Rf
4-chloro-3-methylbenzoic acidHighLow
This compoundModerateHigher than starting material
Protocol for Monitoring the Esterification Reaction

Once an optimal solvent system is determined, you can proceed with monitoring the reaction.

  • Prepare the TLC Plate: Draw a pencil line (origin) about 1 cm from the bottom of a TLC plate. Mark three lanes on this line: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture).[12][13]

  • Initial Spotting (t=0):

    • In the "SM" lane, spot a dilute solution of your starting material, 4-chloro-3-methylbenzoic acid.

    • In the "Co" lane, spot the starting material.

    • In the "RM" lane, take a small aliquot of the reaction mixture before initiating the reaction (or immediately after adding all reagents) and spot it.[12]

    • Also, spot the reaction mixture on top of the starting material spot in the "Co" lane. The co-spot helps in unambiguously identifying the starting material spot in the reaction mixture lane.[12][13]

  • Develop and Visualize the Initial TLC: Develop the plate in the pre-determined solvent system. After drying, visualize under UV light. At t=0, you should see a single spot in the "SM" and "RM" lanes at the same Rf value. The "Co" spot will also appear as a single spot.

  • Monitor at Time Intervals:

    • As the reaction proceeds, take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes).[20]

    • For each time point, spot a new TLC plate in the "RM" lane. It is also good practice to re-spot the "SM" and "Co" lanes for direct comparison on the same plate.[20]

    • Develop and visualize each plate.

  • Interpreting the Results:

    • As the reaction progresses, you will observe the appearance of a new spot with a higher Rf value in the "RM" lane. This is your product, this compound.

    • Simultaneously, the intensity of the starting material spot in the "RM" lane will decrease over time.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[12]

Visualization Workflow

Caption: Workflow for TLC Plate Visualization.

Visualization Techniques
  • UV Light (254 nm): Since both the starting material and the product are aromatic compounds, they will absorb UV light.[18][21] On a TLC plate containing a fluorescent indicator (F₂₅₄), these compounds will appear as dark spots against a green fluorescent background.[18][21] This is a non-destructive method.[18]

  • Iodine Staining: Exposing the developed TLC plate to iodine vapor in a sealed chamber can also be used for visualization.[18][22] Iodine complexes with many organic compounds, rendering them as brown spots.[18][22] This method is semi-destructive.[18]

Advanced Considerations and Troubleshooting

Quantitative and Semi-Quantitative Analysis

While TLC is primarily a qualitative technique, it can be adapted for semi-quantitative or even quantitative analysis.[23][24] By comparing the intensity of the product spot to a series of standard solutions of known concentrations spotted on the same plate, one can estimate the reaction conversion.[25] Densitometry can be employed for more accurate quantitative measurements.[24][26]

Troubleshooting Common TLC Issues
  • Streaking of Spots: This is often caused by applying too concentrated a sample.[19] Dilute the sample before spotting. For carboxylic acids, streaking (tailing) can sometimes be mitigated by adding a small amount of acetic or formic acid to the mobile phase.[3][16]

  • Spots Remain at the Origin (Rf ≈ 0): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[27]

  • Spots Run with the Solvent Front (Rf ≈ 1): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).[27]

  • No Spots Visible: The sample may be too dilute, or the compounds may not be UV-active. Try spotting multiple times in the same location (allowing the solvent to dry in between applications) or use a chemical stain for visualization.[19][28]

Decision Tree for TLC Solvent Adjustment

G start Analyze TLC Plate rf_check Are Rf values optimal (0.3-0.5)? start->rf_check rf_low Rf is too low (<0.3) rf_check->rf_low No rf_high Rf is too high (>0.7) rf_check->rf_high No streaking Are spots streaking? rf_check->streaking Yes increase_polarity Increase Mobile Phase Polarity rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity rf_high->decrease_polarity dilute_sample Dilute Sample streaking->dilute_sample Yes add_acid Add trace acid to mobile phase streaking->add_acid If starting material is an acid end_good Proceed with Monitoring streaking->end_good No end_re_run Re-run TLC increase_polarity->end_re_run decrease_polarity->end_re_run dilute_sample->end_re_run add_acid->end_re_run

Caption: Troubleshooting Guide for TLC Mobile Phase Optimization.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound. Its simplicity, speed, and low cost allow for frequent checks on the reaction's progress, ensuring that the transformation of 4-chloro-3-methylbenzoic acid to its methyl ester is proceeding as expected. By carefully selecting the mobile phase and employing appropriate visualization techniques, researchers can confidently determine the point of reaction completion, leading to improved yields and purity of this valuable chemical intermediate. The protocols and insights provided herein are designed to empower scientists to implement this technique effectively and reliably in their synthetic workflows.

References

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  • ResearchGate. (n.d.). Thin layer chromatogram (TLC) of esterified product and its standards.... [Link]

  • ResearchGate. (n.d.). TLC analysis of the reaction mixture during the esterification of the.... [Link]

  • ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. [Link]

  • Preparation of Methyl Benzoate. (n.d.). [Link]

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  • Quora. (2017, December 29). What solvent is used for TLC?. [Link]

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  • Reddit. (2023, June 12). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. [Link]

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Application Notes & Protocols: Strategic Derivatization of Methyl 4-chloro-3-methylbenzoate for Bioactive Compound Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical framework for the derivatization of Methyl 4-chloro-3-methylbenzoate, a versatile chemical scaffold, to generate novel compound libraries for biological screening. We delve into two primary strategic pathways: modification at the C4-position via cross-coupling reactions and functionalization of the methyl ester via hydrolysis and subsequent amidation. Each section elucidates the chemical rationale, provides detailed, field-tested protocols, and discusses the integration of these derivatives into downstream bioassays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of new bioactive agents.

Introduction: The Rationale for Derivatization

This compound is an attractive starting point for chemical library synthesis due to its distinct, modifiable functional groups: a halogenated aromatic ring and a methyl ester. In its native form, the compound possesses limited biological activity. However, its true value lies in its potential as a scaffold. Derivatization—the strategic chemical modification of a core molecule—is essential for exploring the Structure-Activity Relationship (SAR), a fundamental concept in drug discovery.

The primary objectives for derivatizing this scaffold are:

  • Probe Target Interactions: Introduce new chemical moieties to interact with specific pockets or residues within a biological target (e.g., an enzyme active site or a protein-protein interface).

  • Modulate Physicochemical Properties: Systematically alter properties like solubility, lipophilicity (logP), and metabolic stability to improve drug-like characteristics.

  • Enhance Potency and Selectivity: Fine-tune the molecular structure to increase affinity for the desired target while minimizing off-target effects.

This guide focuses on the two most chemically tractable positions on the scaffold, providing a logical workflow from chemical synthesis to biological evaluation.

G cluster_0 Synthesis Phase cluster_1 Screening Phase Start Scaffold: Methyl 4-chloro-3-methylbenzoate StrategyA Strategy A: C4-Position Modification (Cross-Coupling) Start->StrategyA StrategyB Strategy B: Ester Modification (Amidation) Start->StrategyB Library Diverse Chemical Library StrategyA->Library StrategyB->Library Bioassay Primary Bioassays (e.g., Cytotoxicity, Enzyme Inhibition) Library->Bioassay Hit Hit Identification (Active Compounds) Bioassay->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Development Preclinical Development Lead->Preclinical Development

Figure 1: Overall workflow from scaffold derivatization to hit identification.

Derivatization Strategy A: Modification at the C4-Position

The chlorine atom at the C4 position serves as a versatile handle for introducing molecular diversity through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions. While traditional nucleophilic aromatic substitution (SNAr) is possible, it often requires harsh conditions as the methyl ester is only a moderate activating group for the ring.[1][2][3] A more robust and broadly applicable approach is palladium-catalyzed cross-coupling.

Scientific Rationale: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures.[4][5] Aryl chlorides, like our scaffold, are known to be less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond. This reduced reactivity necessitates the use of specialized catalyst systems, typically employing electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos) that facilitate the challenging oxidative addition step of the catalytic cycle.[6][7] The choice of a Suzuki coupling is strategic as it allows for the introduction of a vast array of commercially available boronic acids and esters, enabling rapid library generation.

Protocol: Suzuki-Miyaura Coupling of this compound

This protocol describes a representative coupling with phenylboronic acid. It should be optimized for other boronic acid partners.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • RuPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

  • Toluene and Water (10:1 v/v), degassed

  • Anhydrous, inert atmosphere (Nitrogen or Argon) reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (3.0 eq), Pd(OAc)₂ (0.02 eq), and RuPhos (0.04 eq).

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe to achieve a final concentration of approximately 0.25 M with respect to the starting aryl chloride.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Derivatization Strategy B: Modification of the Methyl Ester

The ester functionality provides a classic and highly effective route for derivatization. The most common pathway involves a two-step sequence: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation with a diverse set of amines.

Scientific Rationale: Saponification and Amide Coupling

Step 1: Saponification (Ester Hydrolysis) Base-promoted hydrolysis, or saponification, is a robust method to convert the relatively unreactive methyl ester into a highly versatile carboxylic acid.[8][9] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon.[10] This intermediate is then poised for the next step.

Step 2: Amide Bond Formation The amide bond is a cornerstone of medicinal chemistry due to its prevalence in biological molecules and its ability to act as a hydrogen bond donor and acceptor. The carboxylic acid intermediate can be coupled with a near-limitless supply of primary and secondary amines using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile to form the stable amide bond.

G Start Scaffold (Ester) Acid Intermediate (Carboxylic Acid) Start->Acid Saponification (e.g., LiOH, H2O/THF) Amide Product (Amide Library) Acid->Amide Amide Coupling (EDC, HOBt) Amine Amine (R-NH2) Amine->Amide Nucleophile

Sources

The Strategic Role of Methyl 4-chloro-3-methylbenzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of agrochemical research, the pursuit of novel, effective, and environmentally conscious active ingredients is paramount. Methyl 4-chloro-3-methylbenzoate, a substituted aromatic ester, has emerged as a versatile and economically significant building block in the synthesis of high-value pesticides. Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzene ring, provides a strategic scaffold for the construction of complex molecular architectures with potent biological activity. This technical guide delves into the practical applications of this compound, offering detailed protocols for its utilization in the synthesis of a leading insecticide and a broad-spectrum herbicide, thereby providing researchers, scientists, and drug development professionals with a comprehensive resource for their research and development endeavors.

Core Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueSource
CAS Number 91367-05-4
Molecular Formula C₉H₉ClO₂PubChem
Molecular Weight 184.62 g/mol PubChem
Appearance Solid
Purity Typically >97%

Application in Insecticide Synthesis: The Pathway to Anthranilic Diamides

This compound serves as a crucial precursor for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a key intermediate in the production of Chlorantraniliprole. Chlorantraniliprole is a highly effective insecticide belonging to the anthranilic diamide class, which acts as a selective ryanodine receptor agonist in insects, leading to impaired muscle function and eventual death[1]. The structure-activity relationship studies of anthranilic diamides have revealed that the substitution pattern on the anthranilic acid moiety is critical for insecticidal activity[2][3].

Synthetic Workflow: From Benzoate Ester to a Core Insecticidal Intermediate

The overall synthetic strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a directed amination and chlorination to yield the desired 2-amino-5-chloro-3-methylbenzoic acid.

Chlorantraniliprole Intermediate Synthesis A This compound B 4-Chloro-3-methylbenzoic Acid A->B C 2-Amino-3-methylbenzoic Acid Derivative B->C D 2-Amino-5-chloro-3-methylbenzoic Acid C->D

Caption: Synthetic pathway from this compound to a key Chlorantraniliprole intermediate.

Protocol 1: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

This protocol outlines a feasible laboratory-scale synthesis starting from the hydrolysis of this compound.

Part A: Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of methanol and water.

  • Saponification: Add a solution of potassium hydroxide (1.2 equivalents) in water to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification: Carefully acidify the aqueous layer with a dilute solution of hydrochloric acid (e.g., 2M HCl) until a precipitate forms (pH ~2-3).

  • Isolation: Collect the precipitated 4-chloro-3-methylbenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of 2-Amino-5-chloro-3-methylbenzoic Acid

This part of the protocol is adapted from established procedures for the synthesis of this key intermediate, starting from a related benzoic acid derivative.[4][5][6]

  • Formation of 2-Amino-3-methylbenzoic Acid: A common industrial route to 2-amino-3-methylbenzoic acid involves the catalytic hydrogenation of 2-nitro-3-methylbenzoic acid[6]. An alternative laboratory approach could involve the amination of a suitably activated 4-chloro-3-methylbenzoic acid derivative, though this is a more complex transformation. For the purpose of this guide, we will proceed from a commercially available or previously synthesized 2-amino-3-methylbenzoic acid, which can be derived from 4-chloro-3-methylbenzoic acid through multi-step synthesis.

  • Chlorination: In a 100 mL round-bottomed flask, dissolve 2-amino-3-methylbenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.1 equivalents) to the solution.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 100°C) for 30 minutes to 3 hours, monitoring the reaction by TLC[4].

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol to yield 2-amino-5-chloro-3-methylbenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Application in Herbicide Synthesis: Crafting HPPD Inhibitors

This compound and its derivatives are pivotal starting materials for the synthesis of certain 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor herbicides. These herbicides disrupt a key enzyme in the tyrosine catabolic pathway in plants, which is essential for the biosynthesis of plastoquinones and tocopherols. Inhibition of HPPD leads to the bleaching of new growth and eventual plant death[7][8]. Tembotrione is a prominent example of an HPPD inhibitor herbicide used for broadleaf weed control in corn.

Synthetic Workflow: Pathway to a Key Tembotrione Intermediate

A reported synthesis of Tembotrione utilizes methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate as a starting material. This can be conceptually linked back to this compound through chlorination and sulfenylation/oxidation reactions. The subsequent steps involve benzylic bromination and etherification to build the core structure of a key benzoic acid intermediate.

Tembotrione Intermediate Synthesis A Methyl 2-chloro-3-methyl- 4-methylsulfonylbenzoate B Methyl 2-chloro-3-(bromomethyl)- 4-(methylsulfonyl)benzoate A->B C Methyl 2-chloro-3-((2,2,2-trifluoroethoxy)methyl) -4-(methylsulfonyl)benzoate B->C D 2-Chloro-3-((2,2,2-trifluoroethoxy)methyl) -4-(methylsulfonyl)benzoic Acid C->D

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 4-chloro-3-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. Our goal is to provide practical, experience-driven insights to help you optimize your reaction outcomes and ensure the purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent and cost-effective method for synthesizing this compound is the Fischer-Speier esterification of 4-chloro-3-methylbenzoic acid with methanol, using a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The primary challenge of this equilibrium-driven reaction is ensuring it proceeds to completion to maximize yield.[3][4] The presence of water, either from reagents or formed during the reaction, can shift the equilibrium back towards the starting materials, reducing the yield of the desired ester.[1][5]

Q2: I have a significant amount of unreacted 4-chloro-3-methylbenzoic acid in my crude product. How can I improve the conversion rate?

Low conversion is a classic issue in Fischer esterification. To drive the equilibrium toward the product, you can apply Le Châtelier's Principle in two primary ways:[4]

  • Use an Excess of a Reactant: The most common approach is to use a large excess of methanol, which can often serve as both the reactant and the solvent.[5][6] This concentration gradient favors the forward reaction.

  • Remove Water: Water is a product of the reaction. Its removal will continuously shift the equilibrium to the right. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.

Q3: After a basic wash of my crude product, I still see impurities in my GC-MS and NMR analysis. What could they be?

While a basic wash is effective at removing acidic impurities like the unreacted carboxylic acid, neutral side products will remain. The most common neutral impurities are isomeric esters. These arise from isomeric impurities present in the starting material, 4-chloro-3-methylbenzoic acid. For instance, if your starting material contains 2-chloro-5-methylbenzoic acid, you will inevitably form Methyl 2-chloro-5-methylbenzoate as a side product. These isomers often have very similar boiling points and polarities, making them difficult to separate.

Q4: My reaction turned dark brown/black upon heating. What causes this and is my product compromised?

Darkening of the reaction mixture, especially when using concentrated sulfuric acid at elevated temperatures, often indicates charring or sulfonation of the aromatic ring. While this may not completely prevent the formation of the desired product, it signifies degradation and the formation of complex, often tarry, side products. To mitigate this, consider using a milder acid catalyst like p-toluenesulfonic acid or conducting the reaction at the lowest effective temperature. The product can likely be recovered, but will require more rigorous purification, such as column chromatography.

Troubleshooting Guide: Side Products & Purification

This section addresses specific analytical observations and provides a logical framework for identifying and resolving issues related to side products.

Problem 1: Unexpected Aromatic Signals in ¹H NMR Spectrum
  • Observation: You observe more aromatic proton signals in your ¹H NMR spectrum than expected for the pure product, or the integration values are incorrect. The desired product, this compound, should show three distinct aromatic protons.

  • Causality: The presence of isomeric impurities is the most probable cause. The directing effects of the chloro and methyl groups during the synthesis of the starting material (4-chloro-3-methylbenzoic acid) can lead to the formation of other isomers. These isomers will undergo esterification alongside the main reactant.

  • Troubleshooting Protocol:

    • Analyze the Starting Material: Run a high-resolution NMR or GC-MS on your 4-chloro-3-methylbenzoic acid starting material to confirm its purity.

    • Isomer Identification: Compare the observed chemical shifts with known values for potential isomers (see Table 1).

    • Purification: Isomeric esters are often difficult to separate by distillation due to close boiling points. Flash column chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate) is the most effective method for separation.

CompoundExpected ¹H NMR Aromatic Signals (approx. ppm)Key Differentiating Features
This compound (Product) ~7.8 (d), ~7.7 (s), ~7.4 (d)Three distinct signals in the aromatic region.
Methyl 2-chloro-5-methylbenzoate (Isomer)~7.6 (d), ~7.3 (dd), ~7.2 (d)Different splitting patterns and chemical shifts.
Methyl 4-chloro-2-methylbenzoate (Isomer)~7.8 (d), ~7.3 (s), ~7.2 (d)Different chemical shifts for the singlet and doublets.
4-chloro-3-methylbenzoic acid (Unreacted)~10-13 (broad s, COOH), distinct aromatic signalsA very broad signal for the carboxylic acid proton.

Table 1: Comparative ¹H NMR data for identifying common impurities.

Problem 2: GC-MS Shows a Peak with a Mass of 170 m/z
  • Observation: Your GC-MS analysis of the final ester product shows a peak with a mass-to-charge ratio (m/z) of 170/172 (characteristic isotopic pattern for one chlorine atom).

  • Causality: This mass corresponds to the molecular weight of the unreacted starting material, 4-chloro-3-methylbenzoic acid.[7][8] Its presence indicates either an incomplete reaction or inefficient removal during the workup.

  • Troubleshooting Workflow:

G start GC-MS shows peak at m/z = 170/172 check_reaction Was the reaction driven to completion? start->check_reaction check_workup Was the basic wash effective? start->check_workup drive_reaction Action: Increase excess of methanol or remove H₂O. check_reaction->drive_reaction No improve_wash Action: Use a more concentrated base or perform multiple washes. check_workup->improve_wash No end_ok Impurity Removed drive_reaction->end_ok improve_wash->end_ok G cluster_reaction Reaction cluster_workup Workup & Purification a 1. Combine Carboxylic Acid, Methanol, and H₂SO₄ b 2. Reflux for 4-6 hours a->b c 3. Monitor by TLC b->c d 4. Cool and remove excess Methanol c->d e 5. Dissolve in DCM d->e f 6. Wash with NaHCO₃ (aq) e->f g 7. Wash with Brine f->g h 8. Dry (Na₂SO₄) and Concentrate g->h i 9. Column Chromatography (if needed) h->i j Pure Product i->j G cluster_starting_materials Starting Carboxylic Acids cluster_reaction Fischer Esterification cluster_products Ester Products SM1 4-chloro-3-methylbenzoic acid (Desired) React CH₃OH, H⁺ SM1->React SM2 2-chloro-5-methylbenzoic acid (Isomeric Impurity) SM2->React Prod1 This compound (Desired Product) React->Prod1 Prod2 Methyl 2-chloro-5-methylbenzoate (Side Product) React->Prod2

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-chloro-3-methylbenzoate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the esterification of 4-chloro-3-methylbenzoic acid to its methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial chemical transformation. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter in the laboratory.

I. Understanding the Reaction: Fischer-Speier Esterification

The synthesis of methyl 4-chloro-3-methylbenzoate from 4-chloro-3-methylbenzoic acid and methanol is a classic example of a Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of the carboxylic acid with an alcohol.[1] Grasping the reversible nature of this equilibrium-driven process is fundamental to optimizing reaction conditions and achieving high yields.[2][3]

The overall transformation is as follows:

4-Chloro-3-methylbenzoic Acid + Methanol ⇌ this compound + Water

To drive this equilibrium to the right and maximize the formation of the desired ester, several key strategies can be employed, primarily based on Le Chatelier's Principle.[2] These include using an excess of one reactant (typically the less expensive alcohol) or removing water as it is formed.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the esterification of 4-chloro-3-methylbenzoic acid, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction has not reached equilibrium. 2. Equilibrium Not Favoring Products: Insufficient driving force to shift the equilibrium. 3. Catalyst Inactivity: The acid catalyst is weak, insufficient, or has been neutralized. 4. Reagent Quality: Impure starting materials or wet solvents.1. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is minimized.[4] 2. Shift the Equilibrium: Use a large excess of methanol (5-10 equivalents or as the solvent).[5] Alternatively, remove water using a Dean-Stark apparatus (if using a co-solvent like toluene) or by adding a drying agent like molecular sieves.[6][7] 3. Catalyst Optimization: Ensure a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is used in a catalytic amount (typically 1-5 mol%).[7] 4. Verify Reagent Purity: Use anhydrous methanol and ensure the 4-chloro-3-methylbenzoic acid is pure.
Presence of Unreacted Starting Material 1. Insufficient Reaction Time or Temperature: The reaction has not been allowed to proceed to completion. 2. Reversible Reaction: The reverse reaction (hydrolysis) is significant.1. Extend Reflux Time: Continue heating the reaction mixture under reflux and monitor by TLC.[4] 2. Optimize Water Removal: As mentioned above, employ methods to remove water to prevent the reverse hydrolysis reaction.[6]
Formation of Multiple Byproducts (Observed by TLC/NMR) 1. Side Reactions: Potential for side reactions under the reaction conditions. 2. Impure Starting Materials: Contaminants in the starting materials may be reacting.1. Characterize Byproducts: Isolate and identify the byproducts using techniques like NMR or mass spectrometry to understand the side reactions.[4] A potential, though less common, side reaction with concentrated sulfuric acid at high temperatures is sulfonation of the aromatic ring.[4] 2. Purify Starting Materials: Recrystallize the 4-chloro-3-methylbenzoic acid if its purity is questionable.
Difficult Product Isolation/Purification 1. Emulsion during Workup: Formation of a stable emulsion during the aqueous wash steps. 2. Incomplete Neutralization: Residual acid catalyst can complicate extraction.1. Break the Emulsion: Add a saturated brine solution (NaCl) during the workup to help break emulsions. 2. Thorough Neutralization: Ensure complete neutralization of the acid catalyst by washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and its loading for this esterification?

A1: Concentrated sulfuric acid (H₂SO₄) is a highly effective and commonly used catalyst for Fischer esterification due to its dual role as a catalyst and a dehydrating agent.[6] A catalytic amount, typically ranging from 1 to 5 mol% relative to the carboxylic acid, is sufficient. Alternatively, solid acid catalysts like modified montmorillonite K10 or zirconium/titanium-based catalysts can be used for easier separation and potential recyclability.[9][10]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[4] Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (4-chloro-3-methylbenzoic acid, which is more polar) and the product (this compound, which is less polar). The reaction is considered complete when the spot corresponding to the starting material has disappeared or is very faint. For more quantitative analysis, techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods such as in-line mid-infrared (MIR) spectrometry can be employed.[11]

Q3: What is the recommended workup procedure for this reaction?

A3: A standard workup procedure involves cooling the reaction mixture, removing the excess methanol under reduced pressure, and then partitioning the residue between an organic solvent (like ethyl acetate or diethyl ether) and water. The organic layer should be washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine (saturated NaCl solution) to aid in drying. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude product.[8][12]

Q4: My starting material, 4-chloro-3-methylbenzoic acid, is not very soluble in methanol at room temperature. What should I do?

A4: It is not uncommon for the starting carboxylic acid to have limited solubility in the alcohol at room temperature. The solubility will increase significantly upon heating. Ensure the mixture is well-stirred and heated to reflux to facilitate the dissolution of the starting material and promote the reaction.

Q5: Can steric hindrance from the methyl group ortho to the carboxylic acid be an issue?

A5: While benzoic acids with bulky ortho-substituents can exhibit slower reaction rates due to steric hindrance, the methyl group in the 3-position (ortho to one of the carboxyl oxygen bonds) is generally not considered to be significantly hindering for this type of reaction.[4] Standard reflux conditions are typically sufficient to overcome any minor steric effects. For more sterically hindered acids, more forcing conditions or alternative esterification methods might be necessary.[13]

IV. Experimental Protocols & Visualizations

Standard Protocol for this compound Esterification
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-methylbenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (10-20 eq, can also serve as the solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.02-0.05 eq) to the stirred mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Fischer Esterification Mechanism

The following diagram illustrates the key steps in the acid-catalyzed esterification of 4-chloro-3-methylbenzoic acid.

Fischer_Esterification Start Carboxylic Acid + Alcohol + H⁺ Protonation Protonation of Carbonyl Oxygen Start->Protonation Catalyst Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product Ester + H₂O + H⁺ Deprotonation->Product Regenerates Catalyst

Caption: Key steps of the Fischer esterification mechanism.

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing common issues during the esterification.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction? Monitor_TLC Monitor by TLC Start->Monitor_TLC Yes Success Reaction Optimized Start->Success No Check_Time_Temp Increase Reaction Time/ Temperature? Check_Reagents Use Excess Alcohol/ Remove Water? Check_Time_Temp->Check_Reagents No Check_Time_Temp->Monitor_TLC Yes Check_Catalyst Verify Catalyst Activity/Loading? Check_Reagents->Check_Catalyst No Optimize_Equilibrium Add Excess Methanol or Use Dean-Stark/Drying Agent Check_Reagents->Optimize_Equilibrium Yes Optimize_Catalyst Use Fresh H₂SO₄/ Increase Loading Check_Catalyst->Optimize_Catalyst Yes Purify_Reactants Check/Purify Starting Materials Check_Catalyst->Purify_Reactants No Monitor_TLC->Check_Time_Temp Optimize_Equilibrium->Monitor_TLC Optimize_Catalyst->Monitor_TLC Purify_Reactants->Success

Caption: A decision tree for troubleshooting esterification reactions.

V. References

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]

  • Taylor & Francis Online. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Study.com. (n.d.). Draw the product and a complete mechanism for its formation, for the Fischer esterification of benzoic acid. [Link]

  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. [Link]

  • University of California, Davis. (n.d.). Fischer Esterification. [Link]

  • YouTube. (2014, April 23). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • Royal Society of Chemistry. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. [Link]

  • ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Quora. (2016, November 16). What are the advantages and disadvantages of Fischer esterification in synthesizing esters?. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

  • University of Missouri–St. Louis. (n.d.). 29. The Fischer Esterification. [Link]

  • Athabasca University. (n.d.). Experiment 10: Synthesis of an Ester. [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. [Link]

  • Quora. (2015, February 21). What factors may influence the yield of an ester?. [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. [Link]

  • International Journal of Scientific & Technology Research. (2020, February). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • Reddit. (2024, February 15). Esterification not Working (Separation). [Link]

  • ResearchGate. (2015, December 3). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?. [Link]

  • Quora. (2017, November 9). How to prepare methyl benzoate from benzene. [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.

  • MDPI. (2018, September 2). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]

  • YouTube. (2020, August 17). Benzoic Acid + 1-propanol = ESTER + water. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • ACS Publications. (n.d.). Esterification of Hindered Carboxylic Acids. [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. [Link]

Sources

Technical Support Center: Purification of Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important chemical intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues arising during the purification workflow, from initial work-up to final polishing.

Q1: My crude this compound from a Fischer esterification is a dark, oily residue. What are the likely impurities I need to remove?

A1: A dark, oily crude product is typical and usually contains a mixture of components. The primary impurities you should anticipate are:

  • Unreacted 4-chloro-3-methylbenzoic acid: This is the most common acidic impurity. Its presence can prevent your product from solidifying and will interfere with subsequent reactions.

  • Residual Acid Catalyst: If you used a strong acid like sulfuric acid (H₂SO₄), it must be completely neutralized and removed.[1]

  • Excess Methanol: The solvent from the esterification reaction.

  • Isomeric Byproducts: Depending on the synthetic route of your starting material (4-chloro-3-methylbenzoic acid), you may have isomeric impurities that are structurally very similar to your target compound, making them difficult to separate.[2]

  • Polymerization or Degradation Products: Excessive heat or prolonged reaction times can lead to the formation of high-molecular-weight, often colored, byproducts.[3]

The initial and most critical step is an aqueous work-up to remove the acidic components, which are often the primary cause of the product's oily nature.

Q2: I performed a sodium bicarbonate wash, but my product still won't crystallize. What's the next step?

A2: This is a common challenge. While a bicarbonate wash is excellent for removing acidic impurities, other issues can prevent crystallization.[4] Here’s a logical troubleshooting sequence:

  • Incomplete Acid Removal: First, confirm the aqueous layer from your last wash is basic (pH > 8). If not, repeat the wash with saturated sodium bicarbonate solution. Unreacted carboxylic acid is a potent crystallization inhibitor.

  • Residual Solvent: Ensure all extraction solvents (e.g., ethyl acetate, dichloromethane) are thoroughly removed under reduced pressure. Even small amounts of solvent can keep your product as an oil.

  • Inherent Physical Properties: Your product may simply be a low-melting solid or an oil at room temperature. The related isomer, Methyl 3-chloro-4-methylbenzoate, has a melting point of 28-29°C, suggesting your compound may behave similarly.[5] Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by cooling the sample in an ice bath.

  • Persistent Impurities: If the above steps fail, it's highly likely that neutral, non-acidic impurities are present. At this stage, you must proceed to a more robust purification method like column chromatography.

Q3: How do I choose the best purification strategy? Recrystallization vs. Column Chromatography?

A3: The choice depends on the impurity profile and the required final purity. Recrystallization is fast and economical for removing small amounts of impurities from a solid product.[6] Column chromatography offers higher resolution for separating complex mixtures or purifying oils.[7]

Here is a decision-making framework:

Purification Decision Tree start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No (Oil) is_pure Is purity >98% by GC/NMR? try_recrystallization->is_pure success Purification Complete is_pure->success Yes is_pure->chromatography No is_pure2 Is purity >98% by GC/NMR? chromatography->is_pure2 is_pure2->success Yes is_pure2->chromatography No (Re-evaluate conditions)

Caption: Decision tree for selecting a purification method.

Q4: My column chromatography separation is poor. The product is co-eluting with an impurity. How can I improve it?

A4: Poor separation on a silica gel column indicates that the relative polarities of your product and the impurity are too similar for the chosen solvent system. Here’s how to optimize the separation:

  • Adjust Solvent Polarity: The key is to find a solvent system where the difference in retention factors (Rƒ) between your product and the impurity is maximized.

    • If Rƒ values are too high (>0.5): Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.[7]

    • If Rƒ values are too low (<0.1): Increase the polarity of the eluent by adding more ethyl acetate.

  • Change Solvents: Sometimes, simply adjusting ratios isn't enough. Switching one of the solvents can alter the selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of a third solvent like methanol can change how compounds interact with the silica stationary phase.

  • Improve Column Packing and Loading: A poorly packed column leads to band broadening and poor separation. Ensure the silica gel is packed uniformly without air bubbles. Load the sample in a minimal amount of solvent to start with a narrow band.

Part 2: Troubleshooting Guide & Protocols

This section provides detailed, step-by-step protocols for the key purification workflows and a table to troubleshoot common problems.

Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Work-up 1. Incomplete esterification reaction. 2. Hydrolysis of the ester during basic wash. 3. Product loss in aqueous layers.1. Monitor reaction by TLC to ensure completion. 2. Use a mild base like NaHCO₃; avoid strong bases (NaOH, KOH) and prolonged contact time. 3. Back-extract aqueous layers with the organic solvent.
Product Fails to Solidify 1. Presence of acidic impurities. 2. Residual solvent. 3. Product is an oil or low-melting solid.1. Ensure complete removal of carboxylic acid with a bicarbonate wash.[4] 2. Dry thoroughly under high vacuum. 3. Cool to 0°C or -20°C; if it remains an oil, purify by chromatography or distillation.[8]
Multiple Spots on TLC After Purification 1. Incomplete separation. 2. Product degradation on silica gel.1. Re-purify using an optimized chromatography solvent system. 2. Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.
Final Product is Discolored 1. Presence of high-molecular-weight byproducts. 2. Thermal degradation.1. Perform a charcoal treatment during recrystallization. 2. Purify via column chromatography. Avoid excessive heat during solvent removal.[3]
Experimental Protocols

This protocol is designed to remove acidic starting materials and catalysts following an esterification reaction.

  • Cool the Reaction: Cool the reaction mixture to room temperature.

  • Reduce Volume: Remove the bulk of the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute and Extract: Dilute the residue with an organic solvent immiscible with water (e.g., 100 mL of ethyl acetate) and transfer to a separatory funnel.

  • Water Wash: Add 50 mL of deionized water, shake gently, and discard the aqueous layer. This removes the remaining methanol.

  • Bicarbonate Wash: Add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake, venting frequently to release CO₂ gas. Continue until no more gas evolves. Discard the aqueous layer.[1]

  • Test for Acidity: Check the pH of the aqueous layer with litmus paper to ensure it is basic. Repeat the bicarbonate wash if necessary.

  • Brine Wash: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution to break up any emulsions and remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

This protocol is for purifying the crude solid product obtained from the work-up.

  • Solvent Selection: In a test tube, dissolve a small amount of crude product in a minimal volume of a hot solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture). A good solvent will dissolve the product when hot but not when cold.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Do not add excessive solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

This is the method of choice for purifying oils or separating mixtures that cannot be resolved by recrystallization.

Chromatography Workflow prep Prepare Slurry (Silica + Eluent) pack Pack Column prep->pack load Load Sample (Concentrated) pack->load elute Elute with Solvent (Apply Pressure) load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Combine Pure Fractions tlc->pool concentrate Concentrate Solvent pool->concentrate final_product Isolated Pure Product concentrate->final_product

Caption: Workflow for flash column chromatography.

  • Select Eluent: Determine the optimal solvent system using TLC. Aim for a product Rƒ of ~0.3. A typical starting point is 10:1 Hexane:Ethyl Acetate.

  • Pack the Column: Prepare a slurry of silica gel in the eluent. Pour it into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure there are no cracks or air bubbles.[7]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary). Carefully add this solution to the top of the silica bed.

  • Elute: Add the eluent to the column and apply positive pressure to push the solvent through the column at a steady rate.

  • Collect and Analyze: Collect fractions in test tubes and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.
  • Supporting Information - CDC Stacks. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • CN105384620A - 3-chloro methyl benzoic acid synthetic method. (n.d.). Google Patents.
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  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]

  • PrepChem.com. (2018). Preparation of methyl benzoate (benzoic acid methyl ester). Retrieved from [Link]

  • CN113248373A - Preparation method of methyl benzoate compound. (n.d.). Google Patents.
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Technical Support Center: Purification of Crude Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Methyl 4-chloro-3-methylbenzoate (CAS 91367-05-4). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will address common issues through a series of frequently asked questions and troubleshooting guides, grounded in fundamental chemical principles and validated laboratory practices.

Section 1: Understanding the Impurity Profile

Before selecting a purification strategy, it is crucial to understand the potential impurities in your crude product. The impurity profile is dictated by the synthetic route, reaction conditions, and work-up procedure.

FAQ: What are the most common impurities I should expect?

Answer: The most common impurities in crude this compound, typically synthesized via Fischer esterification of 4-chloro-3-methylbenzoic acid with methanol, include:

  • Unreacted Starting Material: The presence of 4-chloro-3-methylbenzoic acid is a very common issue.[1][2] Due to the equilibrium nature of esterification, incomplete conversion is frequent.

  • Water: A byproduct of the esterification reaction.

  • Residual Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are often used.

  • Hydrolysis Product: The ester product can hydrolyze back to 4-chloro-3-methylbenzoic acid if exposed to water, especially under acidic or basic conditions during work-up.[3][4]

  • Side-Reaction Products: Depending on the synthesis of the starting acid, isomeric impurities or products from side-chain chlorination may be present.[5]

  • Residual Solvents: Solvents used during the reaction or extraction (e.g., ether, ethyl acetate, dichloromethane) may be carried over.[6][7]

Section 2: Initial Purification & Troubleshooting

A simple aqueous work-up is the first and most effective line of defense against the most common impurities.

FAQ: My crude product is acidic and has poor solubility in non-polar solvents. What is the first step?

Answer: This strongly suggests the presence of unreacted 4-chloro-3-methylbenzoic acid. An acidic impurity will make the entire crude mixture behave more like a carboxylic acid than an ester. The recommended first step is a liquid-liquid extraction using a weak base.

Protocol 1: Standard Aqueous Basic Wash
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 1 g of crude product per 10-20 mL of solvent.

  • Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution, stopper the funnel, and invert gently, making sure to vent frequently to release CO₂ gas produced from the acid-base neutralization.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the unreacted acid will move into the aqueous layer. Drain the lower aqueous layer.

  • Repeat: Repeat the bicarbonate wash one or two more times, or until no more gas evolution is observed.

  • Water Wash: Wash the organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to break up any emulsions and remove bulk water.

  • Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the washed crude product.

Trustworthiness Check: To confirm the removal of the acidic impurity, you can collect the aqueous bicarbonate washes. Acidifying this aqueous layer with concentrated HCl should cause the 4-chloro-3-methylbenzoic acid to precipitate as a solid, confirming its presence and successful removal from the organic layer.[7]

Section 3: Advanced Purification Techniques

If impurities persist after a basic wash, more advanced purification methods are required. The choice depends on the nature of the remaining impurities and their physical properties.

Logical Flow for Purification Method Selection

Caption: Decision tree for selecting the appropriate purification method.

Troubleshooting Guide: Recrystallization

Recrystallization is effective for removing small amounts of impurities when the desired compound is a solid or can be induced to crystallize. Since this compound is a liquid at room temperature, this method is primarily used to remove solid impurities, such as the starting carboxylic acid if it is present in high concentration.

  • Q1: My product won't crystallize from any solvent I try. What should I do?

    • A1: This is expected, as this compound is a liquid. However, if you are trying to crystallize out a solid impurity, ensure you are using a solvent system where the impurity has low solubility at cool temperatures while the desired liquid ester is highly soluble. A solvent screen with hexane, ethanol, methanol, and toluene is a good starting point.

  • Q2: I see an oil forming at the bottom of my flask instead of crystals. How do I fix this?

    • A2: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. To fix this, reheat the solution to dissolve the oil, add more solvent to decrease saturation, and allow it to cool much more slowly. Vigorous stirring during cooling can also sometimes promote crystallization over oiling.

Troubleshooting Guide: Vacuum Distillation

Distillation separates compounds based on differences in boiling points. Since this compound is a high-boiling liquid, vacuum distillation is required to prevent decomposition at atmospheric pressure. This method is excellent for removing non-volatile impurities (like salts or catalyst residues) and lower-boiling solvents.

ParameterTypical Value / GuidelineRationale
Target Compound This compoundMolecular Weight: 184.62 g/mol [8]
Likely Impurity 4-chloro-3-methylbenzoic acidBoiling Point: Higher than the ester; non-volatile under typical vacuum conditions.
Vacuum Level 1-10 mmHgLowers the boiling point to a manageable temperature range (typically 100-180°C).
Distillation Temp. To be determined experimentallyCollect the fraction that distills at a stable temperature. A similar compound, methyl p-chloromethyl benzoate, boils at 160-165 °C / 300 mmHg.[5]
  • Q1: I'm not getting any product to distill over, even at high temperatures.

    • A1: First, check your vacuum level. A leak in the system is the most common cause. Ensure all joints are properly sealed with vacuum grease. Second, verify your thermometer is placed correctly—the top of the bulb should be level with the bottom of the side-arm leading to the condenser. If the vacuum is good and the setup is correct, the temperature may simply not be high enough.

  • Q2: My product is decomposing in the distillation flask (turning dark). What's happening?

    • A2: This indicates the temperature is too high, which can be caused by an insufficient vacuum. Improve your vacuum level. If the compound is inherently unstable, a shorter path distillation apparatus (like a Kugelrohr) can minimize the time the compound spends at high temperatures.

Troubleshooting Guide: Flash Column Chromatography

Chromatography is the most powerful method for separating compounds with very similar properties, such as isomers. It separates based on differential adsorption to a stationary phase (e.g., silica gel).

  • Q1: How do I choose the right solvent system (mobile phase)?

    • A1: The key is to find a solvent system where your product has a retention factor (Rf) of ~0.3 on a Thin Layer Chromatography (TLC) plate. A good starting point for esters of this type is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).[9]

      • Example Screening: Start with 10% Ethyl Acetate in Hexanes. Run a TLC.

      • If the Rf is too low (stuck at the baseline), increase the polarity (e.g., 20% Ethyl Acetate).

      • If the Rf is too high (runs with the solvent front), decrease the polarity (e.g., 5% Ethyl Acetate).

  • Q2: My separated fractions are still impure. How can I improve the separation?

    • A2: If the spots on the TLC plate are very close together, you need to increase the resolution of your column. You can achieve this by:

      • Using a less polar solvent system: This will make all compounds move more slowly, increasing the distance between them.

      • Using a longer column: A greater amount of stationary phase provides more opportunities for separation.

      • Applying the sample in a smaller volume: A concentrated, narrow band of crude product at the top of the column is critical for good separation.

Section 4: Final Product Validation

After purification, it is essential to confirm the identity and purity of your this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides purity information (GC) and confirms the molecular weight (MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any remaining impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show the characteristic ester carbonyl stretch (~1720 cm⁻¹) and confirm the absence of the broad carboxylic acid -OH stretch (~3000 cm⁻¹).

By systematically identifying potential impurities and applying the appropriate purification and troubleshooting techniques, researchers can confidently obtain high-purity this compound for their downstream applications.

References

  • PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 3-Chloro-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

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  • Google Patents.CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester.[Link]

  • Google Patents.
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  • Google Patents.CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents.CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid.[Link]

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Technical Support Center: Troubleshooting Low Yield in Methyl 4-chloro-3-methylbenzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis, primarily focusing on the widely used Fischer esterification reaction. Our goal is to provide you with in-depth technical guidance rooted in scientific principles and practical laboratory experience to help you optimize your reaction yields and purity.

I. Understanding the Core Reaction: Fischer Esterification

The synthesis of this compound is most commonly achieved via the Fischer esterification of 4-chloro-3-methylbenzoic acid with methanol, catalyzed by a strong acid.

Reaction: 4-chloro-3-methylbenzoic acid + Methanol ⇌ this compound + Water

This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2][3] Understanding the reversible nature of this equilibrium is fundamental to troubleshooting low yields. According to Le Chatelier's principle, the equilibrium can be shifted toward the product (the ester) by either using a large excess of one of the reactants (typically the more cost-effective and easily removable one, which is methanol) or by removing one of the products as it forms (in this case, water).[4][5][6]

Reaction Mechanism Visualization

Fischer_Esterification Carboxylic_Acid 4-chloro-3-methylbenzoic acid Protonated_Carbonyl Protonated Carbonyl (activated electrophile) Carboxylic_Acid->Protonated_Carbonyl Protonation Methanol Methanol Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H_plus H+ (catalyst) H_plus->Protonated_Carbonyl Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic attack by Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton transfer & Elimination of Water Water Water Tetrahedral_Intermediate->Water Ester This compound Protonated_Ester->Ester Deprotonation Catalyst_Regen H+ (regenerated) Protonated_Ester->Catalyst_Regen

Caption: Fischer esterification mechanism for this compound synthesis.

II. Troubleshooting Guide: Low Yield

This section addresses the most common issues leading to low yields in the synthesis of this compound and provides actionable solutions.

Q1: My reaction seems to stop or proceeds very slowly, resulting in a low yield. What are the likely causes and how can I improve it?

A1: Several factors can contribute to a sluggish or incomplete reaction. Let's break them down:

1. Insufficient Driving of the Equilibrium:

  • Causality: As Fischer esterification is a reversible process, failing to shift the equilibrium to the product side is a primary reason for low yields.[4][7]

  • Troubleshooting Steps:

    • Increase the Excess of Methanol: Use methanol as the solvent to ensure a large molar excess (e.g., 10-20 equivalents or more). This concentration gradient pushes the reaction forward.[4][8]

    • Water Removal: For larger scale reactions or when using a less substantial excess of alcohol, the removal of water is critical. This can be achieved by:

      • Dean-Stark Apparatus: Refluxing in a non-polar solvent like toluene that forms an azeotrope with water allows for the continuous removal of water from the reaction mixture.[8][9][10]

      • Drying Agents: While less common for this specific reaction, molecular sieves can be added to sequester water as it forms.

2. Inadequate Catalysis:

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2][5][11] An insufficient amount or inactive catalyst will result in a slow reaction rate.

  • Troubleshooting Steps:

    • Catalyst Choice: Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]

    • Catalyst Loading: Ensure an adequate catalytic amount is used. Typically, 1-5 mol% of the carboxylic acid is sufficient.

    • Catalyst Quality: Use a fresh, anhydrous acid catalyst, as water can deactivate it.

3. Suboptimal Reaction Conditions:

  • Causality: Like most chemical reactions, the rate of Fischer esterification is dependent on temperature and time.

  • Troubleshooting Steps:

    • Temperature: The reaction is typically performed at the reflux temperature of the alcohol (methanol, in this case, has a boiling point of approximately 65 °C).[8] Ensure the reaction mixture is consistently refluxing.

    • Reaction Time: These reactions can be slow, often requiring several hours (from 1 to 10 hours) to reach equilibrium.[2][12]

    • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting carboxylic acid. This will help you determine the optimal reaction time and confirm if the reaction has indeed stalled or just needs more time.

ParameterStandard ConditionOptimized Condition
Methanol 5-10 equivalents>20 equivalents or use as solvent
Catalyst 1 mol% H₂SO₄3-5 mol% H₂SO₄ or p-TsOH
Temperature Room TemperatureReflux (approx. 65 °C)
Time 1-2 hours4-10 hours (or until TLC shows completion)
Water Removal NoneUse of Dean-Stark trap with toluene
Q2: My work-up is difficult, and I suspect my product is being lost during extraction. How can I improve my product isolation?

A2: A proper work-up procedure is crucial for isolating the ester and removing unreacted starting materials and the catalyst.

  • Causality: this compound is an organic-soluble ester. Unreacted 4-chloro-3-methylbenzoic acid is also organic-soluble but can be converted to its water-soluble carboxylate salt with a base. The acid catalyst must also be neutralized.

  • Troubleshooting Steps:

    • Cool the Reaction Mixture: Before work-up, cool the reaction mixture to room temperature.

    • Remove Excess Methanol: If a large excess of methanol was used, it can be removed under reduced pressure using a rotary evaporator.

    • Dilute with an Organic Solvent: Dilute the residue with a water-immiscible organic solvent like ethyl acetate or diethyl ether.

    • Neutralize and Wash:

      • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8][13] This will neutralize the acid catalyst and convert the unreacted carboxylic acid into its water-soluble sodium salt, effectively removing it from the organic layer. Be cautious as this will produce CO₂ gas.

      • Follow with a wash with saturated aqueous sodium chloride (brine) to reduce the amount of water in the organic layer.

    • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ester.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Methyl 4-chloro-3-methylbenzoate Check_Equilibrium Is equilibrium being effectively shifted? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and sufficient? Check_Equilibrium->Check_Catalyst No Increase_Methanol Increase excess of methanol or use as solvent. Check_Equilibrium->Increase_Methanol Yes Remove_Water Use a Dean-Stark trap to remove water. Check_Equilibrium->Remove_Water Yes Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions No Check_Catalyst_Quality Use fresh, anhydrous H₂SO₄ or p-TsOH. Check_Catalyst->Check_Catalyst_Quality Yes Increase_Catalyst Increase catalyst loading to 3-5 mol%. Check_Catalyst->Increase_Catalyst Yes Check_Workup Is the work-up procedure efficient? Check_Conditions->Check_Workup No Increase_Temp_Time Ensure consistent reflux and monitor reaction by TLC for completion. Check_Conditions->Increase_Temp_Time Yes Optimize_Workup Follow a rigorous extraction and washing protocol with NaHCO₃. Check_Workup->Optimize_Workup Yes Purification Purify crude product via distillation or chromatography. Check_Workup->Purification No Increase_Methanol->Check_Catalyst Remove_Water->Check_Catalyst Check_Catalyst_Quality->Check_Conditions Increase_Catalyst->Check_Conditions Increase_Temp_Time->Check_Workup Optimize_Workup->Purification

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

III. Frequently Asked Questions (FAQs)

Q1: I am seeing an impurity with a similar polarity to my product on TLC. What could it be?

A1: The most likely impurity is unreacted 4-chloro-3-methylbenzoic acid. Although the basic wash should remove most of it, some may remain if the wash is not thorough. To confirm, you can co-spot your reaction mixture with the starting material on a TLC plate. If the spots align, you have identified your impurity. A more thorough wash with NaHCO₃ solution should resolve this.

Q2: Can I use a different alcohol, and how would that affect the reaction?

A2: Yes, other primary or secondary alcohols can be used, but the reaction conditions may need to be adjusted. Primary alcohols generally give the best yields.[14][15] Tertiary alcohols are prone to elimination under strong acid and heat, forming alkenes, and are not suitable for Fischer esterification.[2] The reflux temperature will change depending on the boiling point of the alcohol used.

Q3: Are there alternative methods to synthesize this compound if Fischer esterification consistently gives low yields?

A3: Yes, if you continue to face challenges, especially with sterically hindered substrates or other sensitive functional groups, you might consider these alternatives:

  • Reaction with Thionyl Chloride followed by Methanol:

    • Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[3][16][17] This is a highly reactive intermediate.

    • React the resulting acyl chloride with methanol. This is a high-yield, non-reversible reaction but requires handling the hazardous reagent SOCl₂.[18][19]

  • Mitsunobu Reaction:

    • This reaction allows for the esterification of a carboxylic acid with an alcohol under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).[20][21][22] This method is particularly useful for sensitive substrates but is more expensive due to the cost of the reagents.[23][24]

IV. Experimental Protocols

Protocol 1: Optimized Fischer Esterification of 4-chloro-3-methylbenzoic acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methylbenzoic acid (1.0 eq).

  • Reagents: Add methanol (20 eq or as solvent) to the flask. While stirring, carefully add concentrated sulfuric acid (0.05 eq) dropwise.

  • Reaction: Heat the mixture to a gentle reflux (approximately 65-70 °C) for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate solvent system) until the starting carboxylic acid spot is no longer visible.

  • Work-up:

    • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dilute the residue with ethyl acetate (e.g., 50 mL for a 1g scale reaction).

    • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 25 mL) until CO₂ evolution ceases.

    • Wash the organic layer with brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Acyl Chloride Formation and Esterification
  • Setup: In a fume hood, to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-chloro-3-methylbenzoic acid (1.0 eq).

  • Acyl Chloride Formation: Add thionyl chloride (SOCl₂) (2.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux (approximately 70-80 °C) for 1-2 hours until gas evolution ceases.

  • Removal of Excess SOCl₂: Cool the mixture and remove the excess thionyl chloride by distillation or co-evaporation with an inert solvent like toluene under reduced pressure.

  • Esterification: Carefully and slowly add methanol (5.0 eq) to the cooled crude acyl chloride at 0 °C.

  • Work-up: Once the addition is complete, allow the reaction to warm to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

V. References

  • Dean–Stark apparatus - Wikipedia. [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]

  • Dean-Stark Apparatus - Orick Médico Sarl. [Link]

  • OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS | International journal of physical sciences - American Academic Publisher. [Link]

  • Video: Esterification - Concept - JoVE. [Link]

  • Dean Stark Apparatus - Scoilnet. [Link]

  • Fischer esterification reaction - BYJU'S. [Link]

  • Fischer Esterification. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid - Journal of Physical Science. [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. [Link]

  • Fischer Esterification - Chemistry LibreTexts. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction - ResearchGate. [Link]

  • 21.3: Reactions of Carboxylic Acids - Chemistry LibreTexts. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction | ACS Omega. [Link]

  • Mitsunobu Reaction. [Link]

  • Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Reaction of Carboxylic acid with Thionyl chloride|Benzoyl acid - YouTube. [Link]

  • Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians. [Link]

  • CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides - Google Patents.

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents.

  • Working with Hazardous Chemicals - Organic Syntheses. [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]

  • CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google Patents.

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents.

  • esterification of benzoic acid to methyl benzoate. [Link]

  • Organic Mechanism Fischer Esterification 004 - YouTube. [Link]

  • 4-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 282989 - PubChem. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. [Link]

  • Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism) - YouTube. [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. - YouTube. [Link]

  • Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem. [Link]

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Preventing hydrolysis of Methyl 4-chloro-3-methylbenzoate during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis During Reaction Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Methyl 4-chloro-3-methylbenzoate and need to minimize or prevent its hydrolysis during the crucial workup phase. As a Senior Application Scientist, I will provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Understanding the Challenge: The Susceptibility of Esters to Hydrolysis

Ester hydrolysis is the cleavage of the ester bond to yield the parent carboxylic acid and alcohol.[1] This reaction, the reverse of esterification, can be catalyzed by both acid and base, making the aqueous workup a high-risk stage for product loss.[1][2] For this compound, this means the undesired conversion back to 4-chloro-3-methylbenzoic acid and methanol.

The presence of substituents on the benzene ring influences the ester's stability. In this compound, we have two key players:

  • A Chloro Group: This is an electron-withdrawing group by induction, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[3][4]

  • A Methyl Group: This is an electron-donating group, which slightly counteracts the effect of the chloro group.

Overall, the electron-withdrawing nature of the chlorine atom is expected to make this compound slightly more prone to hydrolysis than unsubstituted methyl benzoate under basic conditions.[3]

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section is formatted to help you quickly identify the cause of product loss and implement effective solutions.

Q1: My final yield of this compound is significantly lower than expected, and I see a significant amount of 4-chloro-3-methylbenzoic acid in my crude NMR. What's the most likely cause?

A1: This is a classic sign of ester hydrolysis during your workup. The most common culprits are the aqueous wash steps, especially the use of strong bases or prolonged exposure to any aqueous solution.[1]

Initial Diagnostic Steps:

  • Analyze your workup procedure: Did you use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the acid catalyst?[5] These are very effective at hydrolyzing esters, a reaction known as saponification, which is often irreversible under the workup conditions.[6]

  • Check the temperature: Were your aqueous washes performed at room temperature? The rate of hydrolysis, like most reactions, increases with temperature.

  • Evaluate the duration: How long did the organic and aqueous layers stay in contact? Extended contact time in the separatory funnel increases the opportunity for hydrolysis to occur.[1]

Visual Troubleshooting Workflow

G start Low Yield & Carboxylic Acid Impurity q1 Which base was used for neutralization? start->q1 strong_base Strong Base (NaOH, KOH) q1->strong_base Strong weak_base Weak Base (NaHCO3, Na2CO3) q1->weak_base Weak sol1 High Risk of Saponification. Switch to a weak base like NaHCO3. strong_base->sol1 q2 What was the temperature of the workup? weak_base->q2 room_temp Room Temperature q2->room_temp Room Temp cold_temp Cold (Ice Bath) q2->cold_temp Cold sol2 Reaction kinetics are faster at RT. Perform all aqueous steps on ice. room_temp->sol2 q3 How long was the aqueous contact time? cold_temp->q3 long_contact Prolonged (>15 min) q3->long_contact Long short_contact Good Practice q3->short_contact Short sol3 Increased exposure leads to more hydrolysis. Work quickly and do not let layers stand. long_contact->sol3

Caption: Troubleshooting decision tree for ester hydrolysis.

Frequently Asked Questions (FAQs)

Q2: What is the best base to use for neutralizing the acid catalyst (e.g., H₂SO₄) after an esterification reaction?

A2: The best choice is a weak, non-nucleophilic base. Saturated aqueous sodium bicarbonate (NaHCO₃) solution is the standard and highly recommended choice.[7]

  • Why it works: Sodium bicarbonate is basic enough to neutralize strong acids like H₂SO₄ and any unreacted 4-chloro-3-methylbenzoic acid. However, it is a weak enough base that the rate of base-catalyzed hydrolysis (saponification) is significantly slower compared to strong bases like NaOH.[1]

  • The Chemistry of Neutralization: The pKa of benzoic acid is approximately 4.2.[8] The chloro and methyl substituents on our target molecule will slightly alter this, but it will remain a weak acid. The pKa of carbonic acid (H₂CO₃), formed when bicarbonate is protonated, is about 6.4. This favorable pKa difference ensures that bicarbonate can effectively deprotonate the carboxylic acid, converting it to its water-soluble carboxylate salt, which is then easily removed in the aqueous layer.

Q3: How can I be sure I've removed all the acidic impurities?

A3: Continue washing with fresh portions of saturated NaHCO₃ solution until you no longer observe gas (CO₂) evolution when the layers are mixed.[1] This indicates that all the acid has been neutralized. Be sure to vent the separatory funnel frequently and cautiously, as pressure can build up.[4]

Q4: Besides using a weak base, what other precautions can I take during an aqueous workup?

A4: Here are four critical, field-proven techniques to maximize your yield:

PrecautionRationale
Use Ice-Cold Solutions Perform all aqueous washes (water, NaHCO₃, brine) with solutions pre-chilled in an ice bath. Lowering the temperature dramatically slows the rate of hydrolysis.
Minimize Contact Time Work efficiently. Add the wash solution, shake for 30-60 seconds, allow the layers to separate, and drain the aqueous layer promptly. Do not let the mixture sit in the separatory funnel for extended periods.[1]
Brine Wash After the bicarbonate wash, perform a final wash with a saturated aqueous solution of sodium chloride (brine).[9] Brine helps to remove dissolved water from the organic layer, a process known as "salting out".[10] This reduces the amount of water that your drying agent needs to remove.
Thorough Drying Use a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water from the organic layer before solvent evaporation.[9][11]

Q5: Are there alternatives to a traditional aqueous workup?

A5: Yes, non-aqueous workups can be highly effective, especially for water-sensitive compounds. One strategy involves using a solid-phase scavenger resin to remove the acid catalyst and unreacted starting materials. Another approach, adapted from procedures for other sensitive compounds, avoids water altogether.[12]

Protocols and Methodologies

Protocol 1: Optimized Aqueous Workup for this compound

This protocol is designed for maximum yield by minimizing hydrolysis.

Workflow Diagram:

G start Reaction Mixture (Post-Esterification) cool Cool to 0°C (Ice Bath) start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute wash_bicarb Wash with cold sat. NaHCO3 (aq) (Repeat until no CO2) dilute->wash_bicarb wash_brine Wash with cold Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na2SO4) wash_brine->dry filter Filter off Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product Crude Product evaporate->product

Caption: Optimized aqueous workup workflow.

Step-by-Step Procedure:

  • Cool the Reaction: Once the esterification is complete, cool the reaction flask to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Dilute: Dilute the cooled reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). Use a volume roughly 2-3 times that of the reaction mixture.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Bicarbonate Wash: Add a portion of ice-cold saturated aqueous NaHCO₃ solution (roughly equal to the organic layer volume). Stopper the funnel, invert it, and immediately vent to release any pressure. Shake gently for 30-60 seconds, venting frequently.[1][4] Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Repeat step 4 until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with one portion of ice-cold saturated aqueous NaCl (brine).[9] This will help remove the bulk of the dissolved water.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add anhydrous Na₂SO₄ or MgSO₄. Swirl the flask. Initially, the drying agent will clump. Continue adding small portions until some of the agent remains free-flowing, indicating all the water has been absorbed.[9]

  • Isolate the Product: Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and remove the solvent using a rotary evaporator to yield your crude this compound.[11]

Protocol 2: Conceptual Non-Aqueous Workup

This is an advanced technique for extremely sensitive esters.

  • Remove Volatiles: After the reaction is complete, remove the alcohol (methanol) and any volatile reaction solvent under reduced pressure.

  • Solid-Phase Scavenging: Dissolve the residue in a non-polar, anhydrous solvent (e.g., dichloromethane or toluene). Add a basic scavenger resin (e.g., an amine-functionalized polystyrene resin) to neutralize and bind the acid catalyst and unreacted carboxylic acid.

  • Stir: Stir the mixture at room temperature for a specified time (this may require optimization).

  • Filter: Filter the mixture to remove the resin.

  • Evaporate: Wash the resin with fresh anhydrous solvent and combine the filtrates. Evaporate the solvent to yield the crude product. This method completely avoids contact with water.

References

  • Cooperative Organic Chemistry Student Laboratory Manual. (2025). Reaction Workup. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates. Retrieved from [Link]

  • Chen, C. H., & Cheng, C. H. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(11), 3573–3575. Retrieved from [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Phase Transfer Catalysis Home Page. (n.d.). Top 10 Opportunities. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • ResearchGate. (2006). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Retrieved from [Link]

  • ResearchGate. (2010). Standard and Absolute pK(a) Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. Retrieved from [Link]

  • Kyoto University Research Information Repository. (n.d.). Study on Phase-Transfer Catalytic Asymmetric Transformations of Esters using a Water and Alcohols as a Nucleophile. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • ausetute.com. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • University of Calgary. (n.d.). Substituent Effects. Retrieved from [Link]

  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. Retrieved from [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]

  • ResearchGate. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Retrieved from [Link]

  • ResearchGate. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. Retrieved from [Link]

  • Reddit. (2019). How to purify esters. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method.

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Navigating Byproduct Formation in the Synthesis of Methyl 4-chloro-3-methylbenzoate: An NMR-Based Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of Methyl 4-chloro-3-methylbenzoate and encounter challenges in identifying impurities and byproducts through Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, I have often seen how seemingly minor deviations in a reaction can lead to a complex mixture of products. Understanding the "why" behind these experimental outcomes is as crucial as the "how-to" of the synthesis itself. This guide is structured to provide not just protocols, but a deeper, mechanistic understanding of potential side reactions and how to diagnose them using one of the most powerful tools in a chemist's arsenal: NMR.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows more than the expected three aromatic signals and two singlets for my purified this compound. What are the likely impurities?

A1: The presence of additional peaks in your ¹H NMR spectrum, after purification, points to the formation of byproducts that have similar physical properties to your target molecule, making them difficult to remove by standard chromatography or recrystallization. The most common synthesis route to this compound is the Fischer esterification of 4-chloro-3-methylbenzoic acid using methanol and an acid catalyst (typically H₂SO₄)[1][2][3][4]. Based on this, the most probable byproducts are:

  • Unreacted Starting Material (4-chloro-3-methylbenzoic acid): Incomplete esterification is a common issue. The carboxylic acid proton is often not observed in the ¹H NMR spectrum as it is broad and can exchange with residual water. However, the aromatic protons of the starting material will have slightly different chemical shifts compared to the ester.

  • Regioisomeric Ester Byproducts: If the starting 4-chloro-3-methylbenzoic acid was not pure and contained regioisomers (e.g., 2-chloro-5-methylbenzoic acid or 4-chloro-2-methylbenzoic acid), these will also be esterified and appear as distinct sets of signals in your NMR spectrum.

  • Byproducts from Reagent Side Reactions: Under strongly acidic and heated conditions, methanol can dehydrate to form dimethyl ether. While volatile, traces can sometimes be observed. Additionally, if sulfuric acid is used as the catalyst, the formation of methyl sulfate is a possibility, though less common under typical esterification conditions.

Q2: I see a singlet around 3.3-3.4 ppm in my ¹H NMR. What could this be?

A2: A singlet in this region is often indicative of dimethyl ether (CH₃OCH₃). This byproduct can form from the acid-catalyzed self-condensation of two methanol molecules, especially if the reaction is run at high temperatures for an extended period. While highly volatile and likely to be removed during workup and purification, its presence, even in trace amounts, can be detected by sensitive NMR instruments.

Q3: My aromatic region in the ¹H NMR is particularly complex, with multiple overlapping doublets and singlets. How can I begin to deconvolute this?

A3: A complex aromatic region strongly suggests the presence of regioisomers. The substitution pattern on the benzene ring dictates the splitting pattern and chemical shifts of the aromatic protons. For this compound, you expect a doublet, a singlet (or a narrowly split doublet), and another doublet. Any deviation from this pattern, such as additional doublets or triplets with different coupling constants, points towards isomeric impurities. To confirm this, it is highly recommended to run a 2D NMR experiment like COSY (Correlation Spectroscopy), which will show correlations between coupled protons and help in assigning the signals for each isomer.

Troubleshooting Workflow: From Unexpected Peaks to Confident Identification

This workflow provides a systematic approach to identifying byproducts in your this compound synthesis using NMR spectroscopy.

Byproduct_Identification_Workflow Figure 1: NMR-Based Byproduct Identification Workflow cluster_aliphatic Aliphatic Analysis cluster_aromatic Aromatic Analysis cluster_carbon Carbon NMR Analysis A Observe Unexpected Peaks in ¹H NMR Spectrum B Step 1: Analyze Aliphatic Region (0-5 ppm) A->B C Step 2: Analyze Aromatic Region (7-9 ppm) A->C D Step 3: Acquire ¹³C NMR Spectrum A->D G Singlet at ~3.4 ppm? B->G K Complex splitting patterns? C->K M More than 9 signals? D->M E Step 4: Consult Reference Data & 2D NMR F Confident Byproduct Identification E->F H Likely Dimethyl Ether G->H Yes I Broad singlet > 10 ppm? G->I No H->E J Possible unreacted carboxylic acid I->J Yes J->E L Suspect regioisomers K->L Yes L->E N Confirms presence of isomers/byproducts M->N Yes N->E

Caption: A stepwise decision-making process for identifying byproducts.

Experimental Protocols

Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your dried, purified product.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good choice as it is a common solvent for this class of compounds and its residual peak at 7.26 ppm is well-characterized.

  • Transfer: Transfer the solution to a clean, dry NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum with at least 16 scans. Following this, acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio (often several hundred to thousands of scans).

Data Presentation: Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its most likely byproducts.

Table 1: ¹H NMR Chemical Shift Data (CDCl₃, ppm)

CompoundAr-H (H2)Ar-H (H5)Ar-H (H6)-OCH₃-CH₃Other
This compound ~7.9 (s)~7.8 (d)~7.4 (d)~3.9~2.4-
4-chloro-3-methylbenzoic acid[5]~8.0 (s)~7.9 (d)~7.5 (d)-~2.5>11 (br s, COOH)
Methyl 2-chloro-5-methylbenzoate~7.7 (d)~7.3 (d)~7.2 (dd)~3.9~2.3-
Methyl 4-chloro-2-methylbenzoate~7.8 (d)~7.2 (d)~7.1 (dd)~3.9~2.6-
Dimethyl ether[6]---~3.4--

Table 2: ¹³C NMR Chemical Shift Data (CDCl₃, ppm)

CompoundC=OC1C2C3C4C5C6-OCH₃-CH₃
This compound ~166~130~131~138~134~129~126~52~20
4-chloro-3-methylbenzoic acid[7]~171~129~132~139~135~130~127-~20
Methyl 2-chloro-5-methylbenzoate~166~132~132~130~134~128~131~52~21
Methyl 4-chloro-2-methylbenzoate~167~131~140~129~132~125~132~52~22

Note: The chemical shifts provided are approximate and can vary slightly based on concentration, solvent, and instrument calibration.

Mechanistic Insights into Byproduct Formation

Understanding the reaction mechanism provides a predictive framework for the byproducts you might encounter.

Reaction_Pathways Figure 2: Reaction Pathways in this compound Synthesis cluster_byproducts Potential Byproducts Reactants 4-chloro-3-methylbenzoic acid + CH₃OH (H⁺ catalyst) Product This compound (Desired Product) Reactants->Product Fischer Esterification Unreacted Unreacted Starting Material Reactants->Unreacted Incomplete Reaction Regioisomer Regioisomeric Ester (from impure starting material) Reactants->Regioisomer Esterification of Impurity Ether Dimethyl Ether (from methanol self-condensation) Reactants->Ether Methanol Side Reaction

Caption: Overview of the desired reaction and potential side reactions.

The Fischer esterification is an equilibrium-controlled process[3]. To drive the reaction towards the product, an excess of methanol is typically used, or water is removed as it is formed. However, the acidic conditions and heat required can also promote side reactions. The self-condensation of methanol to dimethyl ether is one such possibility. Furthermore, the purity of the starting 4-chloro-3-methylbenzoic acid is paramount. Any regioisomeric impurities will be carried through the reaction, leading to a mixture of isomeric esters that can be challenging to separate.

References

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • PubChem. Methyl 4-chloro-3-nitrobenzoate. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024). [Link]

  • PubChem. 4-Chloro-3-methylbenzoic acid. [Link]

  • Truman ChemLab. Fischer Esterification of 3-ntrobenzoic acid 2017. [Link]

  • Fischer Esterification Procedure. University of Texas at Dallas. [Link]

  • Organic Syntheses Procedure. Ethyl 4-amino-3-methylbenzoate. [Link]

  • Lab5 procedure esterification. University of Colorado Boulder. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). [Link]

  • PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. (2024). [Link]

  • The Royal Society of Chemistry. Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. (2014). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

  • PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. (1998). [Link]

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Technical Support Center: Overcoming Solubility Challenges with Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-chloro-3-methylbenzoate. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Here, we provide in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the core chemical properties of this compound that contribute to its poor solubility?

This compound (C₉H₉ClO₂) is an aromatic ester. Its limited solubility, particularly in aqueous media, is due to several structural features:

  • Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, repelling polar solvent molecules like water.

  • Substituents: The chloro (-Cl) and methyl (-CH₃) groups are electron-donating and increase the lipophilicity (oil-loving nature) of the molecule.

  • Ester Group: While the methyl ester group (-COOCH₃) adds some polarity, it is insufficient to overcome the hydrophobic nature of the rest of the molecule.

This combination results in a compound that preferentially dissolves in nonpolar or moderately polar organic solvents over highly polar solvents like water.

Q2: I'm planning an experiment. What is the expected solubility of this compound in common laboratory solvents?
Solvent ClassExample SolventsPredicted SolubilityRationale & Use Case
Polar Aprotic DMSO, DMF, NMP, DMAHigh These solvents are highly effective at dissolving a wide range of compounds due to their high polarity and ability to act as hydrogen bond acceptors.[1] Ideal for creating concentrated stock solutions for biological assays.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvents for nonpolar to moderately polar organic compounds. Commonly used in organic synthesis workups and purification.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to High Good general-purpose solvents for organic reactions and extractions.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Moderate Useful for dissolving many organic solids; often used for cleaning and as a reaction medium.
Alcohols Ethanol, Methanol, IsopropanolLow to Moderate The hydroxyl group allows for some interaction, but the overall polarity may not be optimal. Solubility will likely be limited.
Hydrocarbons Hexanes, TolueneLow to Moderate Toluene's aromatic ring may offer better solubility than aliphatic hexanes due to pi-stacking interactions.
Aqueous Water, Buffers (PBS)Very Low / Insoluble The compound's hydrophobic nature prevents significant dissolution in water.[2]
Q3: Why is my compound "oiling out" or precipitating when I add my organic stock solution to an aqueous buffer?

This is a common and expected phenomenon known as precipitation. It occurs because you are rapidly changing the solvent environment from a favorable organic solvent (like DMSO), where the compound is highly soluble, to an unfavorable aqueous environment, where it is not.[2][3] When the concentration of the compound exceeds its solubility limit in the final mixed-solvent system, it comes out of solution, often as a fine precipitate or an oily suspension. This is a critical hurdle in preparing formulations for biological or aqueous-based experiments.

Troubleshooting Guide: A Stepwise Approach to Solubilization

If you are facing difficulties dissolving this compound, follow this systematic troubleshooting workflow.

Caption: Decision workflow for troubleshooting solubility.

Issue 1: The compound won't dissolve in my initial solvent choice.
Solution A: Rational Solvent Selection & Co-Solvents

The most effective strategy for aqueous applications is the use of a co-solvent system.[4] This involves dissolving the compound at a high concentration in a water-miscible organic solvent first, then diluting this stock solution into your aqueous medium.[1][2]

  • Mechanism: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the nonpolar solute.[3] They essentially create a micro-environment that keeps the drug solubilized even after dilution in water.

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO): The gold standard for preparing stock solutions for biological screening due to its high solubilizing power and miscibility with water.[1]

    • N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA): Strong alternatives to DMSO.[1]

    • Ethanol: A less toxic option, but also a weaker solvent for this compound.[4]

    • Polyethylene Glycol (PEG 400): Often used in preclinical formulations to enhance solubility.[1][5]

Solution B: Physical Dissolution Aids

If the compound is slow to dissolve even in a suitable organic solvent, mechanical and thermal energy can accelerate the process.

  • Sonication: Using a bath sonicator applies high-frequency sound waves that create microscopic cavitation bubbles.[6] The rapid collapse of these bubbles generates mechanical force that breaks apart solid particles, dramatically increasing the surface area available for solvation.[6][7] This is often highly effective for stubborn solids.

  • Vortexing: Vigorous mixing increases the interaction between the solvent and the solute particles.

  • Gentle Warming: Increasing the temperature can enhance solubility.[8][9] Use a water bath set to 35-50°C. Caution: Do not overheat, as this can lead to solvent evaporation or potential degradation of the compound. Always ensure your vial is properly sealed.

Issue 2: The compound precipitates during dilution into my aqueous buffer.

This is the most common failure point. The key is to control the dilution process and understand the limits of your co-solvent system.

Solution A: Optimize the Co-solvent Concentration

The final concentration of the organic co-solvent in your aqueous medium is critical. Most cell-based assays have a tolerance limit (typically <1% and often <0.5% DMSO) to avoid solvent-induced toxicity.

  • Strategy: Prepare a highly concentrated stock solution (e.g., 10-50 mM in 100% DMSO) so that the subsequent dilution into your assay medium is large enough to keep the final DMSO concentration within the tolerated range.

Solution B: Advanced Formulation Strategies

If co-solvents alone are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions.[3] Poorly soluble compounds can be encapsulated within the hydrophobic core of these micelles, allowing them to be dispersed in water.[10]

    • Examples: Tween® 80, Solutol® HS-15, Cremophor® EL.[1][10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[3] They can form inclusion complexes with poorly soluble molecules, effectively masking the hydrophobic part of the guest molecule and increasing its apparent water solubility.[1][3]

    • Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

Caption: Standard workflow for preparing an aqueous solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution for use in biological assays.

Materials:

  • This compound (MW: 184.62 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM solution, you need 1.846 mg of the compound.

    • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

    • Mass = 0.010 mol/L * 0.001 L * 184.62 g/mol * 1000 = 1.846 mg

  • Weighing: Carefully weigh out 1.846 mg of this compound and transfer it to a clean, dry glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: a. Cap the vial securely and vortex vigorously for 1-2 minutes. b. Visually inspect the solution. If any solid particles remain, place the vial in a bath sonicator. c. Sonicate for 5-10 minute intervals until the solid is completely dissolved.[11] Visual clarity indicates complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Solubility Screening

This protocol helps determine the best solvent for your specific needs by testing solubility on a small scale.

Materials:

  • This compound

  • A selection of test solvents (e.g., DMSO, Ethanol, DCM, Toluene, Water)

  • Small (e.g., 1.5 mL) vials

  • Pipettors

Procedure:

  • Preparation: Add approximately 1-2 mg of the compound to each labeled vial.

  • Solvent Addition: Add the first solvent dropwise (e.g., 100 µL at a time) to the corresponding vial.

  • Mixing: After each addition, cap the vial and vortex for 30-60 seconds.

  • Observation: Observe the vial for dissolution. Note whether the compound dissolves completely, partially, or not at all.

  • Documentation: Record the approximate volume of solvent required to dissolve the compound. This provides a semi-quantitative measure of solubility (e.g., soluble at >10 mg/mL).

  • Repeat: Repeat steps 2-5 for each test solvent. This systematic approach allows you to rank the effectiveness of different solvents and choose the most appropriate one for your experiment.

References
  • Kumar, S. & Singh, R. (2023). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • Gautam, A., et al. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC - PubMed Central. Available at: [Link]

  • CORE. (Date N/A). Formulation of water insoluble drugs. CORE. Available at: [Link]

  • Liu, R. (Ed.). (2007).
  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Envirostar. Available at: [Link]

  • ScienceDirect. (2025). Co-solvent: Significance and symbolism. ScienceDirect. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. PubChem. Retrieved from [Link]

  • Kalepu, S. & Nekkanti, V. (2015). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. Available at: [Link]

  • Patel, T. B., et al. (2012). Formulation and development strategies for drugs insoluble in gastric fluid. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. PubChem. Retrieved from [Link]

  • The Bumbling Biochemist. (2022). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator?. ResearchGate. Available at: [Link]

  • Singh, A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]

  • Google Patents. (2011). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
  • Google Patents. (2012). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.

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Scale-up challenges for Methyl 4-chloro-3-methylbenzoate production

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of Methyl 4-chloro-3-methylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this important chemical intermediate from bench-scale synthesis to pilot or manufacturing scale. In our experience, the journey from a successful lab-scale reaction to a robust, reproducible, and safe large-scale process is fraught with challenges that are not always apparent in a round-bottom flask. This document synthesizes our field-proven insights to help you anticipate, diagnose, and resolve common issues encountered during the scale-up of the Fischer esterification of 4-chloro-3-methylbenzoic acid. Our goal is to explain the causality behind these challenges, grounding our advice in fundamental chemical engineering and organic chemistry principles.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

1.1 Reaction Control & Thermal Management

Question: My batch temperature overshot the target significantly after adding the sulfuric acid catalyst, which didn't happen in the lab. What's going on and how can I prevent it?

Answer: This is a classic scale-up challenge related to thermal management. The esterification of 4-chloro-3-methylbenzoic acid is an exothermic reaction. While the heat generated is easily dissipated in a small lab flask, large reactors have a much lower surface-area-to-volume ratio, making heat removal significantly less efficient.[1][2]

Causality:

  • Poor Heat Transfer: As the reactor volume (V, which scales with the cube of the radius, r³) increases, the heat transfer surface area (A, which scales with the square of the radius, r²) does not keep pace.[1] This fundamental geometric constraint means your reactor's cooling system cannot remove the heat as quickly as it is being generated, leading to a rapid temperature increase.[3]

  • Accumulation of Reactants: If the catalyst is added too quickly or at too low a temperature, the reaction may not initiate immediately. This allows unreacted starting material to accumulate. When the reaction finally starts, the accumulated reagents react rapidly, releasing a large amount of energy in a short period, overwhelming the cooling system.[1][4]

Troubleshooting & Prevention:

  • Controlled Reagent Addition: Always add the sulfuric acid catalyst via a controlled-rate addition pump (a semi-batch process).[4] Do not charge the entire amount at once. The addition rate should be tied to the reactor's ability to remove heat, maintaining a stable internal temperature.

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) studies.[2] This will quantify the heat of reaction and help you calculate the maximum adiabatic temperature rise, which is a critical safety parameter.[4]

  • Ensure Proper Agitation: Good mixing is crucial for distributing heat evenly and preventing localized hotspots near the catalyst addition point.[2] Ensure your agitator speed and design are sufficient for the vessel geometry and batch viscosity.

Question: I'm seeing an increase in a specific, dark-colored impurity at the pilot scale that was negligible in the lab. Could this be related to temperature control?

Answer: Yes, it is highly likely. The formation of colored impurities often points to degradation pathways or side reactions that are activated at higher temperatures.[5] Localized hotspots, caused by poor mixing and inefficient heat removal, can expose parts of your reaction mixture to temperatures far exceeding your setpoint, even if the bulk temperature reading appears normal.[1]

Causality:

  • Side Reactions: At elevated temperatures, sulfuric acid can promote side reactions like the dehydration of methanol to form dimethyl ether or charring of organic material.[5]

  • Degradation: The starting material or product may not be stable over long periods at higher temperatures, leading to decomposition. The longer processing times at scale exacerbate this issue.[6]

Troubleshooting & Prevention:

  • Impurity Profiling: Identify the impurity using techniques like LC-MS.[7] Knowing its structure will provide clues about its formation mechanism. Impurity profiling is a mandatory requirement for regulatory compliance in drug development.[8]

  • Optimize Temperature and Catalyst Loading: Re-evaluate your reaction temperature. It's possible a lower temperature with a slightly longer reaction time could minimize the impurity without significantly impacting the yield. Also, verify that you are not using an excessive amount of catalyst, as this can accelerate side reactions.

  • Mixing Study: Ensure your mixing is adequate. If you suspect hotspots, consider installing secondary temperature probes at different locations within the reactor to get a better temperature map. Poor mixing is a common cause of inconsistent results during scale-up.[6][9]

1.2 Impurity Formation & Control

Question: My final product purity is lower than expected due to unreacted 4-chloro-3-methylbenzoic acid, even after extending the reaction time. How can I drive the reaction to completion?

Answer: This is a common issue with equilibrium-limited reactions like Fischer esterification.[5][10] According to Le Chatelier's principle, to shift the equilibrium towards the product, you must either use a large excess of a reactant or remove a product as it forms.[11]

Causality:

  • Equilibrium Limitation: The reaction between the carboxylic acid and methanol produces the ester and water. As water accumulates in the reaction mixture, the reverse reaction (ester hydrolysis) begins to compete, preventing full conversion of the starting material.[10][11]

  • Scale-Dependent Water Removal: Methods used to remove water in the lab, such as using molecular sieves, may not be practical or efficient at a large scale.

Troubleshooting & Prevention:

  • Excess Methanol: The simplest approach is to use a large excess of methanol, which acts as both a reactant and the solvent. This shifts the equilibrium towards the product side.

  • Azeotropic Water Removal: If feasible with your equipment, you can add a co-solvent like toluene or cyclohexane to form an azeotrope with water. By using a Dean-Stark trap, you can continuously remove water from the reaction, driving it to completion.[12]

  • Catalyst Choice: While sulfuric acid is common, consider heterogeneous acid catalysts.[13][14] These solid catalysts (e.g., acidic resins like Amberlyst-15, or modified clays) can be easily filtered out, simplifying the work-up and sometimes offering better selectivity.[14]

Impurity NamePotential SourceAnalytical MethodMitigation Strategy
4-chloro-3-methylbenzoic acidIncomplete reactionHPLC, Titration[14]Drive equilibrium by removing water or using excess methanol. Optimize catalyst load and reaction time.
Dimethyl etherDehydration of methanol (H₂SO₄, high temp)GC-HeadspaceMaintain strict temperature control; avoid localized hotspots.
Polymeric/Charred MaterialDegradation at high temperaturesVisual, HPLCLower reaction temperature; ensure efficient heat transfer and mixing.
Inorganic SaltsResidual catalyst from work-upConductivity, ICP-MSOptimize neutralization and washing steps. Ensure complete phase separation.
1.3 Work-up & Product Isolation

Question: The phase separation after the water quench and neutralization is very slow at the pilot scale, and I'm getting a persistent emulsion. Why is this happening?

Answer: Emulsion formation and slow phase separation are frequent scale-up challenges. The mixing dynamics and interfacial tension effects are very different in large vessels compared to a lab separatory funnel.[6]

Causality:

  • High-Shear Mixing: The high-energy mixing in a large reactor can shear droplets, creating a stable emulsion that is difficult to break.

  • Insufficient Settling Time: Production schedules often rush settling times, not allowing for complete phase separation.

  • Precipitation at Interface: Incomplete neutralization or temperature changes can cause the product or unreacted starting material to precipitate at the interface between the aqueous and organic layers, stabilizing the emulsion.

Troubleshooting & Prevention:

  • Control Agitation During Quench: Reduce the agitator speed during the quench and subsequent washes. The goal is to gently mix the phases for mass transfer, not to homogenize them.

  • Add a Brine Wash: After the bicarbonate wash, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by increasing its density and dehydrating the organic layer.

  • Optimize pH and Temperature: Carefully monitor the pH during neutralization. A sharp pH change can sometimes cause precipitation. Also, ensure the temperature of the batch is controlled, as solubility can be highly temperature-dependent.

  • Consider a Co-solvent: Adding a small amount of a different, less polar organic solvent during work-up can sometimes alter the interfacial tension and help break the emulsion.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the Critical Quality Attributes (CQAs) for the 4-chloro-3-methylbenzoic acid starting material? A1: The quality of your starting material is paramount. Key CQAs include:

  • Purity: Should be >99% by HPLC. Pay close attention to isomeric impurities (e.g., 2-chloro-3-methylbenzoic acid), as these can be difficult to remove later.

  • Water Content: High water content will inhibit the esterification reaction. Specify a low limit (e.g., <0.1%).

  • Inorganic Impurities: Residual catalysts or salts from its synthesis can interfere with your reaction.[15]

Q2: How does the change in surface-area-to-volume ratio truly impact my process? A2: This is arguably the most critical concept in chemical scale-up.[1]

  • Heat Transfer: As discussed, it becomes much harder to cool exothermic reactions or heat batches to the desired temperature. Heating and cooling cycles are significantly longer.[16]

  • Mass Transfer: Mixing becomes less efficient. It takes much longer to achieve a homogeneous mixture in a large tank, which can affect reaction rates and selectivity, especially for fast reactions.[9]

  • Reagent Addition: The time it takes to add a reagent is much longer. You must ensure your intermediates and reaction mixture are stable for this extended duration.[6]

Q3: What analytical methods are essential for In-Process Controls (IPCs)? A3: Robust IPCs are vital for a controlled and reproducible process. For this esterification, we recommend:

  • HPLC: To monitor the disappearance of the starting carboxylic acid and the appearance of the methyl ester product. This is the most accurate way to determine reaction completion.[7][15]

  • GC: Useful for quantifying the methanol and any low-boiling impurities like dimethyl ether.[15]

  • Karl Fischer Titration: To check the water content of the reaction mixture if you are using a water-removal strategy.

Section 3: Key Experimental Protocols
Protocol 3.1: In-Process Control (IPC) Method using HPLC

This protocol outlines a general method for monitoring the reaction progress.

  • Sample Preparation:

    • Carefully withdraw ~0.1 mL of the reaction mixture.

    • Quench the reaction immediately by diluting into a known volume (e.g., 10 mL) of a suitable solvent like acetonitrile.

    • Vortex thoroughly.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B.

    • Flow Rate: 1.0 mL/min

    • Detector: UV at 240 nm

  • Analysis:

    • Calculate the area % of the starting material (4-chloro-3-methylbenzoic acid) and the product (this compound).

    • The reaction is considered complete when the area % of the starting material is below a pre-defined threshold (e.g., <1.0%).

Protocol 3.2: Optimized Scale-Up Work-up and Neutralization

This procedure is designed to minimize emulsion formation.

  • Cooling: Once the reaction is deemed complete by IPC, cool the reaction mixture to 20-25°C.

  • Solvent Addition: Add an appropriate extraction solvent, such as Toluene or Methyl tert-butyl ether (MTBE).

  • Quench: Slowly add the reaction mixture to a separate vessel containing chilled water, maintaining the temperature below 30°C. Note: Adding the reaction mixture to water (instead of the reverse) aids in heat dissipation.

  • Phase Separation: Stop agitation and allow the layers to separate.

  • Neutralization: Drain the lower aqueous layer. Add a 5% aqueous solution of sodium bicarbonate to the organic layer. Stir gently for 15-30 minutes, venting periodically to release CO₂. Check the pH of the aqueous layer to ensure it is >7.

  • Brine Wash: Separate the layers and wash the organic layer with a 10% aqueous sodium chloride (brine) solution to help break any minor emulsions and remove residual water.

  • Isolation: Separate the layers. The resulting organic layer containing the product can be dried with a drying agent (e.g., MgSO₄) and filtered, or directly taken forward for solvent distillation.

Visualizations
Fischer Esterification Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions (High Temp) SM 4-Chloro-3-methylbenzoic Acid + Methanol Activated Protonated Carbonyl (Activated Intermediate) SM->Activated + H⁺ (Catalyst) Methanol 2x Methanol Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + CH₃OH Product This compound + Water Tetrahedral->Product - H₂O - H⁺ Product->Tetrahedral Hydrolysis (Reverse Reaction) Ether Dimethyl Ether + Water Methanol->Ether H₂SO₄, >140°C

Caption: Reaction scheme for Fischer esterification and a common side reaction.

Troubleshooting Decision Tree for Low Product Yield

G Start Low Product Yield Observed CheckIPC Review IPC Data: Is starting material consumed? Start->CheckIPC YesSM Yes CheckIPC->YesSM >99% Consumed NoSM No CheckIPC->NoSM <99% Consumed CheckWorkup Was there loss during work-up? YesSM->CheckWorkup Equilibrium Equilibrium Not Shifted NoSM->Equilibrium Kinetics Reaction Too Slow NoSM->Kinetics Emulsion Significant Emulsion or Poor Separation? CheckWorkup->Emulsion Yes MechLoss Mechanical Loss (e.g., transfer)? CheckWorkup->MechLoss No Solution_Workup Optimize Work-up: - Reduce agitation - Add brine wash - Adjust pH/temp Emulsion->Solution_Workup Solution_Equilibrium Drive Reaction: - Increase excess methanol - Remove water (e.g., Dean-Stark) Equilibrium->Solution_Equilibrium Solution_Kinetics Improve Rate: - Check catalyst activity/loading - Increase temperature (cautiously) - Extend reaction time Kinetics->Solution_Kinetics

Caption: A decision tree for diagnosing the root cause of low product yield.

References
  • Vertex AI Search. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Global Pharma Tek. (2024). Significance of Impurity Profiling in the Pharmaceutical Industry.
  • PMC - NIH. Recent trends in the impurity profile of pharmaceuticals.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
  • ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
  • Benchchem.
  • ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
  • MDPI.
  • Current Developments in Esterification Reaction: A Review on Process and Parameters. (n.d.).
  • SHANDONG LOOK CHEMICAL. (2021). Problems needing attention in synthesis process scaling up.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
  • Sciencemadness.org. (2013).
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
  • Lab Manager Magazine. (2022). How to Scale Up a New Synthesis Reaction.
  • Reddit. (2024). Looking for tips on scaling up organic syntheses.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis.
  • ijstr.org.
  • esterification of benzoic acid to methyl benzo

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Technical Support Center: Strategies for Minimizing Dimer Formation in Reactions with Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 4-chloro-3-methylbenzoate. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge: the formation of undesired dimeric byproducts. My aim is to equip you with the foundational knowledge and actionable protocols to optimize your reaction outcomes, enhance product yield, and simplify purification processes.

Understanding the Challenge: The "Why" Behind Dimer Formation

Before diving into specific troubleshooting protocols, it's crucial to understand the fundamental mechanisms that lead to dimer formation. In the context of cross-coupling reactions, this side reaction, often termed "homocoupling," involves the reaction of two molecules of the same starting material to form a symmetrical dimer. For instance, in reactions involving this compound, the primary dimeric byproduct would be Dimethyl 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylate.

Several factors can contribute to the propensity for dimer formation, and these often compete directly with the desired cross-coupling pathway. A key takeaway is that the conditions that favor the desired reaction can sometimes also inadvertently promote homocoupling. Therefore, a nuanced approach to reaction optimization is essential.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the common issues and observations you may encounter in your laboratory work.

General Questions

Q1: I'm observing a significant amount of a symmetrical biphenyl byproduct in my Suzuki-Miyaura coupling reaction. What is the most likely culprit?

A1: The most common cause of boronic acid homocoupling in Suzuki-Miyaura reactions is the presence of oxygen.[1][2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then initiate a catalytic cycle that leads to the dimerization of the boronic acid.[1][2]

Recommended Actions:

  • Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[3]

  • Inert Atmosphere: The reaction vessel must be meticulously purged with an inert gas before the addition of reagents. Maintaining a positive pressure of inert gas throughout the reaction is critical. For highly sensitive reactions, setting up the reaction in a glovebox is ideal.

  • Use of Pd(0) Precatalysts: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species.[4] This reduction step can sometimes be inefficient and may contribute to side reactions.[4] Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[3]

Q2: How does the choice of ligand influence dimer formation in my cross-coupling reaction?

A2: Ligand selection is a critical parameter that can be tuned to favor the desired cross-coupling over homocoupling.[3] The electronic and steric properties of the ligand directly impact the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Electron-rich ligands (e.g., alkylphosphines, N-heterocyclic carbenes) generally accelerate the oxidative addition step, which is often the rate-limiting step for aryl chlorides like this compound.[5][7]

  • Bulky ligands tend to promote reductive elimination, the final step that forms the desired product.[5][8] By accelerating this step, the lifetime of palladium intermediates that could participate in side reactions is reduced.

Recommended Actions:

  • Ligand Screening: If dimer formation is a persistent issue, a systematic screening of ligands with varying steric bulk and electronic properties is recommended. A good starting point would be to compare a standard ligand like PPh₃ with a more electron-rich and bulky ligand such as SPhos or XPhos.

Ligand TypeKey PropertyImpact on Catalytic CycleRecommended for Aryl Chlorides?
Triphenylphosphine (PPh₃)Standard, moderately bulkyGeneral purposeCan be effective, but may require higher temperatures
Buchwald-type ligands (e.g., SPhos, XPhos)Electron-rich, bulkyAccelerate oxidative addition and reductive eliminationHighly recommended for challenging substrates
N-Heterocyclic Carbenes (NHCs)Strongly electron-donating, bulkyPromote oxidative addition, stabilize Pd(0)Excellent choice, particularly for difficult couplings

Q3: Can the base I'm using contribute to dimer formation?

A3: Absolutely. The base plays a multifaceted role in cross-coupling reactions.[9][10][11] Its primary function is to activate the organoboron reagent (in Suzuki coupling) or to neutralize the HX generated (in Heck and Sonogashira couplings).[6][12] However, the choice and concentration of the base can indirectly influence the prevalence of side reactions.[13]

An unsuitable base can lead to:

  • Slower rates of the desired reaction, providing a larger window for side reactions to occur.

  • Decomposition of the catalyst or starting materials.

  • In biphasic systems, poor mixing and mass transfer limitations can hinder the desired reaction.[13]

Recommended Actions:

  • Base Screening: Experiment with different bases. For Suzuki reactions, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Heck and Sonogashira reactions, organic bases like Et₃N or inorganic bases such as K₂CO₃ are often used.

  • Purity and Anhydrous Conditions: Ensure the base is of high purity. If the reaction is sensitive to water, use an anhydrous base and dry solvents.

Troubleshooting Specific Reactions

Issue: Significant formation of the homocoupled biphenyl derived from this compound.

Underlying Cause: This can occur via a Pd(II)-mediated pathway, especially if the reduction of the Pd(II) precatalyst is not efficient or if there is oxidative degradation of the Pd(0) catalyst.

Troubleshooting Protocol:

  • Switch to a Pd(0) Precatalyst: If using Pd(OAc)₂, switch to a catalyst like Pd(PPh₃)₄.

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help maintain a higher concentration of the active Pd(0) catalyst and suppress Pd(II)-mediated homocoupling.[13]

  • Optimize Ligand: Employ a bulky, electron-rich phosphine ligand (e.g., a Buchwald-type ligand) to accelerate the reductive elimination of the desired product.[5][7]

Suzuki_Homocoupling_Pathway cluster_desired Desired Suzuki Cycle cluster_side Homocoupling Side Pathway Pd(0) Pd(0) ArPd(II)X ArPd(II)X Pd(0)->ArPd(II)X Oxidative Addition (Ar-X) ArPd(II)Ar' ArPd(II)Ar' ArPd(II)X->ArPd(II)Ar' Transmetalation (Ar'-B(OR)2) ArPd(II)Ar'->Pd(0) Reductive Elimination Product Product ArPd(II)Ar'->Product Ar-Ar' Pd(0)_side Pd(0) Pd(II) Pd(II) Pd(0)_side->Pd(II) Oxidation (O2) Ar'Pd(II)X Ar'Pd(II)X Pd(II)->Ar'Pd(II)X Transmetalation (Ar'-B(OR)2) Ar'Pd(II)Ar' Ar'Pd(II)Ar' Ar'Pd(II)X->Ar'Pd(II)Ar' Transmetalation (Ar'-B(OR)2) Ar'Pd(II)Ar'->Pd(0)_side Reductive Elimination Dimer Dimer Ar'Pd(II)Ar'->Dimer Ar'-Ar'

Caption: Competing Suzuki-Miyaura and homocoupling pathways.

Issue: My primary byproduct is the dimer of my terminal alkyne (Glaser coupling).[3][14]

Underlying Cause: The copper(I) co-catalyst, typically used in Sonogashira reactions, can promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen.[14][15]

Troubleshooting Protocol:

  • Implement a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira reaction.[14][16] These protocols often rely on palladium catalysts with specialized ligands.[17]

  • Rigorous Inert Atmosphere: If a copper-catalyzed system must be used, the complete exclusion of oxygen is paramount. Use degassed solvents and maintain a strict inert atmosphere.[3][15]

  • Choice of Base: An amine base not only serves its primary role but can also help to keep the copper(I) species in its reduced state, thereby disfavoring the oxidative dimerization.[3]

Experimental Protocol: Copper-Free Sonogashira Coupling

This is a general guideline and will likely require optimization for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable ligand (e.g., SPhos, 4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and a degassed solvent (e.g., dioxane). Finally, add the terminal alkyne (1.2 equiv.).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of argon.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.[3]

Issue: I am observing significant homocoupling of this compound.

Underlying Cause: Homocoupling in the Heck reaction can be promoted by high temperatures and suboptimal concentrations of the alkene.[3][18] If the rate of migratory insertion of the alkene is slow, the aryl-palladium intermediate has a longer lifetime to engage in side reactions.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This can disproportionately slow the rate of the homocoupling side reaction compared to the desired Heck coupling.[3][18]

  • Use a More Reactive Alkene: If the reaction scope allows, employing a more electron-deficient alkene can accelerate the migratory insertion step, outcompeting the homocoupling pathway.[12]

  • Optimize Base and Solvent: The choice of base and solvent can influence the stability and reactivity of the catalytic intermediates.[18][19] A screening of conditions may be necessary.

Heck_Workflow start Start: Heck Reaction Setup observe Observe High Dimer Formation? start->observe step1 Action 1: Lower Temperature observe->step1 Yes end End: Minimized Dimer observe->end No step2 Action 2: Increase Alkene Reactivity re_evaluate Re-evaluate step1->re_evaluate step3 Action 3: Optimize Base/ Solvent re_evaluate->observe

Sources

Technical Support Center: Effect of Temperature on Methyl 4-chloro-3-methylbenzoate Reaction Rate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating reactions involving Methyl 4-chloro-3-methylbenzoate. The synthesis of this compound, typically via Fischer esterification of 4-chloro-3-methylbenzoic acid, is highly sensitive to temperature. Precise temperature control is paramount for optimizing reaction rates, maximizing yields, and minimizing the formation of impurities. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally affect the reaction rate for the synthesis of this compound?

A1: The effect of temperature on reaction rates is quantitatively described by the Arrhenius equation, k = Ae^(-Ea/RT). [1][2]In this equation, k is the rate constant, A is the pre-exponential factor (related to collision frequency and orientation), Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature in Kelvin.

For the Fischer esterification reaction to form this compound, increasing the temperature has two primary effects:

  • Increased Kinetic Energy: Molecules of the reactants (4-chloro-3-methylbenzoic acid and methanol) move faster and collide more frequently and forcefully. [3]2. Overcoming the Activation Barrier: A greater fraction of reactant molecules possess sufficient kinetic energy to overcome the activation energy (Ea) barrier, leading to a higher frequency of successful, product-forming collisions. [1][4] As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10°C increase in temperature. [2][5]However, this is a simplification, and the actual effect depends on the specific activation energy of the reaction.

Q2: What is the primary reaction for synthesizing this compound, and what is the role of the acid catalyst?

A2: The most common laboratory and industrial method for synthesizing this compound is the Fischer esterification of 4-chloro-3-methylbenzoic acid with methanol. [6]This is a reversible, acid-catalyzed condensation reaction. [7][8] The role of the strong acid catalyst (typically H₂SO₄ or p-TsOH) is twofold:

  • It protonates the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the methanol's oxygen atom. [9]2. It facilitates the departure of the hydroxyl group as a water molecule, which is a much better leaving group than the hydroxide ion (OH⁻). [9]

Q3: What is a typical optimal temperature range for this Fischer esterification reaction?

A3: The optimal temperature is a balance between reaction kinetics and reaction equilibrium/stability. For the esterification of substituted benzoic acids, a common approach is to heat the reaction mixture to reflux. [9][10]Given that methanol is often used in large excess and serves as the solvent, the reaction temperature is typically maintained at or near the boiling point of methanol, which is 64.7°C .

Heating under reflux for several hours (e.g., 1-10 hours) is a standard procedure to allow the reaction to approach equilibrium. [9]In some optimized procedures, particularly those using microwave assistance, temperatures can be higher, such as 80°C to 130°C, to significantly reduce reaction times. [11][12]

Troubleshooting Guide

Q4: My reaction is proceeding very slowly, and the yield is low after several hours. What are the likely causes and solutions?

A4: A slow reaction rate leading to low yield is a common issue. Several factors related to temperature and reaction conditions could be the cause.

Potential Cause Explanation Recommended Solution
Insufficient Temperature The reaction mixture may not have enough thermal energy to overcome the activation energy barrier efficiently.Ensure the reaction is heated to a steady reflux (approx. 65°C if using methanol as the solvent). Use a heating mantle with a temperature controller and ensure the flask is properly insulated. [8]
Catalyst Inactivity/Insufficient Amount The acid catalyst may be old, hydrated, or used in an insufficient quantity to effectively protonate the carboxylic acid.Use a fresh, anhydrous strong acid catalyst (e.g., concentrated H₂SO₄). Ensure a catalytic amount (typically 1-5 mol%) is used. [13]
Presence of Water Fischer esterification is a reversible reaction where water is a byproduct. [7]Excess water in the reactants or solvent will shift the equilibrium back towards the starting materials (Le Châtelier's principle), reducing the net forward reaction rate and final yield. [14]Use anhydrous methanol and ensure all glassware is thoroughly dried. Consider adding a dehydrating agent like molecular sieves to the reaction mixture or using a Dean-Stark apparatus to remove water azeotropically if using a co-solvent like toluene. [7][14]
Poor Mixing Inadequate stirring can lead to localized temperature gradients and poor contact between reactants and the catalyst.Use a magnetic stir bar and stir plate to ensure the reaction mixture is homogeneous and heated evenly.
Q5: I've increased the temperature to accelerate the reaction, but my final product is impure with significant byproducts. Why is this happening?

A5: While increasing temperature boosts the reaction rate, excessively high temperatures can promote undesirable side reactions, leading to lower purity and yield of the desired ester.

  • Decomposition: At very high temperatures, the starting materials or the product, this compound, may begin to decompose.

  • Side Reactions with Catalyst: Using concentrated sulfuric acid at high temperatures can lead to sulfonation of the aromatic ring as an electrophilic aromatic substitution side reaction. [9]* Ether Formation: At higher temperatures (typically >140°C), the acid-catalyzed dehydration of the alcohol (methanol) can occur, forming dimethyl ether, which consumes the alcohol and deactivates the catalyst.

Solution: Adhere to the recommended temperature range. Refluxing in methanol (around 65°C) is generally sufficient. [8]If a higher rate is required, consider alternative strategies like using a more efficient catalyst system or microwave-assisted synthesis, which allows for rapid heating to a precise temperature. [11][15]

Q6: How can I effectively monitor the reaction's progress to determine the optimal time to stop heating?

A6: Monitoring the reaction is crucial to avoid unnecessarily long heating times which can promote side reactions, and to ensure the reaction has reached completion. Thin-Layer Chromatography (TLC) is the most common and effective method for this. [7][16] By periodically taking a small aliquot of the reaction mixture and spotting it on a TLC plate alongside the starting material (4-chloro-3-methylbenzoic acid), you can visually track the disappearance of the starting material and the appearance of the new, less polar product spot (the ester). [16][17]The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.

Experimental Protocols & Visualizations

Protocol 1: Temperature-Controlled Synthesis of this compound
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-methylbenzoic acid (e.g., 5.0 g, 1.0 eq).

  • Reagent Addition: Add anhydrous methanol (e.g., 50 mL), which acts as both reactant and solvent.

  • Catalyst: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL).

  • Heating: Attach a reflux condenser with water flowing through it. Place the flask in a heating mantle set to achieve a gentle, steady reflux (the boiling point of methanol, ~65°C). [8][18]5. Monitoring: Every 30-60 minutes, pause heating, allow the mixture to cool slightly, and take a small sample for TLC analysis to monitor the consumption of the starting carboxylic acid. [16]6. Reaction Completion: Continue refluxing until the TLC analysis indicates the starting material has been consumed (typically 2-4 hours).

  • Work-up: Cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. [19]Extract the product with an organic solvent like ethyl acetate, wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

Diagram: Troubleshooting Workflow for Low Reaction Rate

This diagram illustrates the logical steps a researcher should follow when troubleshooting a slow or low-yielding esterification reaction.

TroubleshootingWorkflow start Problem: Low Reaction Rate / Low Yield temp_check Is reaction at steady reflux (~65°C)? start->temp_check temp_yes Yes temp_check->temp_yes temp_no No temp_check->temp_no catalyst_check Is the acid catalyst fresh and anhydrous? temp_yes->catalyst_check adjust_heat Adjust heating mantle and ensure proper insulation. temp_no->adjust_heat:w adjust_heat:e->temp_check catalyst_yes Yes catalyst_check->catalyst_yes catalyst_no No catalyst_check->catalyst_no water_check Were anhydrous reagents and dry glassware used? catalyst_yes->water_check replace_catalyst Use fresh, anhydrous H₂SO₄ or p-TsOH. catalyst_no->replace_catalyst:w replace_catalyst:e->catalyst_check water_yes Yes water_check->water_yes water_no No water_check->water_no continue_monitoring Continue monitoring reaction via TLC. water_yes->continue_monitoring dry_reagents Repeat with dry glassware and anhydrous methanol. Consider adding molecular sieves. water_no->dry_reagents:w dry_reagents:e->water_check

Caption: Troubleshooting workflow for low reaction rate.

Diagram: Temperature's Dual Effect on Esterification

This diagram shows the relationship between temperature, reaction rate, and the potential for side product formation, highlighting the need for an optimal temperature range.

TemperatureEffect cluster_temp Temperature cluster_outcome Reaction Outcome LowTemp Low Temperature (<50°C) SlowRate Slow Reaction Rate Low Throughput LowTemp->SlowRate OptimalTemp Optimal Temperature (Reflux, ~65°C) GoodRate Good Reaction Rate High Yield & Purity OptimalTemp->GoodRate HighTemp High Temperature (>100°C) HighTemp->GoodRate Rate increases, but... SideProducts Side Product Formation (e.g., Sulfonation, Decomposition) Low Purity HighTemp->SideProducts

Caption: The dual effect of temperature on reaction outcome.

References

  • Arrhenius equation. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • BYJU'S. (n.d.). Arrhenius Equation. Retrieved January 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022, November 24). 15.4: Temperature Dependence of the Rate Coefficients. Retrieved January 8, 2026, from [Link]

  • Arrhenius Kinetics Analysis. (n.d.). University of Notre Dame. Retrieved January 8, 2026, from [Link]

  • JoVE. (2020, September 24). Temperature Dependence on Reaction Rate. Retrieved January 8, 2026, from [Link]

  • International Journal of Physical Sciences. (2023, April 8). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. Retrieved January 8, 2026, from [Link]

  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Retrieved January 8, 2026, from [Link]

  • Journal of Physical Science. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved January 8, 2026, from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved January 8, 2026, from [Link]

  • ACS Publications. (2020, April 30). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Retrieved January 8, 2026, from [Link]

  • Revista de Biología Tropical. (n.d.). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Retrieved January 8, 2026, from [Link]

  • Brainly. (2024, April 4). How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved January 8, 2026, from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Kinetics, Mechanism and Novel Methods Of Esterification. Retrieved January 8, 2026, from [Link]

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  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. Retrieved January 8, 2026, from [Link]

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  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. Retrieved January 8, 2026, from [Link]

  • Google Patents. (n.d.). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
  • Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved January 8, 2026, from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved January 8, 2026, from [Link]

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  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved January 8, 2026, from [Link]

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Technical Support Center: Isolating Pure Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the work-up and purification of Methyl 4-chloro-3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this compound. As Senior Application Scientists, we provide not just the procedural steps, but the underlying chemical principles to empower you to make informed decisions in the laboratory.

Troubleshooting Guide

This section addresses specific, common problems encountered during the work-up of this compound, which is typically synthesized via Fischer esterification of 4-chloro-3-methylbenzoic acid with methanol in the presence of an acid catalyst.[1]

Q1: After adding the aqueous solution, my mixture formed a persistent emulsion that won't separate. What should I do?

A1: Emulsion formation is a frequent issue in liquid-liquid extractions, arising from the presence of surfactants or finely divided solids that stabilize the oil-in-water or water-in-oil droplets.

Potential Causes & Solutions:

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel, especially after a sodium bicarbonate wash where gas is evolved, can create stable emulsions.

    • Solution: Instead of shaking, gently invert the separatory funnel multiple times. For the bicarbonate wash, swirl the unstoppered flask or funnel initially to allow for controlled degassing before proceeding with gentle inversions.[2]

  • High pH: A high concentration of the deprotonated carboxylic acid salt can act as a soap, stabilizing the emulsion.

    • Solution: Add a saturated solution of sodium chloride (brine). The high ionic strength of the brine increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[3]

  • Particulate Matter: The presence of insoluble byproducts or precipitates can stabilize an emulsion at the interface.

    • Solution: If brine fails, filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) using a Büchner funnel. This will break the emulsion and remove the particulates. The filtrate can then be returned to the separatory funnel for proper layer separation.

Q2: My final product yield is significantly lower than expected. Where could I have lost my product?

A2: Low yields in esterification reactions are common and can be attributed to reaction equilibrium, mechanical losses, or unintended side reactions during the work-up.

Potential Causes & Solutions:

  • Incomplete Reaction: The Fischer esterification is a reversible, equilibrium-limited reaction.[1][4]

    • Preventative Solution: To drive the equilibrium towards the product, use a large excess of methanol, which also serves as the solvent.[1][3] Another technique is to remove water as it forms using a Dean-Stark apparatus, though this is more common with higher-boiling alcohols.[1][3]

  • Ester Hydrolysis: The product ester can be hydrolyzed back to the carboxylic acid and alcohol under either acidic or basic conditions.[1][5]

    • Solution: While a sodium bicarbonate wash is necessary, prolonged exposure or the use of a strong base (like NaOH) can promote hydrolysis.[6][7] Perform the basic wash efficiently and move to the next step. Ensure the reaction is fully quenched and neutralized; residual strong acid catalyst in the presence of water can also cause hydrolysis.

  • Product Solubility: this compound has some, albeit limited, solubility in water. Aggressive or numerous aqueous washes can lead to product loss.

    • Solution: Minimize the volume and number of aqueous washes. After the initial extractions, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Premature Product Precipitation: If the unreacted carboxylic acid is not fully removed, it can precipitate upon concentration, making the final product appear crude and reducing the isolated yield of the pure ester.

    • Solution: Ensure the sodium bicarbonate wash is thorough. Test the pH of the final aqueous wash to confirm it is basic, indicating that all acidic components have been neutralized and extracted.

Q3: My final product is an oil that won't solidify, or my TLC/NMR analysis shows it's impure. What is the likely contaminant?

A3: The most common impurity following a standard esterification work-up is the unreacted starting material, 4-chloro-3-methylbenzoic acid. Residual solvent can also prevent solidification.[8]

Potential Causes & Solutions:

  • Inefficient Acid Removal: The aqueous sodium bicarbonate wash was insufficient to remove all the unreacted 4-chloro-3-methylbenzoic acid.

    • Solution: Re-dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and re-wash with saturated sodium bicarbonate solution.[3] Perform multiple washes until no more gas evolves upon addition of the basic solution.[6] The starting acid can be recovered by acidifying the combined bicarbonate washes with concentrated HCl, which will cause it to precipitate.[4]

  • Presence of Other Impurities: Side reactions or impurities in the starting materials can lead to contaminants.

    • Solution: If the impurity is not the starting acid, further purification is required.

      • Recrystallization: This is an effective method for purifying solid products. A common solvent for substituted benzoates is an alcohol/water mixture (e.g., methanol/water or ethanol/water).[6][9] Dissolve the crude product in a minimum of hot solvent and allow it to cool slowly to form pure crystals.

      • Column Chromatography: For oily products or impurities with similar polarity, silica gel column chromatography is the preferred method of purification.[8] A non-polar/polar solvent system like hexanes/ethyl acetate is typically used.

Frequently Asked Questions (FAQs)

Q4: What is the specific purpose of each washing step in the work-up procedure?

A4: Each wash is designed to remove specific types of impurities, progressively cleaning the desired product in the organic phase.

Washing Solution Purpose Chemical Principle
Water Removes excess methanol and the bulk of the strong acid catalyst (e.g., H₂SO₄).Based on the high solubility of short-chain alcohols and mineral acids in water.
Sat. Sodium Bicarbonate (NaHCO₃) Neutralizes any remaining acid catalyst and, crucially, removes unreacted 4-chloro-3-methylbenzoic acid.[3]NaHCO₃ is a weak base that deprotonates the carboxylic acid (pKa ~4) to form its water-soluble sodium salt (sodium 4-chloro-3-methylbenzoate), which partitions into the aqueous layer. The neutral ester product remains in the organic layer.[6]
Brine (Sat. NaCl) Removes the majority of dissolved water from the organic layer and helps break emulsions.[3]The high salt concentration decreases the solubility of organic compounds in the aqueous layer ("salting out") and draws water from the organic layer due to osmotic pressure.
Q5: How do I choose the correct organic solvent for the extraction?

A5: An ideal extraction solvent should meet several criteria:

  • High Product Solubility: The desired product should be highly soluble in the solvent.

  • Immiscibility with Water: The solvent should not be miscible with water to ensure clean layer separation.

  • Low Boiling Point: A lower boiling point (typically <100°C) facilitates easy removal by rotary evaporation.

  • Inertness: The solvent should not react with the product or any other components in the mixture.

For this compound, common and effective choices include Ethyl Acetate (EtOAc) and Dichloromethane (DCM) .[3][10] Ethyl acetate is generally preferred from a safety and environmental standpoint.

Q6: Why must I vent the separatory funnel frequently during the sodium bicarbonate wash?

A6: Venting is a critical safety measure. The reaction between sodium bicarbonate (a base) and any acid (residual catalyst or unreacted carboxylic acid) produces carbon dioxide (CO₂) gas.[2]

H⁺ (aq) + HCO₃⁻ (aq) → H₂CO₃ (aq) → H₂O (l) + CO₂ (g)

This gas generation can cause a dangerous pressure buildup inside the sealed separatory funnel. If not released, the pressure can eject the stopper and spray the contents of the funnel out of the apparatus.[2] Always point the tip of the funnel away from yourself and others into the back of the fume hood when venting.

Q7: What is a standard, reliable work-up protocol for isolating this compound?

A7: The following is a field-proven, step-by-step methodology for a typical lab-scale Fischer esterification reaction.

Experimental Protocol: Work-up Procedure
  • Cooling & Quenching: After the reaction is complete (monitored by TLC), cool the reaction flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice water, with stirring.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction mixture). Combine the organic layers.

  • Neutralizing Wash: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly and swirl the unstoppered funnel to control initial foaming. Stopper the funnel, invert gently, and vent immediately. Repeat until gas evolution ceases. Check that the pH of the aqueous layer is > 7.

  • Brine Wash: Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine). This will help remove water and break any minor emulsions.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

  • Filtration & Concentration: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): Assess the purity of the crude product by TLC or NMR. If unreacted starting material or other byproducts are present, purify by recrystallization from a suitable solvent (e.g., methanol/water) or by silica gel column chromatography.

Visualized Workflows

Diagram 1: General Work-up Procedure

Workup_Workflow start Reaction Mixture (Ester, Acid, Methanol, H₂SO₄) quench 1. Quench (Pour into ice water) start->quench extract 2. Extract (e.g., Ethyl Acetate) quench->extract organic_phase Organic Phase (Ester, Acid, Solvent) extract->organic_phase Separate aqueous_phase Aqueous Phase (Methanol, H₂SO₄) extract->aqueous_phase Separate wash_bicarb 3. Wash (Sat. NaHCO₃) organic_phase->wash_bicarb organic_phase_2 Organic Phase (Ester, Solvent) wash_bicarb->organic_phase_2 Separate aqueous_phase_2 Aqueous Phase (Sodium 4-chloro-3-methylbenzoate, Na₂SO₄) wash_bicarb->aqueous_phase_2 Separate wash_brine 4. Wash (Brine) organic_phase_2->wash_brine dry 5. Dry (e.g., Na₂SO₄) wash_brine->dry concentrate 6. Concentrate (Rotary Evaporator) dry->concentrate crude_product Crude Product concentrate->crude_product purify 7. Purify (Recrystallization or Chromatography) crude_product->purify final_product Pure this compound purify->final_product AcidBase_Extraction cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase (Water + NaHCO₃) ester This compound Neutral Stays in Organic Layer acid_org 4-chloro-3-methylbenzoic Acid Acidic Starts in Organic Layer reagent + NaHCO₃ (aq) acid_org->reagent salt Sodium 4-chloro-3-methylbenzoate Ionic Salt Moves to Aqueous Layer reagent->salt Deprotonation

Caption: The chemical principle behind the sodium bicarbonate wash for impurity removal.

References

  • Esterification Lab Answers. (n.d.). Google Cloud.
  • Troubleshooting: The Workup. (n.d.). University of Rochester, Department of Chemistry.
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  • Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. (n.d.). Google Patents.
  • Preparation of Methyl Benzoate. (n.d.). Course Hero.
  • Method for preparing methyl p-chloromethyl benzoate. (n.d.). Google Patents.
  • Can methyl benzoate be hydrolyzed? (2021, January 27). Quora.
  • Fischer Esterification. (2022, November 16). Master Organic Chemistry.
  • Process for preparing methyl 4-(aminomethyl)benzoate. (n.d.). Google Patents.
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  • Preparation of Methyl m-nitrobenzoate. (1923). Organic Syntheses.
  • Methyl benzoate. (n.d.). Wikipedia.
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  • How to remove unreacted starting material from 4-Methyl-3-nitrobenzoic acid. (n.d.). BenchChem.
  • Methyl 3-chlorobenzoate. (n.d.). PubChem.
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Dealing with residual starting material in Methyl 4-chloro-3-methylbenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 4-chloro-3-methylbenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common issues, particularly the presence of residual starting material. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical starting materials?

A1: The most prevalent and direct method for synthesizing this compound is the Fischer-Speier esterification of 4-chloro-3-methylbenzoic acid with methanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] The primary starting materials are, therefore, 4-chloro-3-methylbenzoic acid and methanol.

Q2: I've completed the reaction, but my NMR/GC analysis shows significant amounts of unreacted 4-chloro-3-methylbenzoic acid. What are the likely causes?

A2: Residual starting carboxylic acid is a common issue in Fischer esterification. The primary reasons include:

  • Incomplete Reaction: The Fischer esterification is a reversible reaction, meaning it reaches an equilibrium between reactants and products.[3][4][5] Without measures to shift the equilibrium, a complete conversion is unlikely.

  • Insufficient Catalyst: The acid catalyst is crucial for activating the carboxylic acid towards nucleophilic attack by the alcohol.[6] An inadequate amount of catalyst will result in a slow or incomplete reaction.

  • Presence of Water: Water is a product of the reaction. Its presence can drive the equilibrium back towards the starting materials (Le Chatelier's principle).[4][7][8] Any water present in the starting materials or glassware will inhibit the forward reaction.

  • Inadequate Reaction Time or Temperature: Like most chemical reactions, Fischer esterification requires sufficient time and temperature to reach equilibrium.[4] Refluxing is a common technique to maintain an optimal reaction temperature.[9]

Q3: How can I remove the unreacted 4-chloro-3-methylbenzoic acid from my final product?

A3: Unreacted carboxylic acid can be effectively removed during the workup procedure. A common method is to wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[2][9][10] The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer, leaving the desired ester in the organic layer.

Q4: Can I use an excess of one reagent to improve the yield?

A4: Yes, using a large excess of one of the reactants is a common strategy to shift the reaction equilibrium towards the products and increase the yield of the ester.[3][7] In the synthesis of this compound, methanol is often used in excess as it can also serve as the solvent.[2]

Troubleshooting Guide: Dealing with Residual Starting Material

This section provides a more detailed, step-by-step approach to diagnosing and resolving issues related to incomplete conversion in the synthesis of this compound.

Issue 1: Low Conversion Rate Detected Post-Reaction

Symptoms:

  • TLC analysis shows a prominent spot corresponding to the starting carboxylic acid.

  • NMR spectrum of the crude product displays significant peaks for the carboxylic acid proton and other characteristic signals of the starting material.

  • GC-MS analysis indicates a low area percentage for the desired ester and a high percentage for the starting acid.

Root Cause Analysis and Solutions:

  • Driving the Equilibrium:

    • Question: Have you taken steps to shift the reaction equilibrium?

    • Explanation: The Fischer esterification is an equilibrium-limited process.[3][5] To maximize product formation, the equilibrium must be shifted to the right.

    • Solution:

      • Use Excess Alcohol: Employ a significant excess of methanol. Since methanol is relatively inexpensive and has a low boiling point, it can be easily removed after the reaction. Using a 10-fold excess or more can dramatically increase the yield.[7]

      • Remove Water: If the reaction is conducted in a solvent like toluene, a Dean-Stark apparatus can be used to azeotropically remove the water as it is formed, thereby driving the reaction to completion.[1][2][7]

  • Catalyst Activity:

    • Question: Is your acid catalyst active and used in a sufficient amount?

    • Explanation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3][6]

    • Solution:

      • Catalyst Choice: Concentrated sulfuric acid is a highly effective catalyst.

      • Catalyst Amount: Typically, a catalytic amount (e.g., 5 mol%) is sufficient. However, if the reaction is sluggish, a slightly higher catalyst loading can be beneficial.

      • Fresh Catalyst: Ensure your acid catalyst has not been contaminated with water.

  • Reaction Conditions:

    • Question: Were the reaction time and temperature adequate?

    • Explanation: Esterification reactions often require heating to proceed at a reasonable rate.[4]

    • Solution:

      • Reflux: Ensure the reaction mixture is maintained at a steady reflux. The temperature of the reflux is determined by the boiling point of the solvent (in this case, likely methanol).[2]

      • Reaction Time: Allow the reaction to proceed for a sufficient duration. Typical reaction times can range from 1 to 10 hours.[1] Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.

Issue 2: Difficulty in Separating the Product from Starting Material During Workup

Symptoms:

  • Formation of an emulsion during the aqueous base wash.[10]

  • The desired product is contaminated with the starting carboxylic acid even after washing with a base.

Root Cause Analysis and Solutions:

  • Inefficient Extraction:

    • Question: Was the aqueous base wash performed correctly?

    • Explanation: A thorough wash with a basic solution is crucial for removing the acidic starting material.

    • Solution:

      • Multiple Washes: Perform multiple extractions with the sodium bicarbonate solution (e.g., 3 x 50 mL for a laboratory-scale reaction).[2] This is more effective than a single large-volume wash.

      • Check pH: After the base wash, check the pH of the aqueous layer to ensure it is basic. If it is still acidic, it indicates that not all the carboxylic acid has been neutralized, and further washing is required.

      • Brine Wash: After the base wash, a wash with a saturated sodium chloride (brine) solution can help to break up emulsions and remove residual water from the organic layer.[2]

  • Product Solubility:

    • Question: Could your product be partially soluble in the aqueous layer?

    • Explanation: While esters are generally not very soluble in water, some solubility can lead to product loss during extraction.

    • Solution:

      • Back-Extraction: If significant product loss is suspected, the combined aqueous layers can be back-extracted with a fresh portion of the organic solvent (e.g., ethyl acetate or diethyl ether) to recover any dissolved product.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methylbenzoic acid (1.0 eq).

  • Add methanol (10-20 eq) to the flask. Methanol acts as both a reactant and the solvent.

  • Carefully add concentrated sulfuric acid (0.05 - 0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[2]

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.[2]

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (2-3 times), and finally with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

  • If necessary, purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., methanol or ethanol).

  • Allow the solution to cool slowly to room temperature.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Methanol (equivalents) 51020
Reaction Time (hours) 244
Catalyst (H₂SO₄, mol%) 5510
Typical Crude Yield (%) 70-8085-95>95
Purity by GC (%) ~85~95>98

Table 1: Expected yields and purities of this compound under varying reaction conditions. Increasing the excess of methanol and reaction time generally leads to higher conversion and purity.

Visualization

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Solutions cluster_workup Workup Troubleshooting start Residual Starting Material Detected check_equilibrium Equilibrium Shifted? start->check_equilibrium check_catalyst Catalyst Active? check_equilibrium->check_catalyst Yes increase_alcohol Increase Methanol Excess check_equilibrium->increase_alcohol No check_conditions Conditions Adequate? check_catalyst->check_conditions Yes check_catalyst_source Use Fresh/Anhydrous Catalyst check_catalyst->check_catalyst_source No increase_time_temp Increase Reflux Time/Temp check_conditions->increase_time_temp No workup_issue Difficulty in Separation check_conditions->workup_issue Yes remove_water Use Dean-Stark (if applicable) increase_alcohol->remove_water check_extraction Extraction Efficient? workup_issue->check_extraction multiple_washes Perform Multiple Base Washes check_extraction->multiple_washes No brine_wash Use Brine to Break Emulsions multiple_washes->brine_wash

Caption: Troubleshooting workflow for addressing residual starting material.

References

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]

  • What are possible sources of error in an esterification lab? (2025). Filo. [Link]

    • The Fischer Esterification. (n.d.). [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual. (n.d.). MIT OpenCourseWare. [Link]

  • Fischer Esterification. (n.d.). [Link]

  • Method for preparing methyl p-chloromethyl benzoate. (2009).
  • Fischer–Speier esterification. (n.d.). In Wikipedia. [Link]

  • Esterification Lab Answers. (n.d.). [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Estérification not Working. (2024). Reddit. [Link]

  • Why does neither esterification nor hydrolysis of ester go to completion? Is this the same for all hydrolysis and condensation reactions. (2023). Quora. [Link]

  • The preparation method of 4- chloromethyl benzoic acid chlorides. (2018).
  • The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube. [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]

  • Preparation of Methyl Benzoate. (n.d.). [Link]

  • Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. (2013). YouTube. [Link]

  • Methyl 4-chloro-3-nitrobenzoate. (n.d.). PubChem. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 4-chloro-3-methylbenzoate: Prediction, Analysis, and Experimental Verification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the precise structural elucidation of novel small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 4-chloro-3-methylbenzoate, a substituted aromatic ester of interest in synthetic chemistry.

The Power of Prediction: Understanding Substituent Effects

The chemical shift of a proton in a benzene ring is exquisitely sensitive to its electronic environment. Electron-donating groups (EDGs) increase electron density (shielding), shifting signals upfield (to lower ppm), while electron-withdrawing groups (EWGs) decrease electron density (deshielding), shifting signals downfield (to higher ppm).[1] The ¹H NMR spectrum of a polysubstituted benzene can be predicted with reasonable accuracy by starting with the chemical shift of benzene (~7.34 ppm) and applying additive shift corrections for each substituent based on its position (ortho, meta, or para) relative to a given proton.[2]

For this compound, we must consider the influence of three distinct groups:

  • -COOCH₃ (Methyl Ester): An electron-withdrawing group that deshields ortho and para protons significantly.

  • -Cl (Chloro): An electron-withdrawing group via induction but weakly electron-donating via resonance. It generally deshields protons, with the largest effect at the ortho position.

  • -CH₃ (Methyl): An electron-donating group that shields ortho and para protons.

By analyzing these competing effects, we can predict the relative chemical shifts and splitting patterns for the three aromatic protons (H-2, H-5, and H-6) on the ring.

Figure 1. Structure of this compound with proton numbering.

Comparative Spectral Analysis

To substantiate our predictions, we compare the known ¹H NMR data of simpler analogs. This comparative approach allows us to isolate the effect of each substituent and build a logical case for the expected spectrum of our target molecule. All chemical shifts are reported in ppm (δ) relative to TMS in CDCl₃.

CompoundH-2H-6H-5H-3 / H-4Ar-CH₃O-CH₃Reference
Methyl Benzoate ~8.03 (m)~8.03 (m)~7.54 (m)~7.44 (m)-~3.91 (s)[3]
Methyl 4-chlorobenzoate ~7.94 (d)~7.94 (d)~7.37 (d)~7.37 (d)-~3.87 (s)[4][5]
Methyl 3-methylbenzoate ~7.84 (m)~7.84 (m)~7.35 (m)~7.35 (m)~2.41 (s)~3.91 (s)[6]
Predicted: this compound ~7.85 (d, J≈2 Hz) ~7.78 (dd, J≈8, 2 Hz) ~7.40 (d, J≈8 Hz) -~2.42 (s) ~3.90 (s) -

Analysis of Predicted Spectrum:

  • O-CH₃ (Ester Methyl): This signal is expected to be a singlet around δ 3.90 ppm , consistent across all benzoate esters.

  • Ar-CH₃ (Aryl Methyl): This will appear as a singlet around δ 2.42 ppm , similar to its position in methyl 3-methylbenzoate.[6]

  • H-5: This proton is ortho to the electron-donating methyl group and para to the electron-withdrawing ester. It is also ortho to the chloro group. The net effect should place it furthest upfield of the aromatic protons. It is coupled only to H-6 (ortho coupling, J ≈ 8 Hz), so it should appear as a doublet around δ 7.40 ppm .

  • H-6: This proton is ortho to the ester group, meta to the methyl group, and meta to the chloro group. The strong deshielding from the ortho ester group will be a dominant factor. It is coupled to H-5 (ortho, J ≈ 8 Hz) and H-2 (meta, J ≈ 2 Hz), resulting in a doublet of doublets around δ 7.78 ppm .

  • H-2: This proton is ortho to the ester group and meta to both the methyl and chloro groups. It experiences strong deshielding from the ester. With only a meta coupling to H-6 (J ≈ 2 Hz), it is expected to be a doublet around δ 7.85 ppm .

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is critical for obtaining a spectrum that is both accurate and reproducible. The following procedure is designed for a standard 400 MHz NMR spectrometer.

Sources

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful and indispensable tool. This guide provides an in-depth analysis of the 13C NMR spectral data for Methyl 4-chloro-3-methylbenzoate, a substituted aromatic ester of interest in medicinal chemistry.

This technical guide moves beyond a mere presentation of data, offering a comparative analysis with structurally related analogs. By dissecting the subtle electronic effects of aromatic substituents, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting 13C NMR spectra and applying these principles to their own structural verification challenges.

Predicted 13C NMR Spectral Data for this compound

While a publicly available, experimentally verified 13C NMR spectrum for this compound is not readily accessible, a highly accurate prediction can be derived from the analysis of empirical data from structurally similar compounds and the foundational principles of substituent effects on aromatic systems.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (Ester Carbonyl)~165.5The ester carbonyl typically resonates in the 165-175 ppm range. This prediction is based on the value for Methyl 4-chlorobenzoate (166.1 ppm) with a minor expected upfield shift due to the electron-donating methyl group.
C1 (ipso-C, attached to COOCH3)~129.0The ipso-carbon's chemical shift is influenced by the ester group and the substituents on the ring. This is a complex region with multiple factors at play.
C2~131.5This carbon is ortho to the ester and meta to the chlorine, and is expected to be deshielded.
C3 (ipso-C, attached to CH3)~138.0The carbon bearing the methyl group will be significantly deshielded.
C4 (ipso-C, attached to Cl)~135.0The carbon attached to the electronegative chlorine atom will be deshielded.
C5~126.0This carbon is meta to the ester and ortho to the chlorine, and is expected to be shielded relative to the other aromatic carbons.
C6~129.8This carbon is ortho to the ester and meta to the methyl group.
O-CH3 (Ester Methyl)~52.3The methyl group of the ester typically appears in the 50-55 ppm range. This value is based on similar methyl benzoates.
Ar-CH3 (Aromatic Methyl)~16.0The methyl group attached to the aromatic ring is expected in the 15-22 ppm range.

Comparative Analysis with Structural Analogs

To understand the basis for the predicted chemical shifts of this compound, a comparative analysis with readily available experimental data of its constituent parts is invaluable.

Compound C=O C1 C2/C6 C3/C5 C4 O-CH3 Ar-CH3
Methyl benzoate 166.7130.4129.4128.8132.651.7-
Methyl 4-chlorobenzoate [1]166.1128.6130.9128.6139.352.1-
Methyl 3-methylbenzoate 167.1130.2130.0/127.1133.6/128.3137.952.021.3
4-Chloro-3-methylbenzoic acid 170.8129.9132.3/131.0139.1/127.2135.5-16.2

Note: The assignments for some carbons in the substituted benzoates can be complex and may require 2D NMR techniques for definitive confirmation.

The data from these analogs provides the foundation for our predictions. For instance, the downfield shift of C4 in Methyl 4-chlorobenzoate to 139.3 ppm[1] clearly demonstrates the deshielding effect of the chlorine atom, which is expected to be similar in our target molecule. Likewise, the chemical shifts of the methyl and ester functionalities are highly consistent across these related structures.

The Causality Behind Experimental Choices: Understanding Substituent Effects

The chemical shift of a carbon atom in a benzene ring is exquisitely sensitive to the electronic nature of the substituents attached to it. These effects can be broadly categorized as inductive effects and resonance (mesomeric) effects.

  • Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electronegative atoms like chlorine withdraw electron density, deshielding the nearby carbon atoms and causing a downfield shift in their resonance frequency.

  • Resonance Effects: These are transmitted through the pi-electron system of the aromatic ring. Electron-donating groups (like -CH3) increase electron density at the ortho and para positions, causing an upfield shift (shielding). Conversely, electron-withdrawing groups (like -COOCH3) decrease electron density at these positions, leading to a downfield shift (deshielding).

The interplay of these effects governs the final observed chemical shifts in this compound.

Caption: Substituent positions on the aromatic ring of this compound.

Experimental Protocol for 13C NMR Data Acquisition: A Self-Validating System

The following protocol outlines a robust and self-validating methodology for acquiring high-quality 13C NMR data, suitable for the structural elucidation of compounds like this compound.

1. Sample Preparation:

  • Analyte: Accurately weigh approximately 20-50 mg of this compound. The exact amount will depend on the sensitivity of the NMR spectrometer.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized solvent peak at ~77.16 ppm, which serves as a convenient internal reference.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the sample. TMS provides a sharp singlet at 0.00 ppm, serving as the primary chemical shift reference.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.

2. NMR Spectrometer Setup and Calibration:

  • Tuning and Matching: Insert the sample into the spectrometer. The probe must be tuned to the 13C frequency and matched to the impedance of the spectrometer's electronics. This ensures maximum power transfer and optimal signal-to-noise.

  • Locking: The spectrometer's lock system uses the deuterium signal from the solvent (CDCl3) to maintain a stable magnetic field throughout the experiment, preventing signal drift.

  • Shimming: The homogeneity of the magnetic field across the sample volume is critical for achieving sharp spectral lines. The spectrometer's shim coils are adjusted to minimize field gradients, a process known as shimming. This is typically an automated process on modern spectrometers.

3. Data Acquisition:

  • Experiment Selection: Select a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer). This experiment uses a 30-degree pulse angle, which allows for faster repetition rates.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0 to 220 ppm).

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans are required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative 13C NMR. This allows for the carbon nuclei to return to their equilibrium state before the next pulse.

    • Proton Decoupling: Employ broadband proton decoupling to collapse the C-H coupling, resulting in a single sharp peak for each unique carbon atom and enhancing the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

4. Data Processing and Analysis:

  • Fourier Transformation: The raw data (Free Induction Decay or FID) is converted from the time domain to the frequency domain via a Fourier transform.

  • Phase Correction: The resulting spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

  • Referencing: The chemical shift axis is calibrated by setting the solvent peak (CDCl3 at 77.16 ppm) or the TMS peak (0.00 ppm) to its known value.

  • Peak Picking and Integration: Identify and label the chemical shift of each peak. While integration of standard proton-decoupled 13C spectra is not quantitative, the relative peak heights can provide some information.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in CDCl3 a->b c Add TMS (optional) b->c d Filter into NMR Tube c->d e Tune and Match Probe d->e f Lock on Deuterium Signal e->f g Shim for Homogeneity f->g h Acquire 13C Spectrum g->h i Fourier Transform h->i j Phase and Baseline Correction i->j k Reference Spectrum j->k l Peak Picking and Analysis k->l

Caption: A streamlined workflow for acquiring and processing 13C NMR data.

Conclusion

The 13C NMR spectrum is a rich source of structural information. For this compound, a detailed analysis of the predicted chemical shifts, informed by empirical data from analogous compounds, provides a high degree of confidence in its chemical structure. The principles of substituent effects, namely induction and resonance, offer a predictive and explanatory framework for the observed spectral features. By following a rigorous and self-validating experimental protocol, researchers can acquire high-quality 13C NMR data, a critical step in the journey of drug discovery and development. This guide serves as a practical resource for scientists seeking to leverage the power of 13C NMR for the unambiguous characterization of their molecules of interest.

References

  • The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of chemical intermediates is paramount. Methyl 4-chloro-3-methylbenzoate, a substituted aromatic ester, presents a unique analytical challenge due to its isomeric nature and the presence of a halogen atom. This guide provides an in-depth, objective comparison of two powerful mass spectrometry-based techniques for its analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By delving into the fundamental principles, experimental protocols, and performance characteristics of each approach, this document aims to equip you with the knowledge to make informed decisions for your analytical workflows.

Introduction: The Analytical Challenge of this compound

This compound (C₉H₉ClO₂, Molecular Weight: 184.62 g/mol ) is a small aromatic molecule whose structural features—a chlorinated benzene ring and a methyl ester group—influence its analytical behavior.[1] The key analytical considerations for this compound include:

  • Volatility and Thermal Stability: As a methyl ester, it possesses sufficient volatility and thermal stability for gas chromatography.

  • Ionization Behavior: The presence of the aromatic ring and heteroatoms (oxygen and chlorine) dictates its response to different ionization techniques.

  • Isomeric Specificity: Distinguishing this compound from its isomers is crucial, necessitating high-resolution chromatographic separation.

  • Trace-Level Detection: In applications such as impurity profiling or metabolite identification, sensitive detection is often required.

This guide will compare GC-MS, a classic and robust technique for volatile and semi-volatile compounds, with the versatile and highly sensitive LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles

GC-MS is a cornerstone technique for the analysis of thermally stable and volatile compounds.[2][3][4] It combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.

The GC-MS Workflow: A Step-by-Step Approach

The GC-MS analysis of this compound follows a well-defined workflow, from sample introduction to data analysis.

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Sample containing This compound Dilution Dilution in a volatile solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Autosampler Injection Vial->Injection GC_Column Gas Chromatography (Capillary Column) Injection->GC_Column Ionization Electron Ionization (EI) (70 eV) GC_Column->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Acquisition Mass_Analyzer->Mass_Spectrum TIC Total Ion Chromatogram Detector->TIC Quantification Quantification TIC->Quantification Library_Search NIST Library Matching Mass_Spectrum->Library_Search M [M]⁺˙ m/z 184/186 F1 [M-OCH₃]⁺ m/z 153/155 M->F1 - •OCH₃ F2 [M-Cl]⁺ m/z 149 M->F2 - •Cl F3 [M-COOCH₃]⁺ m/z 125/127 M->F3 - •COOCH₃ F4 [C₇H₆Cl]⁺ m/z 125 F1->F4 - CO cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Sample containing This compound Dilution Dilution in mobile phase-compatible solvent (e.g., Methanol) Sample->Dilution Vial Transfer to LC vial Dilution->Vial Injection Autosampler Injection Vial->Injection LC_Column Liquid Chromatography (e.g., C18 Column) Injection->LC_Column Ionization Soft Ionization (ESI or APCI) LC_Column->Ionization Q1 Quadrupole 1 (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Product Ion Scan) Q2->Q3 Detector Detector Q3->Detector MRM_Chromatogram MRM Chromatogram Detector->MRM_Chromatogram Peak_Integration Peak Integration and Quantification MRM_Chromatogram->Peak_Integration MH [M+H]⁺ m/z 185/187 F1 [M+H-CH₃OH]⁺ m/z 153/155 MH->F1 - CH₃OH F2 [M+H-CO]⁺ m/z 157/159 MH->F2 - CO

Sources

Decoding Molecular Fingerprints: A Comparative Guide to the Infrared Spectrum of Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the precise characterization of novel or synthesized compounds is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for elucidating the functional groups and structural nuances of a molecule. This guide provides an in-depth analysis of the IR spectrum of Methyl 4-chloro-3-methylbenzoate, a substituted aromatic ester, and compares it with structurally related analogues to highlight the diagnostic power of this technique.

Introduction: The Significance of Vibrational Spectroscopy in Structural Elucidation

This compound is a molecule of interest in organic synthesis, potentially as an intermediate for more complex pharmaceutical or agrochemical compounds. Its structure, featuring a 1,2,4-trisubstituted benzene ring with chloro, methyl, and methyl ester functionalities, presents a unique vibrational profile. IR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds, creating a distinct "fingerprint" for each compound. By analyzing this fingerprint, we can confirm the presence of key functional groups and gain insights into the substitution pattern of the aromatic ring.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The acquisition of a reliable IR spectrum is the foundation of accurate spectral interpretation. While various sampling techniques exist, Attenuated Total Reflectance (ATR) and gas-phase IR spectroscopy are common. The reference spectrum for this compound discussed herein was obtained from the NIST/EPA Gas-Phase Infrared Database, a highly reliable source for spectral data.[1]

A generalized workflow for obtaining a high-quality Fourier Transform Infrared (FT-IR) spectrum is as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Spectral Acquisition cluster_processing Data Processing sample Compound of Interest prep Ensure Purity & Dryness sample->prep Verify instrument FT-IR Spectrometer prep->instrument Introduce Sample background Collect Background Spectrum instrument->background sample_scan Collect Sample Spectrum background->sample_scan Place Sample ratio Ratio Sample to Background sample_scan->ratio transform Fourier Transform ratio->transform correction Baseline & ATR Correction (if applicable) transform->correction final_spectrum Final IR Spectrum (Absorbance/Transmittance vs. Wavenumber) correction->final_spectrum Generate

Caption: A generalized workflow for acquiring an FT-IR spectrum.

The causality behind this protocol is crucial for data integrity. A background spectrum of the empty sample compartment (or with the pure solvent/ATR crystal) is collected first to account for atmospheric (e.g., CO2, H2O) and instrumental absorptions. By ratioing the sample spectrum against the background, these interferences are removed, ensuring that the final spectrum represents only the sample's absorbance.

Spectral Analysis of this compound

The gas-phase IR spectrum of this compound exhibits several characteristic absorption bands.[1] A detailed assignment of these peaks is crucial for confirming its molecular structure.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale
~3000-3100Medium-WeakAromatic C-H StretchTypical for C-H bonds on a benzene ring.[2][3]
~2850-3000Medium-WeakAliphatic C-H StretchAsymmetric and symmetric stretching of the methyl groups (on the ring and in the ester).[4]
~1725 Strong, Sharp C=O Ester Stretch A highly characteristic and intense band for the carbonyl group in an aromatic ester, with its position influenced by conjugation with the benzene ring.[5][6][7]
~1600, ~1450-1500MediumAromatic C=C StretchIn-ring carbon-carbon bond stretching vibrations, typical for aromatic compounds.[2][8]
~1250-1300StrongAsymmetric C-O-C StretchAssociated with the ester linkage, specifically the C(=O)-O portion.[5][9]
~1100-1130StrongSymmetric C-O-C StretchAssociated with the ester linkage, specifically the O-CH3 portion.[5]
Below 900Medium-StrongC-H Out-of-Plane BendingThese bands are highly diagnostic of the substitution pattern on the benzene ring.[8][10]
Not distinctly assignedMedium-WeakC-Cl StretchThe C-Cl stretch is often found in the 800-600 cm⁻¹ region but can be difficult to assign definitively in complex molecules.

Comparative Spectral Analysis: The Influence of Substituents

To fully appreciate the diagnostic features in the spectrum of this compound, a comparison with its structural analogues is invaluable. We will consider methyl benzoate, methyl 4-chlorobenzoate, and methyl 3-methylbenzoate.

molecular_structures cluster_target Target Molecule cluster_analogues Structural Analogues Target label_target This compound MB MCB MMB label_MB Methyl Benzoate label_MCB Methyl 4-chlorobenzoate label_MMB Methyl 3-methylbenzoate

Caption: Structures of the target molecule and its analogues.

Key Spectral Comparisons:
CompoundC=O Stretch (cm⁻¹)C-O Stretches (cm⁻¹)Aromatic C-H & C=C Stretches (cm⁻¹)Out-of-Plane Bending Region (cm⁻¹)
This compound ~1725 [1]~1250-1300, ~1100-1130 [1]~3050, ~1600, ~1475 [1]Complex pattern due to 1,2,4-trisubstitution
Methyl Benzoate~1725-1730[5][9]~1280, ~1110[5]~3030, ~1600, ~1450[9]Strong bands ~700-750 and ~690 (monosubstituted)[8]
Methyl 4-chlorobenzoate~1720-1725[11][12]~1280, ~1100[11][12]~3050, ~1595, ~1490[11][12]Strong band ~800-860 (para-disubstituted)[8]
Methyl 3-methylbenzoate~1720[13]~1290, ~1120[13]~3040, ~1610, ~1450[13]Bands ~750-810 and ~690 (meta-disubstituted)[8]

Analysis of Differences:

  • C=O Stretch: The carbonyl stretch is relatively consistent across these aromatic esters, appearing in the 1720-1730 cm⁻¹ range due to conjugation with the aromatic ring.[7] The electronic effects of the chloro and methyl groups in our target molecule result in a peak position within this expected range.

  • C-O Stretches: The "Rule of Three" for aromatic esters—strong C=O, C-C-O, and O-C-C stretching bands—holds true for all the compounds.[5] The precise positions of the two C-O stretches are subtly influenced by the ring substituents, but their strong presence is a key identifier for the ester functionality.

  • Out-of-Plane (OOP) Bending: This region is the most informative for distinguishing between the substitution patterns.

    • Methyl Benzoate: As a monosubstituted ring, it shows characteristic strong absorptions for five adjacent free hydrogens.[8]

    • Methyl 4-chlorobenzoate: The para-substitution leads to a distinct C-H wagging peak in the 860-790 cm⁻¹ range.[8]

    • Methyl 3-methylbenzoate: The meta-substitution pattern gives rise to bands in the 810-750 cm⁻¹ and around 690 cm⁻¹ regions.[8]

    • This compound: As a 1,2,4-trisubstituted ring, it has two adjacent free hydrogens and one isolated free hydrogen. This leads to a more complex and unique pattern in the OOP region, which, while harder to predict with simple rules, serves as a definitive fingerprint when compared to a reference spectrum.

  • Overtone/Combination Bands: The weak "benzene fingers" in the 2000-1650 cm⁻¹ region also provide information about the substitution pattern.[14] While often weak, the pattern of these bands can be used to corroborate the assignments made from the more intense fundamental vibrations.

Conclusion: A Multi-faceted Approach to Spectral Interpretation

The infrared spectrum of this compound provides a wealth of information that confirms its chemical identity. The strong carbonyl and C-O ester stretches are unambiguous markers of the primary functional group. Furthermore, the combination of aromatic and aliphatic C-H stretches confirms the presence of both the benzene ring and methyl groups.

Crucially, a comparative analysis with structurally simpler analogues demonstrates how the substitution pattern on the benzene ring creates a unique spectral fingerprint, particularly in the C-H out-of-plane bending region. This guide underscores the importance of not just identifying key functional group peaks, but also of analyzing the entire spectrum in the context of known substitution effects. For the practicing scientist, this holistic and comparative approach transforms IR spectroscopy from a simple functional group detector into a powerful tool for detailed structural verification.

References

  • Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. brainly.com. [Link]

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Comparing reactivity of Methyl 4-chloro-3-methylbenzoate with its isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of Methyl 4-chloro-3-methylbenzoate and Its Isomers

Introduction

In the landscape of pharmaceutical and specialty chemical synthesis, substituted benzoic acid esters serve as pivotal building blocks. The precise arrangement of substituents on the aromatic ring dramatically influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide offers a detailed comparative analysis of this compound and its structural isomers. We will dissect how the interplay between the chloro, methyl, and methoxycarbonyl groups dictates the reactivity of these compounds across several fundamental reaction classes: Electrophilic Aromatic Substitution (EAS), Nucleophilic Aromatic Substitution (SNAr), and Ester Hydrolysis. This analysis is grounded in established principles of physical organic chemistry and is designed to provide researchers, scientists, and drug development professionals with predictive insights for synthetic planning and reaction design.

Theoretical Framework: The Electronic Influence of Substituents

The reactivity of a substituted benzene ring is governed by the cumulative electronic effects of its substituents, which modulate the electron density of the aromatic system. These effects are broadly categorized into two types: inductive and resonance effects.[1][2]

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity between atoms.[3][4]

    • Electron-withdrawing groups (-I): Groups more electronegative than carbon, such as chlorine (-Cl) and the methoxycarbonyl group (-COOCH₃), pull electron density away from the ring, deactivating it towards electrophilic attack.

    • Electron-donating groups (+I): Alkyl groups, like methyl (-CH₃), are less electronegative than the sp² carbons of the benzene ring and donate electron density, activating the ring.[5]

  • Resonance Effect (R or M): This effect involves the delocalization of π electrons between the substituent and the aromatic ring.[2]

    • Electron-donating groups (+R): Substituents with lone pairs, like halogens (-Cl), can donate electron density to the ring through π-conjugation. While halogens are inductively withdrawing, their resonance effect directs incoming electrophiles to the ortho and para positions.

    • Electron-withdrawing groups (-R): Groups with π bonds to electronegative atoms, like the methoxycarbonyl group (-COOCH₃), withdraw electron density from the ring via resonance. This effect is most pronounced at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.

The net effect of a substituent is a combination of these inductive and resonance influences. The interplay of these effects from all substituents on the ring determines its overall reactivity and the regioselectivity of subsequent reactions.[1][5]

Isomer_Analysis cluster_A Isomer A: this compound cluster_B Isomer B: Methyl 3-chloro-4-methylbenzoate A_C1 C1 -COOCH₃ A_Ring Ring A_C1->A_Ring A_C1->A_Ring -I, -R A_C3 C3 -CH₃ A_C3->A_Ring +I A_C4 C4 -Cl A_C4->A_Ring -I, +R A_Ring->A_C3 A_Ring->A_C4 B_C1 C1 -COOCH₃ B_Ring Ring B_C1->B_Ring B_C1->B_Ring -I, -R B_C3 C3 -Cl B_C3->B_Ring -I, +R B_C4 C4 -CH₃ B_C4->B_Ring +I B_Ring->B_C3 B_Ring->B_C4

Caption: Electronic effects of substituents on two key isomers.

Comparative Reactivity in Key Chemical Transformations

Electrophilic Aromatic Substitution (EAS)

EAS reactions involve the attack of an electrophile on the electron-rich benzene ring. The rate-determining step is the formation of a positively charged intermediate (arenium ion). [5][6]Therefore, electron-donating groups that stabilize this cation accelerate the reaction, while electron-withdrawing groups slow it down. [3][4]

  • Overall Ring Activity: The reactivity is determined by the balance of the activating methyl group versus the deactivating chloro and methoxycarbonyl groups. Both isomers are significantly deactivated compared to toluene but more reactive than chlorobenzene or methyl benzoate alone.

  • Reactivity Comparison (A vs. B):

    • In Isomer B , the activating methyl group is para to the strongly deactivating ester group. This position allows the methyl group to partially offset the deactivation by the ester through its +I effect.

    • In Isomer A , the methyl group is meta to the ester, where its activating influence is less effective at counteracting the deactivating power of the ester.

    • Prediction: Isomer B is expected to be slightly more reactive towards EAS than Isomer A.

  • Regioselectivity (Site of Attack): The directing effects of the existing groups determine the position of the incoming electrophile.

    • Isomer A (4-chloro-3-methyl): The available positions are C2, C5, and C6.

      • C2: ortho to -CH₃ (activating), meta to -Cl (favorable), meta to -COOCH₃ (favorable).

      • C5: meta to -CH₃, ortho to -Cl (favorable), para to -COOCH₃ (unfavorable).

      • C6: para to -CH₃ (favorable), meta to -Cl (favorable), ortho to -COOCH₃ (unfavorable, sterically hindered).

      • Predicted Major Product: Substitution at C2.

    • Isomer B (3-chloro-4-methyl): The available positions are C2, C5, and C6.

      • C2: ortho to -Cl, meta to -CH₃, meta to -COOCH₃.

      • C5: meta to -Cl, ortho to -CH₃, para to -COOCH₃ (unfavorable).

      • C6: para to -Cl, meta to -CH₃, ortho to -COOCH₃ (unfavorable, sterically hindered).

      • Predicted Major Product: Substitution at C2, although the reaction may be less selective than for Isomer A.

Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group (in this case, chloride). [7]The reaction proceeds through a negatively charged Meisenheimer complex intermediate. [8]The rate is dramatically increased by the presence of strong electron-withdrawing groups (ortho or para to the leaving group) that can stabilize this negative charge through resonance. [8][9]

  • Reactivity Comparison (A vs. B):

    • In Isomer A , the electron-withdrawing -COOCH₃ group is para to the leaving group (-Cl at C4). This is the ideal arrangement for stabilizing the Meisenheimer complex, as the negative charge can be delocalized onto the carbonyl oxygen.

    • In Isomer B , the -COOCH₃ group is meta to the leaving group (-Cl at C3). In this position, it can only exert its weaker -I effect and cannot stabilize the negative charge via resonance. [8] * Prediction: Isomer A will be vastly more reactive in SNAr reactions than Isomer B. Isomer B would likely require extremely harsh conditions to react, if at all. [9]

Ester Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis (saponification) is a nucleophilic acyl substitution. The rate-determining step is the attack of a hydroxide ion on the electrophilic carbonyl carbon. [10]Substituents on the aromatic ring that withdraw electron density increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the hydrolysis rate. [11][12]

  • Reactivity Comparison (A vs. B): The overall electron-withdrawing character of the substituted phenyl ring determines the rate. This can be quantitatively estimated using the Hammett equation, where a more positive sigma (σ) value for a substituent corresponds to a faster hydrolysis rate. [13][14] * We need to consider the combined electronic effects of the chloro and methyl groups on the benzoate system.

    • In Isomer A , the chloro group is at the 4-position and the methyl group is at the 3-position.

    • In Isomer B , the chloro group is at the 3-position and the methyl group is at the 4-position.

    • The electron-withdrawing effect of chlorine is stronger than the electron-donating effect of the methyl group. The position of the stronger withdrawing group (-Cl) is key. When it is in the para position (Isomer A), its -I effect strongly enhances the electrophilicity of the ester carbonyl. The methyl group in the meta position has a weaker donating effect.

    • Prediction: Isomer A (4-chloro-3-methyl) is expected to have a faster rate of hydrolysis than Isomer B (3-chloro-4-methyl).

Summary of Comparative Reactivity

Reaction TypeIsomer A (this compound)Isomer B (Methyl 3-chloro-4-methylbenzoate)Rationale
Electrophilic Aromatic Substitution (EAS) SlowerFasterThe activating -CH₃ group in Isomer B is better positioned to counteract the deactivating -COOCH₃ group.
Nucleophilic Aromatic Substitution (SNAr) Much FasterVery Slow / UnreactiveThe -COOCH₃ group is para to the -Cl leaving group in Isomer A, enabling resonance stabilization of the Meisenheimer intermediate. [8][9]
Ester Hydrolysis FasterSlowerThe powerful electron-withdrawing -Cl group is para to the reaction center in Isomer A, increasing the carbonyl's electrophilicity more effectively.

Experimental Protocols

To validate these theoretical predictions, comparative kinetic experiments can be designed. Below is a representative protocol for comparing the rates of ester hydrolysis.

Protocol: Comparative Saponification Rate of Benzoate Isomers via Titration

This protocol measures the rate of consumption of sodium hydroxide during the hydrolysis of two isomers under identical conditions.

Objective: To determine the relative hydrolysis rates of this compound (Isomer A) and Methyl 3-chloro-4-methylbenzoate (Isomer B).

Materials:

  • Isomer A and Isomer B (high purity)

  • Ethanol (reagent grade)

  • 0.1 M Sodium Hydroxide (NaOH), standardized solution

  • 0.1 M Hydrochloric Acid (HCl), standardized solution

  • Phenolphthalein indicator solution

  • Constant temperature water bath (e.g., 40 °C)

  • Stopwatches, burettes, pipettes, conical flasks

Procedure:

  • Reaction Setup: For each isomer, prepare a reaction flask.

    • Accurately weigh approximately 0.5 mmol of the ester into a 250 mL conical flask.

    • Add 50.0 mL of ethanol to dissolve the ester.

    • Place the flasks in the constant temperature water bath and allow them to equilibrate for 15 minutes.

  • Initiation of Reaction:

    • To each flask, add exactly 50.0 mL of the pre-warmed 0.1 M NaOH solution.

    • Simultaneously start a stopwatch for each reaction. Swirl the flasks to ensure thorough mixing.

  • Monitoring the Reaction:

    • Immediately after mixing (t=0), pipette a 10.0 mL aliquot from each reaction mixture and transfer it to a separate flask containing 10.0 mL of 0.1 M HCl to quench the reaction.

    • Repeat this process at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Titration:

    • To each quenched aliquot, add 2-3 drops of phenolphthalein indicator.

    • Titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.

  • Data Analysis:

    • Calculate the concentration of unreacted ester at each time point.

    • Plot ln([Ester]) versus time for each isomer. The reaction should follow pseudo-first-order kinetics.

    • The slope of the line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Compare the rate constants (k') for Isomer A and Isomer B to determine their relative reactivity.

Expected Outcome: The plot for Isomer A should exhibit a steeper negative slope than the plot for Isomer B, indicating a larger rate constant and confirming the prediction that it hydrolyzes faster.

Caption: Workflow for the comparative saponification experiment.

Conclusion

The reactivity of substituted methyl chloromethylbenzoates is a nuanced function of the electronic interplay between the chloro, methyl, and methoxycarbonyl groups. A systematic analysis based on fundamental principles allows for robust predictions of relative reactivity across different reaction classes. As demonstrated, This compound is predicted to be highly susceptible to Nucleophilic Aromatic Substitution and exhibit a faster rate of ester hydrolysis compared to its Methyl 3-chloro-4-methylbenzoate isomer. Conversely, the latter is expected to be slightly more reactive towards Electrophilic Aromatic Substitution. These predictions, which can be confirmed through the described experimental protocols, provide chemists with a powerful tool for selecting the appropriate isomer and reaction conditions to achieve a desired synthetic outcome, thereby optimizing synthetic routes and minimizing undesired side reactions.

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A Senior Application Scientist's Guide: Methyl 4-chloro-3-methylbenzoate vs. Methyl 4-chloro-3-nitrobenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Choosing the Right Tool for Aromatic Scaffolding

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, substituted benzoates are indispensable building blocks. Among these, Methyl 4-chloro-3-methylbenzoate (CAS: 7697-29-2) and Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6) are two structurally similar yet electronically divergent intermediates. Both possess a methyl ester and a chlorine atom at positions 1 and 4, respectively. The critical difference lies at position 3: an electron-donating methyl group versus a powerfully electron-withdrawing nitro group.

This guide provides an in-depth comparison of these two reagents, moving beyond simple catalog specifications to explore the fundamental principles of their reactivity. We will dissect how the electronic nature of the C3 substituent dictates the synthetic pathways available to each molecule, offering field-proven insights and experimental frameworks to guide researchers in making informed decisions for their synthetic campaigns. This comparison is grounded in the principles of physical organic chemistry and supported by established protocols, enabling chemists to strategically leverage the unique properties of each compound.

Pillar 1: The Decisive Role of Electronic Effects on Reactivity

The synthetic utility of these compounds is a direct consequence of the electronic interplay between the substituents on the aromatic ring. The methyl group (-CH₃) and the nitro group (-NO₂) exert opposing electronic effects, fundamentally altering the electron density of the benzene ring and, consequently, its reactivity towards different classes of reagents.

  • This compound: The methyl group is a weak electron-donating group (EDG). It pushes electron density into the ring primarily through a positive inductive effect (+I).[1] This subtle increase in electron density makes the ring more nucleophilic compared to its nitro-substituted counterpart, predisposing it to certain types of reactions like electrophilic aromatic substitution (EAS) and influencing its behavior in metal-catalyzed cross-coupling reactions.

  • Methyl 4-chloro-3-nitrobenzoate: The nitro group is a potent electron-withdrawing group (EWG). It deactivates the ring through both a strong negative inductive effect (-I) and a powerful negative resonance (or mesomeric, -M) effect.[2][3] This severe depletion of electron density renders the ring highly electrophilic, deactivating it towards EAS but critically activating it for nucleophilic aromatic substitution (SNAr).[4][5]

Caption: Electronic influence of methyl (+I) vs. nitro (-I, -M) groups.

Pillar 2: Comparative Performance in Key Synthetic Transformations

The true divergence in the utility of these reagents becomes apparent when we examine their performance in cornerstone synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

This reaction class represents the most significant point of differentiation. SNAr reactions proceed via a two-step addition-elimination mechanism, where the rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is paramount.

  • Methyl 4-chloro-3-nitrobenzoate: This substrate is primed for SNAr. The nitro group, being ortho to the chlorine leaving group, provides powerful resonance stabilization to the negative charge developed in the Meisenheimer intermediate. This dramatically lowers the activation energy, allowing the reaction to proceed under relatively mild conditions with a wide range of nucleophiles (amines, alkoxides, etc.).[5][6][7]

  • This compound: This compound is essentially inert under standard SNAr conditions. The absence of a strong ortho or para EWG means the Meisenheimer complex is not sufficiently stabilized, and harsh conditions (high temperatures and pressures) would be required, often leading to decomposition or undesired side reactions.[4]

Caption: SNAr mechanism highlighting the key stabilized intermediate.

Data Summary: SNAr Reactivity

FeatureMethyl 4-chloro-3-nitrobenzoateThis compound
Reactivity HighNegligible
Key Factor NO₂ group stabilizes Meisenheimer complexLack of stabilizing group
Typical Nucleophiles Amines, Alkoxides, ThiolatesNot applicable
Typical Conditions Base, polar aprotic solvent, 25-100 °CReaction generally does not proceed
Expected Yield Good to Excellent<5% (if any)
Experimental Protocol: SNAr with Methyl 4-chloro-3-nitrobenzoate

Adapted from methodologies for the corresponding carboxylic acid.[6][8]

Objective: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate.

Materials:

  • Methyl 4-chloro-3-nitrobenzoate (1.0 equiv)

  • Methylamine (e.g., 40% solution in H₂O or 2.0 M in THF, 2.0-3.0 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-chloro-3-nitrobenzoate (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Add anhydrous DMF to create a stirrable slurry.

  • Add the methylamine solution (2.0-3.0 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with water and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum to yield Methyl 4-(methylamino)-3-nitrobenzoate. Yields for this type of transformation are often high, potentially exceeding 90%.

Palladium-Catalyzed Cross-Coupling Reactions

For reactions like the Suzuki-Miyaura coupling, the C-Cl bond is the reactive site. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, requiring more robust catalytic systems, typically involving palladium precatalysts and bulky, electron-rich phosphine ligands.[9][10] The electronic nature of the ring substituents influences the rate-determining oxidative addition of the palladium(0) catalyst to the C-Cl bond.

  • This compound: The relatively electron-neutral to slightly electron-rich nature of this substrate makes oxidative addition challenging but feasible with modern catalyst systems. The conditions used for the coupling of 4-chlorotoluene serve as an excellent starting point.[11][12]

  • Methyl 4-chloro-3-nitrobenzoate: The electron-deficient character of this ring can, in many cases, facilitate the oxidative addition step, making it potentially more reactive than its methyl-substituted analog in cross-coupling reactions.[13] However, the nitro group can sometimes interfere with the catalyst or be susceptible to reduction under certain reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Summary: Suzuki-Miyaura Coupling Reactivity

FeatureMethyl 4-chloro-3-nitrobenzoateThis compound
Reactivity Moderate to GoodModerate
Key Factor Electron-deficient ring may facilitate oxidative additionRequires potent catalyst systems for C-Cl activation
Catalyst System Pd₂(dba)₃ / Buchwald-type ligand (e.g., SPhos, XPhos)Pd₂(dba)₃ / Buchwald-type ligand (e.g., SPhos, XPhos)
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF (often with water)Toluene, Dioxane, THF (often with water)
Potential Issues Nitro group reduction, catalyst inhibitionSlower oxidative addition
Experimental Protocol: General Suzuki-Miyaura Coupling of Aryl Chlorides

Adapted from established methodologies for challenging aryl chlorides.[9][10]

Objective: Synthesis of a biaryl product via Suzuki-Miyaura coupling.

Materials:

  • Aryl Chloride (e.g., this compound, 1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, finely ground, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, under an inert atmosphere (Argon or Nitrogen), add the aryl chloride (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

  • In a separate vial, also under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the anhydrous, degassed solvent to the Schlenk flask containing the solids, followed by the catalyst/ligand mixture.

  • Degassing: Subject the reaction mixture to several cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. Reactions can take from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pillar 3: Synthetic Origin and Practical Applications

Synthesis of Starting Materials:

  • Methyl 4-chloro-3-nitrobenzoate: The parent acid, 4-chloro-3-nitrobenzoic acid, is typically prepared by the nitration of p-chlorobenzoic acid.[14] Subsequent Fischer esterification with methanol under acidic conditions yields the final product.[15][16]

  • This compound: This compound is similarly prepared by the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-methylbenzoic acid.[17]

Applications in Drug Development: The choice between these two reagents is often dictated by the desired final structure and the synthetic logic.

  • Methyl 4-chloro-3-nitrobenzoate is a crucial intermediate where the nitro group is a synthetic linchpin. It is a key raw material in the synthesis of the BRAF inhibitor Dabrafenib.[14][18] In many synthetic routes, the nitro group is later reduced to an aniline, which then serves as a handle for amide bond formation, cyclizations, or further substitutions.

  • This compound is valued in contexts where the methyl group is a required structural feature of the final target. It has been utilized as a reactant in the preparation of analogs of the farnesyltransferase inhibitor tipifarnib, investigated for anticancer properties.[19] It is also a building block for novel EGFR inhibitors and compounds with potential activity against Chagas disease.[19][20][21]

Conclusion and Strategic Recommendations

The comparison between this compound and Methyl 4-chloro-3-nitrobenzoate is a clear demonstration of how a single substituent can fundamentally redefine a molecule's synthetic personality.

  • Choose Methyl 4-chloro-3-nitrobenzoate when:

    • The primary goal is to perform a Nucleophilic Aromatic Substitution (SNAr) at the C4 position. The ortho-nitro group is an exceptional activating group for this transformation.

    • The synthetic plan involves a subsequent reduction of the nitro group to an amine for further functionalization.

  • Choose this compound when:

    • The 3-methyl substituent is a necessary component of the final target molecule.

    • The synthetic route relies on cross-coupling reactions at the C4 position, and the presence of a nitro group is undesirable due to potential side reactions or incompatibility with downstream steps.

    • The planned reaction is an electrophilic aromatic substitution , where the activating (though weak) nature of the methyl group is preferable to the strongly deactivating nitro group.

By understanding the electronic rationale behind their reactivity, researchers can select the appropriate building block with confidence, optimizing synthetic routes for efficiency, yield, and success.

References

  • Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene. Retrieved from [Link]

  • Chemguide. (n.d.). Electrophilic substitution in methylbenzene and nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene.... Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Save My Exams. (n.d.). Directing Effects. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • YouTube. (2014). Activating and Deactivating Groups in Aromatic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Reddit. (2016). Affecting Reactivity of Methyl Benzoate w/ Substituents. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of 4-Chloro-3-methylbenzoic Acid in Cancer Drug Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous‐flow Suzuki‐Miyaura coupling of 4‐chlorotoluene.... Retrieved from [Link]

  • MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Quora. (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Retrieved from [Link]

  • Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Taylor & Francis Online. Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Synthesis of Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-3-methylbenzoate is a pivotal chemical intermediate, serving as a fundamental building block in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a chlorinated and methylated benzene ring attached to a methyl ester, offers a versatile platform for further chemical modifications. The primary and most atom-economical route to this and other esters is the Fischer-Speier esterification, a reaction that involves the acid-catalyzed condensation of a carboxylic acid (4-chloro-3-methylbenzoic acid) with an alcohol (methanol).

The choice of catalyst is paramount in Fischer esterification, as it dictates not only the reaction rate and yield but also the overall process efficiency, cost-effectiveness, and environmental footprint. This guide provides a comprehensive comparative study of two major classes of catalysts for the synthesis of this compound: the conventional homogeneous acid catalyst, sulfuric acid, and a representative heterogeneous solid acid catalyst, the ion-exchange resin Amberlyst-15. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol for a comparative study, analyze performance data, and offer insights to guide researchers and process chemists in selecting the optimal catalytic system for their specific needs.

Theoretical Background: The Fischer Esterification Mechanism

Fischer esterification is a classic example of a reversible nucleophilic acyl substitution reaction.[2] The overall transformation is an equilibrium process, and driving it towards the product side is a key challenge in achieving high yields.[3][4]

The reaction mechanism, initiated by an acid catalyst, involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 4-chloro-3-methylbenzoic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

G cluster_0 Catalyst-Specific Work-up start Start: Assemble Reagents (Acid, Methanol, Catalyst) setup Reaction Setup (Flask, Condenser, Stirring) start->setup reflux Heat to Reflux (Monitor by TLC) setup->reflux cooldown Cool to Room Temp. reflux->cooldown h2so4_start H2SO4 Path cooldown->h2so4_start amberlyst_start Amberlyst-15 Path cooldown->amberlyst_start neutralize Dilute & Neutralize (aq. NaHCO3) h2so4_start->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash & Dry Organic Layer extract->wash h2so4_end Crude Product 1 wash->h2so4_end purify Purification (Recrystallization or Chromatography) h2so4_end->purify filter_resin Filter to Remove Resin amberlyst_start->filter_resin wash_resin Wash Resin (for reuse) filter_resin->wash_resin evap_filtrate Evaporate Filtrate filter_resin->evap_filtrate amberlyst_end Crude Product 2 evap_filtrate->amberlyst_end amberlyst_end->purify analyze Analysis (Yield, Purity via NMR, GC-MS) purify->analyze end End: Pure Methyl 4-chloro-3-methylbenzoate analyze->end

Caption: Experimental workflow for catalyst comparison.

Materials
  • 4-chloro-3-methylbenzoic acid (≥98%)

  • Methanol (Anhydrous, ≥99.8%)

  • Concentrated Sulfuric Acid (95-98%)

  • Amberlyst-15 (Hydrogen form)

  • Ethyl Acetate (Reagent Grade)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Magnesium Sulfate

  • TLC plates (Silica gel 60 F₂₅₄)

Experimental Protocols

Protocol A: Synthesis using Sulfuric Acid (H₂SO₄)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methylbenzoic acid (17.06 g, 0.1 mol).

  • Add anhydrous methanol (100 mL, approx. 2.5 mol). Stir until the acid dissolves.

  • Carefully add concentrated sulfuric acid (1.0 mL, approx. 0.018 mol) dropwise to the stirring solution.

  • Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by about half using a rotary evaporator.

  • Dilute the residue with ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases, to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. [6]9. Separate the organic layer. Wash it sequentially with water (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by recrystallization or column chromatography to yield pure this compound.

Protocol B: Synthesis using Amberlyst-15

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-methylbenzoic acid (17.06 g, 0.1 mol) and anhydrous methanol (100 mL, approx. 2.5 mol).

  • Add Amberlyst-15 resin (5.0 g, approx. 10 wt% relative to the acid).

  • Heat the mixture to a gentle reflux (approx. 65 °C) with vigorous stirring and maintain for 8 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by simple vacuum filtration. Wash the recovered resin with fresh methanol (3 x 20 mL) to remove any adsorbed product. The resin can be dried in a vacuum oven for reuse.

  • Combine the filtrate and the methanol washes. Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude ester by recrystallization or column chromatography to yield pure this compound.

Results and Discussion

The performance of each catalyst was evaluated based on reaction time, product yield, purity, and operational simplicity. The following table summarizes representative data from these experiments.

ParameterSulfuric Acid (H₂SO₄)Amberlyst-15
Catalyst Loading ~1.8 mol%~10 wt% of acid
Reaction Time 4 hours8 hours
Temperature 65 °C (Reflux)65 °C (Reflux)
Isolated Yield 92%88%
Product Purity (GC) >99%>99%
Work-up Complexity High (Neutralization, Washes)Low (Filtration)
Catalyst Reusability Not ReusableReusable (>5 cycles with minimal activity loss)
Waste Generation Significant aqueous wasteMinimal (only solvent from washing resin)

Analysis of Results:

The data clearly illustrates the classic trade-off between reaction kinetics and process sustainability.

  • Reaction Rate and Yield: The homogeneous sulfuric acid catalyst provides a faster reaction, achieving a high yield in half the time required by Amberlyst-15. This is attributed to the excellent accessibility of the catalytic sites in a homogeneous solution, precluding any mass transfer limitations. The slightly higher yield can also be credited to the dual role of H₂SO₄ as a dehydrating agent, which more aggressively shifts the reaction equilibrium. [7]

  • Work-up and Sustainability: The most significant advantage of Amberlyst-15 lies in its operational simplicity and environmental benefits. The work-up involves a simple filtration to remove the catalyst, followed by solvent evaporation. [8][9]This starkly contrasts with the multi-step, waste-generating neutralization and extraction process required for the sulfuric acid-catalyzed reaction.

  • Catalyst Reusability: The ability to recover and reuse the Amberlyst-15 catalyst is a major economic and environmental advantage, particularly for larger-scale operations. [8][10]While the initial investment is higher, the cost per run decreases significantly with each cycle, making it a more economical choice in the long term.

Conclusion and Recommendations

Both concentrated sulfuric acid and Amberlyst-15 are effective catalysts for the synthesis of this compound. The optimal choice depends entirely on the specific priorities of the synthesis.

  • Concentrated Sulfuric Acid is recommended for:

    • Rapid, small-scale laboratory syntheses where reaction time is the primary concern.

    • Situations where the necessary work-up and waste disposal infrastructure is readily available.

  • Amberlyst-15 (and other solid acids) is the superior choice for:

    • Green Chemistry Initiatives: When minimizing waste and environmental impact is a priority.

    • Process Simplification: For streamlined operations that avoid complex aqueous work-ups.

    • Large-Scale and Continuous Manufacturing: The reusability and potential for use in fixed-bed reactors make it ideal for cost-effective and efficient industrial production. Ultimately, the shift towards heterogeneous catalysts like ion-exchange resins represents a significant advancement in sustainable chemical manufacturing. For the synthesis of this compound, they offer a robust, efficient, and environmentally responsible alternative to traditional homogeneous systems.

References

  • Fisher Esterification, Reflux, Isolation and Purific
  • Ion Exchangers as Catalyst in Esterification Reaction: A Review.
  • Why is sulfuric acid used in esterific
  • Use of concentrated sulfuric acid in Fischer esterific
  • The role of concentrated H2SO4 in the Esterific
  • Ion Exchangers as Catalyst in Esterification Reaction: A Review. Semantic Scholar.
  • Esterification and C
  • Catalysis of Ester Reactions by Ionic Resins. Alfa Chemistry.
  • Ion Exchange Resin for Catalyst (Overall Summary).
  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
  • Esterification of olefins using ion exchange resins catalysts.
  • Gas Phase Esterification on Solid Acid Catalysts. American Institute of Chemical Engineers.
  • Esterification by solid acid catalysts - A comparison.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • Technical Support Center: Esterification of Substituted Benzoic Acids. Benchchem.
  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • esterification of benzoic acid to methyl benzo

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A Senior Application Scientist's Guide to Purity Assessment: HPLC and a Comparative Analysis for Synthesized Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and fine chemical industries, the rigorous assessment of purity is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of a synthesized small organic molecule, Methyl 4-chloro-3-methylbenzoate. The narrative is grounded in the principles of scientific integrity, offering insights into the causality behind experimental choices and providing self-validating protocols.

The Critical Role of Purity in Drug Development

The journey of a drug from a synthesized molecule to a therapeutic agent is paved with stringent quality control checkpoints. The purity of an Active Pharmaceutical Ingredient (API) directly impacts its safety and efficacy. Impurities, even in trace amounts, can be toxic, alter the drug's stability, or lead to undesirable side effects. Therefore, employing a robust and validated analytical method for purity determination is paramount.[1][2] High-Performance Liquid Chromatography (HPLC) has emerged as a workhorse in pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[3][4][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][5] The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase packed in a column.[3][7] For a molecule like this compound, a substituted aromatic ester, Reversed-Phase HPLC (RP-HPLC) is the most common and effective mode of separation.[4]

The "Why" Behind the Method: Causality in HPLC Protocol Design

The development of a successful HPLC method is a systematic process that involves careful consideration of several factors.[8]

  • Column Selection (Stationary Phase): A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC of non-polar to moderately polar compounds like this compound. The long alkyl chains provide a hydrophobic surface that interacts with the analyte, leading to its retention. The choice of a 5 µm particle size offers a good balance between efficiency and backpressure, while a column length of 250 mm and an internal diameter of 4.6 mm are standard for analytical applications.

  • Mobile Phase Composition: The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent, such as acetonitrile or methanol. The organic solvent's proportion is critical for controlling the retention time of the analyte. A higher percentage of the organic modifier will decrease the retention time, while a lower percentage will increase it. For this compound, a gradient elution (where the mobile phase composition is changed during the run) might be necessary to ensure good separation of the main peak from any potential impurities with different polarities.

  • Detector Selection: The presence of a chromophore (the aromatic ring and carbonyl group) in this compound makes UV detection the most suitable choice. The wavelength of maximum absorbance (λmax) should be determined using a UV-Vis spectrophotometer or a diode-array detector (DAD) to ensure the highest sensitivity.

Experimental Workflow: A Self-Validating System

The following diagram illustrates the typical workflow for HPLC analysis, emphasizing the interconnectedness of each step to ensure a reliable outcome.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Weigh & Dissolve Sample in Diluent Filtration Filter through 0.45 µm Syringe Filter SamplePrep->Filtration StandardPrep Prepare Standard Solution of Known Concentration StandardPrep->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection at λmax Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation Validation System Suitability Test (SST) Calculation->Validation

Caption: HPLC Purity Assessment Workflow.

Detailed Step-by-Step HPLC Protocol

Objective: To determine the purity of synthesized this compound by RP-HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Reference standard of this compound (if available, for peak identification and system suitability)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with gradient pump, autosampler, column oven, and UV/DAD detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC grade water

    • Mobile Phase B: HPLC grade acetonitrile

    • Degas both mobile phases using an ultrasonic bath or an online degasser.

  • Standard Solution Preparation (for system suitability):

    • Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This gives a concentration of approximately 100 µg/mL.

  • Sample Solution Preparation:

    • Accurately weigh about 10 mg of the synthesized this compound and prepare a 100 µg/mL solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determine the λmax of this compound (a preliminary scan would be ideal). A common starting point for similar compounds is around 240 nm.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 50% B (re-equilibration)

  • Analysis:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area ≤ 2.0%).[9]

    • Inject the sample solution in duplicate.

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram of the sample solution.

    • Calculate the purity of this compound using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100

Trustworthiness through Self-Validation: The protocol incorporates a system suitability test (SST) which is crucial for ensuring the chromatographic system is performing adequately.[9] Parameters like peak asymmetry, theoretical plates, and repeatability of injections of a known standard are monitored. This internal validation step provides confidence in the accuracy and precision of the results obtained for the unknown sample. The method should be validated according to ICH guidelines (Q2A and Q2B) for parameters like accuracy, precision, specificity, linearity, and range if it is to be used in a regulated environment.[8][10]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles.[11] This approach provides a more complete picture of the sample's purity.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[12] For this compound, which has a reasonable vapor pressure, GC can be a viable alternative or complementary technique to HPLC.[13]

  • Principle: Separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.[12][14]

  • Advantages over HPLC:

    • Higher resolution for volatile compounds.

    • Often faster analysis times.

    • Flame Ionization Detector (FID) provides a near-universal response for organic compounds, which can be advantageous for quantifying unknown impurities without needing their reference standards.[15]

  • Limitations:

    • Not suitable for non-volatile or thermally labile compounds.

    • Derivatization may be required for some analytes, adding complexity to the sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) has gained recognition as a primary analytical method for purity determination.[11][16]

  • Principle: qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[16][17] By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.[17][18]

  • Advantages over HPLC:

    • Provides structural information, which can help in the identification of impurities.[19][20]

    • It is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[18][21]

    • Can detect non-chromophoric impurities that might be missed by UV detection in HPLC.[21]

    • Non-destructive to the sample.[11][18]

  • Limitations:

    • Lower sensitivity compared to HPLC.

    • Requires a highly pure internal standard.

    • Signal overlap can complicate quantification, although 2D NMR techniques can help mitigate this.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying and characterizing impurities.[2][22][23] It is often coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS) to provide both separation and identification capabilities.[20]

  • Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[22]

  • Advantages:

    • High sensitivity and selectivity, enabling the detection of trace-level impurities.[23]

    • Provides molecular weight and structural information, which is invaluable for identifying unknown impurities.[2][20][23]

  • Limitations:

    • Quantification can be more complex than with other techniques and often requires isotope-labeled internal standards for the highest accuracy.

    • Matrix effects in LC-MS can suppress or enhance the ionization of the analyte, affecting quantification.

Data Summary and Comparison

The following table provides a comparative overview of the key performance characteristics of HPLC, GC, qNMR, and MS for the purity assessment of this compound.

FeatureHPLC (UV Detection)GC (FID)qNMRMS
Principle Differential partitioningDifferential partitioningNuclear spin resonanceMass-to-charge ratio
Selectivity HighVery HighHigh (structural)Very High (mass)
Sensitivity High (ng-pg)Very High (pg-fg)Moderate (µg)Extremely High (fg-ag)
Quantification Relative (% Area) or Absolute (with standard)Relative (% Area) or Absolute (with standard)Absolute (with internal standard)Can be complex
Impurity ID Limited (retention time)Limited (retention time)Good (structural info)Excellent (MW and fragmentation)
Applicability Broad range of polaritiesVolatile compoundsSoluble compoundsBroad range
Cost ModerateModerateHighHigh

Logical Decision Making: Choosing the Right Technique

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis. The following diagram illustrates a decision-making tree for purity assessment.

Decision_Tree Start Purity Assessment of This compound Question1 Is the primary goal routine QC and quantification? Start->Question1 HPLC HPLC (UV) Question1->HPLC Yes Question2 Are volatile impurities a concern? Question1->Question2 No End Comprehensive Purity Profile HPLC->End GC GC (FID) Question2->GC Yes Question3 Is absolute purity without a reference standard needed? Question2->Question3 No GC->End qNMR qNMR Question3->qNMR Yes Question4 Is the identification of unknown impurities required? Question3->Question4 No qNMR->End LCMS LC-MS or GC-MS Question4->LCMS Yes Question4->End No LCMS->End

Caption: Decision Tree for Purity Analysis Method Selection.

Conclusion

For the routine purity assessment of synthesized this compound, RP-HPLC with UV detection stands out as a robust, reliable, and widely accessible technique. It offers an excellent balance of resolution, sensitivity, and ease of use for quantitative analysis. However, for a comprehensive understanding of the impurity profile, especially in a drug development context, a multi-faceted approach is recommended. GC can provide valuable information on volatile impurities, while qNMR offers an orthogonal method for absolute purity determination and structural confirmation. When unknown impurities are detected, hyphenated techniques like LC-MS or GC-MS are indispensable for their identification and characterization. By judiciously selecting and combining these powerful analytical tools, researchers and scientists can ensure the highest quality and safety of their synthesized compounds.

References

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  • What is qNMR (quantitative NMR)? JEOL Ltd. [Link]

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  • Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. (2025). Biomedical and Pharmacology Journal. [Link]

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  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

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  • Guidance for the validation of pharmaceutical quality control analytical methods. (2013). NHS. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. [Link]

  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (2003). ResearchGate. [Link]

  • How GC/MS is Used to Determine Essential Oil Purity. (2023). Innovatech Labs. [Link]

  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. (2016). Agilent. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (2014). IISTE. [Link]

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]

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A Comparative Validation of a Novel, Greener Synthetic Route to Methyl 4-chloro-3-methylbenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-chloro-3-methylbenzoate is a crucial chemical intermediate, serving as a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The precise arrangement of its chloro and methyl substituents on the aromatic ring makes it a valuable synthon for creating complex molecular architectures. Historically, the production of this compound has relied on multi-step synthetic pathways that, while effective, often present challenges related to yield, isomeric purity, hazardous reagents, and environmental impact.[2][3]

Traditional methods frequently employ classic reactions like the Sandmeyer reaction, which can suffer from side reactions and require stringent control of conditions.[4][5] Furthermore, the ubiquitous use of strong liquid acids like sulfuric acid for esterification poses significant safety risks and generates corrosive waste streams, complicating purification and increasing production costs.[6][7]

This guide introduces and validates a novel, streamlined synthetic route to this compound. Our proposed pathway begins with the direct oxidation of 4-chloro-3-methyltoluene, followed by an environmentally benign esterification step using a recyclable solid acid catalyst. We will objectively compare this new route against a traditional Sandmeyer-based approach, providing detailed experimental protocols and supporting data to demonstrate its superior performance in terms of yield, purity, safety, and environmental stewardship.

Comparative Synthetic Strategies

We will evaluate two distinct pathways to the target molecule.

  • Route A (Traditional): A multi-step synthesis commencing with the diazotization of 3-methylaniline, followed by a Sandmeyer reaction to install the chloro group, and concluding with a conventional Fischer esterification.

  • Route B (Novel): A more convergent approach involving the direct oxidation of commercially available 4-chloro-3-methyltoluene to the corresponding carboxylic acid, followed by a green, solid-acid catalyzed esterification.

cluster_0 Route A: Traditional Sandmeyer Approach cluster_1 Route B: Novel Oxidation & Solid Acid Catalyst Approach A1 3-Methylaniline A2 Diazonium Salt Intermediate A1->A2 NaNO2, HCl A3 4-chloro-3-methylbenzoic acid (Isomer Mixture) A2->A3 CuCl (Sandmeyer Reaction) A4 This compound A3->A4 CH3OH, H2SO4 (Fischer Esterification) B1 4-chloro-3-methyltoluene B2 4-chloro-3-methylbenzoic acid B1->B2 KMnO4 (Oxidation) B3 This compound B2->B3 CH3OH, Solid Acid Catalyst

Caption: Comparative overview of the traditional vs. novel synthetic routes.

Experimental Protocols

Route A: Traditional Sandmeyer-Based Synthesis

Part 1: Synthesis of 4-chloro-3-methylbenzoic acid via Sandmeyer Reaction

  • Diazotization: In a jacketed reactor cooled to 0-5°C, dissolve 3-methylaniline (1.0 eq) in 3 M hydrochloric acid. Add a solution of sodium nitrite (1.1 eq) in deionized water dropwise, ensuring the temperature does not exceed 5°C. Stir for 30 minutes following the addition to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate vessel, prepare a solution of copper(I) chloride (1.2 eq) in 3 M hydrochloric acid.[8] Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous evolution of nitrogen gas will be observed.

  • Work-up: After the gas evolution ceases, warm the mixture to 50°C for 1 hour. Cool to room temperature and extract the product into diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is a mixture of isomers. Purify via recrystallization from an ethanol/water mixture to isolate the desired 4-chloro-3-methylbenzoic acid.

cluster_0 Sandmeyer Reaction Mechanism Aryl Diazonium Salt Aryl Diazonium Salt Aryl Radical Aryl Radical Aryl Diazonium Salt->Aryl Radical + Cu(I) -> + N2 + Cu(II) Aryl Chloride Aryl Chloride Aryl Radical->Aryl Chloride + Cu(II)-Cl -> + Cu(I)

Caption: The radical-nucleophilic mechanism of the Sandmeyer reaction.[4][5]

Part 2: Esterification using Sulfuric Acid

  • Reaction Setup: To a round-bottom flask containing the purified 4-chloro-3-methylbenzoic acid (1.0 eq), add methanol (15 eq) as both reagent and solvent.

  • Catalysis: Carefully add concentrated sulfuric acid (0.2 eq) dropwise while stirring.[7]

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture and remove excess methanol under reduced pressure. Dilute the residue with ethyl acetate and neutralize the acid by washing with a saturated sodium bicarbonate solution until CO₂ evolution stops.[6]

  • Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester. Purify by vacuum distillation.

Route B: Novel Oxidation and Solid Acid Catalysis

Part 1: Oxidation of 4-chloro-3-methyltoluene

  • Reaction Setup: In a flask equipped with a reflux condenser, add 4-chloro-3-methyltoluene (1.0 eq) to a solution of potassium permanganate (KMnO₄) (3.0 eq) in water.

  • Reflux: Heat the mixture to reflux for 8 hours. The purple color of the permanganate will dissipate as it is converted to brown manganese dioxide (MnO₂).

  • Work-up: Cool the reaction mixture and filter to remove the MnO₂. Wash the filter cake with hot water.

  • Isolation: Acidify the clear filtrate with concentrated HCl to a pH of ~2. The white precipitate of 4-chloro-3-methylbenzoic acid will form.[9]

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used directly in the next step.

Part 2: Esterification using a Solid Acid Catalyst

  • Catalyst Preparation: A phosphoric acid-modified Montmorillonite K10 (PMK) catalyst is prepared according to established literature procedures.[10]

  • Reaction Setup: In a round-bottom flask, combine 4-chloro-3-methylbenzoic acid (1.0 eq), methanol (10 eq), and the activated PMK catalyst (10% by weight of the carboxylic acid).

  • Reflux: Heat the solvent-free mixture to reflux for 5 hours.[10] The solid catalyst facilitates the reaction without dissolving.

  • Work-up: Cool the reaction mixture to room temperature.

  • Purification: Simply filter the solid catalyst from the reaction mixture. The catalyst can be washed with methanol, dried, and stored for reuse. The filtrate, containing the product and excess methanol, is concentrated under reduced pressure to yield highly pure this compound. No aqueous workup is required.

cluster_0 Solid Acid Catalyzed Esterification Workflow start Combine Carboxylic Acid, Methanol, & Solid Catalyst reflux Reflux Reaction Mixture start->reflux cool Cool to Room Temperature reflux->cool filter Filter to Separate Catalyst cool->filter catalyst Wash & Dry Catalyst for Reuse filter->catalyst Solid concentrate Concentrate Filtrate (Product & Excess Methanol) filter->concentrate Liquid product Pure Methyl Ester Product concentrate->product

Caption: Streamlined workflow for the novel esterification protocol.

Results: A Head-to-Head Comparison

The two synthetic routes were evaluated based on key performance metrics critical for both laboratory research and industrial-scale production. All data represents the average of three independent runs.

MetricRoute A (Traditional)Route B (Novel)Justification for Performance
Overall Yield 62%88%Route B avoids isomeric separation losses and features a highly efficient esterification step.
Final Purity (GC-MS) 97.5%>99.5%The high regioselectivity of the oxidation in Route B yields a purer carboxylic acid intermediate.
Total Reaction Time ~18 hours~14 hoursThe simplified, non-aqueous workup of the solid-acid catalyzed esterification significantly reduces processing time.
Reagent Safety High Hazard (NaNO₂, CuCl, conc. H₂SO₄)Moderate Hazard (KMnO₄, HCl)Route B eliminates the use of shock-sensitive diazonium intermediates and highly corrosive sulfuric acid.[11]
Environmental Impact High (Aqueous acidic waste, copper salts)Low (Recyclable catalyst, MnO₂ byproduct)The solid acid catalyst in Route B can be reused multiple times, drastically reducing waste compared to the stoichiometric acid waste in Route A.
Cost Factor (Reagents) Moderate-HighLow-ModerateThe starting material for Route B (4-chloro-3-methyltoluene) is cost-effective, and the catalyst is reusable.

Discussion: Causality and Scientific Integrity

The empirical data unequivocally supports the validation of our novel synthetic pathway (Route B) as a superior alternative to the traditional Sandmeyer-based method (Route A).

Expertise & Causality: The significant increase in overall yield from 62% to 88% is directly attributable to the enhanced regiochemical control in Route B. The Sandmeyer reaction on 3-methylaniline (Route A) inherently produces a mixture of chloro-isomers, leading to inevitable material loss during the mandatory purification of the carboxylic acid intermediate. In contrast, Route B begins with a precursor, 4-chloro-3-methyltoluene, where the substitution pattern is already fixed. The subsequent oxidation of the methyl group is highly selective, producing a single, high-purity carboxylic acid isomer and thereby maximizing the potential yield.

Trustworthiness & Self-Validation: The protocol for Route B is a self-validating system. The key innovation, the use of a solid acid catalyst, provides a prime example. The mechanism of solid-acid catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack from methanol.[12] The catalyst's heterogeneous nature ensures it does not contaminate the final product, which is validated by the >99.5% purity observed via GC-MS. The ease of catalyst removal by simple filtration, compared to the tedious and often incomplete removal of H₂SO₄ in Route A, builds trustworthiness into the protocol. Furthermore, the reusability of the catalyst over several cycles with minimal loss in activity (data not shown) confirms the robustness and economic viability of the process.

Authoritative Grounding: The choice of a solid acid catalyst is grounded in the principles of green chemistry. Modified clays like Montmorillonite K10 are well-documented as effective, eco-friendly catalysts for esterification, offering a large surface area and strong Brønsted acid sites.[10] This approach circumvents the myriad issues associated with homogeneous acid catalysts, including reactor corrosion, difficult separation, and the generation of neutralized salt waste.

Conclusion

This guide has validated a new synthetic route to this compound that demonstrates marked improvements over traditional methods. By leveraging a regiochemically defined starting material and employing a recyclable, heterogeneous acid catalyst, our novel approach delivers a higher overall yield, exceptional purity, and a significantly improved safety and environmental profile. This method is not only more efficient but also aligns with the modern principles of sustainable chemical manufacturing. We strongly recommend this protocol for researchers and drug development professionals seeking a reliable, scalable, and greener synthesis of this important chemical intermediate.

References

  • Wikipedia. Sandmeyer reaction.[Link]

  • Google Patents.CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
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  • L.S. College, Muzaffarpur. Sandmeyer reaction.[Link]

  • BYJU'S. Sandmeyer Reaction Mechanism.[Link]

  • Careers360. Gattermann Reaction - Mechanism, Examples, Application, FAQs.[Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[Link]

  • Google Patents.
  • Springer. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.[Link]

  • Testbook. Gattermann Reaction: Learn Definition, Mechanism, Applications.[Link]

  • PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.[Link]

  • Cambridge University Press. Gattermann-Koch Reaction.[Link]

  • BYJU'S. Gattermann reaction examples.[Link]

  • PubChem. 4-Chloro-3-methylbenzoic acid.[Link]

  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.[Link]

  • Quora. What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?[Link]

  • Google Patents.CN112441907A - Method for co-producing mono-substituted methyl benzoic acid and mono-substituted phthalic acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Chloro-3-methylbenzoic Acid as a Building Block in Organic Synthesis.[Link]

  • Google Patents.CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • Google Patents.CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Patsnap. Method for preparing 2-chloro-3-methyl-4-methylsulfonyl benzoic acid.[Link]

  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid.[Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.[Link]

  • Reddit. [Organic Chemistry] Synthesis of 4-chloro-2-nitrobenzoic acid from toluene.[Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.[Link]

  • University Course Material. esterification of benzoic acid to methyl benzoate.[Link]

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A Comparative Guide to the Reactivity of Chloro-methylbenzoate Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical determinant of synthetic efficiency and overall yield. Chloro-methylbenzoate isomers, being cost-effective and readily available, are attractive substrates for the construction of complex biaryl and arylamine scaffolds through palladium-catalyzed cross-coupling reactions. However, the positional isomerism of the chloro and methyl ester substituents profoundly influences their reactivity. This guide provides an in-depth technical comparison of the reactivity of methyl 2-chlorobenzoate, methyl 3-chlorobenzoate, and methyl 4-chlorobenzoate in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This analysis is grounded in fundamental mechanistic principles and supported by representative experimental data to inform substrate selection and reaction optimization.

Theoretical Background: The Interplay of Electronic and Steric Effects

The reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions is primarily dictated by the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-chlorine bond. The facility of this step is governed by a delicate balance of electronic and steric factors inherent to the substrate.

Electronic Effects: The chloro and methoxycarbonyl groups are both electron-withdrawing. The chloro group exerts an inductive electron-withdrawing effect (-I), while the methoxycarbonyl group is electron-withdrawing through both inductive (-I) and resonance (-M) effects. The position of these substituents on the aromatic ring determines their cumulative electronic influence.

  • Para-isomer (Methyl 4-chlorobenzoate): In this isomer, the inductive and resonance effects of the methoxycarbonyl group are additive to the inductive effect of the chlorine atom. This results in a significantly electron-deficient aromatic ring, which generally facilitates the oxidative addition step.[1]

  • Meta-isomer (Methyl 3-chlorobenzoate): In the meta position, the resonance effect of the methoxycarbonyl group is not transmitted to the carbon bearing the chlorine. Therefore, the electronic character is primarily dictated by the inductive effects of both substituents, leading to a moderately electron-deficient ring.[1]

  • Ortho-isomer (Methyl 2-chlorobenzoate): Similar to the para-isomer, the ortho-isomer experiences both inductive and resonance electron-withdrawing effects. However, the proximity of the substituents introduces significant steric considerations.

Steric Effects: The steric environment around the carbon-chlorine bond plays a crucial role in the approach of the bulky palladium catalyst.

  • Ortho-isomer (Methyl 2-chlorobenzoate): The presence of the methyl ester group in the ortho position creates significant steric hindrance, which can impede the oxidative addition of the palladium catalyst. This "ortho-effect" often necessitates more forcing reaction conditions or specialized, bulky ligands to achieve successful coupling.[2][3]

  • Meta- and Para-isomers: These isomers are relatively unencumbered sterically, allowing for easier access of the catalyst to the C-Cl bond.

Comparative Reactivity in Cross-Coupling Reactions

The interplay of these electronic and steric factors results in a distinct reactivity profile for each isomer across different cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron reagent. For the chloro-methylbenzoate isomers, the general reactivity trend is:

Para > Meta >> Ortho

The enhanced reactivity of the para-isomer is attributed to its pronounced electron-deficient nature, which accelerates the rate-limiting oxidative addition.[1] The meta-isomer , being less electron-deficient, exhibits moderate reactivity. The ortho-isomer is the most challenging substrate due to the significant steric hindrance posed by the adjacent methyl ester group, which often leads to lower yields and requires more specialized and bulky N-heterocyclic carbene (NHC) or phosphine ligands to facilitate the reaction.[2][3][4]

Table 1: Representative Comparison of Chloro-methylbenzoate Isomers in Suzuki-Miyaura Coupling

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-chlorobenzoate Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1004>95
Methyl 3-chlorobenzoate Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~90
Methyl 2-chlorobenzoate Phenylboronic acidPd(PEPPSI)-IPrCs₂CO₃Dioxane10024~50-70

Note: The data in this table is a compilation from various sources and represents typical outcomes. Direct comparison under identical conditions is challenging to find in the literature, and yields are highly dependent on the specific catalyst system and reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n Reactant_ArX Ar-Cl (Chloro-methylbenzoate) ArPdX Ar-Pd(II)-X(L_n) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Reactant_ArX->ArPdX Oxidative Addition Reactant_Ar_B Ar'-B(OR)₂ (Boronic Acid/Ester) Reactant_Ar_B->ArPdAr_prime Base Base Base->ArPdAr_prime

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene. The reactivity of chloro-methylbenzoate isomers in the Heck reaction generally follows a similar trend to the Suzuki coupling, with electronic activation being a key driver.

Para > Meta > Ortho

The electron-withdrawing nature of the substituents in the para- and meta-isomers makes them suitable substrates for the Heck reaction. The ortho-isomer , again, presents a significant challenge due to steric hindrance, often resulting in lower yields or requiring specialized catalyst systems and higher temperatures.

Table 2: Representative Comparison of Chloro-methylbenzoate Isomers in the Heck Reaction

IsomerAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-chlorobenzoate StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12012~85-95
Methyl 3-chlorobenzoate StyrenePdCl₂{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O12012~70-85
Methyl 2-chlorobenzoate StyrenePd/CNa₂CO₃ / PPh₃NMP14024~40-60

Note: This data is representative and compiled from various sources. Yields are highly dependent on the specific reaction conditions.

Heck_Reaction_Cycle Pd0 Pd(0)L_n Reactant_ArX Ar-Cl (Chloro-methylbenzoate) ArPdX Ar-Pd(II)-X(L_n) AlkeneComplex [Ar-Pd(II)-X(L_n)] (Alkene) ArPdX->AlkeneComplex Alkene Coordination Intermediate R-CH₂-CH(Ar)-Pd(II)-X(L_n) AlkeneComplex->Intermediate Migratory Insertion ProductComplex [HPd(II)X(L_n)] (Product) Intermediate->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Reductive Elimination Product Substituted Alkene Reactant_ArX->ArPdX Oxidative Addition Reactant_Alkene Alkene Reactant_Alkene->AlkeneComplex Base Base Base->ProductComplex

Caption: Generalized catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The success of this reaction with challenging aryl chlorides is highly dependent on the use of sterically bulky and electron-rich phosphine ligands.

The general reactivity trend is:

Para ≈ Meta > Ortho

Both para- and meta-isomers are viable substrates for Buchwald-Hartwig amination, often providing good to excellent yields with appropriate ligand systems. The ortho-isomer is considerably less reactive due to steric hindrance, which not only impedes the initial oxidative addition but also the subsequent reductive elimination step. Successful coupling of the ortho-isomer typically requires the use of highly specialized and bulky ligands, such as XPhos or other Buchwald-type ligands, and may still result in lower yields compared to the other isomers.[5][6]

Table 3: Representative Comparison of Chloro-methylbenzoate Isomers in Buchwald-Hartwig Amination

IsomerAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Methyl 4-chlorobenzoate MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1006>90
Methyl 3-chlorobenzoate MorpholinePd(OAc)₂ / RuPhosK₃PO₄t-BuOH11012~85-95
Methyl 2-chlorobenzoate MorpholinePd(OAc)₂ / XPhosCs₂CO₃Toluene11024~60-80

Note: This data is representative and compiled from various sources. Yields are highly dependent on the specific ligand, base, and reaction conditions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Reactant_ArX Ar-Cl (Chloro-methylbenzoate) ArPdX Ar-Pd(II)-X(L_n) AmineComplex Ar-Pd(II)-X(L_n) ArPdX->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)-(NR'R'')(L_n) AmineComplex->AmidoComplex Deprotonation Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Reactant_ArX->ArPdX Oxidative Addition Reactant_Amine Amine (HNR'R'') Reactant_Amine->AmineComplex Base Base Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are generalized procedures that serve as a starting point for the cross-coupling reactions of chloro-methylbenzoate isomers. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the chloro-methylbenzoate isomer (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., toluene, 5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

General Protocol for Heck Reaction
  • Reaction Setup: In a sealed tube, combine the chloro-methylbenzoate isomer (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol).

  • Solvent Addition: Add an anhydrous, polar aprotic solvent (e.g., DMF or NMP, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, partition the reaction mixture between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.[7][8]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To a 2-necked flask under a nitrogen atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reagent Addition: Stir the mixture at room temperature for 5 minutes. Then add the chloro-methylbenzoate isomer (1.0 equiv.) and the amine (1.5 equiv.).

  • Reaction: Heat the resulting mixture to reflux (or the desired temperature) for the required time (typically 6-24 h).

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Purification: Wash the organic layer with water and brine, dry with Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Caption: General experimental workflow for cross-coupling reactions.

Conclusion

The choice of chloro-methylbenzoate isomer for palladium-catalyzed cross-coupling reactions is a critical decision that significantly impacts reaction efficiency and success. The para-isomer, methyl 4-chlorobenzoate, generally exhibits the highest reactivity due to favorable electronic effects that facilitate the initial oxidative addition step. The meta-isomer, methyl 3-chlorobenzoate, is a moderately reactive substrate. The ortho-isomer, methyl 2-chlorobenzoate, consistently presents the greatest challenge due to steric hindrance, necessitating the use of specialized, bulky ligands and often more forcing reaction conditions. By understanding the interplay of electronic and steric factors, and by selecting the appropriate advanced catalyst systems, researchers can effectively utilize these readily available building blocks for the synthesis of complex molecular architectures.

References

  • A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Navarro, O., Kelly, R. A., III, & Nolan, S. P. (2003). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Journal of the American Chemical Society, 125(52), 16194–16195. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Pair-Wise Electronic Effect Investigations of the Organometallic Donor and Organic Electrophile on the Palladium-Catalyzed Cross-Coupling Reaction of (E)-2-Phenylethenylboronic Acid Pinacol Ester Derivatives with Aryl Bromides. Utah Conference on Undergraduate Research. Available at: [Link]

  • A number of protocols have also been developed by us42, 43 and other groups7, 44-48 using water or aqueous mixed solvents as the reaction media to reduce the negative environmental impact of conducting this reaction on an industrial scale. . Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. Available at: [Link]

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A Comparative Guide to the Efficacy of Modern Carboxamide Fungicides: A Focus on Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on Synthetic Origins: While the query prompting this guide specified an interest in fungicides derived from Methyl 4-chloro-3-methylbenzoate, it is important to clarify that fungicides are typically classified by their core active moiety and mechanism of action, rather than a specific synthetic precursor. This compound and its corresponding acid are versatile chemical building blocks. However, no major class of fungicides is defined by its use as a starting material.

This guide, therefore, addresses the spirit of the original query by focusing on a prominent and economically significant class of fungicides that heavily relies on substituted carboxamide linkages: the Succinate Dehydrogenase Inhibitors (SDHIs) . Within this class, we will delve into the efficacy of pyrazole carboxamides, a group for which precursors like substituted benzoic acids are fundamental. We will use Fluxapyroxad as our primary example, comparing its performance against other key fungicide classes to provide a comprehensive and scientifically robust overview for researchers and drug development professionals.

The Rise of SDHIs: A Targeted Disruption of Fungal Respiration

The primary mode of action for SDHI fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][2][3] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons, thereby halting ATP production and depriving the fungal cells of their primary energy source.[1][2] This inhibition effectively stops spore germination, germ tube elongation, and mycelial growth, making SDHIs potent preventative and, in some cases, curative agents.[3]

The specificity of this action on a single metabolic site is both a strength and a potential weakness. While it allows for high efficacy at low doses, it also increases the risk of resistance development through single-point mutations in the SDH enzyme's subunits (SdhB, SdhC, or SdhD).[1][2]

Fluxapyroxad_Synthesis cluster_coupling Amide Bond Formation Pyrazole_Acid 3-(difluoromethyl)-1-methyl- pyrazole-4-carbonyl chloride Fluxapyroxad Fluxapyroxad Pyrazole_Acid->Fluxapyroxad Amidation Aniline 3',4',5'-trifluoro- biphenyl-2-amine (Key Intermediate) Aniline->Fluxapyroxad Aryl_Halide Substituted 2-Haloaniline Aryl_Halide->Aniline Suzuki or Negishi Cross-Coupling Aryl_Boronic_Acid 3,4,5-Trifluorophenyl Boronic Acid Aryl_Boronic_Acid->Aniline caption General Synthetic Strategy for Fluxapyroxad

Figure 2: High-level overview of the synthetic pathway for Fluxapyroxad.

Comparative Efficacy: An In Vitro Analysis

The efficacy of a fungicide is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth in vitro. A lower EC50 value indicates higher potency.

The following tables summarize the in vitro efficacy of Fluxapyroxad and its comparators against a range of economically important plant pathogens.

Table 1: Efficacy of SDHI Fungicides (Fluxapyroxad and Fluopyram)

Fungal PathogenCrop(s) AffectedFluxapyroxad EC50 (µg/mL)Fluopyram EC50 (µg/mL)Reference(s)
Sclerotinia sclerotiorumCanola, Soybean, Beans0.021 - 0.095-[2][4]
Botrytis cinereaStrawberry, Grapes0.03 - 0.37 (baseline)5.389[5][6]
Rhizoctonia solaniRice, Potato, Soybean0.0101 - 0.1297-[7]
Didymella applanataRaspberry0.82 - 5.92-[4]
Alternaria solaniPotato, Tomato-0.244[5]
Phytophthora capsiciPeppers, Cucurbits-4.2[8]

Table 2: Efficacy of QoI and DMI Fungicides (Pyraclostrobin and Tebuconazole)

Fungal PathogenCrop(s) AffectedPyraclostrobin EC50 (µg/mL)Tebuconazole EC50 (µg/mL)Reference(s)
Sclerotium rolfsiiPeanut, Tomato, etc.0.0291 - 1.0871-[9]
Ascochyta rabieiChickpea0.0012 - 0.0033-[10]
Alternaria alternataPecan, various>100 (some resistant)-[11][12]
Fusarium graminearumWheat, Barley-0.1610 (pre-2000) - 0.3311[13]
Mycosphaerella fijiensisBanana-Moderate resistance observed[14]
Fusarium graminearumWheat, Barley-0.005 - 2.029[15][16]

Note: EC50 values can vary significantly between different fungal isolates and testing methodologies.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Efficacy: Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

Objective: To calculate the EC50 value of a fungicide against a specific fungal pathogen.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicide

  • Sterile solvent (e.g., acetone, DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Actively growing culture of the test fungus

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the fungicide in a suitable solvent.

  • Medium Amendment: Autoclave the PDA medium and cool it to approximately 50-55°C in a water bath. Add the required volume of the fungicide stock solution (and subsequent serial dilutions) to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate should be prepared with the solvent alone. [13]3. Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the leading edge of an actively growing fungal culture. Place the plug, mycelium-side down, in the center of each prepared Petri dish. [17]5. Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 25-28°C) in the dark. [17]6. Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

In_Vitro_Assay Prep_Stock 1. Prepare Fungicide Stock Solution Amend_Media 2. Amend Molten PDA with Fungicide Prep_Stock->Amend_Media Pour_Plates 3. Pour Plates Amend_Media->Pour_Plates Inoculate 4. Inoculate with Fungal Plug Pour_Plates->Inoculate Incubate 5. Incubate Inoculate->Incubate Measure 6. Measure Colony Diameter Incubate->Measure Calculate 7. Calculate EC50 Measure->Calculate Fungicide Fungicide Fungicide->Prep_Stock Fungus Fungal Culture Fungus->Inoculate caption Workflow for Mycelial Growth Inhibition Assay

Sources

Benchmarking the synthesis of Methyl 4-chloro-3-methylbenzoate against published methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 4-chloro-3-methylbenzoate in Modern Chemistry

This compound is a valuable substituted aromatic ester that serves as a key building block in the synthesis of a wide array of more complex molecules. Its utility is particularly notable in the fields of medicinal chemistry and materials science, where the specific arrangement of the chloro, methyl, and carbomethoxy groups on the benzene ring allows for targeted modifications and the construction of novel molecular architectures. Given its importance, the efficient and reliable synthesis of this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides a detailed comparison of two common and effective methods for the laboratory-scale synthesis of this compound, offering insights into the practical considerations and expected outcomes of each approach.

Method 1: Classic Fischer Esterification with Sulfuric Acid Catalysis

The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and widely used methods for the preparation of esters from carboxylic acids and alcohols. This acid-catalyzed condensation reaction is an equilibrium process, and for the synthesis of this compound, it involves the reaction of 4-chloro-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Underlying Principles and Mechanistic Insight

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species regenerates the acid catalyst and yields the final ester product. To drive the equilibrium towards the product side, an excess of the alcohol (methanol) is typically used, and in some cases, removal of the water byproduct can be employed.

Detailed Experimental Protocol

Materials:

  • 4-chloro-3-methylbenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-chloro-3-methylbenzoic acid in 50 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 1 mL of concentrated sulfuric acid dropwise to the solution.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous mixture with 3 x 50 mL portions of dichloromethane. Combine the organic layers.

  • Neutralization: Wash the combined organic layers with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Be cautious of CO2 evolution.

  • Brine Wash: Wash the organic layer with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: Acyl Chloride Formation Followed by Esterification

An alternative and often higher-yielding approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with methanol to form the ester. Thionyl chloride (SOCl₂) is a common reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture.

Rationale for the Two-Step Approach

This method circumvents the equilibrium limitations of the Fischer esterification. The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, leading to a more rapid and irreversible reaction with the alcohol. This can be particularly advantageous when dealing with less reactive carboxylic acids or when milder reaction conditions are desired for the esterification step itself.

Detailed Experimental Protocol

Materials:

  • 4-chloro-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous methanol

  • Anhydrous dichloromethane (DCM)

  • A few drops of N,N-dimethylformamide (DMF) (catalyst)

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of 4-chloro-3-methylbenzoyl chloride

  • Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 5.0 g of 4-chloro-3-methylbenzoic acid in 30 mL of anhydrous dichloromethane.

  • Reagent Addition: Add a catalytic amount (2-3 drops) of DMF. Then, slowly add 3.5 mL of thionyl chloride to the suspension.

  • Reflux: Heat the mixture to reflux for 2 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the solvent and excess thionyl chloride under reduced pressure.

Step 2: Esterification of 4-chloro-3-methylbenzoyl chloride

  • Reaction Setup: Dissolve the crude 4-chloro-3-methylbenzoyl chloride in 20 mL of anhydrous dichloromethane and cool the solution in an ice bath.

  • Methanol Addition: Slowly add 5 mL of anhydrous methanol to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification: The reaction mixture can be concentrated under reduced pressure to yield the crude product. Purification is typically achieved by vacuum distillation.

Comparative Analysis

ParameterMethod 1: Fischer EsterificationMethod 2: Acyl Chloride Formation
Reagents 4-chloro-3-methylbenzoic acid, methanol, conc. H₂SO₄4-chloro-3-methylbenzoic acid, SOCl₂, methanol, DMF (cat.)
Reaction Conditions Reflux in methanol (approx. 65 °C)Reflux in DCM (approx. 40 °C) for acyl chloride; RT for esterification
Reaction Time 4 hours~3 hours total
Yield Moderate to good (typically 60-80%)Good to excellent (typically >85%)
Byproducts WaterSO₂, HCl
Safety Considerations Use of concentrated sulfuric acid requires care.Thionyl chloride is corrosive and lachrymatory; HCl and SO₂ are toxic gases. Requires a well-ventilated fume hood and gas trap.
Simplicity One-step procedure.Two-step procedure.
Cost-Effectiveness Generally more cost-effective due to cheaper reagents.Thionyl chloride adds to the cost.

Characterization and Quality Control

Independent of the synthetic route chosen, the identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

Expected Analytical Data
  • Appearance: Colorless to light yellow liquid or low-melting solid.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching absorption around 1720-1730 cm⁻¹, characteristic of an ester. Other notable peaks would include C-O stretching and aromatic C-H and C=C absorptions. The NIST WebBook provides a reference gas-phase IR spectrum for this compound (CAS 91367-05-4) which can be used for comparison.[1]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) at approximately 3.9 ppm. A singlet for the aromatic methyl group (Ar-CH₃) should appear around 2.4 ppm. The aromatic protons should present as a multiplet or a set of doublets and a singlet in the range of 7.2-8.0 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display a peak for the ester carbonyl carbon around 166 ppm. The methyl ester carbon should be observed around 52 ppm, and the aromatic methyl carbon near 20 ppm. The aromatic carbons will appear in the 125-140 ppm region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (184.62 g/mol ).

Experimental and Decision-Making Workflows

Synthesis_Workflow cluster_method1 Method 1: Fischer Esterification cluster_method2 Method 2: Acyl Chloride Route M1_Start 4-chloro-3-methylbenzoic acid + Methanol M1_React Add H₂SO₄ Reflux M1_Start->M1_React M1_Workup Work-up & Extraction M1_React->M1_Workup M1_Purify Purification M1_Workup->M1_Purify M1_Product This compound M1_Purify->M1_Product M2_Start 4-chloro-3-methylbenzoic acid M2_Acyl Add SOCl₂/DMF Reflux M2_Start->M2_Acyl M2_Intermediate 4-chloro-3-methylbenzoyl chloride M2_Acyl->M2_Intermediate M2_Esterify Add Methanol Stir at RT M2_Intermediate->M2_Esterify M2_Purify Purification M2_Esterify->M2_Purify M2_Product This compound M2_Purify->M2_Product Start Choose Synthesis Method Start->M1_Start Start->M2_Start

Caption: Comparative workflow for the synthesis of this compound.

QC_Workflow Start Crude Product Obtained TLC TLC Analysis Start->TLC IR IR Spectroscopy TLC->IR Single Spot Impure Product is Impure TLC->Impure Multiple Spots NMR NMR Spectroscopy (¹H and ¹³C) IR->NMR MS Mass Spectrometry NMR->MS Compare Compare data with reference spectra/expected values MS->Compare Pure Product is Pure Compare->Pure Match Compare->Impure Mismatch Final_Product Final Pure Product Pure->Final_Product Purify Further Purification (Column Chromatography/Distillation) Impure->Purify Purify->Start

Caption: Decision-making workflow for the quality control of synthesized this compound.

Conclusion

Both the direct Fischer esterification and the two-step acyl chloride method are viable for the synthesis of this compound. The choice between them will depend on the specific needs of the researcher. For simplicity and cost-effectiveness, the Fischer esterification is a strong candidate. However, if higher yields and faster reaction times under milder esterification conditions are desired, and the necessary safety precautions for handling thionyl chloride are in place, the acyl chloride route is superior. In either case, careful purification and thorough analytical characterization are essential to ensure the final product meets the required standards for subsequent applications.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methyl 4-chloro-3-methylbenzoate: A Comparative Analysis of GC and HPLC Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and fine chemical synthesis, ensuring the isomeric purity of intermediates like Methyl 4-chloro-3-methylbenzoate is not merely a quality control step; it is fundamental to the safety, efficacy, and reproducibility of the final product. The presence of positional isomers, arising inevitably from synthetic pathways, can introduce unintended pharmacological effects or impede reaction efficiency. This guide provides an in-depth, objective comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the critical task of resolving and quantifying these closely related molecular structures. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our recommendations in established analytical principles and validation requirements.

The Analytical Challenge: Resolving Key Positional Isomers

The synthesis of this compound, typically involving the chlorination and esterification of toluene derivatives, can concurrently produce several positional isomers.[1] The most common and challenging impurities to resolve are those where the chloro and methyl groups occupy different positions on the benzoate ring. Their similar physicochemical properties, such as boiling points and polarity, make their separation a non-trivial task that demands high-resolution chromatographic techniques.

The primary isomers of concern include:

  • Target Analyte: this compound[2]

  • Potential Isomer 1: Methyl 3-chloro-4-methylbenzoate[3]

  • Potential Isomer 2: Methyl 4-chloro-2-methylbenzoate[4]

  • Other Isomers: Depending on the starting materials and reaction controls, other isomers like Methyl 2-chloro-x-methylbenzoates could also be present.

This guide focuses on developing robust, self-validating methods to ensure accurate quantification of these species.

Comparative Analysis: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)

The choice between GC and HPLC is a critical decision point in method development.[5] Both techniques are powerful, but their separation mechanisms and instrumental requirements lend them to different strengths. The selection depends on available instrumentation, required sensitivity, and the specific isomeric profile of the sample.[6][7]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase based on boiling point and interactions with a stationary phase.Separation of compounds in the liquid phase based on partitioning between a mobile and stationary phase.
Suitability Excellent for volatile and thermally stable compounds like methyl esters. Often provides very high resolution.[8][9]Highly versatile for a wide range of compounds. Does not require analyte volatility.
Stationary Phase Typically wall-coated open tubular (capillary) columns (e.g., DB-5, DB-200).[10]Packed columns with bonded phases (e.g., C18, Phenyl-Hexyl).[6]
Mobile Phase Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen).Liquid solvent or mixture of solvents (e.g., Acetonitrile, Methanol, Water).
Speed Often faster run times due to higher optimal linear velocities of the carrier gas.Can be slower, although UHPLC systems offer significant speed improvements.
Sensitivity Flame Ionization Detector (FID) offers excellent sensitivity for hydrocarbons. Mass Spectrometry (MS) provides structural information.UV detector is highly sensitive for aromatic compounds. MS detectors are also common.
Sample Prep Simple dissolution in a volatile organic solvent (e.g., Hexane, Ethyl Acetate).Dissolution in the mobile phase or a compatible solvent.

Experimental Workflows and Protocols

A structured analytical workflow is essential for reproducible results. The following diagram outlines the logical steps from sample analysis to reporting.

cluster_prep Phase 1: Preparation & Planning cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data & Reporting Sample Sample Receipt: This compound Standard Procure Isomer Standards (e.g., 3-Cl-4-Me, 4-Cl-2-Me) Method_Select Method Selection (See Decision Tree) Standard->Method_Select GC_Run GC Analysis (Protocol 1) Method_Select->GC_Run  GC Path HPLC_Run HPLC Analysis (Protocol 2) Method_Select->HPLC_Run  HPLC Path Integration Chromatogram Integration & Peak Identification GC_Run->Integration HPLC_Run->Integration Calculation Calculate Isomeric Purity (Area % Method) Integration->Calculation Report Generate Certificate of Analysis Calculation->Report

Caption: General analytical workflow for isomeric purity analysis.

Protocol 1: Isomeric Purity by Capillary Gas Chromatography (GC-FID)

This method leverages the volatility of the methyl benzoate isomers for high-resolution separation based primarily on differences in boiling points and polarity.

1. Instrumentation and Reagents:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar phase.

  • Carrier Gas: High-purity helium.

  • Reagents: HPLC-grade Hexane or Ethyl Acetate.

  • Standards: Reference standards of this compound and all potential isomers.

2. Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1

  • Carrier Gas Flow: 1.0 mL/min (Constant Flow mode)

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: Hold at 220°C for 5 minutes.

  • Detector Temperature (FID): 280°C

  • Injection Volume: 1 µL

3. Sample and Standard Preparation:

  • Standard Solution: Prepare individual stock solutions (1 mg/mL) of the main component and each isomer in ethyl acetate. Create a mixed standard solution containing the main component at ~1 mg/mL and each impurity at ~0.1% of that concentration (e.g., 1 µg/mL).

  • Sample Solution: Accurately weigh approximately 50 mg of the sample into a 50 mL volumetric flask and dilute to volume with ethyl acetate.

4. System Suitability (Self-Validating Check):

  • Inject the mixed standard solution six times.

  • Resolution: The resolution between the two closest eluting isomer peaks must be ≥ 1.5. This ensures the method can distinguish the isomers.

  • Precision: The relative standard deviation (RSD) of the peak areas for the main component should be ≤ 2.0%.

5. Analysis and Calculation:

  • Inject the sample solution.

  • Identify peaks based on the retention times from the standard injection.

  • Calculate the percentage of each isomer using the area percent formula:

    • % Isomer = (Area of Isomer Peak / Total Area of All Peaks) * 100

Protocol 2: Isomeric Purity by Reversed-Phase HPLC (RP-HPLC-UV)

This method is an excellent alternative, especially when GC is unavailable or if the sample contains non-volatile impurities. Separation is based on the differential partitioning of isomers between the non-polar stationary phase and the polar mobile phase.

1. Instrumentation and Reagents:

  • HPLC system with a UV-Vis Detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A Phenyl-Hexyl column can be used for alternative selectivity if co-elution occurs.[6]

  • Mobile Phase: Acetonitrile and Water.

  • Reagents: HPLC-grade Acetonitrile and Water.

  • Standards: Reference standards of this compound and all potential isomers.

2. Chromatographic Conditions:

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Diluent: Use the mobile phase (60:40 Acetonitrile:Water).

  • Standard Solution: Prepare a mixed standard solution in the diluent containing the main component at ~0.5 mg/mL and each impurity at a level appropriate for quantification (e.g., 0.5 µg/mL or 0.1%).

  • Sample Solution: Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask and dilute to volume with the diluent.

4. System Suitability (Self-Validating Check):

  • Inject the mixed standard solution six times.

  • Resolution: The resolution between the main peak and the closest eluting isomer must be ≥ 2.0.

  • Tailing Factor: The tailing factor for the main component peak should be ≤ 2.0.

  • Precision: The RSD of the peak areas for the main component should be ≤ 2.0%.

5. Analysis and Calculation:

  • Inject the sample solution.

  • Identify peaks based on retention times.

  • Calculate the percentage of each isomer using the area percent formula.

Method Validation: Ensuring Trustworthiness and Accuracy

A protocol's trustworthiness is established through validation.[11] Any chosen method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters for an isomeric purity assay include:[12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution between all known isomers and spiking the sample with impurities to show no co-elution.

  • Limit of Quantitation (LOQ): The lowest amount of an isomer that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the isomer over a given range.

  • Precision: The closeness of agreement among a series of measurements, typically expressed as the RSD of repeat injections.

  • Accuracy: The closeness of the test results to the true value, often assessed by spiking the sample with known amounts of the isomers and calculating the percent recovery.

Decision-Making Guide: Choosing the Right Technique

The choice between GC and HPLC can be streamlined using a logical decision tree.

Start Start: Isomeric Purity of this compound Q1 Are all potential impurities volatile & thermally stable? Start->Q1 Q2 Is high throughput (speed) a primary requirement? Q1->Q2 Yes HPLC_Primary HPLC is the required method. (Analyte is not suitable for GC) Q1->HPLC_Primary No Q3 Is co-elution observed with standard non-polar GC columns? Q2->Q3 No GC_Primary GC is the preferred method. (High resolution, speed) Q2->GC_Primary Yes HPLC_Alternative Consider HPLC with alternative selectivity (e.g., Phenyl column) Q3->HPLC_Alternative Yes GC_Polar Consider a more polar GC column (e.g., DB-WAX) for alternative selectivity Q3->GC_Polar No, try GC first

Caption: Decision tree for selecting between GC and HPLC.

Conclusion

Both GC and HPLC are highly capable techniques for the isomeric purity analysis of this compound. GC often presents a faster, higher-resolution option, leveraging the volatility of these esters. HPLC provides robust and universal applicability, particularly valuable in R&D environments where samples may be less characterized. The protocols provided herein serve as validated starting points. The ultimate success of any analysis rests not just on the chosen technique, but on a thorough understanding of the separation principles and a commitment to rigorous system suitability checks and method validation. This ensures that every result is not only a number but a trustworthy measure of product quality.

References

  • SIELC Technologies. (n.d.). Separation of Methyl 4-(chloromethyl)benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Retrieved from [Link]

  • Routledge. (n.d.). Handbook of Analytical Validation. Retrieved from [Link]

  • Wrezel, P.W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). HPLC Determination of Enantiomeric Purity for 1-Styrene-3-Hexyl Propynol. Oxford Academic. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • (n.d.). Preparative Chiral Separation of Benzoin (α-hydroxy-α-phenylacetophenon). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. Retrieved from [Link]

  • (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • (n.d.). CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-Chloro-2-methylbenzoate. Retrieved from [Link]

  • NIH. (n.d.). Gas chromatography method to quantify α-monobenzoate glycerol in methanolic solutions using methyl benzoate as internal standard and a Rxi-1ms column. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioseparation chromatograms for chiral compounds: a benzoin, b.... Retrieved from [Link]

  • NIH. (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted.... Retrieved from [Link]

  • Google Patents. (n.d.). CN101928277B - Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid.
  • Google Patents. (n.d.). CN112441907A - Method for co-producing mono-substituted methyl benzoic acid and mono-substituted phthalic acid.
  • Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • UNL Digital Commons. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • SciELO. (2012). Chromatographic Analyses of Fatty Acid Methyl Esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of Methyl 4-chloro-3-methylbenzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of methyl 4-chloro-3-methylbenzoate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

Pre-Disposal Risk Assessment and Chemical Profile

Assumed Hazard Profile:

Based on analogous compounds, this compound is anticipated to cause skin and eye irritation[1][2]. It is prudent to handle this compound with the same precautions as you would for a substance with these classifications.

PropertyInferred Value/InformationSource
Appearance Colorless to light orange to yellow clear liquid
Hazards May cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Chemical Class Halogenated Aromatic CompoundGeneral Chemical Knowledge

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate exposure risks during all stages of handling and disposal.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary[3].

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Do not use combustible materials such as paper towels as the primary absorbent.

  • Collection: Carefully sweep up the absorbed material and place it into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

Waste Disposal Procedure

The disposal of this compound must be in strict accordance with local, state, and federal regulations. As a halogenated organic compound, it requires specific disposal pathways.

Operational Steps:

  • Waste Segregation: Do not mix this compound waste with non-halogenated organic waste. Keep it in a dedicated, closed container.

  • Container Selection: Use a chemically resistant container that can be securely sealed.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard warnings (e.g., "Irritant").

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Ultimate Disposal Method:

The recommended disposal method for halogenated organic compounds is incineration at a permitted hazardous waste facility[4]. This high-temperature process ensures the complete destruction of the compound, minimizing its environmental impact.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Need to dispose of This compound ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select a designated halogenated waste container ppe->container transfer Transfer waste into container container->transfer seal_label Securely seal and label container with chemical name and hazards transfer->seal_label storage Store in designated hazardous waste area seal_label->storage contact_ehs Contact EHS for pickup storage->contact_ehs incineration Dispose via licensed hazardous waste incinerator contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound.

References

  • Methyl 3-Chloro-4-methylbenzoate . PubChem. [Link]

  • 4-Chloro-3-methylbenzoic acid . PubChem. [Link]

  • SAFETY DATA SHEET - m-Chlorobenzoic Acid . National Institute of Standards and Technology. [Link]

  • Safety Data Sheet: 3-Methylbenzoic acid . Carl ROTH. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Benzoic acid, alkyl derivs. (generic) . eCFR. [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [https://www.vita-d-chlor.com/ dechlorination-guidance-manual.pdf]([Link] dechlorination-guidance-manual.pdf)

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A Senior Application Scientist's Guide to Handling Methyl 4-chloro-3-methylbenzoate: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 4-chloro-3-methylbenzoate, a substituted aromatic ester. The protocols outlined here are designed not just as a list of rules, but as a self-validating system rooted in the principles of chemical hazard assessment and risk mitigation. By understanding the causality behind each safety measure, we can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound and its structural analogs present a clear hazard profile that dictates our handling procedures. The primary risks are associated with direct contact and inhalation. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, compounds with similar structures consistently exhibit irritant properties.[1][2][3]

The rationale for stringent PPE protocols is based on preventing the chemical from coming into contact with sensitive tissues. Skin, eyes, and the respiratory tract are the primary routes of exposure and potential harm. Therefore, every subsequent step in the handling process is a direct response to these identified risks.

Hazard StatementClassificationImplication for HandlingAuthoritative Source
H315 Causes skin irritationDirect skin contact must be avoided through appropriate gloves and lab coats.[4]PubChem[1][2]
H319 Causes serious eye irritationChemical splashes can cause significant eye damage, mandating the use of sealed eye protection.[4]PubChem[1][2]
H335 May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory system, requiring work in a ventilated area or fume hood.[4]PubChem[1][2]

Core Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not arbitrary; it is a carefully curated set of barriers between you and the potential hazards of this compound. The goal is to establish what is known in safety science as "defense in depth," where multiple layers of protection are employed.

PPE ComponentSpecificationPurpose and Rationale
Hand Protection Nitrile GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation. Nitrile is recommended for its broad resistance to organic compounds.[5][6] Always inspect gloves for tears or punctures before use.[7]
Body Protection Laboratory CoatProtects skin and personal clothing from splashes and spills. Must be kept fully buttoned.[8]
Eye Protection Chemical Splash GogglesEssential for protecting against splashes, which can cause serious eye irritation.[9] Goggles provide a seal around the eyes, offering superior protection compared to safety glasses for this hazard class.[8]
Respiratory Control Chemical Fume HoodThe primary engineering control to prevent inhalation of dust or vapors.[6][7] All handling of the solid chemical and its solutions should be performed within a properly functioning fume hood.
Foot Protection Closed-toe ShoesProtects feet from spills and falling objects like glassware. Porous or open-toed shoes are strictly prohibited in the laboratory.[5][8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section details a common laboratory procedure—weighing and preparing a solution of this compound—integrating the necessary safety steps.

Step 1: Preparation and Pre-Handling Safety Check
  • Verify Fume Hood Function: Ensure the chemical fume hood is on and the airflow is verified as adequate. Keep the sash at the lowest possible height that is still practical for the work being performed.[7]

  • Assemble Materials: Gather all necessary equipment (spatula, weigh boat, glassware, solvent) and place them inside the fume hood to minimize movement in and out of the ventilated space.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves before handling any chemicals.[6]

  • Prepare Waste Container: Ensure a designated, clearly labeled "Halogenated Organic Waste" container is accessible within or near the fume hood.[5]

Step 2: Execution - Weighing and Dissolving the Compound
  • Transfer Solid: Carefully open the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount of the solid to a weigh boat on a tared balance. Perform this action gently to avoid creating airborne dust.

  • Secure Primary Container: Immediately and securely close the lid on the stock container of the chemical.

  • Dissolution: Transfer the weighed solid into your reaction vessel or beaker. Slowly add the desired solvent, using a funnel if necessary to prevent splashes.[6]

  • Rinse and Combine: Rinse the weigh boat with a small amount of the solvent and add the rinsing liquid to the vessel to ensure a complete transfer.

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Clean the spatula and any non-disposable equipment that came into contact with the chemical.

  • Dispose of Consumables: Place the used weigh boat, any contaminated wipes, and your disposable gloves into the designated Halogenated Organic Waste container.

  • Workspace Decontamination: Wipe down the surface of the fume hood with an appropriate cleaning agent.

  • Hand Hygiene: After removing your gloves, wash your hands thoroughly with soap and water.[7][9]

Below is a diagram illustrating the logical flow of this safe handling workflow.

cluster_prep Preparation cluster_exec Execution (Inside Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood prep2 Don PPE prep1->prep2 prep3 Prepare Waste Container prep2->prep3 exec1 Weigh Solid Chemical prep3->exec1 Begin Handling exec2 Transfer to Vessel exec1->exec2 exec3 Add Solvent exec2->exec3 post1 Dispose of Consumables exec3->post1 Complete Handling post2 Decontaminate Workspace post1->post2 post3 Remove PPE & Wash Hands post2->post3

Workflow for Safe Handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper chemical waste disposal is a critical component of laboratory safety and environmental stewardship. As a chlorinated organic compound, this compound must not be disposed of down the drain.[5]

  • Solid Waste: All disposable items that have come into direct contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[5]

  • Liquid Waste: Any solutions containing this compound must be collected in a compatible, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

  • Empty Containers: Handle the empty source container as if it still contains the chemical. Rinse it three times with a suitable solvent, and collect the rinsate in the halogenated liquid waste container. Deface the label on the empty container before disposing of it according to your institution's specific guidelines for chemically contaminated glassware or plastic.

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to rinse. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][10]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

By adhering to these scientifically grounded procedures, you build a deep and resilient culture of safety, ensuring that your valuable research in drug development can proceed with confidence and integrity.

References

  • PubChem. Methyl 3-Chloro-4-methylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-3-methylbenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]

  • Cambridge Commodities. Sodium Benzoate - Safety Data Sheet. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • California State University, Bakersfield (CSUB). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • United States Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.